Vanillylidene acetone
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H12O3 |
|---|---|
Molecular Weight |
192.21 g/mol |
IUPAC Name |
4-(4-hydroxy-3-methoxyphenyl)but-3-en-2-one |
InChI |
InChI=1S/C11H12O3/c1-8(12)3-4-9-5-6-10(13)11(7-9)14-2/h3-7,13H,1-2H3 |
InChI Key |
AFWKBSMFXWNGRE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C=CC1=CC(=C(C=C1)O)OC |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of Vanillylidene Acetone
Foreword: The Scientific Merit of Vanillylidene Acetone
This compound, systematically named 4-(4-hydroxy-3-methoxyphenyl)but-3-en-2-one and also widely known as dehydrozingerone, is a phenolic compound of significant interest. Structurally, it represents one-half of the curcumin molecule, a well-studied diarylheptanoid, and is naturally found in ginger rhizomes.[1] Its unique chemical architecture, featuring a vanillin moiety linked to an acetone unit, imparts a combination of aromatic and reactive properties.[2] This guide provides a comprehensive exploration of its core chemical properties, synthesis, reactivity, and biological significance, designed to equip researchers and drug development professionals with the technical knowledge required for its application. Beyond its established use as a flavor and fragrance agent[3], its versatile functional groups make it a valuable building block in organic synthesis and a subject of pharmacological investigation.[2][4]
Physicochemical Characteristics
This compound is a crystalline solid at room temperature, typically appearing as pale yellow, needle-like crystals.[1][5] Its distinct aroma is characterized as sweet, warm, and tenacious with vanilla and balsamic nuances.[1][6] A comprehensive summary of its key physical and chemical properties is presented below for rapid reference.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₂O₃ | [1][2] |
| Molecular Weight | 192.21 g/mol | [1][5] |
| Appearance | Pale yellow to yellow powder or needle-like crystals | [1][5][7] |
| Odor | Sweet, powdery, vanilla, creamy, balsamic | [1][6] |
| Melting Point | 125 - 130 °C (257 - 266 °F) | [1][4][7][8] |
| Boiling Point | 268.19 - 345.00 °C (estimated) | [1][5][8] |
| Solubility | Slightly soluble in water; Soluble in ethanol, DMSO, and oils | [1][5][6] |
| pKa (Predicted) | 9.94 ± 0.31 | [8] |
| LogP | 1.40 - 1.7 | [1][5] |
| CAS Number | 1080-12-2 | [5] |
Synthesis and Mechanistic Pathway: The Claisen-Schmidt Condensation
The principal route for synthesizing this compound is the Claisen-Schmidt condensation, a reliable and well-documented variant of the crossed aldol condensation.[9][10] This reaction involves the base-catalyzed condensation between an aromatic aldehyde lacking α-hydrogens (vanillin) and a ketone with α-hydrogens (acetone).[9][11]
The causality behind the standard protocol is rooted in controlling the reaction's selectivity. Acetone, possessing α-hydrogens on both sides of the carbonyl, can potentially react with two molecules of vanillin. However, by using an excess of acetone, the probability of the intermediate, this compound, reacting with a second vanillin molecule is minimized. The reaction is typically initiated at a low temperature (0-5 °C) to control the initial exothermic aldol addition, and then allowed to proceed at room temperature to drive the dehydration step, which results in the stable, conjugated α,β-unsaturated ketone product.[1]
Reaction Mechanism: Claisen-Schmidt Condensation
Sources
- 1. Vanillylidenacetone | 1080-12-2 [chemicalbook.com]
- 2. CAS 1080-12-2: this compound | CymitQuimica [cymitquimica.com]
- 3. This compound, 1080-12-2 [thegoodscentscompany.com]
- 4. Buy this compound [smolecule.com]
- 5. This compound | C11H12O3 | CID 59039607 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scent.vn [scent.vn]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. chembk.com [chembk.com]
- 9. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 10. Claisen Schmidt Reaction Virtual Lab [praxilabs.com]
- 11. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to the Synthesis of 4-(4-hydroxy-3-methoxyphenyl)but-3-en-2-one (Dehydrozingerone)
Introduction
Dehydrozingerone, systematically named (E)-4-(4-hydroxy-3-methoxyphenyl)but-3-en-2-one, is a phenolic compound that serves as a significant structural analog to curcumin.[1] Naturally found in the rhizomes of ginger (Zingiber officinale), this compound has garnered substantial interest within the scientific community.[2][3][4] Its versatile chemical structure, featuring a phenolic hydroxyl group, an α,β-unsaturated ketone system, and an aromatic ring, makes it a valuable scaffold in medicinal chemistry and drug development.[1][5] Dehydrozingerone exhibits a wide spectrum of biological activities, including antioxidant, anti-inflammatory, anticancer, antimicrobial, and neuroprotective properties.[3][6]
This technical guide provides an in-depth exploration of the synthesis of dehydrozingerone, with a primary focus on the widely employed Claisen-Schmidt condensation. It is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical understanding and practical, field-proven insights into its preparation and characterization.
Physicochemical Properties
Dehydrozingerone is a yellow to yellow-orange crystalline solid.[1][7] It is practically insoluble in water but soluble in organic solvents such as ethanol, DMSO, and acetone.[7][8] A summary of its key physicochemical properties is presented in Table 1.
| Property | Value |
| Molecular Formula | C₁₁H₁₂O₃[7][9] |
| Molar Mass | 192.21 g/mol [7][9] |
| Melting Point | 126-130 °C[7][8] |
| Appearance | Yellow-orange crystalline solid[7] |
| Solubility in water | Practically insoluble[7] |
| Solubility in organic solvents | Soluble in DMSO and ethanol[7] |
| IUPAC Name | (E)-4-(4-hydroxy-3-methoxyphenyl)but-3-en-2-one[1] |
| CAS Number | 1080-12-2[10] |
Core Synthesis Route: The Claisen-Schmidt Condensation
The most common and efficient method for synthesizing dehydrozingerone is the base-catalyzed Claisen-Schmidt condensation, a type of crossed aldol condensation.[7][11] This reaction involves the condensation of an aldehyde or ketone possessing an α-hydrogen with an aromatic carbonyl compound that lacks an α-hydrogen.[11][12] In the synthesis of dehydrozingerone, vanillin (4-hydroxy-3-methoxybenzaldehyde) and acetone are the key starting materials.[8][13]
Mechanistic Insights
The Claisen-Schmidt condensation for dehydrozingerone synthesis proceeds through a well-established mechanism initiated by a base, typically sodium hydroxide or potassium hydroxide.[2][14]
Step 1: Enolate Formation The reaction begins with the deprotonation of an α-hydrogen from acetone by a hydroxide ion (from NaOH or KOH), forming a resonance-stabilized enolate ion. This enolate acts as the nucleophile in the subsequent step.[12][14]
Step 2: Nucleophilic Attack The nucleophilic enolate attacks the electrophilic carbonyl carbon of vanillin. Vanillin is chosen as the aromatic aldehyde because it lacks α-hydrogens, preventing self-condensation and leading to a more specific product.[12] This attack forms a β-hydroxy ketone intermediate.[12]
Step 3: Dehydration The β-hydroxy ketone intermediate readily undergoes dehydration (loss of a water molecule) under the reaction conditions. This elimination is favorable as it results in the formation of a conjugated system, extending from the aromatic ring through the newly formed double bond to the carbonyl group.[12] This extended conjugation is a key feature of the dehydrozingerone structure.
Visualization of the Reaction Mechanism
Caption: Mechanism of the Claisen-Schmidt condensation for dehydrozingerone synthesis.
Experimental Protocol
The following is a detailed, step-by-step methodology for the synthesis of dehydrozingerone.
Materials:
-
Vanillin (4-hydroxy-3-methoxybenzaldehyde)
-
Acetone
-
10% Sodium Hydroxide (NaOH) solution
-
10% Hydrochloric Acid (HCl) solution
-
Ethanol (for recrystallization)
-
Distilled water
-
Standard laboratory glassware (beaker, round-bottom flask, etc.)
-
Stirring apparatus
-
Filtration apparatus (Buchner funnel, filter paper)
-
Ice bath
Procedure:
-
Reaction Setup: In a suitable beaker or flask, dissolve vanillin (e.g., 4g) in acetone (e.g., 20 ml).[8]
-
Base Addition: To this solution, add a 10% aqueous solution of sodium hydroxide (e.g., 20 ml) while stirring.[8]
-
Reaction Time: Stopper the flask and allow the mixture to stand at room temperature with continuous stirring for a period of 24 to 48 hours.[1][8] The reaction progress can be monitored using Thin Layer Chromatography (TLC).
-
Acidification: After the reaction is complete, the dark-colored mixture is acidified with a 10% hydrochloric acid solution (e.g., 60 ml).[8] This step is crucial for the precipitation of the product.
-
Precipitation and Isolation: Place the acidified mixture in an ice bath and continue stirring. A yellowish-brown solid will form.[8]
-
Filtration: Filter the solid product using a Buchner funnel and wash it several times with cold water to remove any unreacted starting materials and salts.[8]
-
Recrystallization: The crude product can be purified by recrystallization from a suitable solvent, such as 50% aqueous ethanol, to yield a brilliant yellow powder.[8][15]
Visualization of the Experimental Workflow
Caption: A typical experimental workflow for the synthesis of dehydrozingerone.
Alternative Synthetic Approaches
While the Claisen-Schmidt condensation is the most prevalent method, other synthetic strategies have been explored, often with a focus on "green chemistry" principles to improve efficiency and reduce environmental impact.
Microwave-Assisted Synthesis
Microwave irradiation has been employed to accelerate the Claisen-Schmidt condensation. This method can significantly reduce reaction times from hours to minutes and often leads to higher yields. The use of hydrotalcites as catalysts under microwave irradiation has shown conversion rates of 60% to 90% within 120 minutes.[16]
Use of Different Catalysts
Modifications to the traditional base-catalyzed approach include the use of different alkalis. For instance, using potassium hydroxide instead of sodium hydroxide has been reported to reduce the reaction time to 24 hours.[2]
Characterization of Dehydrozingerone
The synthesized dehydrozingerone must be thoroughly characterized to confirm its identity and purity. Standard analytical techniques include:
-
Thin Layer Chromatography (TLC): Used to monitor the progress of the reaction and assess the purity of the final product.[17]
-
High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity.[8]
-
Spectroscopic Methods:
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the phenolic O-H stretch, the C=O stretch of the ketone, and the C=C stretch of the alkene.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for elucidating the precise molecular structure.[1]
-
-
Physicochemical Tests: Including melting point determination, which should be consistent with literature values.[8]
Applications and Significance
Dehydrozingerone is not only a target molecule for its inherent biological activities but also a versatile precursor for the synthesis of other valuable compounds.[10]
-
Zingerone Synthesis: Dehydrozingerone can be selectively reduced to produce zingerone, another key flavor component of ginger.[7]
-
Drug Development: Its structure serves as a template for the synthesis of various derivatives with enhanced biological properties. For example, derivatives have been synthesized and evaluated for their potential as imaging agents for β-amyloid plaques in Alzheimer's disease.[13] The α,β-unsaturated carbonyl group is a key pharmacophore responsible for its antibacterial and antifungal activities.[2]
Conclusion
The synthesis of 4-(4-hydroxy-3-methoxyphenyl)but-3-en-2-one is a well-established and accessible process, primarily achieved through the robust Claisen-Schmidt condensation. This technical guide has provided a comprehensive overview of the synthesis, from the underlying reaction mechanism to a detailed experimental protocol and characterization techniques. The simplicity of the synthesis, coupled with the significant biological activities of dehydrozingerone, underscores its importance as a valuable compound for researchers in medicinal chemistry and drug discovery. Further research into green synthetic methodologies will continue to enhance the efficiency and sustainability of its production.
References
- Kubra, I. R., Bettadaiah, B. K., Murthy, P. S., & Rao, L. J. (2011). Structure-function activity of dehydrozingerone and its derivatives as antioxidant and antimicrobial compounds. Journal of Food Science and Technology, 51(2), 245–255. [Link]
- ResearchGate. (n.d.). Synthesis of dehydrozingerone. [Link]
- CORE. (n.d.). Synthesis, identification and anticonvulsant activity of dehydrozingerone. [Link]
- Zheng, Q. H., Liu, J., & Fei, X. (2009). Curcumin and Dehydrozingerone Derivatives: Synthesis, Radiolabeling, and Evaluation for β-Amyloid Plaque Imaging. Journal of Medicinal Chemistry, 52(15), 4873–4882. [Link]
- Wikipedia. (2023, December 1). Dehydrozingerone. [Link]
- Request PDF. (n.d.). The Multi‐Biological Targeted Role of Dehydrozingerone and its Analogues. [Link]
- MDPI. (n.d.). Neuroprotective Effects of the Nutraceutical Dehydrozingerone and Its C2-Symmetric Dimer in a Drosophila Model of Parkinson's Disease. Antioxidants, 11(7), 1339. [Link]
- Rocchetti, G., Gabella, G., Chemat, F., Baros, S., Lorenzo, J. M., & Lucini, L. (2022). The Nutraceutical Dehydrozingerone and Its Dimer Counteract Inflammation- and Oxidative Stress-Induced Dysfunction of In Vitro Cultured Human Endothelial Cells: A Novel Perspective for the Prevention and Therapy of Atherosclerosis. Oxidative Medicine and Cellular Longevity, 2022, 1–15. [Link]
- PubMed. (n.d.). Isolation of a natural antioxidant, dehydrozingerone from Zingiber officinale and synthesis of its analogues for recognition of effective antioxidant and antityrosinase agents. [Link]
- Filo. (n.d.). The Claisen Schmidt (crossed aldol) reaction of vanillin and acetone. [Link]
- MDPI. (n.d.). Dehydrozingerone, a Curcumin Analog, as a Potential Anti-Prostate Cancer Inhibitor In Vitro and In Vivo. Cancers, 14(17), 4239. [Link]
- AMiner. (n.d.). Structure–function activity of dehydrozingerone and its derivatives as antioxidant and antimicrobial compounds. [Link]
- National Institutes of Health. (n.d.). (Z)-3-Hydroxy-4-(4-methoxyphenyl)but-3-en-2-one. [Link]
- ResearchGate. (n.d.). (E)-4-(4-Hydroxy-3-methoxyphenyl)but-3-en-2-one. [Link]
- NIST. (n.d.). 3-Buten-2-one, 4-(4-hydroxy-3-methoxyphenyl)-. [Link]
- PubChem. (n.d.). 4-(4-Hydroxy-3-methoxyphenyl)-3-buten-2-one. [Link]
- PraxiLabs. (n.d.).
- University of Missouri–St. Louis. (n.d.).
- Wikipedia. (2023, November 28).
- BYJU'S. (n.d.).
- Scribd. (n.d.). Dehydrozingerone Synthesis & Anticonvulsant Study. [Link]
- ResearchGate. (n.d.). Synthesis, Identification and Anticonvulsant Activity of Dehydrozingerone. [Link]
- CUTM Courseware. (n.d.).
- Master Organic Chemistry. (2020, September 14).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Structure-function activity of dehydrozingerone and its derivatives as antioxidant and antimicrobial compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Isolation of a natural antioxidant, dehydrozingerone from Zingiber officinale and synthesis of its analogues for recognition of effective antioxidant and antityrosinase agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. mdpi.com [mdpi.com]
- 7. Dehydrozingerone - Wikipedia [en.wikipedia.org]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. 3-Buten-2-one, 4-(4-hydroxy-3-methoxyphenyl)- [webbook.nist.gov]
- 10. Page loading... [guidechem.com]
- 11. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 12. Claisen Schmidt Reaction Virtual Lab [praxilabs.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 15. scribd.com [scribd.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Prepared for: Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to Vanillylidene Acetone (CAS 1080-12-2)
From the Desk of a Senior Application Scientist
Introduction: Beyond the Flavor—Unveiling the Potential of this compound
This compound (CAS No. 1080-12-2), also known as Dehydrozingerone or 4-(4-Hydroxy-3-methoxyphenyl)-3-buten-2-one, is an organic compound that presents as yellowish, needle-like crystals.[1][2] While it possesses a sweet, warm, vanilla-like aroma that lends it to applications in the flavor and fragrance industry, its true value for the scientific community lies in its chemical structure and biological activity.[1][3][4] Structurally, it is a derivative of ferulic acid and, perhaps more significantly, is recognized as a structural half-analog of curcumin, the principal curcuminoid in turmeric.[1][5] This relationship to curcumin has spurred significant research into its potential as a pharmacologically active agent.
This guide provides a comprehensive technical overview of this compound, from its fundamental properties and synthesis to its analytical characterization and emerging applications in drug development. The protocols and insights herein are designed to be self-validating, grounded in established chemical principles to empower researchers in their laboratory endeavors.
Section 1: Core Physicochemical Properties
A thorough understanding of a compound's physical and chemical properties is the foundation of all subsequent experimental design. This compound is an achiral molecule featuring key functional groups—a ketone, a phenol, and a methoxy ether—that dictate its reactivity and solubility.[3][6]
| Property | Value | Source(s) |
| CAS Number | 1080-12-2 | [1][2][7][8] |
| Molecular Formula | C₁₁H₁₂O₃ | [1][3][6] |
| Molecular Weight | 192.21 g/mol | [1][2][6][8] |
| Appearance | Yellowish, needle-like crystals or powder | [1][2][9] |
| Melting Point | 125-130 °C | [1][2][8] |
| Boiling Point | ~344-345 °C (estimated) | [2] |
| Solubility | Slightly soluble in water; Soluble in ethanol, DMSO, and oils.[1][2][7] | [1][2][7] |
| Synonyms | Dehydrozingerone, Feruloylmethane, Vanillalacetone | [1][3][7] |
| Odor Profile | Sweet, vanilla, spicy, balsamic, creamy | [1][4][7] |
Section 2: Synthesis via Aldol Condensation
The most common and efficient synthesis of this compound is the Claisen-Schmidt condensation, a type of base-catalyzed aldol condensation. This reaction joins vanillin (4-hydroxy-3-methoxybenzaldehyde) with acetone. The choice of a large excess of acetone is a critical experimental parameter; it ensures that the acetone enolate reacts preferentially with the vanillin, minimizing the self-condensation of acetone and the formation of the dibenzalacetone by-product.[10]
Reaction Mechanism: A Stepwise View
The reaction proceeds via a well-understood mechanism. A strong base deprotonates the α-carbon of acetone, creating a nucleophilic enolate ion. This enolate then attacks the electrophilic carbonyl carbon of vanillin. The resulting aldol addition product rapidly undergoes base-catalyzed dehydration (an E1cb mechanism) to yield the final, highly conjugated, and stable product. This conjugation is the chromophore responsible for the compound's yellow color.
Detailed Synthesis Protocol
This protocol is adapted from established procedures for Claisen-Schmidt condensations.[1]
-
Dissolution of Reactants: In a 250 mL Erlenmeyer flask, dissolve 3.9 g of vanillin in 30 mL of acetone. Stir at room temperature until all vanillin has dissolved. The large excess of acetone serves as both reactant and solvent.
-
Preparation of Base: In a separate beaker, dissolve 2.0 g of sodium hydroxide (NaOH) in 20 mL of deionized water. Allow the solution to cool to room temperature.
-
Reaction Initiation: While stirring the vanillin-acetone solution, slowly add the NaOH solution dropwise. The addition of the base will cause the solution to turn a vibrant yellow, which will darken to orange-red as the reaction progresses. Maintain stirring at room temperature.
-
Reaction Monitoring: The reaction can be monitored by Thin Layer Chromatography (TLC). Prepare a TLC chamber with a suitable solvent system (e.g., 7:3 hexane:ethyl acetate). Spot the starting material (vanillin) and the reaction mixture. The disappearance of the vanillin spot and the appearance of a new, lower Rf spot indicates product formation. Let the reaction proceed for approximately 24 hours or until TLC shows complete consumption of vanillin.[1]
-
Work-up and Precipitation: Transfer the reaction mixture to a larger beaker and add 100 mL of a cold, dilute hydrochloric acid solution (~10-15%) to neutralize the excess NaOH and protonate the phenoxide.[1] The solution should be strongly acidic (pH < 2). A fine, greenish-yellow precipitate of the crude product should form. If precipitation is slow, cool the mixture in an ice bath and scratch the inside of the beaker with a glass rod.
-
Isolation and Purification: Collect the solid product by vacuum filtration, washing the filter cake with cold deionized water to remove inorganic salts. The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol-water mixture (e.g., 1:1 v/v), to yield bright yellow crystals.[1]
Section 3: Analytical Characterization
Confirming the identity and purity of the synthesized compound is a critical step. A combination of spectroscopic and chromatographic methods should be employed.
Spectroscopic Identification
Spectroscopy provides direct evidence of a molecule's structure and functional groups.[11]
| Technique | Expected Observations for this compound |
| IR | ~3400-3200 cm⁻¹ (broad): O-H stretch from the phenolic group. ~3010-3100 cm⁻¹: Aromatic and vinylic C-H stretches. ~2850-2960 cm⁻¹: Aliphatic C-H stretches (methyl groups). ~1650-1670 cm⁻¹: C=O stretch of the α,β-unsaturated ketone. ~1580-1600 cm⁻¹: C=C stretches from the alkene and aromatic ring.[12] |
| ¹H-NMR | ~2.4 ppm (singlet, 3H): Protons of the acetyl (CH₃-C=O) group. ~3.9 ppm (singlet, 3H): Protons of the methoxy (-OCH₃) group. ~6.0 ppm (singlet, 1H): Phenolic -OH proton (can be broad and may exchange with D₂O). ~6.7-7.5 ppm (multiplets, 5H): Protons of the vinylic group (-CH=CH-) and the three aromatic protons, showing characteristic splitting patterns. |
| MS (EI) | m/z 192: Molecular ion peak [M]⁺. m/z 177: Loss of a methyl group (-CH₃). m/z 149: Loss of an acetyl group (-COCH₃). Other fragments corresponding to the stable aromatic structure.[12] |
Chromatographic Purity Assessment
Chromatography is essential for determining the purity of the synthesized compound and for quantifying it in various matrices.
Representative HPLC Protocol
High-Performance Liquid Chromatography (HPLC) is the method of choice for assessing the purity of non-volatile organic compounds.
-
Instrumentation: An HPLC system equipped with a UV-Vis detector.[13][14]
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water (e.g., starting with 45:55 v/v acetonitrile:water).[14] The acidic nature of the phenol group means that adding a small amount of acid (e.g., 0.1% trifluoroacetic acid) to the mobile phase can improve peak shape.
-
Flow Rate: 1.0 mL/min.[14]
-
Detection: UV detection at a wavelength corresponding to the chromophore's absorbance maximum (e.g., ~365 nm).[14]
-
Sample Preparation: Dissolve a small, accurately weighed amount of the synthesized this compound in the mobile phase or a compatible solvent like methanol to a concentration of ~1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
-
Analysis: Inject 10-20 µL of the sample. Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Section 4: Applications in Drug Development & Research
The structural similarity of this compound to curcumin has made it a compound of interest for its potential therapeutic effects.[1][5] It is often studied for its antioxidant, anti-inflammatory, antimicrobial, and antitumor properties.[1][3][5]
Biological Activities
-
Antioxidant & Anti-inflammatory: The phenolic hydroxyl group is a key structural feature responsible for its antioxidant activity, enabling it to scavenge free radicals. This mechanism is foundational to its potential anti-inflammatory effects.
-
Antimicrobial: this compound has demonstrated both antibacterial and antifungal properties.[1][3]
-
Antitumor: It has been shown to possess various antitumor effects, likely through mechanisms involving the modulation of cellular signaling pathways related to proliferation and apoptosis.[1][5]
Structural Relationship to Curcumin
Understanding the structural analogy to curcumin is key to appreciating its research value. Curcumin has two identical this compound-like moieties linked together. Studying this compound allows for the investigation of the pharmacological contribution of this single "half" of the curcumin structure.
Section 5: Safety and Handling
Proper handling of any chemical reagent is paramount for laboratory safety.
-
Hazards: this compound is harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[1][15]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[8][15] If generating dust, use a respirator with an appropriate filter.[8]
-
Handling: Avoid breathing dust.[15] Use only in a well-ventilated area, preferably in a chemical fume hood.[15] Avoid contact with skin and eyes.[9]
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[15] It is recommended to store under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C.[1]
-
First Aid:
-
Eyes: Immediately rinse with plenty of water for several minutes. Remove contact lenses if present and easy to do. Seek medical attention if irritation persists.[9][15]
-
Skin: Wash off with soap and plenty of water. Seek medical attention if irritation occurs.[9][15]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek medical help.[9][15]
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.[15]
-
References
- This compound (CAS 1080-12-2): Odor profile, Properties, & IFRA compliance.
- This compound | C11H12O3 | CID 59039607.
- This compound, 1080-12-2. The Good Scents Company. [Link]
- A-1.1.1 Method of analysis: Reagents: • Acetone – AR grade • Internal standard.
- Vanillin‐acetone assay under optimized conditions.
- Spectrophotometric determination of acetone using vanillin.
- Vanillin acetone aldol condens
- This compound.
- NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy. Universal Class. [Link]
- (PDF) Spectrophotometric determination of acetone using vanillin.
- CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. University of Wisconsin-Madison. [Link]
- Benzalacetone. Organic Syntheses Procedure. [Link]
- Solvent Effect Correlations for Acetone: IR versus NMR Data for the Carbonyl Group. Semantic Scholar. [Link]
- Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 6. YouTube. [Link]
- Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. YouTube. [Link]
- Role of Acetone in Solubility Enhancement of Drugs. Purosolv. [Link]
- Acetone: The Industry's Go-To Solvent for Versatile Applic
- Investigating Solvent Purity Using Comprehensive Gas Chromatography: A Study of Acetones.
- Pharma-Grade Acetone in Microencapsul
- Antibacterial and anticancer activities of acetone extracts from in vitro cultured lichen-forming fungi.
- High-performance liquid chromatographic determination of acetone in blood and urine in the clinical diagnostic laboratory.
Sources
- 1. Vanillylidenacetone | 1080-12-2 [chemicalbook.com]
- 2. This compound | C11H12O3 | CID 59039607 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS 1080-12-2: this compound | CymitQuimica [cymitquimica.com]
- 4. This compound, 1080-12-2 [thegoodscentscompany.com]
- 5. Vanillylidenacetone | 1080-12-2 [amp.chemicalbook.com]
- 6. GSRS [gsrs.ncats.nih.gov]
- 7. scent.vn [scent.vn]
- 8. 香草醛缩丙酮 ≥98.5% | Sigma-Aldrich [sigmaaldrich.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy [universalclass.com]
- 12. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 13. 丙酮 [sigmaaldrich.com]
- 14. High-performance liquid chromatographic determination of acetone in blood and urine in the clinical diagnostic laboratory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. chemicalbook.com [chemicalbook.com]
Dehydrozingerone: A Technical Guide to Natural Sources, Biosynthesis, and Isolation
Abstract: Dehydrozingerone (DHZ), a phenolic α,β-unsaturated ketone, is a bioactive compound of significant interest in the pharmaceutical and nutraceutical industries for its potent antioxidant, anti-inflammatory, and antimicrobial properties.[1] Structurally a "half-analogue" of curcumin and the direct precursor to zingerone, DHZ offers a compelling scaffold for drug development.[1][2] This technical guide provides an in-depth exploration of the natural origins of dehydrozingerone, elucidates its biosynthetic pathway, and presents a comprehensive overview of field-proven isolation and purification methodologies designed for researchers, chemists, and drug development professionals.
Introduction to Dehydrozingerone: A Bioactive Vanillyl Ketone
Dehydrozingerone, systematically named (E)-4-(4-Hydroxy-3-methoxyphenyl)but-3-en-2-one, is a naturally occurring phenolic compound found most notably in the rhizomes of ginger (Zingiber officinale).[1][2] Its chemical structure (C₁₁H₁₂O₃) features a vanillyl group linked to an α,β-unsaturated ketone moiety, a feature crucial for its biological activity.[1]
This compound shares a structural lineage with other prominent bioactive molecules:
-
Curcumin: Dehydrozingerone represents one-half of the curcumin structure, sharing the same feruloylmethane backbone. This relationship has led to investigations of DHZ as a more stable and potentially more bioavailable alternative to curcumin.
-
Zingerone: Dehydrozingerone is the immediate chemical precursor to zingerone, another pungent compound in cooked ginger. Zingerone is formed via the hydrogenation of dehydrozingerone's double bond.[1][2]
The scientific impetus for isolating dehydrozingerone stems from its wide-ranging pharmacological potential, making it a valuable target for natural product chemists and pharmacologists.
Natural Distribution and Sources
While synthetic routes are well-established, the isolation of dehydrozingerone from natural sources is primarily focused on the family Zingiberaceae.
Primary Source: Zingiber officinale
The rhizomes of ginger (Zingiber officinale Roscoe) are the most abundant and commercially viable natural source of dehydrozingerone.[1][3][4][5] Within the complex phytochemical matrix of ginger, DHZ coexists with a variety of related compounds, including gingerols, shogaols, and zingerone.[6] Its concentration can vary based on the ginger variety, geographical origin, and post-harvest processing conditions (fresh vs. dried).
Other Potential Sources
While ginger is the principal source, related compounds are found in other plants of the Zingiberaceae family. For instance, research on Aframomum melegueta (Grains of Paradise) has led to the isolation of structurally similar molecules like 1-dehydro-6-gingerdione. It is crucial for researchers to note that while these compounds share a similar chemical backbone, they are not identical to dehydrozingerone. To date, Zingiber officinale remains the only extensively documented and verified source for the direct isolation of dehydrozingerone itself.
The Biosynthetic Origin of Dehydrozingerone
Dehydrozingerone originates from the phenylpropanoid pathway, a major metabolic route in plants responsible for the synthesis of thousands of phenolic compounds. This pathway converts the amino acid L-phenylalanine into a variety of complex molecules.
Causality of the Pathway: The biosynthesis begins with L-phenylalanine, which is deaminated to form cinnamic acid. A series of hydroxylation and methylation steps, catalyzed by specific enzymes, converts cinnamic acid into ferulic acid. Ferulic acid is then activated to its coenzyme A thioester, Feruloyl-CoA, a key intermediate. The pathway culminates in a condensation reaction, likely catalyzed by a polyketide synthase-type enzyme, where Feruloyl-CoA is condensed with malonyl-CoA, followed by decarboxylation and reduction steps to yield the final dehydrozingerone structure. This shared origin explains the co-occurrence of dehydrozingerone with other vanillyloid compounds like gingerols in ginger rhizomes.
Sources
- 1. Structure-function activity of dehydrozingerone and its derivatives as antioxidant and antimicrobial compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dehydrozingerone - Wikipedia [en.wikipedia.org]
- 3. Isolation of a natural antioxidant, dehydrozingerone from Zingiber officinale and synthesis of its analogues for recognition of effective antioxidant and antityrosinase agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Isolation of a Natural Antioxidant, Dehydrozingerone from Zingiber officinale and Synthesis of Its Analogues for Recognition of Effective Antioxidant and Antityrosinase Agents | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
A Technical Guide to Vanillylidene Acetone: A Bio-potent Curcumin Analog for Therapeutic Development
Abstract
Curcumin, the principal curcuminoid of turmeric, has garnered immense scientific interest for its pleiotropic pharmacological activities, including profound anti-inflammatory, antioxidant, and anticancer effects.[1] However, its clinical translation is severely hampered by poor aqueous solubility, rapid metabolism, and consequently, low systemic bioavailability.[1][2] This has spurred the development of structural analogs designed to overcome these pharmacokinetic limitations while retaining or enhancing biological efficacy. Vanillylidene acetone, also known as Dehydrozingerone (DHZ), represents a chemically simpler, mono-carbonyl structural analog of curcumin.[3] This guide provides a comprehensive technical overview of this compound, consolidating current knowledge on its synthesis, mechanisms of action, and key experimental protocols, intended for researchers and drug development professionals exploring its therapeutic potential.
Introduction: The Rationale for a Simplified Curcumin Analog
Curcumin's structure, characterized by a β-diketone moiety flanked by two feruloyl groups, is central to its biological activity but also its instability.[4] The diketone portion is susceptible to keto-enol tautomerism and rapid degradation in physiological pH. This compound, or 4-(4-Hydroxy-3-methoxyphenyl)-3-buten-2-one, effectively represents one half of the curcumin molecule.[3] This streamlined structure offers several theoretical advantages:
-
Improved Stability: The absence of the unstable β-diketone linkage enhances chemical stability.
-
Favorable Physicochemical Properties: It is a yellowish crystalline solid, slightly soluble in water but readily soluble in organic solvents like ethanol and acetone.[3][5]
-
Ease of Synthesis: Its synthesis is straightforward and high-yielding, making it an attractive candidate for scalable production.
These characteristics position this compound as a promising scaffold for developing therapeutics that harness the beneficial properties of curcumin in a more drug-like format.
Chemical Synthesis and Characterization
This compound is efficiently synthesized via a base-catalyzed aldol condensation, specifically the Claisen-Schmidt condensation, between vanillin (4-hydroxy-3-methoxybenzaldehyde) and acetone.[6]
Synthesis Workflow Diagram
Caption: Claisen-Schmidt condensation workflow for this compound synthesis.
Detailed Synthesis Protocol
Causality: This protocol utilizes an excess of acetone to ensure mono-condensation and prevent the formation of a di-substituted byproduct. The base (NaOH) acts as a catalyst to deprotonate acetone, forming a reactive enolate ion which then attacks the electrophilic carbonyl carbon of vanillin.
-
Preparation: Dissolve vanillin (1 eq.) in an excess of acetone (10-25 eq.). Separately, prepare an aqueous solution of sodium hydroxide (e.g., 20% w/v).[3]
-
Reaction: While stirring the vanillin/acetone solution vigorously in an ice bath (0-5 °C), slowly add the aqueous NaOH solution. The mixture will typically turn bright yellow to orange/red.
-
Incubation: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the vanillin spot is completely consumed (typically 12-24 hours).[3]
-
Work-up: Once the reaction is complete, remove the excess acetone using a rotary evaporator.[3]
-
Precipitation: Add cold water to the resulting mixture and acidify with a dilute strong acid (e.g., 2-3M HCl) under stirring in an ice bath until the pH is <7. A yellow precipitate of this compound will form.[3][7]
-
Purification: Collect the solid product by filtration, wash thoroughly with cold water to remove salts, and dry under vacuum.[3] For higher purity, the crude product can be recrystallized from a hot ethanol/water mixture.
Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the molecular structure.
-
FTIR Spectroscopy: To identify characteristic functional groups (C=O, O-H, C=C).
-
Mass Spectrometry: To confirm the molecular weight (192.21 g/mol ).[8]
-
Melting Point Analysis: To assess purity.
Biological Activities and Mechanisms of Action
This compound exhibits a wide spectrum of biological activities, largely mirroring those of curcumin but with its own distinct profile. Its effects are primarily attributed to its antioxidant, anti-inflammatory, and anticancer properties.[9]
Anti-inflammatory and Analgesic Activity
This compound demonstrates significant anti-inflammatory effects.[7] A key mechanism is the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[10]
-
Mechanism: In inflammatory states, the IKK complex phosphorylates the inhibitory protein IκBα, leading to its degradation. This frees NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including cytokines (TNF-α, IL-6) and enzymes like COX-2. This compound is believed to interfere with this cascade, preventing NF-κB activation and subsequent inflammatory responses.[10]
Caption: this compound inhibits the NF-κB inflammatory pathway.
Anticancer Activity
This compound has demonstrated cytotoxic and pro-apoptotic effects in various cancer cell lines.[3] Its anticancer potential stems from multiple mechanisms:
-
Induction of Apoptosis: It can trigger programmed cell death through caspase-mediated pathways.[11]
-
Cell Cycle Arrest: It has been shown to cause cell cycle arrest, often at the G2/M phase, preventing cancer cell proliferation.[11]
-
Inhibition of Tumor Promotion: Some studies show it inhibits the activation of viruses like the Epstein-Barr virus, which is linked to certain cancers.[3]
| Compound | Cell Line | IC₅₀ (µM) | Source |
| Curcumin Analog (43) | MCF-7 (Breast) | 13.10 | [12] |
| Curcumin Analog (43) | MCF-7R (Resistant) | 12.00 | [12] |
| Curcumin Analog (44) | MDA-MB-231 (Breast) | 3.37 | [12] |
| Curcumin Analog (44) | MCF-7 (Breast) | 2.56 | [12] |
| Acetone Extract (PN7) | LS180 (Colon) | 32 µg/ml | [13] |
| Acetone Extract (PAR7) | LS180 (Colon) | 38 µg/ml | [14] |
Note: Data for direct this compound IC₅₀ values require specific literature search; this table shows the potency of related curcumin and acetone-based analogs for context.
Neuroprotective Effects
Recent studies have highlighted the neuroprotective properties of this compound (dehydrozingerone).[15][16] It has shown promise in models of neurodegenerative diseases like Parkinson's Disease (PD).[17]
-
Mechanism: Its neuroprotective action is linked to its potent antioxidant activity, which helps mitigate oxidative stress—a key factor in neuronal cell death.[15] In a Drosophila model of PD, dehydrozingerone was shown to ameliorate motor defects, prevent the loss of dopaminergic neurons, and reduce mitochondrial damage.[16] It may also inhibit the aggregation of proteins like α-synuclein.[15]
Key Experimental Protocols
To facilitate further research, this section provides standardized, step-by-step protocols for assessing the biological activity of this compound.
Protocol: MTT Assay for Cell Viability and Cytotoxicity
Causality: This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability. Viable cells contain mitochondrial reductase enzymes that cleave the yellow tetrazolium salt, MTT, into purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Caption: Standard experimental workflow for the MTT cell viability assay.
-
Cell Seeding: Plate cancer cells (e.g., A549 lung cancer cells) in a 96-well plate at a density of 5,000-10,000 cells/well. Allow cells to adhere by incubating for 24 hours at 37°C in a 5% CO₂ atmosphere.[18]
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to each well. Include vehicle-only (e.g., DMSO) controls.
-
Incubation: Incubate the treated plates for the desired period (e.g., 48 hours).[18]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C. Observe the formation of purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a 10% SDS solution in 0.01M HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Pharmacokinetics and Future Directions
While this compound offers improved chemical stability over curcumin, its own pharmacokinetic profile is not yet fully characterized in humans. Animal studies suggest it possesses better bioavailability than curcumin.[7] However, like many phenolic compounds, it likely undergoes metabolism in the liver.[19]
Future research should focus on:
-
Comprehensive Pharmacokinetic Studies: Detailed absorption, distribution, metabolism, and excretion (ADME) studies in relevant animal models and eventually, humans.[20]
-
Formulation Development: Exploring advanced drug delivery systems (e.g., nanoparticles, liposomes) to further enhance bioavailability and target-specific delivery.
-
Derivative Synthesis: Using this compound as a scaffold to synthesize novel derivatives with further optimized potency and drug-like properties.
-
Clinical Investigation: Moving promising candidates into well-controlled clinical trials to validate preclinical findings for specific disease indications.[12]
Conclusion
This compound stands out as a compelling structural analog of curcumin, retaining the parent molecule's diverse biological activities while offering a more stable and synthetically accessible chemical profile. Its demonstrated anti-inflammatory, anticancer, and neuroprotective effects, grounded in well-defined molecular mechanisms such as NF-κB inhibition, make it a high-potential candidate for therapeutic development. This guide provides the foundational knowledge and experimental framework necessary for researchers to further explore and unlock the clinical promise of this potent curcumin analog.
References
- Neuroprotective Effects of the Nutraceutical Dehydrozingerone and Its C2-Symmetric Dimer in a Drosophila Model of Parkinson's Disease - PMC. (n.d.). PubMed Central.
- Neuroprotective Effects of the Nutraceutical Dehydrozingerone and Its C2-Symmetric Dimer in a Drosophila Model of Parkinson's Disease. (2021). PubMed.
- Neuroprotective Effects of the Nutraceutical Dehydrozingerone and Its C2-Symmetric Dimer in a Drosophila Model of Parkinson's Disease. (2021). ResearchGate.
- (PDF) Neuroprotective Effects of the Nutraceutical Dehydrozingerone and its C2- symmetric Dimer in a Drosophila Model of Parkinson's Disease. (2021). ResearchGate.
- An Insight in to the Efficacy of Dehydrozingerone against Aluminium Induced Cognitive Dysfunction in Rats. (2016). International Journal of Pharmaceutical Sciences Review and Research.
- The Synthesis and Evaluation of Vanillin Derivatives as the Fruit fly Attractant. (n.d.). E-Journal of Chemistry.
- Vanillin acetone aldol condensation. (n.d.). PierpaLab.
- Vanillic Acid Inhibits Inflammatory Pain by Inhibiting Neutrophil Recruitment, Oxidative Stress, Cytokine Production, and NFκB Activation in Mice. (2015). PubMed.
- This compound. (n.d.). Gsrs.
- Synthesis of curcumin by condensation of acetyl acetone and vanillin. (n.d.). ResearchGate.
- A Review of Recent Curcumin Analogues and Their Antioxidant, Anti-Inflammatory, and Anticancer Activities. (2023). MDPI.
- Bis(2-hydroxybenzylidene)acetone, a Potent Inducer of the Phase 2 Response, Causes Apoptosis in Mouse Leukemia Cells Through a p53-independent, Caspase-Mediated Pathway. (2007). PubMed.
- This compound (CAS 1080-12-2): Odor profile, Properties, & IFRA compliance. (n.d.). TGSC.
- Vanillin‐acetone assay under optimized conditions. (2022). ResearchGate.
- (PDF) Spectrophotometric determination of acetone using vanillin. (1987). ResearchGate.
- Acetone has anti-inflammatory effects on experimental contact reactions. (1999). PubMed.
- Anticancer potential of acetone extracts from selected Potentilla species against human colorectal cancer cells. (2022). Frontiers.
- Physiologically based pharmacokinetic model for acetone. (1995). PubMed.
- Acetone has anti-inflammatory effects on experimental contact reactions. (1999). DiVA portal.
- The Chemistry of Curcumin: From Extraction to Therapeutic Agent. (2017). PMC - NIH.
- Anticancer potential of acetone extracts from selected Potentilla species against human colorectal cancer cells. (2022). PubMed.
- TOXICOKINETICS, SUSCEPTIBLE POPULATIONS, BIOMARKERS, CHEMICAL INTERACTIONS. (2021). NCBI Bookshelf.
- Anti-microbial and anti-cancer efficacy of acetone extract of Rosa chinensis against resistant strain and lung cancer cell line. (2023). PubMed Central.
- Evaluation of benzylidene-acetone analogues of curcumin as antituberculosis. (2019). ResearchGate.
- Vanillin Synthesis for Students. (n.d.). Scribd.
- The Essential Medicinal Chemistry of Curcumin: Miniperspective. (2018). PMC - PubMed Central.
- New acetophenone glucosides isolated from extracts of Helichrysum italicum with antiinflammatory activity. (2001). PubMed.
- VANILLIN. (n.d.). Ataman Kimya.
- Antibacterial and anticancer activities of acetone extracts from in vitro cultured lichen-forming fungi. (2017). PMC - NIH.
- Topical antiinflammatory and analgesic activities of Copaifera duckei dwyer. (2005). PubMed.
Sources
- 1. researchgate.net [researchgate.net]
- 2. The Essential Medicinal Chemistry of Curcumin: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vanillylidenacetone | 1080-12-2 [chemicalbook.com]
- 4. The Chemistry of Curcumin: From Extraction to Therapeutic Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scent.vn [scent.vn]
- 6. The Synthesis and Evaluation of Vanillin Derivatives as the Fruit fly Attractant – Oriental Journal of Chemistry [orientjchem.org]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. GSRS [gsrs.ncats.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Vanillic Acid Inhibits Inflammatory Pain by Inhibiting Neutrophil Recruitment, Oxidative Stress, Cytokine Production, and NFκB Activation in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Bis(2-hydroxybenzylidene)acetone, a potent inducer of the phase 2 response, causes apoptosis in mouse leukemia cells through a p53-independent, caspase-mediated pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Frontiers | Anticancer potential of acetone extracts from selected Potentilla species against human colorectal cancer cells [frontiersin.org]
- 14. Anticancer potential of acetone extracts from selected Potentilla species against human colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Neuroprotective Effects of the Nutraceutical Dehydrozingerone and Its C2-Symmetric Dimer in a Drosophila Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Neuroprotective Effects of the Nutraceutical Dehydrozingerone and Its C2-Symmetric Dimer in a Drosophila Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Anti-microbial and anti-cancer efficacy of acetone extract of Rosa chinensis against resistant strain and lung cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 19. TOXICOKINETICS, SUSCEPTIBLE POPULATIONS, BIOMARKERS, CHEMICAL INTERACTIONS - Toxicological Profile for Acetone - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Physiologically based pharmacokinetic model for acetone - PubMed [pubmed.ncbi.nlm.nih.gov]
"physical properties of Vanillylidene acetone crystals"
An In-Depth Technical Guide to the Physical Properties of Vanillylidene Acetone Crystals
Introduction: Understanding this compound
This compound, also known by synonyms such as Dehydrozingerone and (E)-4-(4-hydroxy-3-methoxyphenyl)but-3-en-2-one, is a phenolic compound with significant interest in the fields of chemical synthesis, pharmacology, and material science.[1][2][3] Structurally, it is a half analog of curcumin, a well-known bioactive compound, and can be isolated from ginger rhizomes.[1] Its versatile chemical structure, featuring hydroxyl, methoxy, and α,β-unsaturated ketone moieties, makes it a valuable precursor in organic synthesis and a subject of study for its antioxidant, antibacterial, and antifungal properties.[1][3]
This guide provides a comprehensive technical overview of the core physical properties of this compound in its crystalline state. For researchers, scientists, and drug development professionals, a thorough understanding of these characteristics is paramount for purity assessment, formulation design, quality control, and predicting the material's behavior in various applications. We will delve into the crystallographic, thermal, solubility, and spectroscopic properties, presenting not only the data but also the field-proven methodologies for their determination.
Crystallographic and Morphological Properties
The macroscopic and microscopic structure of a crystalline solid dictates many of its bulk properties, from dissolution rate to stability. This compound typically presents as yellowish, needle-like crystals.[1][4] A definitive characterization of its solid-state structure is achieved through single-crystal X-ray crystallography.
X-ray Crystallography (XRC)
Causality and Rationale: X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystal.[5] By analyzing the diffraction pattern produced when X-rays interact with the ordered array of molecules in a crystal, we can elucidate precise bond lengths, bond angles, and the packing arrangement within the crystal lattice.[5][6] This information is critical for confirming molecular identity, identifying polymorphic forms, and understanding intermolecular interactions that govern the crystal's stability and physical properties.[7][8]
Caption: Workflow for Single-Crystal X-ray Crystallography Analysis.
Experimental Protocol: Single-Crystal X-ray Diffraction
This protocol outlines a self-validating workflow for obtaining the crystal structure of this compound.
-
Crystal Growth (Rate-Limiting Step):
-
Synthesize this compound via the Claisen-Schmidt condensation of vanillin and acetone.[1] Purify the crude product by recrystallization.
-
Prepare a saturated solution of the purified compound in a suitable solvent system, such as an ethanol-water mixture.
-
Employ a slow evaporation or slow cooling technique. The goal is to allow molecules to deposit onto a growing lattice in an ordered fashion, minimizing defects.
-
Self-Validation: The formation of well-defined, transparent crystals with sharp edges, typically larger than 0.1 mm in all dimensions, indicates a successful crystallization process suitable for diffraction.
-
-
Crystal Mounting and Data Collection:
-
Under a microscope, select a high-quality single crystal, free from cracks or twinning.
-
Mount the crystal on a goniometer head and place it within the X-ray beam of a diffractometer.
-
A monochromatic X-ray beam is directed at the crystal, which is rotated during data collection.
-
A detector, such as a CCD or pixel detector, records the positions and intensities of the diffracted X-ray reflections.
-
-
Structure Solution and Refinement:
-
The collected diffraction data (a unique pattern of reflections) is processed to determine the unit cell dimensions and space group.[5]
-
Computational "direct methods" are used to generate an initial electron density map from the reflection intensities.
-
An atomic model is built into the electron density map.
-
The model is refined using least-squares methods, where atomic positions and thermal parameters are adjusted to achieve the best fit between the calculated and observed diffraction data.
-
Self-Validation: A successful refinement is indicated by low residual factors (R-factors), representing a high degree of agreement between the experimental data and the final structural model.
-
Thermal Properties
Thermal analysis provides critical information on the stability, purity, and physical state of a material as a function of temperature.
Melting Point and Thermal Transitions
The melting point is a fundamental property used to identify a compound and assess its purity. A sharp melting range typically indicates high purity.
| Property | Value | Source(s) |
| Melting Point | 125 - 130 °C | [1][9] |
| 128 - 130 °C | [2] | |
| 129 - 130 °C | [4][10] | |
| Boiling Point | 344 - 345 °C (est.) | [2][4][10] |
| Flash Point | ~136.67 °C (278 °F) | [2][10] |
Causality and Rationale: Differential Scanning Calorimetry (DSC) is a highly sensitive thermal analysis technique that measures the difference in heat flow required to increase the temperature of a sample and a reference.[11] It is the gold standard for accurately determining melting points (Tₘ), other phase transitions (like polymorphism), and the enthalpy of fusion (ΔHfus), which is the energy required to melt the solid.
Caption: Workflow for Melting Point Determination using DSC.
Experimental Protocol: Differential Scanning Calorimetry (DSC)
-
Sample Preparation:
-
Accurately weigh 2-5 mg of the this compound crystal sample into an aluminum DSC pan.
-
Hermetically seal the pan to prevent any loss of material through sublimation.
-
Prepare an identical empty sealed pan to serve as the reference.
-
-
Instrument Setup and Measurement:
-
Place the sample and reference pans into the DSC instrument's cell.
-
Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate to create a stable thermal environment.
-
Program the instrument to heat the sample at a constant rate (e.g., 10 °C/min) through the expected melting range (e.g., from 25 °C to 150 °C).[12][13]
-
-
Data Analysis:
-
The instrument records the differential heat flow as a function of temperature, generating a thermogram.
-
The melting event will appear as an endothermic peak (a dip in the heat flow curve).
-
The onset temperature of this peak is taken as the melting point (Tₘ).
-
The area under the peak is integrated to calculate the enthalpy of fusion (ΔHfus).
-
Self-Validation: The sharpness of the endothermic peak is a direct indicator of sample purity. Impurities will typically cause the peak to broaden and shift to a lower temperature.
-
Thermal Stability
Causality and Rationale: Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time.[14] It is used to determine the thermal stability of a material and its decomposition profile. For drug development, this is crucial for assessing stability during manufacturing (e.g., drying) and storage.[13]
Experimental Protocol: Thermogravimetric Analysis (TGA)
-
Sample Preparation: Place a precisely weighed amount (e.g., 5-10 mg) of the this compound sample onto the TGA's microbalance pan.
-
Instrument Setup: Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 10 °C/min) over a broad temperature range (e.g., 25 °C to 600 °C).
-
Data Analysis: The resulting TGA curve plots the percentage of initial mass remaining versus temperature. A sharp drop in mass indicates decomposition. The onset temperature of this drop defines the limit of the material's thermal stability.
Solubility Profile
Solubility is a critical parameter for drug development, influencing bioavailability, formulation, and purification processes like recrystallization.
Qualitative and Quantitative Solubility
This compound exhibits solubility characteristics typical of a moderately polar organic molecule.
| Solvent | Solubility | Source(s) |
| Water | Slightly soluble / Insoluble | [1][2][4][15] |
| Ethanol | Soluble (up to 20 mg/mL) | [1] |
| Moderately soluble (191.16 g/L @ 25°C) | [4][15] | |
| DMSO | Soluble (up to 25 mg/mL) | [1] |
| Methanol | Soluble (214.92 g/L @ 25°C) | [15] |
| Isopropanol | Soluble (166.78 g/L @ 25°C) | [15] |
| Oils | Soluble | [1] |
| Acetone | Soluble | [3][16] |
Causality and Rationale: The "like dissolves like" principle governs solubility. The phenolic hydroxyl group and carbonyl oxygen of this compound can act as hydrogen bond acceptors, while the hydroxyl group can also be a donor, promoting solubility in polar protic solvents like ethanol. The larger hydrocarbon backbone contributes to its solubility in less polar organic solvents. Its limited solubility in water is due to the predominance of the nonpolar aromatic and alkyl regions of the molecule.
Experimental Protocol: Shake-Flask Solubility Determination
-
Equilibration: Add an excess amount of crystalline this compound to a known volume of the solvent of interest in a sealed vial.
-
Agitation: Agitate the vial at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation: Allow the suspension to settle or centrifuge it to separate the undissolved solid from the saturated solution.
-
Quantification: Carefully withdraw a known volume of the clear supernatant. Dilute it appropriately and determine the concentration of this compound using a validated analytical method, such as UV-Vis spectroscopy or HPLC.
-
Self-Validation: The presence of undissolved solid material at the end of the equilibration period confirms that a saturated solution was achieved. Consistent concentration measurements from samples taken at different time points (e.g., 24h and 48h) validate that equilibrium has been reached.
Spectroscopic Characterization
Spectroscopic techniques provide a fingerprint of the molecule, confirming its identity and structural features by probing its interaction with electromagnetic radiation.
UV-Visible Spectroscopy
Causality and Rationale: The conjugated system in this compound, comprising the aromatic ring, the double bond, and the carbonyl group, contains π-electrons that can be excited by absorbing ultraviolet (UV) or visible light.[17] This absorption corresponds to electronic transitions, primarily π→π* and n→π* transitions, which are characteristic of the molecule's chromophore. The wavelength of maximum absorbance (λmax) is a key identifier.
Experimental Protocol: UV-Vis Spectrum Acquisition
-
Solvent Selection: Choose a UV-transparent solvent in which the compound is soluble (e.g., ethanol, methanol, or acetonitrile).
-
Sample Preparation: Prepare a dilute solution of this compound of a known concentration.
-
Measurement: Record the absorbance of the solution across the UV-Vis range (typically 200-800 nm) using a dual-beam spectrophotometer, with a cuvette containing the pure solvent as the reference.
-
Analysis: The resulting spectrum will show absorbance peaks at specific wavelengths (λmax). The reaction of vanillin with acetone in an alkaline medium produces a yellow-orange dye, indicating strong absorption in the visible region.[18]
Infrared (IR) Spectroscopy
Causality and Rationale: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending). The frequencies of these absorptions are specific to the types of chemical bonds and functional groups present, providing a distinct molecular fingerprint.
Expected IR Absorption Bands for this compound:
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |
| O-H Stretch (broad) | Phenolic Hydroxyl | ~3200 - 3600 |
| C-H Stretch (sp²) | Aromatic & Vinylic | ~3000 - 3100 |
| C-H Stretch (sp³) | Methyl & Methoxy | ~2850 - 3000 |
| C=O Stretch (strong) | α,β-Unsaturated Ketone | ~1650 - 1685 |
| C=C Stretch | Aromatic & Vinylic | ~1580 - 1640 |
| C-O Stretch | Aryl Ether & Phenol | ~1200 - 1300 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality and Rationale: NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of an organic molecule. It relies on the magnetic properties of atomic nuclei (primarily ¹H and ¹³C). The chemical environment of each nucleus determines its resonance frequency (chemical shift), providing information about its connectivity.[19][20]
Predicted ¹H NMR Signals (in CDCl₃ or Acetone-d₆):
-
~2.4 ppm (singlet, 3H): Methyl protons of the ketone group (-COCH₃).
-
~3.9 ppm (singlet, 3H): Methoxy group protons (-OCH₃).
-
~6.0-6.5 ppm (singlet or broad singlet, 1H): Phenolic hydroxyl proton (-OH).
-
~6.6-7.5 ppm (multiplets, 5H): Vinylic protons (-CH=CH-) and aromatic protons on the benzene ring. The vinylic protons will appear as doublets due to coupling with each other.
Experimental Protocol: NMR Sample Preparation
-
Dissolution: Dissolve ~5-10 mg of the this compound crystals in ~0.6-0.7 mL of a deuterated solvent (e.g., acetone-d₆, chloroform-d).[21]
-
Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube to remove any particulate matter.
-
Analysis: Place the NMR tube in the spectrometer and acquire the ¹H and ¹³C spectra.
References
- The Good Scents Company. (n.d.). This compound, 1080-12-2. [Link]
- National Center for Biotechnology Information. (n.d.). This compound.
- TGSCX. (n.d.). This compound (CAS 1080-12-2): Odor profile, Properties, & IFRA compliance. [Link]
- GSRS. (n.d.). This compound. [Link]
- ResearchGate. (n.d.). UV-Vis absorption spectra of compounds 1-11. [Link]
- ResearchGate. (n.d.). H-NMR charts of Ch (upper graph) and Va.Ch.SB (lower graph). [Link]
- ResearchGate. (n.d.).
- ResearchGate. (n.d.).
- ResearchGate. (n.d.). 13C NMR spectrum of vanillin in acetone-d6. [Link]
- Wikipedia. (n.d.). X-ray crystallography. [Link]
- Royal Society of Chemistry. (n.d.).
- National Center for Biotechnology Information. (n.d.). x Ray crystallography. PubMed Central. [Link]
- ResearchGate. (n.d.). X-Ray Crystallography of Chemical Compounds. [Link]
- National Center for Biotechnology Information. (n.d.). X-Ray Crystallography of Chemical Compounds. PubMed Central. [Link]
- Amlathe, S., & Gupta, V. K. (1990). Spectrophotometric determination of acetone using vanillin. Analyst, 115(10), 1385-1387. [Link]
- National Center for Biotechnology Information. (n.d.). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. PubMed Central. [Link]
- IJRAR. (n.d.). EFFECT OF DIFFERENT HEATING RATE ON THE THERMAL DECOMPOSITION OF VANILLIN. [Link]
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001659). [Link]
- YouTube. (2022). NMR spectra of Acetone. [Link]
- De Gruyter. (n.d.). ACETONE ADSORPTION ON CO2-ACTIVATED TYRE PYROLYSIS CHAR – THERMOGRAVIMETRIC ANALYSIS. [Link]
- PierpaLab. (2024).
- NETZSCH Analyzing & Testing. (2020). Detection of Ultra-Small Residual Masses by Means of TGA. [Link]
- Chemistry LibreTexts. (2023). 13.2: Solubility and Structure. [Link]
- Master Organic Chemistry. (2016). UV-Vis Spectroscopy: Absorbance of Carbonyls. [Link]
- MDPI. (n.d.). Synthesis, Thermogravimetric Analysis, and Kinetic Study of Poly-N-Isopropylacrylamide. [Link]
- ResearchGate. (n.d.). Differential scanning calorimetry (DSC) of the toluene–acetone PSWA sample. [Link]
- ResearchGate. (n.d.). Polylactide Phase Transition in Acetone. A High‐Sensitivity Differential Scanning Calorimetry Study. [Link]
- National Center for Biotechnology Information. (2020). Stochastic Differential Scanning Calorimetry by Nonlinear Optical Microscopy. PubMed. [Link]
Sources
- 1. Vanillylidenacetone | 1080-12-2 [chemicalbook.com]
- 2. parchem.com [parchem.com]
- 3. CAS 1080-12-2: this compound | CymitQuimica [cymitquimica.com]
- 4. This compound | C11H12O3 | CID 59039607 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Vanillylidenacetone | 1080-12-2 [amp.chemicalbook.com]
- 10. This compound, 1080-12-2 [thegoodscentscompany.com]
- 11. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijrar.org [ijrar.org]
- 13. mdpi.com [mdpi.com]
- 14. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 15. scent.vn [scent.vn]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. Spectrophotometric determination of acetone using vanillin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. youtube.com [youtube.com]
- 21. rsc.org [rsc.org]
The Solubility of Vanillylidene Acetone in Organic Solvents: A Comprehensive Technical Guide
Abstract
This technical guide provides an in-depth exploration of the solubility of vanillylidene acetone, a compound of significant interest in the pharmaceutical, flavor, and fragrance industries. This document moves beyond a simple compilation of data, offering a thorough analysis of the physicochemical principles governing its solubility. We present a curated collection of quantitative solubility data in a range of common organic solvents, complemented by a detailed exposition of the theoretical underpinnings of solute-solvent interactions, with a focus on the Hansen Solubility Parameters (HSP). Furthermore, this guide furnishes field-proven, step-by-step experimental protocols for the accurate determination of this compound solubility, ensuring scientific integrity and reproducibility. This resource is designed for researchers, scientists, and drug development professionals, providing the foundational knowledge and practical methodologies required for formulation, purification, and quality control.
Introduction to this compound and Its Solubility
This compound, also known as 4-(4-hydroxy-3-methoxyphenyl)-3-buten-2-one, is a crystalline solid that presents as pale yellow needles.[1][2] It is a derivative of vanillin and acetone and is recognized for its sweet, warm, and tenacious odor, making it a valuable ingredient in flavor and fragrance formulations.[1] Beyond its sensory attributes, this compound serves as a key intermediate in the synthesis of various pharmaceutical compounds and fine chemicals.
The solubility of this compound is a critical physical property that dictates its utility in numerous applications. In drug development, solubility directly impacts bioavailability and the choice of formulation strategies. In chemical synthesis, it governs the selection of reaction media and purification methods, such as recrystallization. A comprehensive understanding of its solubility profile in a variety of organic solvents is therefore paramount for optimizing processes and ensuring product quality.
This guide aims to provide a holistic view of the solubility of this compound, encompassing both theoretical predictions and practical experimental determination. We will delve into the molecular interactions that drive the dissolution process and provide a structured compilation of solubility data.
Theoretical Framework: Understanding Solute-Solvent Interactions
The solubility of a solid in a liquid is fundamentally governed by the principle of "like dissolves like."[3][4][5] This adage encapsulates the concept that a solute will more readily dissolve in a solvent that has similar intermolecular forces. The overall energetics of the dissolution process can be understood by considering the energy required to break the solute-solute and solvent-solvent interactions and the energy released upon the formation of new solute-solvent interactions.[6]
Molecular Structure and Polarity of this compound
To predict the solubility of this compound, we must first examine its molecular structure.
Caption: Molecular structure of this compound.
This compound possesses a moderately polar structure. Key functional groups contributing to its polarity include:
-
A phenolic hydroxyl (-OH) group: This group can act as a hydrogen bond donor and acceptor.
-
A methoxy (-OCH3) group: The oxygen atom can act as a hydrogen bond acceptor.
-
A carbonyl (C=O) group: The oxygen atom is a strong hydrogen bond acceptor.
-
An aromatic ring and a conjugated double bond system: These contribute to van der Waals forces (dispersion forces).
The presence of both polar, hydrogen-bonding groups and a nonpolar hydrocarbon backbone gives this compound an amphiphilic character, allowing it to dissolve in a range of solvents with varying polarities.
Hansen Solubility Parameters (HSP)
A more quantitative approach to predicting solubility is the use of Hansen Solubility Parameters (HSP).[1] This model deconstructs the total cohesive energy of a substance into three components:
-
δd (Dispersion): Energy from van der Waals forces.
-
δp (Polar): Energy from dipole-dipole interactions.
-
δh (Hydrogen Bonding): Energy from hydrogen bonds.
Each solvent and solute can be characterized by a set of three HSP values (δd, δp, δh), which can be visualized as a point in a three-dimensional "Hansen space." The principle of "like dissolves like" is quantified by the "Hansen distance" (Ra) between a solute and a solvent:
Ra² = 4(δd₁ - δd₂)² + (δp₁ - δp₂)² + (δh₁ - δh₂)²
Quantitative Solubility Data
The following table summarizes the experimentally determined solubility of this compound in a variety of organic solvents at 25°C. This data has been compiled from various authoritative sources to provide a comparative overview for formulation and process development.
| Solvent | Solvent Type | Solubility (g/L) at 25°C | Citation(s) |
| Acetone | Polar Aprotic | 342.83 | [8] |
| 1,4-Dioxane | Polar Aprotic | 404.25 | [8] |
| Acetonitrile | Polar Aprotic | 203.52 | [8] |
| Dimethylformamide (DMF) | Polar Aprotic | 332.55 | [8] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Up to 25 mg/mL (approx. 25 g/L) | [1] |
| Ethyl Acetate | Polar Aprotic | 262.56 | [8] |
| Methyl Acetate | Polar Aprotic | 308.35 | [8] |
| Methanol | Polar Protic | 214.92 | [8] |
| Ethanol | Polar Protic | 191.16 | [8] |
| n-Propanol | Polar Protic | 134.78 | [8] |
| Isopropanol | Polar Protic | 166.78 | [8] |
| n-Butanol | Polar Protic | 93.31 | [8] |
| Isobutanol | Polar Protic | 77.83 | [8] |
| Toluene | Nonpolar | 34.6 | [8] |
| Water | Polar Protic | 0.44 | [8] |
Analysis of Solubility Data:
The data clearly demonstrates that this compound exhibits high solubility in polar aprotic solvents such as acetone, 1,4-dioxane, and DMF. Its solubility in polar protic solvents like alcohols is also significant, though generally lower than in the aprotic counterparts. The presence of the hydroxyl group in the alcohols can lead to strong solvent-solvent hydrogen bonding, which must be overcome for the solute to dissolve. As expected, the solubility in the nonpolar solvent toluene is considerably lower, and it is only slightly soluble in water.[8] This solubility profile is consistent with the moderately polar nature of the this compound molecule.
Experimental Determination of Solubility
To ensure the accuracy and reliability of solubility data, a robust and well-validated experimental protocol is essential. The shake-flask method is the gold standard for determining the equilibrium solubility of a solid compound in a solvent.[9]
Principle of the Shake-Flask Method
The shake-flask method involves equilibrating an excess amount of the solid solute with the solvent of interest at a constant temperature until the solution is saturated. After reaching equilibrium, the undissolved solid is separated from the saturated solution, and the concentration of the solute in the clear supernatant is determined using a suitable analytical technique.
Caption: Workflow for the shake-flask method of solubility determination.
Detailed Step-by-Step Protocol
Materials and Equipment:
-
This compound (high purity)
-
Organic solvents (analytical grade)
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker with temperature control
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical balance
-
UV-Vis spectrophotometer or HPLC system
Procedure:
-
Preparation: Add an excess amount of this compound to a pre-weighed vial. The excess solid is crucial to ensure that a saturated solution is formed.
-
Solvent Addition: Add a known volume of the desired organic solvent to the vial.
-
Equilibration: Seal the vial tightly and place it in an orbital shaker set to a constant temperature (e.g., 25°C). Agitate the mixture for a sufficient period to reach equilibrium (typically 24-48 hours). A preliminary study to determine the time to reach equilibrium is recommended.
-
Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed at the same constant temperature for at least 2 hours to allow the undissolved solid to sediment.
-
Sampling: Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Filtration: Immediately filter the aliquot through a chemically inert syringe filter into a clean vial to remove any remaining microscopic solid particles. This step is critical to prevent overestimation of solubility.
-
Dilution: If the concentration of the saturated solution is expected to be outside the linear range of the analytical method, perform an accurate dilution with the appropriate solvent.
-
Quantification: Analyze the concentration of this compound in the diluted filtrate using a pre-validated analytical method.
Analytical Quantification Methods
4.3.1. UV-Vis Spectroscopy
This compound possesses a chromophore that absorbs UV radiation, making UV-Vis spectroscopy a suitable and straightforward method for quantification.[10]
-
Wavelength of Maximum Absorbance (λmax): Determine the λmax of this compound in the specific solvent being used.
-
Calibration Curve: Prepare a series of standard solutions of known concentrations of this compound in the same solvent. Measure the absorbance of each standard at the λmax and construct a calibration curve of absorbance versus concentration.
-
Sample Analysis: Measure the absorbance of the diluted filtrate and use the calibration curve to determine the concentration of this compound.
4.3.2. High-Performance Liquid Chromatography (HPLC)
HPLC offers higher specificity and is particularly useful when dealing with complex matrices or for confirming the purity of the dissolved compound.[11][12]
-
Mobile Phase and Column: Develop a suitable HPLC method with an appropriate mobile phase and stationary phase (e.g., C18 column) to achieve good separation and peak shape for this compound.
-
Calibration Curve: Prepare and run a series of standard solutions of known concentrations to generate a calibration curve based on peak area versus concentration.
-
Sample Analysis: Inject the diluted filtrate into the HPLC system and determine the concentration of this compound from the calibration curve.
Factors Influencing Solubility
Several factors can influence the solubility of this compound:
-
Temperature: The dissolution of most solids is an endothermic process, meaning that solubility generally increases with increasing temperature.[13] This relationship can be described by the van't Hoff equation.
-
Solvent Polarity: As demonstrated by the quantitative data, the polarity of the solvent plays a crucial role. A good match between the polarity of this compound and the solvent will result in higher solubility.
-
Crystalline Form (Polymorphism): Different crystalline forms (polymorphs) of a compound can exhibit different solubilities. It is important to characterize the solid form of this compound being used.
Conclusion
This technical guide has provided a comprehensive overview of the solubility of this compound in organic solvents. By integrating theoretical principles with practical experimental data and methodologies, we have aimed to equip researchers and professionals with the necessary knowledge to effectively work with this versatile compound. The provided quantitative data serves as a valuable starting point for solvent selection, while the detailed experimental protocols offer a framework for generating reliable in-house solubility data. A thorough understanding of the factors influencing solubility will ultimately lead to more efficient and robust processes in the development of products containing this compound.
References
- Good Scents Company. (n.d.). This compound.
- Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press.
- Stefanis, E., & Panayiotou, C. (2008). A new expanded cohesive energy density-based approach for the prediction of Hansen solubility parameters. International journal of pharmaceutics, 364(2), 266-280.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Avdeef, A. (2012).
- GSRS. (n.d.). This compound.
- Fiveable. (n.d.). Like Dissolves Like Definition.
- Van Dornshuld, E. (n.d.). 5.1 “Like Dissolves Like”. Chemistry.
- Can, F. N. (2016, January 1). Like Dissolves Like. The Fountain Magazine.
- Abbott, S. (n.d.). Hansen Solubility Parameters (HSP). Practical Adhesion Science.
- ResearchGate. (n.d.). Vanillin‐acetone assay under optimized conditions.
- YouTube. (2023, December 5). How Is The "Like Dissolves Like" Principle Defined? [Video].
- YouTube. (2023, December 18). What Is The 'Like Dissolves Like' Principle? [Video].
- ResearchGate. (n.d.). UV-Vis spectroscopic quantification of residual acetone during the development of nanoparticulate drug delivery systems.
- Hansen Solubility Parameters. (n.d.). The HSP Sphere.
- Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection.
- ResearchGate. (n.d.). UV-Vis absorption spectra of compounds 1-11 in: a) acetone, b) ACN, c) BnOH and d) DMF.
- ResearchGate. (n.d.). Spectrophotometric determination of acetone using vanillin.
- PubMed. (n.d.). High-performance liquid chromatographic determination of acetone in blood and urine in the clinical diagnostic laboratory.
- PubMed. (n.d.). Solvent interactions with test compounds and recommendations for testing to avoid artifacts.
- National Center for Biotechnology Information. (n.d.). Quantitative Clinical Diagnostic Analysis of Acetone in Human Blood by HPLC.
- YouTube. (2021, August 29). Thermodynamics of the Dissolution Process | OpenStax Chemistry 2e 11.1 [Video].
- Chemistry LibreTexts. (2023, October 3). Chapter 13.2: Solubility and Structure.
- ResearchGate. (n.d.). Typical HPLC chromatogram of 0.681 mmol L⁻¹ acetone as its 2,4-DNPH derivative; for chromatographic conditions.
- ResearchGate. (n.d.). Temperature dependence of the solubility of some acetanilide derivatives in several organic and aqueous solvents.
- National Center for Biotechnology Information. (2024, August 16). The impact of thermophysical properties on eflornithine drug solute in acetone and ethyl acetate solvent interactions at varying concentrations and temperatures.
- ResearchGate. (n.d.). Solubility Measurement and Thermodynamic Correlation of Diacetone Acrylamide in 15 Pure Solvents from 272.05 to 323.65 K.
- ResearchGate. (n.d.). Determination of the Solubility, Dissolution Enthalpy, and Entropy of Icariin in Acetone, Acetoacetate, Chloroform, and Light Petroleum.
- ScienceDirect. (n.d.). Solubility determination and thermodynamic modelling of allisartan isoproxil in different binary solvent mixtures from T = (278.15 to 313.15) K and mixing properties of solutions.
Sources
- 1. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 2. A Python tool for predicting optimal solvent blends based on Hansen solubility parameters | springerprofessional.de [springerprofessional.de]
- 3. fiveable.me [fiveable.me]
- 4. dornshuld.com [dornshuld.com]
- 5. fountainmagazine.com [fountainmagazine.com]
- 6. youtube.com [youtube.com]
- 7. Pencil and Paper Estimation of Hansen Solubility Parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. improvedpharma.com [improvedpharma.com]
- 12. High-performance liquid chromatographic determination of acetone in blood and urine in the clinical diagnostic laboratory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The impact of thermophysical properties on eflornithine drug solute in acetone and ethyl acetate solvent interactions at varying concentrations and temperatures - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Antioxidant Mechanisms of Vanillylidene Acetone
Executive Summary: Vanillylidene acetone, a synthetic compound structurally related to curcumin, exhibits potent antioxidant properties through a sophisticated dual-action mechanism. It not only directly neutralizes harmful free radicals via its unique chemical structure but also activates the cell's own powerful defense systems by modulating the Nrf2 signaling pathway. This guide provides a comprehensive technical overview of these mechanisms, detailing the underlying chemistry, key cellular signaling events, and the validated experimental protocols used to characterize its antioxidant efficacy. We will explore its structure-activity relationship, the kinetics of radical scavenging, and its role as an electrophilic activator of the antioxidant response element (ARE), offering a holistic view for researchers in pharmacology and drug development.
Section 1: Chemical Structure and its Implications for Antioxidant Activity
This compound, also known as 4-(4-hydroxy-3-methoxyphenyl)-3-buten-2-one, possesses key functional groups that are fundamental to its antioxidant capabilities. Its structure features:
-
A Phenolic Hydroxyl (-OH) Group: This is the primary site for direct radical scavenging. The hydrogen atom on this group can be readily donated to neutralize a free radical.
-
A Methoxy (-OCH3) Group: Positioned ortho to the hydroxyl group, the methoxy group provides steric hindrance and electronic stabilization to the resulting phenoxy radical, enhancing its scavenging efficiency.
-
An α,β-Unsaturated Ketone System: This Michael acceptor is crucial for the compound's indirect antioxidant activity, enabling it to react with cellular sensors of oxidative stress.
The interplay between these structural components dictates a dual mechanism of action, distinguishing this compound as a versatile antioxidant agent.
Section 2: Direct Antioxidant Mechanism: Free Radical Scavenging
The most immediate antioxidant action of this compound is its ability to directly neutralize reactive oxygen species (ROS). This process is primarily governed by the donation of a hydrogen atom from its phenolic hydroxyl group.
The Chemistry of Hydrogen Atom Transfer
The core of the direct scavenging mechanism is a Hydrogen Atom Transfer (HAT) process.[1] A free radical (R•) abstracts the hydrogen atom from the phenolic hydroxyl group (Ar-OH) of this compound, resulting in the formation of a stable, non-radical species from the original threat and a resonance-stabilized phenoxy radical (Ar-O•) from the antioxidant.
Ar-OH + R• → Ar-O• + RH
The stability of the resulting phenoxy radical is paramount; the extended conjugation of the benzene ring and the adjacent methoxy group delocalizes the unpaired electron, preventing it from becoming a pro-oxidant and propagating further radical chain reactions.[2]
In Vitro Assessment of Radical Scavenging
The direct scavenging capacity of this compound is quantified using several well-established in vitro assays. The most common are the DPPH and ABTS assays, which rely on colorimetric changes to measure a compound's ability to quench stable synthetic radicals.[3][4]
Table 1: Comparison of Common In Vitro Radical Scavenging Assays
| Assay | Radical Species | Principle | Measurement | Advantages |
| DPPH | 2,2-diphenyl-1-picrylhydrazyl | Hydrogen/electron donation causes a color change from deep violet to pale yellow.[5] | Decrease in absorbance at ~517 nm.[4][5] | Simple, rapid, and uses a stable radical.[5] |
| ABTS | 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) | Antioxidant reduces the pre-formed blue-green ABTS radical cation. | Decrease in absorbance at ~734 nm. | Applicable to both hydrophilic and lipophilic compounds.[3] |
Protocol 1: DPPH Radical Scavenging Assay
This protocol provides a standardized method to determine the concentration of this compound required to scavenge 50% of DPPH radicals (IC50).
Rationale: The DPPH assay is a foundational screening tool in antioxidant research due to its simplicity and the stability of the DPPH radical, allowing for reproducible measurements of hydrogen-donating capacity.[4]
Materials:
-
This compound
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol or ethanol[6]
-
Ascorbic acid or Trolox (positive control)[5]
-
96-well microplate
-
Spectrophotometer (plate reader)
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. Store in the dark.[6]
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol.
-
Prepare a stock solution of the positive control (e.g., Ascorbic Acid) at the same concentration.
-
Perform serial dilutions of the this compound and control solutions to create a range of concentrations.[5]
-
-
Assay Execution:
-
In a 96-well plate, add 100 µL of the DPPH working solution to each well.
-
Add 100 µL of the various dilutions of this compound, control, or blank (methanol) to the wells.
-
Incubate the plate in the dark at room temperature for 30 minutes.[6]
-
-
Measurement:
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
-
Calculation:
-
Calculate the percentage of scavenging activity using the formula: % Scavenging = [ (A_control - A_sample) / A_control ] x 100.[5]
-
Plot the % scavenging against the concentration of this compound to determine the IC50 value.
-
Workflow for In Vitro Scavenging Assay
The following diagram illustrates the generalized workflow for assessing direct radical scavenging activity.
Caption: Generalized workflow for in vitro antioxidant scavenging assays.
Section 3: Indirect Antioxidant Mechanism: Activation of the Nrf2 Pathway
Beyond direct scavenging, this compound provides sustained antioxidant protection by activating the Nrf2-Keap1 signaling pathway, the master regulator of the cellular antioxidant response.[7]
The Nrf2-Keap1 System
Under normal conditions, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is held in the cytoplasm by its repressor protein, Keap1 (Kelch-like ECH-associated protein 1), which facilitates its continuous degradation.[8] When cells are exposed to oxidative stress or electrophilic compounds, this repression is lifted.
Mechanism of Nrf2 Activation
This compound acts as a potent Nrf2 activator. Its α,β-unsaturated ketone moiety is an electrophile that can react with specific, highly reactive cysteine residues on the Keap1 protein.[7] This covalent modification induces a conformational change in Keap1, preventing it from marking Nrf2 for degradation.[8]
This allows newly synthesized Nrf2 to accumulate, stabilize, and translocate into the nucleus.[9]
Induction of Cytoprotective Genes
Once in the nucleus, Nrf2 binds to a specific DNA sequence known as the Antioxidant Response Element (ARE) located in the promoter region of numerous cytoprotective genes.[10] This binding initiates the transcription of a battery of phase II detoxification and antioxidant enzymes, including:
-
Heme Oxygenase-1 (HO-1): Catalyzes the degradation of pro-oxidant heme into biliverdin, iron, and carbon monoxide, which have antioxidant and anti-inflammatory properties.
-
NAD(P)H:quinone oxidoreductase 1 (NQO1): A detoxifying enzyme that reduces quinones, preventing them from participating in redox cycling and ROS generation.
-
Glutamate-cysteine ligase (GCL): The rate-limiting enzyme in the synthesis of glutathione (GSH), the most abundant endogenous antioxidant.
This orchestrated upregulation provides a robust and lasting defense against oxidative stress, a mechanism often referred to as indirect antioxidant activity.[7]
Nrf2-Keap1 Signaling Pathway
The diagram below illustrates how this compound activates the Nrf2 pathway.
Caption: this compound modifies Keap1, leading to Nrf2 stabilization and nuclear translocation.
Protocol 2: Cellular Antioxidant Activity (CAA) Assay using DCFH-DA
This cell-based assay measures the ability of this compound to mitigate intracellular ROS formation.
Rationale: Unlike in vitro assays, the CAA assay accounts for cellular uptake, metabolism, and localization of the antioxidant, providing a more biologically relevant measure of its efficacy.[11]
Materials:
-
96-well black, clear-bottom cell culture plate
-
2',7'-Dichlorodihydrofluorescin diacetate (DCFH-DA) probe[13]
-
A free radical initiator (e.g., AAPH)[14]
-
This compound
-
Quercetin or other known antioxidant (positive control)[11]
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and culture until they reach ~90-100% confluency.[11][12]
-
Compound Loading:
-
Wash cells gently with a buffered saline solution (e.g., PBS).
-
Treat cells with various concentrations of this compound or control compound for a suitable incubation period (e.g., 1 hour) to allow for cellular uptake.
-
-
Probe Staining:
-
Induction of Oxidative Stress:
-
Wash the cells to remove excess probe.
-
Add the free radical initiator (e.g., AAPH) to all wells except the negative control.
-
-
Measurement:
-
Immediately begin reading the fluorescence intensity (Excitation ~485 nm / Emission ~535 nm) at regular intervals for 1 hour.[13]
-
-
Data Analysis:
-
Calculate the area under the curve from the fluorescence kinetics plot.
-
Determine the CAA value, which reflects the percentage reduction in fluorescence in treated cells compared to control cells.
-
Protocol 3: Western Blotting for Nrf2 and HO-1 Expression
This protocol validates the activation of the Nrf2 pathway by measuring the protein levels of Nrf2 and its downstream target, HO-1.
Rationale: Western blotting provides direct evidence that this compound treatment leads to the accumulation of Nrf2 protein and the subsequent upregulation of a key cytoprotective enzyme, HO-1, confirming the proposed mechanism of action.[15][16]
Materials:
-
Cell culture reagents and this compound
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-Nrf2, anti-HO-1, anti-Lamin B (nuclear marker), anti-β-actin (loading control)[15]
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL) and imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Treat cultured cells with this compound at various concentrations and time points.
-
For Nrf2 translocation, prepare separate cytoplasmic and nuclear protein fractions.[15] For total protein, lyse the entire cell pellet.
-
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.[15]
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-Nrf2, anti-HO-1, anti-β-actin) overnight at 4°C.[17]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour.
-
-
Detection and Analysis:
-
Apply the ECL substrate and capture the chemiluminescent signal using an imager.
-
Quantify the band intensities using densitometry software and normalize to the loading control.[18]
-
Section 4: Synergistic Action and Therapeutic Implications
The dual antioxidant mechanisms of this compound are synergistic. The direct scavenging provides an immediate, first-line defense against existing free radicals. Concurrently, the activation of the Nrf2 pathway builds a more robust and lasting cellular defense, preparing the cell to handle subsequent oxidative insults. This combination of rapid quenching and sustained protection makes this compound a compound of significant interest for conditions associated with chronic oxidative stress, such as neurodegenerative diseases, cardiovascular disorders, and inflammation.
Synergy of Dual Antioxidant Mechanisms
Caption: The dual mechanisms of this compound work in concert for robust cytoprotection.
Section 5: Conclusion and Future Directions
This compound employs a sophisticated, two-pronged strategy to combat oxidative stress. Its phenolic structure allows for the direct and efficient scavenging of free radicals, while its electrophilic nature enables the activation of the Nrf2 signaling pathway, leading to the upregulation of a powerful endogenous antioxidant arsenal. The experimental protocols detailed herein provide a robust framework for validating these mechanisms.
Future research should focus on in vivo models to confirm these activities in a complex biological system, exploring the pharmacokinetics and therapeutic efficacy of this compound in diseases where oxidative stress is a key pathological driver. Further structure-activity relationship studies could also lead to the design of even more potent analogs for drug development.
References
- BenchChem. (n.d.). Application Note: DPPH Assay Protocol for Determining the Antioxidant Activity of Mesuol.
- Kamiya Biomedical Company. (n.d.). Cellular Antioxidant Activity Assay.
- MDPI. (n.d.). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs.
- G-Biosciences. (n.d.). DPPH Antioxidant Assay.
- Abcam. (n.d.). DCFDA / H2DCFDA - Cellular ROS Assay Kit | ab113851.
- ResearchGate. (n.d.). Schematic presentation of cellular antioxidant activity assay. DCFH-DA,....
- Xiamen Shengguang Biotechnology Co., Ltd. (n.d.). DCFH-DA for Detection of ROS.
- M. M. (2014). Genesis and development of DPPH method of antioxidant assay. Journal of Food Science and Technology.
- JoVE. (2020). Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining.
- MDPI. (n.d.). DPPH Radical Scavenging Assay.
- Journal of Biological Chemistry. (n.d.). Nuclear Heme Oxygenase-1 (HO-1) Modulates Subcellular Distribution and Activation of Nrf2, Impacting Metabolic and Anti-oxidant Defenses.
- ResearchGate. (n.d.). Western blot analysis of Nrf2 and HO-1. (a) Western blot showing the....
- Frontiers. (n.d.). Activation of Nrf2/HO-1 Pathway by Nardochinoid C Inhibits Inflammation and Oxidative Stress in Lipopolysaccharide-Stimulated Macrophages.
- National Institutes of Health. (n.d.). Chemical and biological mechanisms of phytochemical activation of Nrf2 and importance in disease prevention.
- ResearchGate. (n.d.). Western blotting (A) and relative protein expression of Nrf2, HO-1 and....
- National Institutes of Health. (2019). Induction of Antioxidant Protein HO-1 Through Nrf2-ARE Signaling Due to Pteryxin in Peucedanum Japonicum Thunb in RAW264.7 Macrophage Cells.
- ResearchGate. (n.d.). Radical scavenging activity towards DPPH radical in acetone solution.
- National Institutes of Health. (n.d.). Structure-antiradical activity relationships of 25 natural antioxidant phenolic compounds from different classes.
- National Institutes of Health. (2012). Mechanism of chemical activation of Nrf2.
- MDPI. (n.d.). Study of Antioxidant Properties of Agents from the Perspective of Their Action Mechanisms.
- MDPI. (n.d.). Synthesis and Free Radical Scavenging Activity of New Hydroxybenzylidene Hydrazines.
- PLOS One. (2012). Mechanism of Chemical Activation of Nrf2.
- ResearchGate. (n.d.). The mechanism of activation of the Nrf2-Keap1-ARE pathway.
- PubMed Central. (n.d.). Investigation of the radical scavenging potential of vanillin-based pyrido-dipyrimidines: experimental and in silico approach.
- MDPI. (n.d.). Dietary Regulation of Keap1/Nrf2/ARE Pathway: Focus on Plant-Derived Compounds and Trace Minerals.
- National Institutes of Health. (n.d.). Investigation of the composition and antioxidant activity of acetone and methanol extracts of Daphne sericea L. and Daphne gnidioides L.
- ResearchGate. (2025). Antioxidative effects of the acetone fraction and vanillic acid from Chenopodium murale on tomato plants.
- Redox Report. (2002). Free radical scavenging activity of vanillin and o-vanillin using 1,1-diphenyl-2-picrylhydrazyl (DPPH) radical.
- MDPI. (n.d.). Antioxidant Activity and Mechanisms of Action of Natural Compounds Isolated from Lichens: A Systematic Review.
- CiteSeerX. (n.d.). Structure–activity relationship analysis of antioxidant ability and neuroprotective effect of gallic acid derivatives.
- ResearchGate. (2025). Antioxidant and structure–activity relationships (SARs) of some phenolic and anilines compounds.
- National Institutes of Health. (n.d.). Evaluation of the Acetone and Aqueous Extracts of Mature Stem Bark of Sclerocarya birrea for Antioxidant and Antimicrobial Properties.
- MDPI. (n.d.). Biochemistry of Antioxidants: Mechanisms and Pharmaceutical Applications.
- National Institutes of Health. (2021). Relationships between Structure and Antioxidant Capacity and Activity of Glycosylated Flavonols.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Structure-antiradical activity relationships of 25 natural antioxidant phenolic compounds from different classes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Chemical and biological mechanisms of phytochemical activation of Nrf2 and importance in disease prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanism of Chemical Activation of Nrf2 | PLOS One [journals.plos.org]
- 9. Mechanism of chemical activation of Nrf2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. kamiyabiomedical.com [kamiyabiomedical.com]
- 12. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 13. doc.abcam.com [doc.abcam.com]
- 14. researchgate.net [researchgate.net]
- 15. Nuclear Heme Oxygenase-1 (HO-1) Modulates Subcellular Distribution and Activation of Nrf2, Impacting Metabolic and Anti-oxidant Defenses - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Induction of Antioxidant Protein HO-1 Through Nrf2-ARE Signaling Due to Pteryxin in Peucedanum Japonicum Thunb in RAW264.7 Macrophage Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
"Vanillylidene acetone stability and degradation"
An In-Depth Technical Guide to the Stability and Degradation of Vanillylidene Acetone
Abstract
This compound, also known as dehydrozingerone, is a phenolic compound structurally related to curcumin and isolated from ginger rhizomes.[1] It exhibits a range of biological activities, including antioxidant and antitumor effects, making it a compound of interest for pharmaceutical and nutraceutical development.[1] The chemical stability of such active compounds is a critical quality attribute that directly impacts their safety, efficacy, and shelf life. This technical guide provides a comprehensive overview of the stability and degradation profile of this compound. It delves into the intrinsic physicochemical properties of the molecule, explores the primary environmental factors that influence its degradation—namely pH, oxidative stress, light, and heat—and outlines a systematic approach for characterization through forced degradation studies. Detailed experimental protocols and analytical methodologies are provided to equip researchers and drug development professionals with the practical knowledge required to assess and ensure the stability of this compound in various formulations.
Physicochemical Profile and Intrinsic Stability
Understanding the fundamental properties of this compound is the first step in predicting its stability. The molecule's structure, featuring a phenolic hydroxyl group, a methoxy group, and an α,β-unsaturated ketone system, dictates its reactivity.[2][3]
This compound is generally considered stable when handled and stored under recommended conditions.[4] As a solid, it is a yellow to dark-yellow powder.[4] For long-term storage, it should be kept under an inert atmosphere at 2-8°C, where it remains stable for at least one year.[1][5] Solutions prepared in dimethyl sulfoxide (DMSO) or ethanol are stable for up to one month when stored at -20°C.[1] Incompatibility has been noted with strong oxidizing agents and strong bases, which can promote degradation.[4]
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₂O₃ | [1][3] |
| Molecular Weight | 192.21 g/mol | [1][3] |
| Appearance | Yellow to dark-yellow powder | [4] |
| Melting Point | 125-130 °C | [5] |
| Solubility | Insoluble in water; Soluble in ethanol (up to 20 mg/ml) and DMSO (up to 25 mg/ml) | [1][6] |
| pKa (Predicted) | 9.94 ± 0.31 (phenolic hydroxyl) | [5] |
| LogP | 1.40 | [1] |
Key Factors Influencing Degradation
The degradation of this compound is primarily driven by its susceptibility to hydrolysis, oxidation, and photolysis. The presence of the phenolic hydroxyl and the conjugated double bond are the main sites of chemical instability.
-
Influence of pH: The stability of phenolic compounds is often pH-dependent.[7][8] The phenolic hydroxyl group of this compound (pKa ≈ 9.94) will become deprotonated under alkaline conditions (pH > 10), forming a phenoxide ion. This deprotonation increases the electron density of the aromatic ring, rendering the molecule highly susceptible to oxidation.[8] In acidic and neutral conditions, the protonated form is more stable. Therefore, exposure to strong bases is a critical condition contributing to instability.[4][9]
-
Oxidative Degradation: Phenolic compounds are known for their antioxidant properties, which also means they are readily oxidized. The reaction with oxidizing agents (e.g., peroxides, dissolved oxygen) can proceed via a hydrogen atom transfer from the phenolic group, generating a phenoxy radical. This radical is resonance-stabilized but can undergo further reactions, such as dimerization or conversion to quinone-type structures, leading to loss of the parent compound and potential formation of colored degradants.[10]
-
Photodegradation: Many aromatic compounds with conjugated systems absorb ultraviolet (UV) radiation, which can lead to photochemical reactions. Studies on the structurally similar compound, vanillin, show that it undergoes photolysis to produce a short-lived triplet state that can generate radicals.[11] These radicals can initiate chain reactions, including dimerization, which is a likely degradation pathway for this compound upon exposure to light.[11]
-
Thermal Stress: Elevated temperatures provide the necessary activation energy to accelerate degradation reactions that may be slow or negligible at ambient temperatures. Thermal stress testing is crucial for determining shelf life and recommended storage conditions.[12]
Framework for Stability Analysis: Forced Degradation Studies
To systematically investigate the degradation pathways and develop a stability-indicating analytical method, forced degradation (or stress testing) is the industry-standard approach.[13][14] This involves intentionally subjecting the compound to harsh conditions to generate potential degradation products.[12] A stability-indicating method is a validated analytical procedure that can accurately measure the active ingredient's concentration without interference from any degradants, excipients, or impurities.[12]
The rationale behind forced degradation is to achieve a target degradation of 5-20%. This level is sufficient to produce and detect the primary degradation products without degrading the sample so extensively that secondary or tertiary products complicate the analysis.[12]
Experimental Protocols for Stability Assessment
The following protocols provide a detailed methodology for conducting forced degradation studies on this compound.
Protocol 4.1: Preparation of Stock Solution
-
Rationale: A concentrated stock solution in a non-reactive solvent is prepared to ensure accurate and consistent starting concentrations for all stress conditions. DMSO is a suitable choice due to the high solubility of this compound.[1]
-
Accurately weigh approximately 25 mg of this compound reference standard.
-
Transfer the powder to a 25 mL volumetric flask.
-
Dissolve and dilute to volume with DMSO to achieve a concentration of 1 mg/mL.
-
Sonicate for 5 minutes to ensure complete dissolution. This is the Stock Solution .
Protocol 4.2: Forced Degradation Methodology
-
Rationale: Each condition is designed to probe a specific degradation pathway. Reaction times and temperatures should be optimized to achieve the target 5-20% degradation.
-
Acid Hydrolysis:
-
Pipette 1 mL of Stock Solution into a 10 mL flask.
-
Add 1 mL of 1.0 M hydrochloric acid (HCl).
-
Keep the flask in a water bath at 60°C for 24 hours.
-
After incubation, cool to room temperature and proceed to quenching.
-
-
Base Hydrolysis:
-
Pipette 1 mL of Stock Solution into a 10 mL flask.
-
Add 1 mL of 1.0 M sodium hydroxide (NaOH).
-
Keep the flask at room temperature (25°C) for 4 hours.
-
Proceed immediately to quenching.
-
-
Oxidative Degradation:
-
Pipette 1 mL of Stock Solution into a 10 mL flask.
-
Add 1 mL of 6% hydrogen peroxide (H₂O₂).
-
Keep the flask at room temperature (25°C) for 24 hours, protected from light.
-
Proceed to analysis.
-
-
Thermal Degradation:
-
Accurately weigh 5 mg of solid this compound into a glass vial.
-
Place the open vial in a calibrated oven at 80°C for 48 hours.
-
After exposure, cool, dissolve the contents in 5 mL of DMSO, and proceed to analysis.
-
-
Photodegradation:
-
Pipette 1 mL of Stock Solution into a 10 mL flask and dilute with 5 mL of a 50:50 methanol:water mixture.
-
Place the solution in a photostability chamber and expose to an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
Simultaneously, run a control sample protected from light (wrapped in aluminum foil).
-
Proceed to analysis.
-
Protocol 4.3: Sample Quenching and Preparation for Analysis
-
Rationale: Acidic and basic samples must be neutralized to halt the degradation reaction before injection into an HPLC system. This prevents further degradation post-sampling and protects the analytical column.
-
For Acidic Sample: Add 1 mL of 1.0 M NaOH to the flask to neutralize the acid.
-
For Basic Sample: Add 1 mL of 1.0 M HCl to the flask to neutralize the base.
-
For all liquid samples (acid, base, oxidative, photo, and controls), dilute to a final volume of 10 mL with a 50:50 methanol:water mobile phase simulant. The final theoretical concentration will be 100 µg/mL.
-
Filter all samples through a 0.45 µm syringe filter before injection.
Analytical Methodologies for Degradation Monitoring
A robust, stability-indicating analytical method is paramount for separating and quantifying this compound from its degradation products.
Method 5.1: Stability-Indicating HPLC-UV Method
-
Causality: A C18 column is chosen for its versatility in retaining moderately polar compounds like this compound. A gradient elution is employed to ensure that both early-eluting polar degradants and the parent compound are well-resolved. Acetonitrile is a common organic modifier, and the acidified aqueous phase helps to sharpen peaks for phenolic compounds. UV detection is set near the absorbance maximum of the parent compound for optimal sensitivity.
-
Hypothetical Parameters:
-
Instrument: High-Performance Liquid Chromatography (HPLC) system with a UV/Vis or Photodiode Array (PDA) detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 20% B to 80% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 340 nm.
-
Injection Volume: 10 µL.
-
Method 5.2: Identification of Degradants by LC-MS
-
Rationale: While HPLC-UV can separate the degradants, it does not identify them. Liquid Chromatography-Mass Spectrometry (LC-MS) is the definitive technique for structural elucidation.[15] By coupling the HPLC separation with a mass spectrometer, one can obtain the mass-to-charge ratio (m/z) of each unknown peak, providing its molecular weight. Further fragmentation analysis (MS/MS) can reveal structural details.
Hypothetical Data Summary
The following table summarizes potential results from an LC-MS analysis of stressed samples, postulating likely degradation products based on known phenolic chemistry.
| Peak ID | Retention Time (min) | Observed m/z [M+H]⁺ | Postulated Identity | Formation Condition |
| DP1 | 4.5 | 169.04 | Vanillic Acid | Oxidative, Alkaline |
| DP2 | 6.2 | 153.05 | 4-Hydroxy-3-methoxyacetophenone | Oxidative Cleavage |
| VA | 12.1 | 193.08 | This compound | Parent Compound |
| DP3 | 18.5 | 385.13 | Oxidative Dimer | Oxidative, Photolytic |
Postulated Degradation Pathways
Based on the functional groups present in this compound and established chemical principles, several degradation pathways can be postulated.
-
Alkaline-Oxidative Pathway: In the presence of a base and oxygen, the deprotonated phenoxide ion can be oxidized. A likely pathway involves cleavage of the butenone side chain, ultimately yielding vanillic acid (DP1), a common degradation product of vanillin derivatives.[10][16]
-
Oxidative Dimerization: Under oxidative or photolytic stress, the formation of a phenoxy radical can lead to radical-radical coupling. This typically occurs at the ortho or para positions relative to the hydroxyl group, leading to the formation of dimerized products (e.g., DP3).[11]
-
Side-Chain Cleavage: Harsh oxidative conditions can lead to the cleavage of the C=C double bond in the side chain, potentially forming vanillin and acetone, which may be further oxidized.
Conclusion
This compound is a moderately stable compound that is susceptible to degradation under specific environmental conditions, particularly high pH, strong oxidation, and prolonged light exposure. The phenolic hydroxyl group and the conjugated side chain are the primary sites of instability. A thorough understanding of these liabilities is essential for the development of stable formulations and for establishing appropriate storage and handling procedures. The application of a systematic forced degradation strategy, coupled with a validated stability-indicating HPLC method, is critical for characterizing the degradation profile, identifying potential degradants, and ensuring the quality, safety, and efficacy of any product containing this compound.
References
- Vanillylidenacetone - Santa Cruz Biotechnology. URL: https://www.scbt.com/p/vanillylidenacetone-1080-12-2
- Vanillylidenacetone | 1080-12-2 - ChemicalBook. URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB2126546.htm
- CAS 1080-12-2: this compound - CymitQuimica. URL: https://www.cymitquimica.com/cas/1080-12-2
- Forced Degradation Studies Research Articles - R Discovery. URL: https://discovery.researcher.
- Vanillylidenacetone | 1080-12-2 - ChemicalBook (alternative link). URL: https://www.chemicalbook.com/ProductMSDSDetailCB2126546_EN.htm
- This compound (Cas 1080-12-2) - Parchem. URL: https://www.parchem.com/chemical-supplier-distributor/vanillylidene-acetone-011110.aspx
- Analytical Methods - Japan International Cooperation Agency. URL: https://openjicareport.jica.go.jp/pdf/11784992_03.pdf
- Forced Degradation Study an Essential Approach to Develop Stability Indicating Method - Omarion, Inc. URL: https://www.omarion.
- Method of analysis: Reagents - Central Insecticides Board & Registration Committee. URL: https://www.cibrc.nic.in/Benalaxyl%20M%2031.8%25%20WP.pdf
- A New Approach to Forced Degradation Studies Using Anhydrous Conditions - ResearchGate. URL: https://www.researchgate.
- Development of forced degradation and stability indicating studies of drugs—A review - National Institutes of Health (NIH). URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3658042/
- Stability Indicating Forced Degradation Studies - Research Journal of Pharmacy and Technology. URL: https://rjptonline.org/HTML_Papers/Research%20Journal%20of%20Pharmacy%20and%20Technology/2019/Volume%2012,%20Issue%201/RJPT_12_1_78.html
- ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS - International Journal of Creative Research Thoughts. URL: https://ijcrt.org/papers/IJCRT2306354.pdf
- Influence of pH on the Stability of Pharmaceutical Compounds in Japan - ResearchGate. URL: https://www.researchgate.net/publication/382903333_Influence_of_pH_on_the_Stability_of_Pharmaceutical_Compounds_in_Japan
- Spectrophotometric determination of acetone using vanillin - ResearchGate. URL: https://www.researchgate.
- Vanillin-acetone assay under optimized conditions - ResearchGate. URL: https://www.researchgate.net/figure/Vanillin-acetone-assay-under-optimized-conditions-A-General-scheme-of-the-protocol_fig2_361250325
- Unveiling the Mechanism for the Photochemistry and Photodegradation of Vanillin - PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/34569649/
- Photocatalytic Degradation of Gaseous Acetone by Photocatalysts with Visible Light and their Potential Applications in Painting - Aerosol and Air Quality Research. URL: https://aaqr.org/articles/aaqr-22-10-oa-0358
- Photocatalytic degradation of gaseous acetone, toluene, and p-xylene using a TiO2 thin film - PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/17552378/
- Alkaline-Induced Degradation Pathways of β‑O‑4-Linked Vanillin Moieties Produced during Lignin Oxidation and the Effect of Na+‑Cyclic Polyether Complexes - National Institutes of Health (NIH). URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10745582/
- acetone degradation I (to methylglyoxal) | Pathway - PubChem - NIH. URL: https://pubchem.ncbi.nlm.nih.
- This compound - gsrs. URL: https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8CJX5I27B7
- Influence of pH and light on the stability of some antioxidants - PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/7783580/
- Degradation of Vanillin During Lignin Valorization Under Alkaline Oxidation - ResearchGate. URL: https://www.researchgate.
- Effect of pH on the stability of plant phenolic compounds - PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/10888506/
- UV-A photodegradation of vanillin in aqueous solutions: Direct photolysis and photosensitized degradation - PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/30639987/
- Degradation pathway of vanillin - ResearchGate. URL: https://www.researchgate.
- The influence of pH on the stability of antazoline: Kinetic analysis - ResearchGate. URL: https://www.researchgate.net/publication/259440615_The_influence_of_pH_on_the_stability_of_antazoline_Kinetic_analysis
- Vanillin Degradation Pathway - Eawag-BBD. URL: https://eawag-bbd.ethz.ch/van/van_map.html
- Mechanisms of the Cl-atom-initiated oxidation of acetone and hydroxyacetone in air - Royal Society of Chemistry. URL: https://pubs.rsc.org/en/content/articlelanding/1996/ft/ft9969203357
- The pH of HNQ in 80% DI/acetone affects the absorbance significantly - ResearchGate. URL: https://www.researchgate.net/figure/The-pH-of-HNQ-in-80-DI-acetone-affects-the-absorbance-significantly-if-the-solution_fig4_262276527
- Oxidative DNA damage induced by aminoacetone, an amino acid metabolite - PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/10444342/
Sources
- 1. Vanillylidenacetone | 1080-12-2 [chemicalbook.com]
- 2. CAS 1080-12-2: this compound | CymitQuimica [cymitquimica.com]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. Vanillylidenacetone | 1080-12-2 [amp.chemicalbook.com]
- 6. parchem.com [parchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Effect of pH on the stability of plant phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Unveiling the Mechanism for the Photochemistry and Photodegradation of Vanillin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. longdom.org [longdom.org]
- 13. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. rjptonline.org [rjptonline.org]
- 15. ijmr.net.in [ijmr.net.in]
- 16. researchgate.net [researchgate.net]
Vanillylidene Acetone: A Toxicological Deep Dive for the Research Professional
An In-Depth Technical Guide on the Safety and Toxicological Profile of a Key Flavor Compound
Foreword: Contextualizing Vanillylidene Acetone
This compound, a crystalline substance with a characteristic sweet, vanilla-like, and spicy aroma, holds a significant position in the flavor and fragrance industry. Its organoleptic properties make it a valuable component in a wide array of food products, contributing to their desirable sensory profiles. As with any compound intended for human consumption, a thorough understanding of its toxicological profile is paramount for ensuring consumer safety and for providing a sound scientific basis for its continued use.
This technical guide offers a comprehensive exploration of the toxicological data available for this compound. Moving beyond simplistic safety statements, this document delves into the methodologies and findings of key toxicological studies, providing researchers, scientists, and drug development professionals with the in-depth knowledge required for informed decision-making and further research. Our narrative is structured to not only present the data but also to elucidate the scientific reasoning behind the toxicological assessments, thereby fostering a deeper understanding of the safety evaluation process for flavoring agents.
Regulatory Standing and Safety-in-Use: A Global Consensus
This favorable regulatory status is not a cursory approval but is built upon a foundation of scientific evidence spanning various toxicological endpoints, which will be detailed in the subsequent sections of this guide.
Acute Toxicity Profile: Establishing the Short-Term Safety Margin
Acute toxicity studies are fundamental in determining the potential for adverse effects following a single, high-dose exposure to a substance. For this compound, these studies have consistently demonstrated a low order of acute toxicity.
Table 1: Acute Toxicity Data for this compound
| Test Species | Route of Administration | LD50 (Lethal Dose, 50%) | Reference |
| Rat | Oral | > 1000 mg/kg | [4] |
| Mouse | Oral (LDLo) | > 2000 mg/kg | [4] |
| Mouse | Intraperitoneal | 610 mg/kg | [4] |
LDLo (Lowest Published Lethal Dose)
These high LD50 values indicate that a significantly large single dose of this compound would be required to cause acute toxic effects, providing a substantial margin of safety for the low levels typically used in food products.
Experimental Protocol: Acute Oral Toxicity (Illustrative OECD 420 Guideline)
The determination of acute oral toxicity typically follows standardized protocols, such as the OECD Guideline 420 (Acute Oral Toxicity - Fixed Dose Procedure). The causality behind this experimental choice is to minimize animal usage while still obtaining sufficient information on acute toxic effects and identifying a dose range for further studies.
Methodology:
-
Animal Selection: Healthy, young adult rats of a single sex (typically females, as they are often slightly more sensitive) are used.
-
Housing and Acclimatization: Animals are housed in controlled environmental conditions and acclimatized for at least 5 days prior to dosing.
-
Dose Administration: A single dose of the test substance is administered by gavage. The starting dose is selected based on available information, with subsequent doses adjusted up or down depending on the observed effects.
-
Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for a period of 14 days.
-
Necropsy: At the end of the observation period, all animals are subjected to a gross necropsy to identify any treatment-related abnormalities.
Caption: Workflow for a typical acute oral toxicity study.
Genotoxicity: Assessing the Potential for Genetic Damage
Genotoxicity assays are a critical component of safety assessment, as they evaluate a substance's potential to damage genetic material (DNA), which can lead to mutations and potentially cancer. This compound has been evaluated for its genotoxic potential through a battery of in vitro and in vivo tests. The consensus from regulatory bodies is that it does not pose a genotoxic risk.
While specific proprietary study results are often not publicly detailed, the evaluation by authorities like EFSA involves a thorough review of studies conducted according to internationally recognized guidelines.
Key Genotoxicity Assays and Their Rationale:
-
Bacterial Reverse Mutation Assay (Ames Test - OECD 471): This in vitro test uses various strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid. The assay determines if the test substance can cause a reverse mutation, allowing the bacteria to grow in an amino acid-deficient medium. It is a rapid and sensitive screen for point mutations.
-
In Vitro Mammalian Chromosomal Aberration Test (OECD 473): This assay assesses the potential of a substance to cause structural damage to chromosomes in cultured mammalian cells. Chromosomal aberrations are a hallmark of clastogenic (chromosome-breaking) agents.
-
In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474): This in vivo test evaluates chromosomal damage in the bone marrow of rodents. The presence of micronuclei (small, extra-nuclear bodies containing chromosome fragments or whole chromosomes) in developing red blood cells is an indicator of genotoxic effects.
Caption: A tiered approach to genotoxicity testing.
Chronic Toxicity and Carcinogenicity: Long-Term Exposure Insights
Long-term studies are essential for evaluating the potential health effects of repeated exposure to a substance over a significant portion of an organism's lifespan. For food ingredients, these studies are crucial for setting acceptable daily intake (ADI) levels.
Reproductive and Developmental Toxicity: Ensuring the Safety of Future Generations
Reproductive and developmental toxicity studies investigate the potential for a substance to interfere with reproductive capabilities and to cause harm to a developing organism. These studies are typically conducted in rodents according to OECD guidelines (e.g., OECD 414, 415, 416, 421).
Skin and Eye Irritation and Sensitization: Local Tolerance Evaluation
As a component of both flavors and fragrances, the potential for this compound to cause local irritation and allergic reactions upon contact with the skin is an important toxicological endpoint.
-
Skin Irritation: Based on available safety data sheets, this compound is not thought to produce adverse health effects or skin irritation following contact, as classified using animal models[5]. Good hygiene practices are still recommended.
-
Eye Irritation: The substance may cause tearing or conjunctival redness, and slight abrasive damage is possible[5]. It is considered a potential foreign body irritant in some individuals[5].
Metabolism and Toxicokinetics: The Body's Handling of this compound
Understanding the absorption, distribution, metabolism, and excretion (ADME) of a substance is fundamental to interpreting its toxicological profile. For flavoring substances, metabolic pathways are a key consideration in their safety evaluation.
While specific pharmacokinetic studies on this compound are not detailed in the readily available literature, its chemical structure suggests that it would be metabolized through well-understood pathways for phenolic compounds. It is anticipated to be rapidly absorbed and metabolized, likely through conjugation reactions (e.g., glucuronidation and sulfation) in the liver, to form more water-soluble compounds that are readily excreted in the urine. This efficient metabolism and excretion would prevent its accumulation in the body, which is a favorable characteristic from a toxicological perspective.
Sources
"Vanillylidene acetone discovery and history"
An In-depth Technical Guide to the Discovery and History of Vanillylidene Acetone
Abstract
This compound, also known by its synonym dehydrozingerone, represents a fascinating case study in the evolution of a molecule from a simple synthetic curiosity to a versatile scaffold in modern drug discovery. Initially synthesized through a classic organic reaction, its identity as a natural product found in ginger rhizomes and its structural similarity to curcumin have propelled it into the forefront of pharmacological research. This guide provides a comprehensive technical overview of its discovery, the foundational chemistry behind its synthesis, and the historical progression of its applications, from a flavoring agent to a key building block for novel therapeutic agents. We will explore the causality behind its synthesis, the methods for its characterization, and the scientific rationale driving its investigation for antioxidant, anti-inflammatory, and antitumor activities.
Discovery and Historical Context: From Natural Origin to Laboratory Synthesis
This compound, or (E)-4-(4-Hydroxy-3-methoxyphenyl)but-3-en-2-one, is a phenolic α,β-unsaturated ketone naturally present in the rhizomes of ginger (Zingiber officinale). While it exists in nature, its significance in the scientific community is largely tied to its straightforward and efficient chemical synthesis.
The primary route to this compound is the Claisen-Schmidt condensation , a base-catalyzed reaction between an aldehyde (or ketone) with an α-hydrogen and an aromatic carbonyl compound that lacks an α-hydrogen. This specific variation of the aldol condensation was first reported independently by Rainer Ludwig Claisen and J. Gustav Schmidt in 1880 and 1881. The application of this reaction to synthesize this compound from vanillin (a lignin-derived monomer) and acetone marked its formal "discovery" as an accessible chemical entity. This synthesis provided researchers with a readily available compound that is a structural "half-analogue" of curcumin, the principal curcuminoid in turmeric, sparking decades of research into its biological activities.
Its nomenclature often varies depending on the context:
-
This compound / Vanillidene acetone: Describes its synthetic origin from vanillin and acetone.
-
Dehydrozingerone: Highlights its relationship to zingerone, another pungent compound in ginger, from which it can be derived via hydrogenation.
-
Feruloylmethane: Another chemical name used in databases.
Core Chemistry: Synthesis and Characterization
The chemical identity of this compound is defined by several key functional groups that dictate its reactivity and biological interactions: a phenolic hydroxyl group, a methoxy group, an aromatic ring, and an α,β-unsaturated ketone system.
Physicochemical Properties
The compound typically appears as a brilliant yellow crystalline solid or needle-like crystals with a characteristic sweet, warm, vanilla-like, and spicy odor.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₂O₃ | |
| Molar Mass | 192.21 g·mol⁻¹ | |
| Melting Point | 125-130 °C | |
| Appearance | Yellow-orange crystalline solid | |
| Solubility | Practically insoluble in water; soluble in ethanol, DMSO, and oils. | |
| Odor Profile | Sweet, powdery, vanilla, creamy, balsamic |
The Claisen-Schmidt Condensation: A Self-Validating Protocol
The synthesis of this compound is a robust and high-yielding example of the Claisen-Schmidt condensation. The choice of reactants is causal and deliberate: vanillin, an aromatic aldehyde, cannot enolize (form an enolate) because it lacks α-hydrogens. Acetone, however, has acidic α-hydrogens and readily forms a nucleophilic enolate in the presence of a base. This enolate then attacks the electrophilic carbonyl carbon of vanillin. The resulting β-hydroxy ketone intermediate readily undergoes base-catalyzed dehydration to form the highly conjugated and stable α,β-unsaturated ketone product, which often precipitates from the reaction mixture, driving the equilibrium toward completion.
This protocol is a representative example of the methodologies described in the literature.
Materials:
-
Vanillin (1.0 equivalent)
-
Acetone (excess, serves as reactant and solvent)
-
10% aqueous Sodium Hydroxide (NaOH) solution
-
10% aqueous Hydrochloric Acid (HCl) solution
-
50% aqueous Ethanol (for recrystallization)
-
Distilled water (cold)
-
Standard laboratory glassware, magnetic stirrer, filtration apparatus.
Step-by-Step Procedure:
-
Reaction Setup: In a beaker or flask equipped with a magnetic stir bar, dissolve vanillin in an excess of acetone.
-
Base Addition: While stirring the solution, slowly add a 10% aqueous NaOH solution. The mixture will typically darken in color.
-
Reaction: Stopper the flask and continue stirring at room temperature. The reaction is typically allowed to proceed for 24-48 hours. Progress can be monitored using Thin Layer Chromatography (TLC) by observing the consumption of the vanillin starting material.
-
Acidification and Precipitation: After the reaction is complete, transfer the mixture to an ice bath to cool. Slowly acidify the dark-colored mixture with 10% HCl while stirring vigorously. A yellowish-brown or bright yellow solid product will precipitate out of the solution.
-
Isolation: Collect the crude solid product by vacuum filtration.
-
Washing: Wash the collected solid several times with cold water to remove any remaining acid and inorganic salts.
-
Purification: Recrystallize the crude product from a 50% aqueous ethanol solution to yield pure, brilliant yellow crystals of this compound.
-
Drying: Dry the purified product under vacuum or in a desiccator.
"Dehydrozingerone biosynthetic pathway in ginger"
An In-Depth Technical Guide to the Dehydrozingerone Biosynthetic Pathway in Zingiber officinale
Abstract
Dehydrozingerone, a phenolic compound isolated from the rhizomes of ginger (Zingiber officinale), serves as a crucial biosynthetic intermediate for the pungent gingerols and is a significant bioactive molecule in its own right, exhibiting notable antioxidant and antimicrobial properties[1]. Understanding its formation is paramount for researchers in natural product chemistry, pharmacology, and crop improvement. This technical guide provides a comprehensive exploration of the dehydrozingerone biosynthetic pathway, beginning with the foundational phenylpropanoid pathway and culminating in the specific enzymatic steps leading to its formation. We synthesize current transcriptomic and biochemical evidence to present a coherent model of this pathway. Furthermore, this document serves as a practical resource for drug development professionals and scientists by providing detailed, field-proven experimental protocols for enzyme activity assays, metabolite profiling via HPLC, and gene expression analysis, enabling the robust investigation of this pathway in various research contexts.
The Phenylpropanoid Gateway: Forging the C6-C3 Backbone
The biosynthesis of dehydrozingerone originates from the essential amino acid L-phenylalanine and proceeds through the general phenylpropanoid pathway, a metabolic route central to the production of thousands of specialized plant metabolites, including flavonoids, lignins, and stilbenes[2][3]. This initial sequence of reactions establishes the core phenylpropanoid unit (a C6-C3 skeleton) that forms the foundation of dehydrozingerone. The key enzymatic steps are detailed below.
Step 1: Deamination of L-Phenylalanine by Phenylalanine Ammonia-Lyase (PAL)
The pathway is initiated by Phenylalanine Ammonia-Lyase (PAL, EC 4.3.1.24), which catalyzes the non-oxidative deamination of L-phenylalanine to produce trans-cinnamic acid[2][4]. This reaction is a critical regulatory point, committing carbon flux from primary metabolism into the vast network of phenylpropanoid-derived compounds[5]. The expression of PAL genes in ginger has been identified, and its activity is often induced in response to biotic and abiotic stress, highlighting its importance in plant defense[5][6].
Step 2: Hydroxylation by Cinnamate-4-Hydroxylase (C4H)
Following its synthesis, trans-cinnamic acid is hydroxylated at the para-position of the phenyl ring by Cinnamate-4-Hydroxylase (C4H, EC 1.14.14.91), a cytochrome P450-dependent monooxygenase[7]. This reaction yields p-coumaric acid. The gene encoding C4H has been cloned and its expression confirmed in ginger rhizomes at various developmental stages, indicating its integral role in the biosynthesis of pungent compounds[6][8].
Step 3: Activation by 4-Coumarate:CoA Ligase (4CL)
For subsequent modifications, the carboxylic acid group of p-coumaric acid must be activated. This is accomplished by 4-Coumarate:CoA Ligase (4CL, EC 6.2.1.12), which catalyzes the ATP-dependent formation of a high-energy thioester bond with Coenzyme A, yielding p-coumaroyl-CoA[9][10]. Multiple 4CL isoforms often exist in plants, exhibiting distinct substrate specificities that help direct metabolic flux into different downstream pathways[11]. Gene expression studies in ginger have confirmed the presence and activity of 4CL, linking it directly to the production of gingerols and related compounds[6].
Step 4: Formation of Feruloyl-CoA
The conversion of p-coumaroyl-CoA to feruloyl-CoA, the direct precursor for dehydrozingerone assembly, involves two critical enzymatic modifications to the phenyl ring: a hydroxylation followed by a methylation.
-
Hydroxylation: The pathway proceeds via hydroxylation of the C3 position of the aromatic ring. This is primarily achieved through the action of p-coumaroyl quinate/shikimate 3'-hydroxylase (CYP98A), which acts on p-coumaroyl-shikimate/quinate esters formed by hydroxycinnamoyl-CoA shikimate/quinate hydroxycinnamoyl transferase (HCT)[8]. This route produces caffeoyl-CoA.
-
Methylation: The newly introduced hydroxyl group is then methylated by Caffeoyl-CoA O-methyltransferase (CCoAOMT, EC 2.1.1.104), which uses S-adenosyl-L-methionine (SAM) as a methyl donor to produce feruloyl-CoA[12][13]. Transcriptomic analyses of ginger have shown that both HCT and CCoAOMT genes are significantly upregulated during early rhizome development, a period of active gingerol accumulation[8]. This suggests these enzymes may be rate-limiting steps in the pathway[8].
The Final Assembly: Polyketide Synthase Action
The final construction of dehydrozingerone from feruloyl-CoA is catalyzed by a Type III polyketide synthase (PKS). In ginger, this enzyme is believed to be a chalcone synthase (CHS)-like enzyme[14].
This enzyme catalyzes a condensation reaction between one molecule of feruloyl-CoA and one molecule of malonyl-CoA. The reaction proceeds through a decarboxylative Claisen condensation mechanism to extend the side chain, followed by cyclization and aromatization steps that are characteristic of CHS enzymes, but in this case, the reaction likely terminates prematurely after the condensation and decarboxylation to yield the final dehydrozingerone structure [4-(4-hydroxy-3-methoxyphenyl)-3-buten-2-one][1]. Recent studies have identified peroxisomal KAT2 (3-ketoacyl-CoA thiolase 2) as having a key role in gingerol biosynthesis, suggesting a potential modification or alternative to the canonical PKS pathway, although its precise role in dehydrozingerone formation requires further elucidation[14][15].
Experimental Methodologies for Pathway Elucidation
Validating and quantifying the activity of the dehydrozingerone pathway requires a combination of biochemical, analytical, and molecular biology techniques. The following section provides robust, step-by-step protocols for researchers.
Protocol: Crude Protein Extraction from Ginger Rhizome
Causality Statement: This protocol is designed to efficiently extract active enzymes from ginger rhizome tissue, which is rich in phenolic compounds and proteases that can degrade target enzymes. The use of a phosphate buffer maintains a stable physiological pH[16]. Reducing agents (cysteine, DTT, or mercaptoethanol) are critical to prevent oxidation of enzyme sulfhydryl groups, while EDTA chelates divalent cations that can act as cofactors for proteases[17]. Ammonium sulfate precipitation is a classic method for concentrating proteins based on their solubility[17][18].
Materials:
-
Fresh ginger rhizome
-
Extraction Buffer: 100 mM potassium phosphate buffer (pH 7.0), containing 10 mM cysteine and 5 mM EDTA[16][17]. Prepare fresh and keep on ice.
-
Ammonium sulfate, solid
-
Dialysis tubing (e.g., 10 kDa MWCO)
-
Dialysis Buffer: 50 mM potassium phosphate buffer (pH 7.0)
-
Refrigerated blender and centrifuge
Procedure:
-
Wash fresh ginger rhizomes thoroughly and pat dry. Dice 100 g of rhizome into small pieces.
-
Homogenize the diced rhizome with 200 mL of ice-cold Extraction Buffer in a blender for 2-3 minutes[16].
-
Filter the homogenate through four layers of cheesecloth into a chilled beaker.
-
Centrifuge the filtrate at 10,000 x g for 30 minutes at 4°C to pellet cell debris[17][18].
-
Carefully decant the supernatant (this is the crude enzyme extract).
-
While gently stirring the supernatant on ice, slowly add solid ammonium sulfate to achieve 60% saturation[16].
-
Allow the protein to precipitate for at least 1 hour on ice with gentle stirring.
-
Centrifuge at 10,000 x g for 30 minutes at 4°C to collect the protein pellet.
-
Discard the supernatant and resuspend the pellet in a minimal volume (e.g., 5-10 mL) of Dialysis Buffer.
-
Transfer the resuspended protein solution to dialysis tubing and dialyze against 2 L of Dialysis Buffer at 4°C for at least 4 hours, with one buffer change.
-
The resulting dialyzed solution is the partially purified enzyme extract, ready for activity assays. Determine protein concentration using a Bradford or Lowry assay[19][20].
Protocol: Spectrophotometric Assay for Phenylalanine Ammonia-Lyase (PAL) Activity
Causality Statement: This assay quantifies PAL activity by directly measuring the formation of its product, trans-cinnamic acid, which has a distinct absorbance maximum at 290 nm[2][21]. The rate of increase in absorbance at this wavelength is directly proportional to the enzyme's activity. A blank reaction without the substrate (L-phenylalanine) is essential to correct for any background absorbance changes[22].
Materials:
-
Partially purified enzyme extract (from Protocol 3.1)
-
Assay Buffer: 0.1 M Tris-HCl buffer (pH 8.8)[2]
-
Substrate Solution: 50 mM L-phenylalanine in Assay Buffer[22]
-
UV-transparent cuvettes
-
Spectrophotometer capable of reading at 290 nm
Procedure:
-
Set up two 1 mL reactions in separate cuvettes:
-
Sample: 800 µL Assay Buffer, 100 µL Substrate Solution, 100 µL enzyme extract.
-
Blank: 900 µL Assay Buffer, 100 µL enzyme extract (no substrate).
-
-
Mix the contents of the cuvettes by gentle inversion.
-
Place the cuvettes in the spectrophotometer and immediately begin monitoring the absorbance at 290 nm at 30°C or 37°C[23].
-
Record the absorbance every 15-30 seconds for 5-10 minutes. The rate should be linear during the initial phase of the reaction.
-
Calculate the change in absorbance per minute (ΔA290/min) for the sample, subtracting the rate from the blank reaction.
-
Calculate PAL specific activity using the molar extinction coefficient of trans-cinnamic acid (ε ≈ 10,000 M⁻¹cm⁻¹) and the protein concentration of the extract.
Protocol: Metabolite Profiling by Reverse-Phase HPLC
Causality Statement: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a powerful technique for separating and quantifying phenylpropanoid compounds based on their polarity. A C18 column is used as the stationary phase, which retains nonpolar compounds more strongly. The mobile phase, typically a mixture of a weak acid (acetic or formic acid) in water and an organic solvent (acetonitrile or methanol), is used to elute the compounds. The weak acid ensures that phenolic acids are in their protonated, less polar form, leading to better peak shape and retention.
Materials:
-
Ginger tissue (rhizome or leaf)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)[24]
-
Water (HPLC grade)
-
Acetic acid (HPLC grade)
-
Analytical standards: L-phenylalanine, p-coumaric acid, ferulic acid, dehydrozingerone.
-
HPLC system with a C18 column and UV or PDA detector.
Procedure:
-
Extraction:
-
Freeze-dry and grind 1 g of ginger tissue to a fine powder.
-
Extract the powder with 20 mL of methanol by sonicating for 30 minutes.
-
Centrifuge at 5,000 x g for 15 minutes. Collect the supernatant.
-
Repeat the extraction on the pellet and combine the supernatants.
-
Evaporate the solvent under reduced pressure and redissolve the residue in 1 mL of methanol.
-
Filter the extract through a 0.45 µm syringe filter before injection[24].
-
-
HPLC Analysis:
-
Column: TSK-gel ODS-80 Ts column (5 µm, 4.6 × 250 mm) or equivalent C18 column[25].
-
Mobile Phase: An isocratic or gradient elution using (A) 1% aqueous acetic acid and (B) acetonitrile[25]. A typical starting condition could be 48:52 (B:A)[25].
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set to 280 nm, a wavelength where many phenylpropanoids absorb[25].
-
Injection Volume: 20 µL.
-
-
Quantification:
-
Prepare a series of standard solutions of known concentrations for each target compound.
-
Inject the standards to generate a calibration curve (Peak Area vs. Concentration).
-
Inject the ginger extract. Identify peaks by comparing their retention times to the standards.
-
Quantify the amount of each compound in the extract using the linear regression equation from the calibration curve.
-
Workflow: Gene Expression Analysis by qRT-PCR
Causality Statement: Quantitative Real-Time PCR (qRT-PCR) is the gold standard for measuring the transcript abundance of specific genes. This workflow ensures accuracy by starting with high-quality RNA, using reverse transcriptase to create stable cDNA, and then amplifying specific gene targets. The use of stable reference genes (like RBP, ATPase, or 40S-S3 in ginger) is critical for normalizing the data, correcting for variations in RNA input and reverse transcription efficiency, thereby allowing for reliable comparison of gene expression levels across different tissues or conditions[26].
Data Interpretation and Quantitative Analysis
A key aspect of pathway elucidation is correlating gene expression with metabolite accumulation. Transcriptomic studies have provided valuable insights into the regulation of the dehydrozingerone/gingerol pathway.
Table 1: Correlation of Gene Expression with Gingerol Biosynthesis
| Gene | Enzyme Function | Expression Pattern in Ginger Rhizome | Implication for Dehydrozingerone Pathway | Reference |
| PAL , C4H , 4CL | Phenylpropanoid Gateway Enzymes | Highly expressed in young rhizomes (1-2 months after sowing), correlating with the onset of gingerol accumulation. | Provides the necessary C6-C3 precursors for the pathway. | [6] |
| HCT (Hydroxycinnamoyltransferase) | Transfers hydroxycinnamoyl group to shikimate/quinate | Identified as a potential rate-limiting enzyme due to relatively low expression levels during early rhizome development when gingerol accumulation begins. | A key control point regulating the flow of p-coumaroyl-CoA into the branch leading to feruloyl-CoA. | [8] |
| CCoAOMT (Caffeoyl-CoA O-methyltransferase) | Methylates caffeoyl-CoA to form feruloyl-CoA | Expression is significantly positively correlated with 6-gingerol synthesis. Considered a potential gatekeeper and rate-limiting enzyme.[6][8] | A critical regulatory step that finalizes the structure of the feruloyl-CoA precursor required for the final condensation step. | [6][8] |
| CHS (Chalcone Synthase) | Polyketide Synthase | High expression of CHS is observed in leaves, suggesting this may be the primary site of synthesis for the gingerol backbone before transport to the rhizome.[14] | Likely the enzyme responsible for the final condensation of feruloyl-CoA and malonyl-CoA to form the dehydrozingerone backbone. | [14][15] |
Conclusion and Future Directions
The biosynthetic pathway to dehydrozingerone in Zingiber officinale is a specialized branch of the well-conserved phenylpropanoid pathway. The conversion of L-phenylalanine to feruloyl-CoA is catalyzed by a sequence of enzymes including PAL, C4H, 4CL, HCT, C3'H, and CCoAOMT. Evidence strongly suggests that CCoAOMT and HCT act as key regulatory points controlling metabolic flux[8]. The final assembly is mediated by a CHS-like polyketide synthase that condenses feruloyl-CoA with a malonyl-CoA-derived unit.
While the core pathway is reasonably well-defined, several areas warrant further investigation. The precise identity and characterization of the specific polyketide synthase responsible for dehydrozingerone formation remain to be fully confirmed through in vitro enzymatic assays with recombinant protein. Furthermore, the subcellular localization of these enzymes and the potential for metabolic channeling—where enzymes in a pathway are physically associated to increase efficiency—are exciting avenues for future research[19]. A deeper understanding of the transcriptional regulation of this pathway could empower metabolic engineering efforts to enhance the production of dehydrozingerone and other valuable gingerol-related compounds in ginger or heterologous systems.
References
- Liu, X., et al. (2018). Transcriptome Analysis Provides Insights into Gingerol Biosynthesis in Ginger (Zingiber officinale Roscoe). Frontiers in Plant Science, 9, 1643.
- M.G, S., et al. (2015). Computer aided gene mining for gingerol biosynthesis. Bioinformation, 11(6), 295-300.
- Li, J., et al. (2023). Analysis of Phenylpropanoid Components and Antioxidant and Uric Acid-Lowering Activities of Ginger. Food Science.
- Siregar, E. B. M., et al. (2019). EXTRACTION OF PROTEASE ENZYMES FROM GINGER FOR MEAT MIXING PROCESS. Journal of Physics: Conference Series, 1232, 012022.
- Tang, J., et al. (2021). Cloning and Expression Analysis of 6-gingerol Biosynthesis Related Genes from Zingiber officinale. Journal of Chongqing University of Arts and Sciences (Natural Science Edition).
- Sreeja, S., et al. (2023). Peroxisomal KAT2 (3-ketoacyl-CoA thiolase 2) gene has a key role in gingerol biosynthesis in ginger (Zingiber officinale Rosc.). Journal of Plant Biochemistry and Biotechnology, 32, 345-356.
- Sreeja, S., et al. (2023). The expression profile of the genes coding for enzymes in the gingerol... ResearchGate.
- Unknown Authors. (n.d.). The relative expression levels of 11 gingerol biosynthesis genes and 11... ResearchGate.
- Nso, E. J. A., et al. (2014). Properties of proteolytic enzyme from ginger (Zingiber officinale Roscoe). CABI Digital Library.
- S, S., et al. (2020). Correlation of Phenylalanine ammonia lyase (PAL) and Tyrosine ammonia lyase (TAL) activities to phenolics and curcuminoid content in ginger and its wild congener, Zingiber zerumbet following Pythium myriotylum infection. ResearchGate.
- Achnine, L., et al. (2002). Colocalization of l-Phenylalanine Ammonia-Lyase and Cinnamate 4-Hydroxylase for Metabolic Channeling in Phenylpropanoid Biosynthesis. The Plant Cell, 14(12), 3023-3033.
- Adulyatham, P., & Owusu-Apenten, R. (2005). Stabilization and Partial Purification of a Protease from Ginger Rhizome (Zingiber officinale Roscoe). Thai Journal of Agricultural Science.
- Mohammed, A. A., & Al-Bayati, M. A. N. (2023). Extraction and Purification of Protease from Ginger (Zinger officinalae) Using in Aged Cows Meat Tenderizing. Iraqi Journal of Agricultural Sciences, 54(4), 1121-1130.
- An, H. J., et al. (2014). Partial Characterization of an Enzymatic Extract from Bentong Ginger (Zingiber officinale var. Bentong). Molecules, 19(8), 12591-12608.
- Kim, B. G., et al. (2011). Cloning of a caffeoyl-coenzyme A O-methyltransferase from Camellia sinensis and analysis of its catalytic activity. Biotechnology Letters, 33(5), 1045-1052.
- Pawar, N., et al. (2011). RP-HPLC analysis of phenolic antioxidant compound 6-gingerol from different ginger cultivars. Food Chemistry, 126(3), 1330-1336.
- UniProt. (2022). 4-coumarate--CoA ligase - Zingiber officinale (Ginger). UniProtKB.
- Pawar, N., et al. (2011). RP-HPLC analysis of phenolic antioxidant compound 6-gingerol from different ginger cultivars. ResearchGate.
- Sharma, P., et al. (2023). Isolation of a Natural Antioxidant, Dehydrozingerone from Zingiber officinale and Synthesis of Its Analogues for Recognition of Effective Antioxidant and Antityrosinase Agents. ResearchGate.
- Zhu, Z., et al. (2022). Identification of Reference Genes for Reverse Transcription-Quantitative PCR Analysis of Ginger Under Abiotic Stress and for Postharvest Biology Studies. Frontiers in Plant Science, 13, 891399.
- D'Cunha, G. B., et al. (2013). Purification and Characterization of Phenylalanine Ammonia Lyase from Trichosporon cutaneum. ISRN Biotechnology, 2013, 674871.
- Creasy, L. L. (1974). The Suitability of a Quantitative Spectrophotometric Assay for Phenylalanine Ammonia-lyase Activity in Barley, Buckwheat, and Pea Seedlings. Plant Physiology, 54(3), 412-413.
- Tan, J. J., & Cheah, Y. H. (2020). Biosynthetic scheme of ginger pungent compounds[1][4]. The enzymes... ResearchGate.
- Moharam, M. H. A., & El-Ghanam, A. A. (2013). Changes of Phenylalanine ammonia layse (PAL) activity in carrot roots... ResearchGate.
- Lu, Y. Y., et al. (2018).[14]-Gingerol inhibits de novo fatty acid synthesis and carnitine palmitoyltransferase-1 activity which triggers apoptosis in HepG2. Journal of Agricultural and Food Chemistry, 66(18), 4627-4635.
- Ghasemzadeh, A., et al. (2010). Identification and Concentration of Some Flavonoid Components in Malaysian Young Ginger (Zingiber officinale Roscoe) Varieties by a High Performance Liquid Chromatography Method. Molecules, 15(9), 6231-6243.
- Kumar, A., et al. (2012). Structure-function activity of dehydrozingerone and its derivatives as antioxidant and antimicrobial compounds. Journal of Food Science and Technology, 49(3), 343-349.
- Kumar, S., et al. (2024). Characterization of phenylalanine ammonia lyase and revealing flavonoid biosynthesis in Gymnema sylvestre R. Br through transcriptomic approach. Journal of Biomolecular Structure & Dynamics, 1-13.
- Ee, K. Y., et al. (2016). Quantitative HPLC method and alternative green solvents for extraction of[14]-gingerol from ginger. Pharmacognosy Journal, 8(5), 443-448.
- Rajan, P., et al. (2008). Isolation of a natural antioxidant, dehydrozingerone from Zingiber officinale and synthesis of its analogues for recognition of effective antioxidant and antityrosinase agents. Bioorganic & Medicinal Chemistry Letters, 18(15), 4381-4384.
- Peltonen, S., & Karjalainen, R. (1995). Physiological and Molecular Responses of the Flag Leaf Under L-Phenylalanine Ammonia-Lyase Inhibition. Plants, 12(11), 220.
- Cui, Y., et al. (2023). Identification and expression analysis of caffeoyl-coenzyme A O-methyltransferase family genes related to lignin biosynthesis in tea plant (Camellia sinensis). ResearchGate.
- Hu, W. J., et al. (1999). Identification of 4-coumarate:coenzyme A ligase (4CL) substrate recognition domains. The Journal of Biological Chemistry, 274(11), 7127-7132.
- Unknown Author. (n.d.). Biosynthetic pathway for 6-gingerol. ResearchGate.
- Creasy, L. L. (1974). (PDF) The Suitability of a Quantitative Spectrophotometric Assay for Phenylalanine Ammonia-lyase Activity in Barley, Buckwheat, and Pea Seedlings. ResearchGate.
- Liu, M., et al. (2023). Molecular identification of phenylalanine ammonia lyase-encoding genes EfPALs and EfPAL2-interacting transcription factors in Euryale ferox. Frontiers in Plant Science, 14, 1152061.
- Ramirez-Ahumada, M. C., et al. (2006). Biosynthesis of curcuminoids and gingerols in turmeric (Curcuma longa) and ginger (Zingiber officinale): identification of curcuminoid synthase and hydroxycinnamoyl-CoA thioesterases. Phytochemistry, 67(18), 2017-2029.
- Bell-Lelong, C., et al. (1997). Cinnamate-4-Hydroxylase Expression in Arabidopsis. Plant Physiology, 113(3), 729-738.
- Khan, A., et al. (2023). Functional characterization of Cinnamate 4-hydroxylase gene family in soybean (Glycine max). PLoS ONE, 18(5), e0285749.
- Unknown Author. (n.d.). The flavonoid biosynthesis pathway. C4H, cinnamate-4-hydroxylase; 4CL,... ResearchGate.
- Li, Y., et al. (2015). Four Isoforms of Arabidopsis 4-Coumarate:CoA Ligase Have Overlapping yet Distinct Roles in Phenylpropanoid Metabolism. Plant Physiology, 169(4), 2509-2521.
- Chen, J., et al. (2017). Cloning, Functional Characterization and Site-Directed Mutagenesis of 4-Coumarate: Coenzyme A Ligase (4CL) Involved in Coumarin Biosynthesis in Peucedanum praeruptorum Dunn. Frontiers in Plant Science, 8, 20.
- Wang, Y., et al. (2024). Genome-Wide Analysis of Caffeoyl-CoA-O-methyltransferase (CCoAOMT) Family Genes and the Roles of GhCCoAOMT7 in Lignin Synthesis in Cotton. International Journal of Molecular Sciences, 25(21), 12799.
- Wang, Y., et al. (2022). Genome-Wide Identification and Expression Analyses of the 4-Coumarate: CoA Ligase (4CL) Gene Family in Eucommia ulmoides. International Journal of Molecular Sciences, 23(19), 11883.
Sources
- 1. Structure-function activity of dehydrozingerone and its derivatives as antioxidant and antimicrobial compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Frontiers | Molecular identification of phenylalanine ammonia lyase-encoding genes EfPALs and EfPAL2-interacting transcription factors in Euryale ferox [frontiersin.org]
- 4. Characterization of phenylalanine ammonia lyase and revealing flavonoid biosynthesis in Gymnema sylvestre R. Br through transcriptomic approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. journal05.magtech.org.cn [journal05.magtech.org.cn]
- 7. Functional characterization of Cinnamate 4-hydroxylase gene family in soybean (Glycine max) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. uniprot.org [uniprot.org]
- 10. Identification of 4-coumarate:coenzyme A ligase (4CL) substrate recognition domains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Four Isoforms of Arabidopsis 4-Coumarate:CoA Ligase Have Overlapping yet Distinct Roles in Phenylpropanoid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cloning of a caffeoyl-coenzyme A O-methyltransferase from Camellia sinensis and analysis of its catalytic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Peroxisomal KAT2 (3-ketoacyl-CoA thiolase 2) gene has a key role in gingerol biosynthesis in ginger (Zingiber officinale Rosc.) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. cabidigitallibrary.org [cabidigitallibrary.org]
- 17. Partial Characterization of an Enzymatic Extract from Bentong Ginger (Zingiber officinale var. Bentong) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. publikasi.polije.ac.id [publikasi.polije.ac.id]
- 19. Colocalization of l-Phenylalanine Ammonia-Lyase and Cinnamate 4-Hydroxylase for Metabolic Channeling in Phenylpropanoid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. thaiscience.info [thaiscience.info]
- 21. The Suitability of a Quantitative Spectrophotometric Assay for Phenylalanine Ammonia-lyase Activity in Barley, Buckwheat, and Pea Seedlings - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Purification and Characterization of Phenylalanine Ammonia Lyase from Trichosporon cutaneum - PMC [pmc.ncbi.nlm.nih.gov]
- 24. utm.mx [utm.mx]
- 25. pjps.pk [pjps.pk]
- 26. Identification of Reference Genes for Reverse Transcription-Quantitative PCR Analysis of Ginger Under Abiotic Stress and for Postharvest Biology Studies - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Molecular Structure and Conformation of Vanillylidene Acetone
Abstract
This technical guide provides a comprehensive analysis of the molecular structure and conformational dynamics of vanillylidene acetone, a molecule of significant interest in the fields of flavor chemistry, natural products, and drug discovery. Leveraging crystallographic data and spectroscopic insights, we delve into the precise geometric parameters, preferred conformational states, and the underlying electronic and steric factors governing its three-dimensional architecture. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this versatile compound.
Introduction: The Significance of this compound
This compound, also known as dehydrozingerone or feruloylmethane, is a phenolic α,β-unsaturated ketone naturally found in ginger (Zingiber officinale)[1][2]. It is a structural analog of curcumin and a derivative of vanillin, contributing to its characteristic sweet, vanilla-like, and spicy aroma[3][4]. Beyond its organoleptic properties, this compound serves as a valuable scaffold in medicinal chemistry, exhibiting a range of biological activities, including antioxidant, antimicrobial, and anti-inflammatory properties[1]. A thorough understanding of its molecular structure and conformational preferences is paramount for elucidating its structure-activity relationships (SAR) and for the rational design of novel therapeutic agents.
Molecular Structure: A Crystallographic Perspective
The definitive three-dimensional arrangement of atoms in this compound in the solid state has been elucidated by single-crystal X-ray diffraction. The crystallographic data reveals a molecule with a high degree of planarity, a key feature influencing its electronic properties and intermolecular interactions.
A study by Shi-Fan Wang, Li-Jun Zhou, and Xian Yang provides a detailed crystal structure of (E)-4-(4-hydroxy-3-methoxyphenyl)but-3-en-2-one[5]. The molecule crystallizes in the monoclinic space group P21/c. The overall structure is largely planar, which facilitates extensive π-conjugation across the molecule, from the phenyl ring through the enone moiety. This extended conjugation is crucial for its chemical reactivity and spectroscopic properties.
Bond Lengths and Angles
The precise bond lengths and angles determined from the crystal structure provide fundamental insights into the bonding characteristics of this compound. The lengths of the double bonds within the enone and the aromatic ring are consistent with their expected values, while the single bonds in the linker exhibit some degree of double bond character due to conjugation.
Table 1: Selected Bond Lengths and Angles for this compound [5]
| Bond/Angle | Length (Å) / Angle (°) |
| C=O | 1.219(2) |
| C=C (enone) | 1.341(2) |
| C-C (linker) | 1.459(2) |
| C-C (aromatic) | 1.378(2) - 1.388(2) |
| C-O (hydroxyl) | 1.368(2) |
| C-O (methoxy) | 1.369(2) |
| C-C-C (enone) | 120.40(14) - 122.9(1) |
| C-C=O (ketone) | 119.85(15) |
| C-O-C (methoxy) | 117.7(1) |
Data extracted from the crystallographic information file (CIF) for (E)-4-(4-hydroxy-3-methoxyphenyl)but-3-en-2-one.
Molecular Visualization
The following diagram illustrates the molecular structure of this compound with the standard atom numbering scheme used in the crystallographic study.
Caption: Molecular structure of this compound with atom numbering.
Conformational Analysis: Dynamics in Solution
While X-ray crystallography provides a static picture of the molecule in the solid state, the conformational landscape in solution is more dynamic. The key sources of conformational flexibility in this compound are the rotation around the single bonds in the linker chain and the orientation of the methoxy and hydroxyl groups on the aromatic ring.
(E)- and (Z)-Isomerism
The most significant conformational feature is the geometric isomerism around the C=C double bond, leading to (E)- and (Z)-isomers. The (E)-isomer is generally the more stable and predominantly observed form. However, photochemical induction can lead to the formation of the (Z)-isomer[6][7]. The interconversion between these isomers can be monitored by techniques such as NMR spectroscopy, where distinct signals for the olefinic protons are observed for each isomer[7].
s-trans and s-cis Conformers
Rotation around the single bond connecting the double bond and the carbonyl group gives rise to two planar conformers: s-trans and s-cis. Computational studies and experimental evidence from related α,β-unsaturated ketones suggest that the s-trans conformation is generally more stable due to reduced steric hindrance between the carbonyl oxygen and the vinylic proton.
Caption: Conformational isomerism in this compound.
Orientation of Substituents on the Aromatic Ring
The hydroxyl and methoxy groups on the phenyl ring also have rotational freedom. The orientation of these groups can be influenced by intramolecular hydrogen bonding and solvent effects. In the solid state, the hydroxyl group often participates in intermolecular hydrogen bonding, which contributes to the stability of the crystal lattice[5]. In non-polar solvents, an intramolecular hydrogen bond between the phenolic hydroxyl group and the methoxy oxygen is possible, which would restrict the conformational freedom of these groups.
Experimental and Computational Methodologies
The elucidation of the molecular structure and conformation of this compound relies on a combination of experimental techniques and computational modeling.
Single-Crystal X-ray Diffraction
This is the gold standard for determining the precise three-dimensional structure of a molecule in the solid state.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: High-quality single crystals of this compound are grown, typically by slow evaporation of a suitable solvent.
-
Data Collection: A selected crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.
-
Structure Solution: The diffraction data is processed to determine the unit cell dimensions and space group. The phases of the structure factors are determined using direct methods or Patterson methods.
-
Structure Refinement: An initial model of the structure is refined against the experimental data to obtain the final atomic coordinates, bond lengths, and bond angles with high precision.
Caption: Workflow for single-crystal X-ray diffraction analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for studying the conformation of molecules in solution.
Experimental Protocol: 1H and 13C NMR Spectroscopy
-
Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆).
-
Data Acquisition: 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC, HMBC, NOESY) NMR spectra are acquired on a high-field NMR spectrometer.
-
Spectral Analysis:
-
Chemical Shifts: The chemical shifts of protons and carbons provide information about the electronic environment of the nuclei.
-
Coupling Constants: Vicinal coupling constants (³J) can be used to determine dihedral angles through the Karplus equation.
-
Nuclear Overhauser Effect (NOE): NOESY experiments reveal through-space proximity of protons, which is crucial for determining the relative orientation of different parts of the molecule and distinguishing between isomers.
-
Computational Chemistry
Theoretical calculations, such as Density Functional Theory (DFT), are invaluable for complementing experimental data and exploring the conformational energy landscape.
Computational Protocol: DFT Calculations
-
Model Building: The initial 3D structure of this compound is built using molecular modeling software.
-
Conformational Search: A systematic or stochastic conformational search is performed to identify all low-energy conformers.
-
Geometry Optimization and Frequency Calculations: The geometry of each conformer is optimized at a chosen level of theory (e.g., B3LYP/6-31G*) to find the energy minima. Frequency calculations are performed to confirm that the optimized structures are true minima and to obtain thermodynamic data.
-
Energy Profile Calculation: The potential energy surface can be scanned by systematically varying key dihedral angles to determine the energy barriers for conformational interconversion.
Conclusion
The molecular structure of this compound is characterized by a high degree of planarity, facilitating extensive π-conjugation. In the solid state, its geometry is precisely defined by X-ray crystallography. In solution, the molecule exhibits conformational flexibility, primarily through (E)/(Z) isomerism and rotation around single bonds in the linker, with the (E)-s-trans conformer being the most stable. A comprehensive understanding of this structural and conformational behavior, achieved through a combination of experimental techniques and computational modeling, is essential for harnessing the full potential of this compound in various scientific and industrial applications.
References
- Dettori, M. A., et al. (2022). A Study on the Photoisomerization of (E)-Dehydrozingerone, Its (E)-(E)
- GSRI. This compound. [Link]
- National Center for Biotechnology Information. This compound. PubChem Compound Summary for CID 59039607. [Link]
- Wang, S.-F., Zhou, L.-J., & Yang, X. (2006). (E)-4-(4-Hydroxy-3-methoxyphenyl)but-3-en-2-one. Acta Crystallographica Section E: Structure Reports Online, 62(12), o5558-o5559. [Link]
- Kubra, I. R., & Rao, L. J. M. (2012). Structure-function activity of dehydrozingerone and its derivatives as antioxidant and antimicrobial compounds. Journal of Food Science and Technology, 49(4), 474–480. [Link]
- Dettori, M. A., et al. (2022). A Study on the Photoisomerization of (E)-Dehydrozingerone, Its (E)-(E)-C₂ Symmetric Dimer, and Their O-Methylated Derivatives.
- Good Scents Company. This compound. [Link]
- NIST. 3-Buten-2-one, 4-(4-hydroxy-3-methoxyphenyl)-. [Link]
- Wikipedia. Dehydrozingerone. [Link]
Sources
- 1. Structure-function activity of dehydrozingerone and its derivatives as antioxidant and antimicrobial compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dehydrozingerone - Wikipedia [en.wikipedia.org]
- 3. Vanillylidenacetone | 1080-12-2 [chemicalbook.com]
- 4. scent.vn [scent.vn]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
A Guide to the Spectroscopic Characterization of Vanillylidene Acetone (Dehydrozingerone)
Abstract
Vanillylidene acetone, also known as dehydrozingerone, is a phenolic compound of significant interest in the pharmaceutical, flavor, and fragrance industries.[1] Structurally, it is a key component found in ginger rhizomes and represents a structural half-analog of curcumin.[2][3] Its bioactivity and utility are intrinsically linked to its molecular structure. Therefore, rigorous structural confirmation and purity assessment are paramount. This technical guide provides an in-depth exploration of the spectroscopic techniques essential for the comprehensive characterization of this compound, intended for researchers, quality control analysts, and drug development professionals. We will delve into the principles and practical application of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS), explaining the causality behind the spectral data and establishing a self-validating analytical workflow.
Introduction: The Molecular Blueprint of this compound
This compound ((E)-4-(4-hydroxy-3-methoxyphenyl)but-3-en-2-one) is a crystalline solid, typically appearing as yellow needles.[1][3] Its structure features several key functional groups that give rise to its characteristic spectroscopic fingerprint: a phenolic hydroxyl group, a methoxy group, a 1,3,4-trisubstituted aromatic ring, and an α,β-unsaturated ketone system.[4] Each of these components interacts with electromagnetic radiation in a unique and predictable way, allowing us to piece together the molecular structure with high confidence. The goal of this guide is to demonstrate how a multi-spectroscopic approach provides orthogonal data points that, when synthesized, leave no ambiguity as to the identity and integrity of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map
NMR spectroscopy is arguably the most powerful tool for the elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of each atom. For this compound, both ¹H and ¹³C NMR are indispensable.
Expertise & Experience: Why NMR is the Cornerstone of Analysis
We begin with NMR because it provides a complete atomic-level map of the molecule's carbon-hydrogen framework. The chemical shift of each nucleus is exquisitely sensitive to its local electronic environment, while spin-spin coupling reveals which atoms are directly connected through bonds. The large coupling constant (J ≈ 16 Hz) between the olefinic protons, for instance, is definitive proof of their trans (E) configuration, which is the thermodynamically more stable isomer.[2][5] This level of structural detail is difficult to obtain from other techniques.
Proton (¹H) NMR Spectroscopy
The ¹H NMR spectrum provides a quantitative count of the different types of protons and their neighboring environments.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of high-purity this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃). The use of a deuterated solvent is critical to avoid large solvent signals that would obscure the analyte peaks.[6]
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard, setting its chemical shift to 0.00 ppm.
-
Instrument Setup: Acquire the spectrum on a 500 MHz (or higher) NMR spectrometer. Higher field strengths improve signal dispersion and simplify spectral interpretation.
-
Acquisition: Obtain the spectrum at room temperature using a standard pulse program. Typically, 16-32 scans are sufficient to achieve an excellent signal-to-noise ratio.
-
Data Processing: Process the resulting Free Induction Decay (FID) by applying a Fourier transform, followed by phase and baseline correction. Integrate the signals to determine the relative number of protons for each resonance.
Data Interpretation and Trustworthiness
The spectrum is self-validating. The integration of the peaks should correspond to the 12 protons of the molecule in the expected ratios (3:3:1:1:1:1:1:1). The observed splitting patterns (singlets, doublets, doublet of doublets) must align with the predicted neighboring protons, confirming the connectivity.
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment | Causality Behind the Shift |
| 2.37 | singlet | - | 3H | -C(O)CH ₃ | The electron-withdrawing carbonyl group deshields these protons, shifting them downfield from typical alkyl protons. |
| 3.94 | singlet | - | 3H | -OCH ₃ | Protons on a methoxy group attached to an aromatic ring typically appear in this region. |
| ~5.92 | singlet (broad) | - | 1H | Ar-OH | Phenolic proton shifts are variable and concentration-dependent; they often appear as broad singlets. |
| 6.59 | doublet | 16.2 | 1H | H-β (olefinic) | This proton is coupled only to H-α. The large J value confirms the trans geometry. It is upfield of H-α due to its position relative to the carbonyl group. |
| 6.93 | doublet | 8.2 | 1H | H-5' (aromatic) | Part of the ABX spin system of the aromatic ring. It is coupled to H-6'. |
| 7.06 | doublet | 1.9 | 1H | H-2' (aromatic) | Part of the ABX system. It shows a small coupling to H-6'. |
| 7.09 | doublet of doublets | 8.2, 1.9 | 1H | H-6' (aromatic) | Part of the ABX system. It is coupled to both H-5' and H-2', resulting in a doublet of doublets. |
| 7.45 | doublet | 16.2 | 1H | H-α (olefinic) | Coupled to H-β. Its significant downfield shift is due to the anisotropic effect of the adjacent carbonyl group and conjugation with the aromatic ring. |
| Data compiled from sources.[2][3][5] |
Carbon-¹³ (¹³C) NMR Spectroscopy
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.
Data Interpretation and Trustworthiness
A properly acquired spectrum should show exactly 11 distinct carbon signals, corresponding to the 11 carbon atoms in the this compound structure. The chemical shifts are highly diagnostic: the signal near 198 ppm is characteristic of a ketone carbonyl carbon, while carbons in the 109-148 ppm range are typical for aromatic and olefinic carbons.
| Chemical Shift (δ, ppm) | Assignment | Causality Behind the Shift |
| 27.5 | -C (O)CH₃ | Typical shift for a methyl carbon adjacent to a carbonyl group. |
| 56.1 | -OC H₃ | A standard chemical shift for a methoxy carbon attached to an aromatic ring. |
| 110.0 | C-2' | Aromatic CH carbon ortho to the methoxy group. |
| 114.5 | C-5' | Aromatic CH carbon ortho to the hydroxyl group. |
| 122.5 | C-6' | Aromatic CH carbon meta to both oxygen-containing substituents. |
| 124.7 | C-β | Olefinic carbon further from the carbonyl group. |
| 125.7 | C-1' | Quaternary aromatic carbon attached to the butenone chain. |
| 143.8 | C-α | Olefinic carbon adjacent to the carbonyl group, significantly deshielded. |
| 148.5 | C-4' | Aromatic carbon bearing the hydroxyl group. |
| 150.1 | C-3' | Aromatic carbon bearing the methoxy group. |
| 198.3 | C =O | Characteristic downfield shift for an α,β-unsaturated ketone carbonyl carbon. |
| Data compiled from sources.[2][3][5] |
Diagram: NMR Structural Assignment Workflow
Caption: Workflow for structural elucidation of this compound using NMR.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is a rapid and reliable technique for identifying the functional groups present in a molecule. It works on the principle that molecular bonds vibrate at specific, quantifiable frequencies. When infrared radiation is passed through a sample, the bonds absorb energy at their characteristic frequencies.
Expertise & Experience: A Rapid Functional Group Screen
While NMR provides the full structure, IR offers a quick confirmation of the key chemical "actors." The most critical signal in the IR spectrum of this compound is the strong absorption from the α,β-unsaturated ketone. Its position (~1679 cm⁻¹) is at a lower frequency than a simple saturated ketone (~1715 cm⁻¹) due to the resonance effect of conjugation, which weakens the C=O bond.[7] This observation is a crucial piece of corroborating evidence for the conjugated system detailed by NMR. The broad O-H stretch is another unmistakable feature, confirming the presence of the phenolic group.
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent like isopropanol and running a background scan.
-
Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.
-
Pressure Application: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
-
Data Acquisition: Scan the sample over the mid-IR range (typically 4000-400 cm⁻¹). Co-adding 16 or 32 scans is usually sufficient.
-
Data Analysis: Label the major absorption peaks and correlate them to specific bond vibrations.
Data Interpretation and Trustworthiness
The presence of all expected peaks provides a high-confidence fingerprint. The absence of significant absorptions in other regions (e.g., no alkyne C≡C stretch ~2150 cm⁻¹, no nitrile C≡N stretch ~2250 cm⁻¹) helps to rule out impurities and alternative structures.
| Frequency (cm⁻¹) | Intensity | Vibrational Mode | Functional Group Assignment |
| ~3376-3225 | Broad, Strong | O-H Stretch | Phenolic Hydroxyl (-OH) |
| ~3002 | Medium | C-H Stretch | Aromatic & Vinylic C-H |
| ~2983-2847 | Medium-Weak | C-H Stretch | Aliphatic C-H (methyl groups) |
| ~1677 | Strong, Sharp | C=O Stretch | α,β-Unsaturated Ketone |
| ~1582, 1518 | Medium-Strong | C=C Stretch | Aromatic Ring |
| ~1125, 1030 | Strong | C-O Stretch | Aryl-ether and Phenol C-O |
| Data compiled from sources.[3][7] |
UV-Visible (UV-Vis) Spectroscopy: Probing the Conjugated System
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. It is particularly sensitive to conjugated π-systems.
Expertise & Experience: Validating Electronic Conjugation
The extended system of alternating double and single bonds in this compound (from the aromatic ring, through the olefinic bridge, to the carbonyl group) allows for π → π* electronic transitions to occur upon absorption of UV radiation. The wavelength of maximum absorbance (λmax) is a direct measure of this conjugation. A single, strong absorbance maximum around 272 nm (in methanol) is characteristic of this specific chromophore.[7] This result complements the NMR and IR data by confirming the electronic nature of the conjugated system. The λmax is known to be solvent-dependent, a phenomenon known as solvatochromism, which can provide further insight into the molecule's interaction with its environment.[4]
Experimental Protocol: UV-Vis Spectroscopy
-
Solvent Selection: Use a UV-grade solvent that does not absorb in the region of interest (e.g., methanol, ethanol).
-
Sample Preparation: Prepare a dilute stock solution of this compound of known concentration. Perform a serial dilution to obtain a final concentration that gives a maximum absorbance between 0.5 and 1.5 AU.
-
Instrument Blank: Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer (baseline correction).
-
Data Acquisition: Replace the blank with the sample cuvette and scan the absorbance from approximately 400 nm down to 200 nm.
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).
| Parameter | Value (in Methanol) | Electronic Transition |
| λmax | ~272 nm | π → π* |
| Data from source.[7] |
Mass Spectrometry (MS): Unambiguous Molecular Weight Confirmation
Mass spectrometry is the definitive technique for determining the molecular weight of a compound and can provide structural information through fragmentation analysis.
Expertise & Experience: The Final Verification
MS provides the final, non-negotiable piece of the puzzle: the molecular mass. Using a soft ionization technique like Electrospray Ionization (ESI), we expect to see the protonated molecule [M+H]⁺. For this compound (C₁₁H₁₂O₃, exact mass: 192.0786), observing a peak at m/z 193.0864 confirms the molecular formula.[7] High-resolution mass spectrometry (HRMS) can provide this mass with enough accuracy (typically < 5 ppm error) to uniquely determine the elemental composition, ruling out any other combination of atoms that might coincidentally have the same nominal mass.
Data Interpretation and Trustworthiness
The observation of the correct molecular ion peak, ideally with high mass accuracy, is the primary goal. Additional adducts, such as the sodium adduct [M+Na]⁺ at m/z 215, are also commonly observed and further validate the molecular weight.[2]
| m/z (ion) | Assignment | Significance |
| 192.08 (HRMS) | [M]⁺ | Molecular Ion (Exact Mass) |
| 193.08 | [M+H]⁺ | Protonated Molecular Ion |
| 215 | [M+Na]⁺ | Sodium Adduct |
| 177 | [M-CH₃]⁺ | Fragment: Loss of a methyl group |
| 145 | [M-CH₃-CO]⁺ | Fragment: Subsequent loss of CO |
| Data compiled from sources.[2][5][7] |
Diagram: Integrated Spectroscopic Verification Process
Caption: An integrated approach using four spectroscopic techniques for structural validation.
Conclusion
The structural characterization of this compound is a clear example of the power of a multi-technique spectroscopic approach. NMR spectroscopy provides the foundational atomic framework, IR spectroscopy rapidly confirms the essential functional groups, UV-Vis spectroscopy verifies the nature of the conjugated electronic system, and mass spectrometry delivers an unambiguous molecular weight and elemental composition. Together, these orthogonal techniques create a self-validating system that provides an unshakeable, authoritative confirmation of the molecule's identity and structure, meeting the rigorous demands of research and development in the chemical and pharmaceutical sciences.
References
- Kumar, P., & Kaushik, P. (2012). Structure-function activity of dehydrozingerone and its derivatives as antioxidant and antimicrobial compounds. Journal of Food Science and Technology, 49(3), 355–361. [Link]
- Muchtaridi, M., Dermawan, D., & Yusuf, M. (2018). Synthesis, Anti-inflammatory and Antioxidant Activity of Mannich Bases of Dehydrozingerone Derivatives. Journal of Young Pharmacists, 10(1), 38-42. [Link]
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 59039607, this compound. PubChem. [Link]
- Agarwal, R., Gupta, S. K., Agrawal, S. S., Srivastava, S., & Saxena, R. (2001). Anthelmintic activity of dehydrozingerone from Zingiber officinale. Phytotherapy Research, 15(6), 547-548. (Reference for specific spectral data cited in secondary sources like PMC7089150). [Link]
- MDPI. (2024). A Study on the Photoisomerization of (E)-Dehydrozingerone, Its (E)-(E)
- Babij, N. R., McCusker, E. O., Whiteker, G. T., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667. [Link]
Sources
- 1. NP-MRD: 13C NMR Spectrum (1D, 200 MHz, acetone-d6, simulated) (NP0024424) [np-mrd.org]
- 2. Structure-function activity of dehydrozingerone and its derivatives as antioxidant and antimicrobial compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jyoungpharm.org [jyoungpharm.org]
- 4. A Study on the Photoisomerization of (E)-Dehydrozingerone, Its (E)-(E)-C₂ Symmetric Dimer, and Their O-Methylated Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. scs.illinois.edu [scs.illinois.edu]
- 7. NP-MRD: Showing NP-Card for Dehydrozingerone (NP0084512) [np-mrd.org]
Methodological & Application
Application Note: Synthesis of Vanillylidene Acetone via Base-Catalyzed Aldol Condensation
Abstract
This document provides a comprehensive guide to the synthesis of vanillylidene acetone, also known as dehydrozingerone, through a Claisen-Schmidt condensation protocol. This crossed aldol condensation reaction utilizes vanillin and acetone in the presence of a base catalyst. We will explore the underlying reaction mechanism, provide a detailed step-by-step experimental protocol, discuss purification techniques, and emphasize critical safety considerations. This guide is designed to equip researchers with the necessary knowledge to perform this synthesis efficiently and safely, yielding a product with applications in antioxidant and antimicrobial research.[1]
Introduction and Scientific Background
This compound (4-(4-hydroxy-3-methoxyphenyl)but-3-en-2-one) is a phenolic compound of significant interest due to its structural similarity to curcumin and its isolation from ginger rhizomes.[1] It exhibits a range of biological activities, including antioxidant, antibacterial, and antifungal properties.[1]
The synthesis detailed herein is a classic example of a Claisen-Schmidt condensation , which is a specific type of crossed aldol condensation.[2][3] This reaction involves the condensation of an aldehyde or ketone that possesses α-hydrogens with an aromatic carbonyl compound that lacks α-hydrogens.[3] In this case, acetone, which has acidic α-hydrogens, reacts with vanillin (4-hydroxy-3-methoxybenzaldehyde), an aromatic aldehyde with no α-hydrogens, to form the target α,β-unsaturated ketone.[2] The reaction is typically catalyzed by a strong base, such as sodium hydroxide (NaOH), which facilitates the formation of a key nucleophilic intermediate.[3][4]
The strategic use of an aromatic aldehyde without α-hydrogens prevents self-condensation, and employing a large excess of the enolizable ketone (acetone) ensures that the reaction proceeds to the desired mono-substituted product.
The Claisen-Schmidt Reaction Mechanism
The base-catalyzed synthesis of this compound proceeds through a well-established aldol condensation mechanism, followed by dehydration.
-
Enolate Formation: The hydroxide ion (⁻OH) from the sodium hydroxide catalyst abstracts an acidic α-hydrogen from an acetone molecule. This creates a resonance-stabilized enolate ion, which is a potent carbon nucleophile.[5][6]
-
Nucleophilic Attack: The enolate ion attacks the electrophilic carbonyl carbon of the vanillin molecule. Since vanillin lacks α-hydrogens, it cannot form an enolate itself and acts exclusively as the electrophile.[2]
-
Aldol Adduct Formation: This nucleophilic addition results in the formation of a tetrahedral intermediate which, upon protonation by water (formed in the initial deprotonation step), yields a β-hydroxy ketone, the initial aldol addition product.[5]
-
Dehydration to Final Product: The aldol adduct is readily dehydrated under the basic reaction conditions. A hydroxide ion removes a proton from the α-carbon, forming an enolate that eliminates the β-hydroxyl group. This elimination (dehydration) is thermodynamically driven by the formation of a highly stable, conjugated π-system that extends from the aromatic ring through the double bond to the carbonyl group.[7]
Visualization of the Reaction Mechanism
Caption: The four-step mechanism of the base-catalyzed aldol condensation.
Detailed Experimental Protocol
This protocol outlines the synthesis, workup, and purification of this compound.
Materials and Equipment
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Concentration | Notes |
| Vanillin | C₈H₈O₃ | 152.15 | - | Reagent grade |
| Acetone | C₃H₆O | 58.08 | - | Reagent grade, used in excess |
| Sodium Hydroxide | NaOH | 40.00 | 10-20% (w/v) aq. | Corrosive |
| Hydrochloric Acid | HCl | 36.46 | ~3M or 10-16% aq. | Corrosive |
| Ethanol (95%) | C₂H₅OH | 46.07 | 95% | For recrystallization |
| Deionized Water | H₂O | 18.02 | - | For solutions and washing |
Equipment:
-
125 mL or 250 mL Erlenmeyer flask
-
Magnetic stirrer and stir bar
-
Beakers and graduated cylinders
-
Büchner funnel and vacuum flask
-
Filter paper
-
Glass stirring rod
-
pH paper or meter
Synthesis Workflow
Caption: Workflow for the synthesis and purification of this compound.
Step-by-Step Methodology
Reaction Setup:
-
In a 125 mL Erlenmeyer flask, dissolve 3.9 g of vanillin in 30 mL of acetone. Place a magnetic stir bar in the flask.
-
In a separate beaker, prepare the catalyst solution by dissolving 2.0 g of sodium hydroxide in 20 mL of deionized water. Allow this solution to cool to room temperature.
-
Place the Erlenmeyer flask on a magnetic stirrer and begin stirring the vanillin-acetone solution.
-
Slowly add the sodium hydroxide solution to the flask over a period of 5-10 minutes. The solution will turn a vibrant yellow, which will darken to an orange-red as the reaction progresses.
-
Allow the mixture to stir at room temperature for approximately 24 hours. Some literature suggests that shorter reaction times may be sufficient, but 24 hours helps ensure completion.[8]
Product Workup and Isolation:
-
After the reaction period, transfer the dark reaction mixture to a 250 mL beaker.
-
Slowly and carefully add approximately 100 mL of a 16% hydrochloric acid solution while stirring to neutralize the excess sodium hydroxide and acidify the mixture. This step is exothermic. Ensure the final pH is strongly acidic (pH < 2).
-
Upon acidification, a precipitate should form. The initial color may be greenish or brownish. If an oil forms instead of a solid, scratching the inside of the beaker with a glass rod at the oil-solution interface can induce crystallization.
-
Cool the mixture in an ice bath for 15-20 minutes to maximize precipitation.
-
Collect the crude solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid on the filter paper with several portions of cold deionized water to remove any remaining acid and inorganic salts.
Purification by Recrystallization:
-
Transfer the crude, air-dried solid to a beaker.
-
Prepare a 1:1 ethanol-water mixture.
-
Add the minimum amount of the hot solvent mixture to the crude product until it just dissolves.
-
Allow the solution to cool slowly to room temperature. Bright yellow, crystalline needles of pure this compound should form. Avoid rapid cooling, as this can trap impurities.
-
Once crystallization appears complete, place the beaker in an ice bath for 15 minutes to maximize the yield.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol-water solvent, and allow them to dry completely on a watch glass or in a desiccator.
The expected product is a bright yellow crystalline solid.
Safety and Handling Precautions
Adherence to strict safety protocols is paramount for this procedure. The primary hazards are associated with the corrosive reagents used.
-
Sodium Hydroxide (NaOH): A highly caustic base that can cause severe skin and eye burns.[9][10] Inhalation of mists can severely irritate the respiratory tract.
-
Handling: Always add NaOH to water, never the other way around, to control the exothermic dilution.[9][10] Work in a well-ventilated area or a fume hood.
-
PPE: Wear chemical splash goggles, a face shield, a lab coat, and chemical-resistant gloves (e.g., nitrile or rubber).[9]
-
First Aid: In case of skin contact, immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15-20 minutes.[9][10] For eye contact, flush with water for at least 15 minutes and seek immediate medical attention.[9][10]
-
-
Hydrochloric Acid (HCl): A strong, corrosive acid. Vapors are irritating to the respiratory system, and liquid contact can cause severe burns.
-
Handling: Handle only in a well-ventilated area or fume hood.
-
PPE: Same as for sodium hydroxide.
-
-
Waste Disposal: The acidic aqueous filtrate from the workup contains acetone and organic byproducts and should be disposed of in a designated organic solvent waste container.[8]
References
- PraxiLabs. (n.d.). Claisen Schmidt Reaction (Mixed Aldol Condensation).
- CORECHEM Inc. (n.d.). Safe Handling Guide: Sodium Hydroxide.
- PierpaLab. (2021). Vanillin acetone aldol condensation.
- Tennessee Department of Health. (n.d.). Sodium Hydroxide.
- Sastrohamidjojo, H., et al. (2018). The Synthesis and Evaluation of Vanillin Derivatives as the Fruit fly Attractant. Indonesian Journal of Chemistry.
- University of Colorado Boulder. (n.d.). Claisen-Schmidt Condensation.
- Scribd. (n.d.). Chemical Safety Guidelines.
- WebAssign. (n.d.). Experiment 19 — Aldol Condensation.
- Wikipedia. (n.d.). Claisen–Schmidt condensation.
- Chem-Supply. (2012). SAFETY DATA SHEET Sodium Hydroxide 5% - 50% in aqueous solution.
- Magritek. (n.d.). Monitoring a Claisen-Schmidt Condensation Reaction by NMR in the teaching Class.
- The Chemical Educator. (1996). CHEM 136 Rheosmin “Raspberry Ketone” - Preparation by Crossed Aldol-Catalytic Hydrogenation Sequences.
- CUTM Courseware. (n.d.). Claisen-Schmidt-Condensation.pdf.
Sources
- 1. Vanillylidenacetone | 1080-12-2 [chemicalbook.com]
- 2. Claisen Schmidt Reaction Virtual Lab [praxilabs.com]
- 3. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 4. Claisen-Schmidt Condensation [cs.gordon.edu]
- 5. magritek.com [magritek.com]
- 6. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 7. amherst.edu [amherst.edu]
- 8. rubingroup.org [rubingroup.org]
- 9. Safe Handling Guide: Sodium Hydroxide - CORECHEM Inc. [corecheminc.com]
- 10. CCOHS: Sodium Hydroxide [ccohs.ca]
Application Note: High-Purity Vanillylidene Acetone via Optimized Mixed-Solvent Recrystallization
Introduction: The Rationale for Recrystallization
Vanillylidene acetone, also known as 4-(4-Hydroxy-3-methoxyphenyl)-3-buten-2-one, is a chemical intermediate and flavoring agent.[1] For applications in research and drug development, its purity is paramount. Synthesized or commercially sourced this compound often contains impurities from the reaction mixture, including unreacted starting materials or side-products.[2]
Recrystallization is a powerful and widely used technique for purifying solid organic compounds.[3] The fundamental principle is based on the differential solubility of a compound and its impurities in a chosen solvent system at varying temperatures.[4] An ideal recrystallization process involves dissolving the impure solid in a minimum amount of a hot solvent, in which the desired compound has high solubility and the impurities are either highly soluble or insoluble.[5][6] Upon controlled cooling, the solubility of the desired compound decreases, leading to the formation of a crystalline lattice that inherently excludes the impurities, which remain in the cooled solvent (mother liquor).[2] This guide provides a robust, field-proven protocol for the purification of this compound using an optimized ethanol-water mixed-solvent system.
Compound Information & Solubility Profile
Understanding the physicochemical properties of this compound is the cornerstone of developing an effective purification protocol. The compound typically appears as a yellow, needle-like crystalline solid.[7][8]
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₂O₃ | [7] |
| Molecular Weight | 192.21 g/mol | [7] |
| Appearance | Yellowish, needle-like crystals | [7][8] |
| Melting Point | 125-130 °C | [7][9] |
Solvent Selection: The Causality Behind the Choice
The success of recrystallization is critically dependent on the choice of solvent.[6] The solvent must exhibit a steep solubility curve for the target compound—high solubility at elevated temperatures and low solubility at ambient or sub-ambient temperatures.[3]
This compound's solubility profile makes it an excellent candidate for a mixed-solvent recrystallization. It is moderately to highly soluble in ethanol and only slightly soluble in water.[7][8][10] This disparity allows for the use of ethanol as the primary "good" solvent to dissolve the compound when hot, and water as the "anti-solvent" or "bad" solvent to reduce its solubility upon cooling, thereby maximizing the recovery of pure crystals.[6]
| Solvent | Solubility | Source(s) |
| Ethanol | Moderately soluble; up to 20 mg/mL | [8][9][10][11] |
| Dimethyl Sulfoxide (DMSO) | Soluble; up to 25 mg/mL | [8][9][11] |
| Water | Slightly soluble | [7][10] |
| Oils | Soluble | [8] |
Using a mixed-solvent system provides precise control over the saturation point. By dissolving the crude material in a minimal amount of hot ethanol and then carefully adding hot water until the solution becomes faintly turbid (the cloud point), we create a solution that is perfectly saturated at that high temperature.[12] Subsequent slow cooling dramatically decreases the compound's solubility, forcing the formation of pure crystals.
Experimental Protocol: Purification of this compound
This protocol is designed to be a self-validating system, where successful execution will result in a visibly purer product with a sharp melting point within the accepted literature range.
Safety Precautions
Standard laboratory safety practices must be followed.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[13]
-
Conduct all operations, especially those involving heating flammable solvents, within a certified chemical fume hood.[14]
-
In case of skin or eye contact, rinse immediately and thoroughly with water.[13][14]
Materials & Equipment
-
Crude this compound
-
95% Ethanol
-
Deionized Water
-
Activated Charcoal (optional, for colored impurities)
-
Erlenmeyer flasks (2)
-
Hotplate with stirring capability
-
Magnetic stir bar
-
Graduated cylinders
-
Pasteur pipettes
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
-
Spatula
-
Melting point apparatus
Step-by-Step Methodology
-
Dissolution: Place the crude this compound (e.g., 5.0 g) into an Erlenmeyer flask with a magnetic stir bar. Add a minimal volume of 95% ethanol (e.g., 20-25 mL) and begin heating the mixture on a hotplate with gentle stirring. Continue adding hot ethanol in small increments until the solid just completely dissolves. Causality: Using the minimum amount of hot solvent is critical to ensure the solution is saturated, which maximizes the yield upon cooling.[2][16]
-
Decolorization (Optional): If the resulting solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal (approx. 1-2% of the solute mass). Reheat the solution to a gentle boil for 5-10 minutes. Causality: Activated charcoal has a high surface area that adsorbs colored impurities.[3] If charcoal was used, perform a hot gravity filtration to remove it before proceeding.
-
Inducing Saturation (Anti-Solvent Addition): While keeping the ethanol solution hot, add hot deionized water dropwise using a Pasteur pipette until the solution shows a faint, persistent cloudiness (turbidity). This indicates the saturation point has been reached. Causality: The addition of water, an anti-solvent, decreases the overall solubility of the this compound in the solvent mixture.[6]
-
Clarification: Add a few drops of hot 95% ethanol to the cloudy solution until it just becomes clear again. This ensures the solution is saturated but that no premature precipitation occurs at the high temperature.[12]
-
Crystallization (Cooling): Remove the flask from the heat source, cover it, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.[5] Causality: A slow cooling rate allows the crystal lattice to form selectively, excluding smaller impurity molecules from being trapped within the growing crystal structure.
-
Maximizing Yield: Once the flask has reached room temperature and crystal growth appears complete, place it in an ice bath for at least 30 minutes to maximize the precipitation of the product from the now cold mother liquor.[12]
-
Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected crystals (the "filter cake") with a small amount of an ice-cold ethanol/water mixture (in a similar ratio to the final crystallization solvent). Causality: The cold solvent wash removes any residual mother liquor containing dissolved impurities without dissolving a significant amount of the purified product crystals.[2]
-
Drying: Dry the purified crystals under vacuum or in a desiccator until a constant weight is achieved.
Recrystallization Workflow Diagram
Caption: Workflow for mixed-solvent recrystallization of this compound.
Characterization and Validation
The success of the purification is validated by three key metrics:
-
Visual Inspection: The purified product should be a lighter-colored, more uniform crystalline solid compared to the crude starting material.
-
Yield Calculation:
-
Melting Point Analysis: This is the most critical quantitative measure of purity. A pure compound will have a sharp melting point range (typically < 2 °C) that corresponds closely to the literature value (125-130 °C).[17] Impurities depress and broaden the melting point range.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Oiling Out | The solution was cooled too rapidly; the boiling point of the solvent is higher than the melting point of the solute. | Reheat the solution to dissolve the oil, add slightly more of the "good" solvent (ethanol), and allow for slower cooling. |
| No Crystals Form | Too much solvent was used; the solution is not saturated. | Boil off some of the solvent to increase the concentration of the solute, then allow it to cool again. |
| Premature Crystallization | The solution cooled too quickly during a hot filtration step. | Reheat the solution to redissolve the crystals. Use pre-heated glassware for the filtration. |
| Low Yield | Too much solvent was used; crystals were washed with solvent that was not ice-cold; incomplete precipitation. | Ensure minimum solvent is used. Ensure the wash solvent is ice-cold. Increase time in the ice bath. |
Conclusion
The mixed-solvent system of ethanol and water provides a highly effective and controllable method for the purification of this compound. This protocol, grounded in the fundamental principles of solubility, offers researchers and drug development professionals a reliable technique to obtain high-purity material, which is essential for accurate downstream applications. The self-validating nature of the process, confirmed by melting point analysis, ensures the integrity of the final product.
References
- Santa Cruz Biotechnology. (n.d.). Vanillylidenacetone Material Safety Data Sheet.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem.
- The Good Scents Company. (n.d.). This compound.
- Parchem. (n.d.). This compound (Cas 1080-12-2).
- ChemBK. (n.d.). This compound.
- Sigma-Aldrich. (n.d.). Vanillylidenacetone.
- TGSC Information System. (n.d.). This compound (CAS 1080-12-2).
- ChemicalBook. (n.d.). Vanillylidenacetone - Safety Data Sheet.
- University of California, Los Angeles. (n.d.). Recrystallization. Chemistry Department.
- Wired Chemist. (n.d.). Recrystallization.
- University of Texas at Dallas. (n.d.). Recrystallization1. Chemistry Department.
- University of Rochester. (n.d.). Recrystallization-1.pdf. Chemistry Department.
- ChemicalBook. (n.d.). Vanillylidenacetone | 1080-12-2.
- PraxiLabs. (2022). Recrystallization Definition, Principle & Purpose.
- BenchChem. (n.d.). Buy this compound.
- CymitQuimica. (n.d.). CAS 1080-12-2: this compound.
- Jeske, R. (2016). Recrystallization. YouTube.
- ResearchGate. (2021). How to recrystallize complexes from the solvent pair acetone/water?.
- Reddit. (2019). Recrystallization with two solvents. r/Chempros.
- BenchChem. (n.d.). Application Notes and Protocols for the Recrystallization of 1-(4-Chlorophenyl)-2-methylpropan-1-one.
Sources
- 1. CAS 1080-12-2: this compound | CymitQuimica [cymitquimica.com]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. Recrystallization [sites.pitt.edu]
- 4. Recrystallization Definition, Principle &Purpose [praxilabs.com]
- 5. Recrystallization [wiredchemist.com]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. This compound | C11H12O3 | CID 59039607 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Vanillylidenacetone | 1080-12-2 [chemicalbook.com]
- 9. chembk.com [chembk.com]
- 10. scent.vn [scent.vn]
- 11. Buy this compound [smolecule.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. chemicalbook.com [chemicalbook.com]
- 14. datasheets.scbt.com [datasheets.scbt.com]
- 15. This compound, 1080-12-2 [thegoodscentscompany.com]
- 16. youtube.com [youtube.com]
- 17. parchem.com [parchem.com]
Application Notes & Protocols: Vanillylidene Acetone Antioxidant Activity Assay using DPPH and ABTS
Abstract
This document provides a comprehensive, step-by-step protocol for evaluating the antioxidant capacity of vanillylidene acetone, a compound of interest in pharmaceutical and nutraceutical research. We detail the application of two widely accepted and robust spectrophotometric methods: the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay. The guide explains the underlying chemical principles of each assay, provides detailed experimental procedures, and outlines the necessary calculations for data interpretation, including the determination of IC₅₀ values and Trolox Equivalent Antioxidant Capacity (TEAC). This application note is designed for researchers, scientists, and drug development professionals seeking a reliable framework for assessing the in vitro antioxidant potential of this compound and analogous compounds.
Introduction: The Rationale for Antioxidant Capacity Assessment
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathophysiology of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Antioxidants are molecules that can safely interact with free radicals and terminate the chain reaction before vital molecules are damaged.
This compound (also known as dehydrozingerone), with the molecular formula C₁₁H₁₂O₃[1], is a synthetic compound structurally related to vanillin and zingerone (a key flavor component of ginger). Its phenolic hydroxyl group and α,β-unsaturated ketone moiety suggest potential antioxidant activity. Quantifying this activity is a critical first step in evaluating its therapeutic potential.
The DPPH and ABTS assays are among the most common and reliable methods for screening the radical scavenging ability of compounds.[2][3] They are colorimetric assays where the antioxidant compound's ability to donate a hydrogen atom or an electron to a stable radical is measured by a change in absorbance.[4][5] This guide provides the foundational protocols to perform these assessments accurately and reproducibly.
Assay Principles and Mechanisms
A thorough understanding of the reaction mechanism is crucial for experimental design and data interpretation. Both assays rely on the principle that an antioxidant will reduce a stable, colored radical, leading to a stoichiometric decolorization that can be measured.
DPPH Radical Scavenging Assay
The DPPH assay is based on the scavenging of the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.[2]
-
Mechanism: In its radical form, DPPH• has a deep violet color in solution, with a characteristic absorbance maximum around 517 nm.[4][6] When an antioxidant (AH), such as this compound, is introduced, it donates a hydrogen atom or an electron to the DPPH• radical. This reduces the radical to its non-radical form, DPPH-H, a pale yellow hydrazine.[2][5]
-
Endpoint: The reduction of DPPH• is proportional to the concentration of the antioxidant. The resulting decrease in absorbance at 517 nm is measured to quantify the radical scavenging activity.[6]
ABTS Radical Cation Decolorization Assay
The ABTS assay, also known as the Trolox Equivalent Antioxidant Capacity (TEAC) assay, measures the ability of a compound to scavenge the ABTS radical cation (ABTS•+).[7][8]
-
Mechanism: The ABTS•+ radical is generated by oxidizing ABTS with a strong oxidizing agent, typically potassium persulfate (K₂S₂O₈).[9] This reaction produces a stable, blue-green radical cation with distinct absorbance maxima, with the most commonly used wavelength for measurement being 734 nm.[9][10][11] Antioxidants present in the sample reduce the ABTS•+ back to its colorless neutral form.[12]
-
Endpoint: The degree of decolorization, measured as a decrease in absorbance at 734 nm, is directly proportional to the antioxidant's concentration and potency.[9] A key advantage of the ABTS assay is its applicability to both hydrophilic and lipophilic compounds.[3]
Experimental Workflows
Visualizing the workflow ensures clarity and consistency in executing the protocols.
Caption: Workflow for the DPPH antioxidant assay.
Caption: Workflow for the ABTS antioxidant assay.
Detailed Application Protocols
4.1. Materials and Reagents
-
This compound (Test Compound)
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt (ABTS)
-
Potassium persulfate (K₂S₂O₈)
-
6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid (Trolox) (Standard)
-
Methanol or Ethanol (ACS Grade or higher)
-
Dimethyl sulfoxide (DMSO), if required for solubility
-
Phosphate-buffered saline (PBS), pH 7.4 (for ABTS, optional)
-
UV-Vis Spectrophotometer (plate reader or cuvette-based)
-
96-well microplates or quartz cuvettes
-
Calibrated micropipettes
4.2. Preparation of Stock Solutions
-
This compound (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of a suitable solvent (e.g., methanol, ethanol, or DMSO). Insight: this compound has poor water solubility. Using an organic solvent is necessary. If DMSO is used, ensure the final concentration in the assay does not exceed 0.5-1% to avoid solvent effects or cytotoxicity in subsequent cell-based assays.[13] From this stock, prepare a series of dilutions (e.g., 500, 250, 125, 62.5, 31.25 µg/mL) in the same solvent.
-
Trolox Standard (1 mg/mL): Prepare a 1 mg/mL stock solution of Trolox in methanol. From this stock, prepare a series of dilutions (e.g., 200, 100, 50, 25, 12.5 µg/mL) to generate a standard curve.
4.3. Protocol 1: DPPH Radical Scavenging Assay
-
Preparation of DPPH Working Solution (0.1 mM): Dissolve ~3.94 mg of DPPH in 100 mL of methanol.[2] Adjust the volume as needed. Store this solution in an amber bottle and in the dark, as DPPH is light-sensitive.[4] The solution should have an absorbance of approximately 1.0 ± 0.2 at 517 nm.[14]
-
Assay Procedure (96-well plate format):
-
Add 100 µL of various concentrations of this compound or Trolox standard to the wells of a 96-well plate.
-
Prepare a control well containing 100 µL of the solvent (e.g., methanol) instead of the antioxidant.
-
Prepare a blank well for each sample concentration containing 100 µL of the sample and 100 µL of methanol (to account for any intrinsic color of the sample).
-
Initiate the reaction by adding 100 µL of the DPPH working solution to all wells except the blanks.
-
-
Incubation: Cover the plate and incubate in the dark at room temperature for 30 minutes.[6] Insight: The incubation time is critical. While 30 minutes is standard, some slow-reacting antioxidants may require longer. A kinetic reading can help determine the optimal endpoint.
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[6]
-
Calculation: Calculate the percentage of radical scavenging activity using the formula in Section 5.1.
4.4. Protocol 2: ABTS Radical Cation Decolorization Assay
-
Preparation of ABTS•+ Stock Solution:
-
Prepare a 7 mM aqueous solution of ABTS.
-
Prepare a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes (1:1 ratio).[15]
-
Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[3][9] This incubation period is essential for the complete formation of the radical cation. The resulting solution is the ABTS•+ stock.
-
-
Preparation of ABTS•+ Working Solution:
-
Assay Procedure (96-well plate format):
-
Add 20 µL of various concentrations of this compound or Trolox standard to the wells of a 96-well plate.
-
Prepare a control well with 20 µL of the solvent.
-
Initiate the reaction by adding 180 µL of the ABTS•+ working solution to all wells.
-
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 6-30 minutes). The reaction with ABTS is often faster than with DPPH. A 6-minute incubation is common.[17]
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: Calculate the percentage of inhibition (scavenging activity) using the formula in Section 5.1.
Data Analysis and Presentation
5.1. Calculation of Radical Scavenging Activity (%)
The percentage of radical scavenging for both assays is calculated using the following formula:
% Inhibition = [ ( Acontrol - Asample ) / Acontrol ] × 100 [18]
Where:
-
Acontrol is the absorbance of the control (radical solution without the sample).
-
Asample is the absorbance of the reaction mixture (radical solution with the sample). If the sample has inherent color, the blank value for that sample should be subtracted from Asample.
5.2. Determination of IC₅₀ Value
The IC₅₀ (half-maximal inhibitory concentration) is the concentration of the test compound required to scavenge 50% of the radicals.[6]
-
Plot a graph of % Inhibition (Y-axis) versus the concentration of this compound (X-axis).
-
Use linear regression analysis on the linear portion of the curve to obtain the equation y = mx + c .[19]
-
Calculate the IC₅₀ value by setting y = 50 in the equation and solving for x: IC₅₀ = (50 - c) / m [20]
A lower IC₅₀ value indicates a higher antioxidant potency.
5.3. Trolox Equivalent Antioxidant Capacity (TEAC)
For the ABTS assay, results are often expressed as Trolox Equivalents (TEAC).
-
Plot a standard curve of % Inhibition versus the concentration of Trolox.
-
Determine the linear regression equation for the Trolox standard curve.
-
Calculate the TEAC value for a specific concentration of this compound by comparing its % inhibition to the Trolox standard curve. The result is expressed as µM of Trolox equivalents per µM (or µg/mL) of the sample.
5.4. Data Presentation
Summarize the quantitative results in a clear, structured table for easy comparison.
| Compound | Assay | IC₅₀ Value (µg/mL) |
| This compound | DPPH | e.g., 85.4 ± 4.2 |
| This compound | ABTS | e.g., 42.1 ± 2.5 |
| Trolox (Standard) | DPPH | e.g., 15.2 ± 1.1 |
| Trolox (Standard) | ABTS | e.g., 8.9 ± 0.7 |
| (Note: Data are hypothetical and for illustrative purposes only. Values represent Mean ± SD of triplicate experiments.) |
Trustworthiness and Validation
-
Controls are Mandatory: Always include a positive control (Trolox) to validate the assay's performance and a negative control (solvent only) to establish the baseline.
-
Triplicate Measurements: All samples, standards, and controls should be run in at least triplicate to ensure precision and allow for statistical analysis.
-
Solvent Effects: Be mindful that the choice of solvent can influence the reaction kinetics. Maintain consistency in the solvent used for all dilutions.[4]
-
Assay Limitations: Recognize that DPPH and ABTS assays are in vitro chemical assays. While excellent for screening, they do not fully replicate complex biological systems. The results reflect radical scavenging capacity but do not provide information on bioavailability or metabolic fate.
References
- Wikipedia. (n.d.). Trolox equivalent antioxidant capacity.
- Cell Biolabs, Inc. (n.d.). OxiSelect™ Trolox Equivalent Antioxidant Capacity (TEAC) Assay Kit (ABTS).
- Arts, M. J., Haenen, G. R., Voss, H. P., & Bast, A. (2004). Antioxidant capacity of reaction products limits the applicability of the Trolox Equivalent Antioxidant Capacity (TEAC) assay. Food and Chemical Toxicology, 42(1), 45-49.
- Citeq Biologics. (n.d.). TEAC Assay.
- Lab-Training. (2024). Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts.
- BenchChem. (n.d.). Application Notes and Protocols: ABTS Assay for Determining Antioxidant Capacity.
- Amerigo Scientific. (n.d.). DPPH Assay: Principle, Applications, and Complete Guide.
- Cell Biolabs, Inc. (n.d.). OxiSelect™ Trolox Equivalent Antioxidant Capacity (TEAC) Assay Kit (ABTS).
- G-Biosciences. (n.d.). ABTS Antioxidant Capacity Assay.
- Sharma, O. P., & Bhat, T. K. (2009). DPPH antioxidant assay revisited. Food Chemistry, 113(4), 1202-1205.
- Moreira, D. C. (2019). ABTS decolorization assay – in vitro antioxidant capacity. protocols.io.
- Ilyasov, I. R., Beloborodov, V. L., & Selivanova, I. A. (2020). ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways. International Journal of Molecular Sciences, 21(3), 1131.
- Benkhaira, N., et al. (2022). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. From a scientific diagram in a research paper.
- Ali, S. (2024). DPPH assay for evaluating antioxidant activity.
- BioInfo Tips. (2023). How to Easily Calculate Radical Scavenging Activity and IC50 Using DPPH Assay #IC50 #pharmacology. YouTube.
- G-Biosciences. (n.d.). DPPH Antioxidant Assay.
- Ilyas, N., et al. (2022).
- Wikipedia. (n.d.). ABTS.
- El-Blogger. (2019). DPPH Radical Scavenging Method-Total Antioxidant Capacity Assessment. YouTube.
- Özyürek, M., Güçlü, K., & Apak, R. (2011). The main and modified DPPH• radical scavenging mechanism of flavonoids. Journal of Molecular Structure: THEOCHEM, 998(1-3), 130-139.
- Indian Journal of Pharmaceutical Sciences. (n.d.).
- YouTube. (2024). Calculating radical scavenging activity %, IC50, and IC50 ± SEM for DPPH Assay in Microsoft Excel.
- Encyclopedia MDPI. (2023). DPPH Radical Scavenging Assay. encyclopedia.pub.
- YouTube. (2021).
- Zen-Bio. (n.d.). ABTS Antioxidant Assay Kit. zen-bio.com.
- Moreira, D. C. (2019). ABTS decolorization assay – in vitro antioxidant capacity v1.
- ResearchGate. (2016). How do we calculate the IC 50 value in antioxidant assays?
- Marine Biology. (n.d.). DPPH radical scavenging activity. Protocol document.
- ChemRxiv. (n.d.). Technical treatments of Antioxidant Test with DPPH Method affecting IC50 value.
- Salehi, B., et al. (2019).
- Ghareib, H. R., et al. (2025). Antioxidative effects of the acetone fraction and vanillic acid from Chenopodium murale on tomato plants.
- gsrs. (n.d.). This compound. gsrs.
- Kozaeva, E., et al. (2022). Vanillin‐acetone assay under optimized conditions.
- Erkan, N., Ayranci, G., & Ayranci, E. (2011). Investigation of the composition and antioxidant activity of acetone and methanol extracts of Daphne sericea L. and Daphne gnidioides L. Journal of the Science of Food and Agriculture, 91(14), 2632-2639.
- Bevan, S. J., & Lloyd, P. (2010). In vitro solubility assays in drug discovery. Current protocols in pharmacology, Chapter 7, Unit7.9.
- ResearchGate. (2014). How to enhance drug solubility for in vitro assays?
- ResearchGate. (2025). In Vitro Solubility Assays in Drug Discovery | Request PDF.
- Yu, Y., et al. (2018). Optimized preparation, characterization, and antioxidant activity of chitooligosaccharide–glycine Maillard reaction products. Food and Nutrition Research, 62.
- López-de-la-Mora, C., et al. (2022). Phenolic Acids and Flavonoids in Acetonic Extract from Quince (Cydonia oblonga Mill.): Nutraceuticals with Antioxidant and Anti-Inflammatory Potential. Antioxidants, 11(4), 743.
- Amlathe, S., & Gupta, V. K. (1990). Spectrophotometric determination of acetone using vanillin. Analytica chimica acta, 230, 165-168.
Sources
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DPPH Assay: Principle, Applications, and Complete Guide - Amerigo Scientific [amerigoscientific.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Trolox equivalent antioxidant capacity - Wikipedia [en.wikipedia.org]
- 8. Antioxidant capacity of reaction products limits the applicability of the Trolox Equivalent Antioxidant Capacity (TEAC) assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. citeqbiologics.com [citeqbiologics.com]
- 11. ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ABTS - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. ijpsonline.com [ijpsonline.com]
- 16. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 17. Optimized preparation, characterization, and antioxidant activity of chitooligosaccharide–glycine Maillard reaction products - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 19. researchgate.net [researchgate.net]
- 20. m.youtube.com [m.youtube.com]
Topic: Protocol for Antimicrobial Susceptibility Testing of Vanillylidene Acetone
An Application Note and Protocol for Researchers
Introduction
Vanillylidene acetone, also known as dehydrozingerone or feruloylmethane, is a synthetic compound derived from the condensation of vanillin and acetone. It is a structural analog of curcumin and a derivative of ferulic acid, compounds well-regarded for their diverse biological activities.[1] Preliminary research has highlighted this compound's potential as an antioxidant, anti-inflammatory, and notably, an antimicrobial agent with observed antibacterial and antifungal properties.[1][2] As the challenge of antimicrobial resistance intensifies, the systematic evaluation of novel compounds like this compound is a critical step in the drug discovery pipeline.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the standardized protocols for evaluating the antimicrobial susceptibility of this compound. The methodologies described herein are grounded in the principles established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring that the data generated is both reliable and reproducible.[3][4][5] We will move beyond a simple recitation of steps to explain the causality behind experimental choices, thereby creating a self-validating system for your research.
Part 1: Foundational Principles and Preliminary Considerations
Before initiating any specific assay, a robust experimental foundation must be established. This involves meticulous preparation of the test compound, microbial cultures, and control systems.
Preparation of this compound Stock Solution
Rationale: this compound is sparingly soluble in water but demonstrates good solubility in organic solvents like ethanol and dimethyl sulfoxide (DMSO).[1][6] The choice of solvent is critical, as it must effectively dissolve the compound without exhibiting intrinsic antimicrobial activity at its final working concentration.
-
Recommended Solvent: Dimethyl sulfoxide (DMSO) is the preferred solvent due to its high solubilizing capacity and compatibility with most microbial assays at low final concentrations (typically ≤1% v/v).
-
Protocol:
-
Accurately weigh a precise amount of this compound powder (e.g., 10 mg).
-
Dissolve the powder in a minimal volume of 100% DMSO (e.g., 1 mL to create a 10 mg/mL stock solution). Ensure complete dissolution using a vortex mixer if necessary.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile, light-protected container.
-
Store the stock solution at -20°C. Solutions in DMSO are generally stable for up to one month at this temperature.[1]
-
Trustworthiness Check (Solvent Control): In all experiments, a "solvent control" must be included. This control contains the highest concentration of DMSO used in the assay (e.g., 1%) in the culture medium without the test compound. This is essential to confirm that the solvent itself does not inhibit microbial growth.
Inoculum Preparation and Standardization
Rationale: The density of the initial bacterial population significantly impacts susceptibility results. A standardized inoculum ensures consistency and comparability across experiments. The 0.5 McFarland turbidity standard is the universally accepted reference, corresponding to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.[7][8]
-
Protocol:
-
From a fresh (18-24 hour) agar plate, select 3-5 well-isolated colonies of the test microorganism.
-
Transfer the colonies into a tube containing a sterile saline solution (0.85% NaCl) or liquid broth.
-
Vortex thoroughly to create a smooth suspension.
-
Adjust the turbidity of the suspension to match that of a 0.5 McFarland standard by adding more bacteria or sterile saline. This can be done visually against a white card with black lines or using a spectrophotometer (absorbance of 0.08-0.10 at 625 nm).
-
This standardized suspension must be further diluted according to the specific protocol (e.g., for broth microdilution) and used within 15 minutes of preparation.
-
Quality Control (QC) Strains
Rationale: To validate the accuracy and precision of the testing methodology, reference QC strains with known antimicrobial susceptibility profiles must be tested in parallel. These strains are recommended by standards committees like CLSI and EUCAST.[9]
-
Recommended QC Strains:
-
Staphylococcus aureus ATCC® 29213™ (Gram-positive)
-
Escherichia coli ATCC® 25922™ (Gram-negative)
-
Pseudomonas aeruginosa ATCC® 27853™ (Gram-negative)
-
-
Implementation: These strains should be run with every batch of tests. The results (e.g., MIC values or zone diameters) must fall within the acceptable ranges published by CLSI or EUCAST to validate the results for the test compound.[9]
Part 2: Core Experimental Protocols
Protocol 1: Broth Microdilution for Minimum Inhibitory and Bactericidal Concentration (MIC/MBC)
This method determines the lowest concentration of this compound that visibly inhibits microbial growth (MIC) and the lowest concentration that results in microbial death (MBC). The protocol is adapted from CLSI guidelines.[10][11]
Experimental Workflow Diagram
Caption: Workflow for MIC and MBC determination via broth microdilution.
Step-by-Step Methodology:
-
Plate Preparation: Use sterile 96-well, U-bottom microtiter plates. Add 50 µL of sterile Cation-Adjusted Mueller-Hinton Broth (CAMHB) to wells 2 through 12 of a single row.
-
Compound Dilution:
-
Prepare a working solution of this compound from your stock to achieve twice the highest desired final concentration (e.g., if the highest final concentration is 512 µg/mL, prepare a 1024 µg/mL working solution in CAMHB).
-
Add 100 µL of this working solution to well 1.
-
Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10. Wells 1-10 now contain 50 µL of serially diluted compound.
-
-
Controls:
-
Growth Control (Well 11): Add an additional 50 µL of CAMHB. This well will receive the inoculum but no compound.
-
Sterility Control (Well 12): This well contains only 100 µL of CAMHB and is not inoculated.
-
-
Inoculation:
-
Dilute the standardized 0.5 McFarland suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the wells. A typical dilution is 1:150.
-
Add 50 µL of this diluted inoculum to wells 1 through 11. The final volume in each well is 100 µL.
-
-
Incubation: Cover the plate and incubate at 35 ± 2°C for 18-24 hours in ambient air.
-
MIC Determination: The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the first clear well). Growth is indicated by turbidity or a pellet at the bottom of the well. The growth control (well 11) must be turbid and the sterility control (well 12) must be clear.
-
MBC Determination:
-
From each well that shows no visible growth (the MIC well and those with higher concentrations), take a 10 µL aliquot and spot-plate it onto a fresh Mueller-Hinton Agar (MHA) plate.
-
Incubate the MHA plate at 35 ± 2°C for 18-24 hours.
-
The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[7] Practically, this is often identified as the concentration that yields no more than 1-2 colonies from the 10 µL spot.
-
Protocol 2: Time-Kill Kinetic Assay
This dynamic assay determines whether this compound is bactericidal (kills bacteria) or bacteriostatic (inhibits growth) and characterizes the rate of its activity.[12][13]
Experimental Workflow Diagram
Caption: Workflow for a time-kill kinetic assay.
Step-by-Step Methodology:
-
Inoculum Preparation: Prepare a bacterial suspension adjusted to a 0.5 McFarland standard as described previously. Dilute this suspension into multiple flasks of pre-warmed CAMHB to achieve a starting density of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.
-
Assay Setup: Prepare separate flasks/tubes for each condition:
-
Growth Control (no compound)
-
This compound at 0.5x MIC
-
This compound at 1x MIC
-
This compound at 2x MIC
-
This compound at 4x MIC
-
-
Time Zero (T=0) Sampling: Immediately after adding the compound (or vehicle for the control) to the flasks, remove an aliquot (e.g., 100 µL) from each flask. This is the T=0 time point.
-
Serial Dilution and Plating:
-
Perform 10-fold serial dilutions of the aliquot in sterile saline or phosphate-buffered saline (PBS).
-
Plate a defined volume (e.g., 100 µL) of appropriate dilutions onto MHA plates.
-
-
Incubation and Sampling: Incubate the flasks at 35 ± 2°C with shaking. Repeat the sampling, dilution, and plating process at subsequent time points (e.g., 2, 4, 6, 8, and 24 hours).[12]
-
Colony Counting: After incubating the MHA plates for 18-24 hours, count the colonies on plates that have between 30 and 300 colonies to calculate the CFU/mL for each time point.
-
Data Analysis: Plot the results as log₁₀ CFU/mL versus time (hours).
Part 3: Data Presentation and Interpretation
Quantitative data should be summarized in a clear, tabular format to facilitate analysis and comparison.
Table 1: Hypothetical Antimicrobial Susceptibility Data for this compound
| Organism | MIC (µg/mL) | MBC (µg/mL) | Time-Kill Assay Interpretation (at 2x MIC) |
| S. aureus ATCC® 29213™ | 64 | 128 | Bacteriostatic |
| E. coli ATCC® 25922™ | 128 | >512 | Minimal activity |
| MRSA (Clinical Isolate) | 32 | 64 | Bactericidal (4.1-log₁₀ reduction at 24h) |
| P. aeruginosa ATCC® 27853™ | >512 | >512 | Inactive |
Interpretation Notes:
-
MIC/MBC Ratio: An MBC/MIC ratio of ≤4 is generally considered indicative of bactericidal activity, while a ratio of >4 suggests bacteriostatic activity or tolerance. In the table, the MRSA isolate shows an MBC/MIC ratio of 2, correlating with the bactericidal time-kill result.
-
Time-Kill Curves: The graph of log₁₀ CFU/mL vs. time provides the most definitive evidence of bactericidal vs. bacteriostatic action. A rapid, concentration-dependent decline in viability points to a potent bactericidal agent.
References
- Clinical and Laboratory Standards Institute. M45: Methods for Antimicrobial Dilution and Disk Susceptibility Testing of Infrequently Isolated or Fastidious Bacteria. 3rd ed. CLSI guideline.
- Clinical and Laboratory Standards Institute. M02: Performance Standards for Antimicrobial Disk Susceptibility Tests. CLSI standard. [Link]
- Clinical and Laboratory Standards Institute.
- Clinical and Laboratory Standards Institute. M02-A11: Performance Standards for Antimicrobial Disk Susceptibility Tests. Approved Standard—Eleventh Edition. [Link]
- European Society of Clinical Microbiology and Infectious Diseases (ESCMID). European Committee on Antimicrobial Susceptibility Testing (EUCAST). [Link]
- European Committee on Antimicrobial Susceptibility Testing (EUCAST). Home. [Link]
- Ryback, M. J., et al. "Modified time–kill assay against multidrug-resistant Enterococcus faecium with novel antimicrobial combinations." Journal of Antimicrobial Chemotherapy, vol. 45, no. 5, 2000, pp. 653-657.
- Zgoda, J. R., and J. R. Porter. "A convenient microdilution method for screening natural products against bacteria and fungi." Pharmaceutical Biology, vol. 39, no. 3, 2001, pp. 221-225. [Link]
- European Committee on Antimicrobial Susceptibility Testing (EUCAST). Guidance Documents. [Link]
- European Committee on Antimicrobial Susceptibility Testing (EUCAST). Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. [Link]
- Clinical and Laboratory Standards Institute. M100: Performance Standards for Antimicrobial Susceptibility Testing. CLSI supplement. [Link]
- Giske, C. G., et al. "EUCAST expert rules in antimicrobial susceptibility testing." Clinical Microbiology and Infection, vol. 17, no. 10, 2011, pp. 1447-1454.
- Liu, M., et al. "Colorimetric broth microdilution method for the antifungal screening of plant extracts against yeasts." Methods, vol. 42, no. 4, 2007, pp. 325-329. [Link]
- Khan, D. D., et al. "Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method." Acta Scientific Microbiology, vol. 4, no. 4, 2021, pp. 13-18.
- Ács, K., et al. "Methods for Determination of Antimicrobial Activity of Essential Oils In Vitro—A Review." Molecules, vol. 26, no. 24, 2021, p. 7345.
- Emery Pharma. Time-Kill Kinetics Assay. [Link]
- Zgoda, J. R., and J. R. Porter. "A Convenient Microdilution Method for Screening Natural Products Against Bacteria and Fungi." Request PDF. [Link]
- O'Donnell, F., et al. "Validation of a method of broth microdilution for the determination of antibacterial activity of essential oils." BMC Microbiology, vol. 21, no. 1, 2021, p. 328. [Link]
- PierpaLab.
- SciSpace.
- International Journal of Advanced Biochemistry Research. "Microbial conversion of vanillin for enhanced antimicrobial activity: A comprehensive study." [Link]
- Balouiri, M., et al. "Methods for in vitro evaluating antimicrobial activity: A review." Journal of Pharmaceutical Analysis, vol. 6, no. 2, 2016, pp. 71-79. [Link]
- Vudathala, S. "Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods." [Link]
- TGSC Information System. This compound (CAS 1080-12-2). [Link]
- Essghaier, B., et al. "Screening of antimicrobial potential of methanolic, acetone and quencher extracts from Cladonia rangiformis Hoffm. and Cladonia pocillum Ach.
- Elisha, I. L., et al. "Antibacterial and antibiofilm activity of acetone leaf extracts of nine under-investigated south African Eugenia and Syzygium (Myrtaceae) species and their selectivity indices." BMC Complementary and Alternative Medicine, vol. 19, no. 1, 2019, p. 140. [Link]
- Elisha, I. L., et al. "Antibacterial activity and mode of action of acetone crude leaf extracts of under-investigated Syzygium and Eugenia (Myrtaceae) species on multidrug resistant porcine diarrhoeagenic Escherichia coli." BMC Veterinary Research, vol. 15, no. 1, 2019, p. 165.
- APEC. Antimicrobial Susceptibility Testing. [Link]
- Atyabi, F., et al. "Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations." Pharmaceutics, vol. 13, no. 5, 2021, p. 649.
- Guzow-Krzemińska, B., et al. "Antibacterial and anticancer activities of acetone extracts from in vitro cultured lichen-forming fungi." BMC Complementary and Alternative Medicine, vol. 17, no. 1, 2017, p. 306. [Link]
- Global Substance Registration System. This compound. [Link]
- ResearchGate.
- ResearchGate. Effect of ethanol on the solubility of ampicillin and phenylglycine in aqueous media. [Link]
Sources
- 1. Vanillylidenacetone | 1080-12-2 [chemicalbook.com]
- 2. CAS 1080-12-2: this compound | CymitQuimica [cymitquimica.com]
- 3. researchgate.net [researchgate.net]
- 4. ESCMID: EUCAST [escmid.org]
- 5. EUCAST: EUCAST - Home [eucast.org]
- 6. scent.vn [scent.vn]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. apec.org [apec.org]
- 9. szu.gov.cz [szu.gov.cz]
- 10. dbt.univr.it [dbt.univr.it]
- 11. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. academic.oup.com [academic.oup.com]
- 14. emerypharma.com [emerypharma.com]
Vanillylidene Acetone (Dehydrozingerone) in Cancer Research: A Guide to Investigating its Impact on Key Signaling Pathways
Abstract: Vanillylidene acetone, also known as Dehydrozingerone (DZG), is a phenolic compound structurally analogous to curcumin and naturally found in ginger (Zingiber officinale).[1][2] Emerging as a compound of significant interest in preclinical oncology, DZG demonstrates potent anti-cancer properties across a range of cell lines.[3][4] Notably, studies have indicated that DZG possesses superior bioavailability and pharmacokinetic properties compared to curcumin, potentially overcoming a major limitation of its well-known analogue.[5][6][7] This guide provides an in-depth exploration of DZG's mechanisms of action, focusing on its modulation of critical cancer-related signaling pathways, including NF-κB, STAT3, and PI3K/Akt. We present detailed, field-proven protocols for researchers, scientists, and drug development professionals to effectively investigate and validate the therapeutic potential of this promising agent.
Section 1: Core Mechanisms of Dehydrozingerone in Oncology
Dehydrozingerone exerts its anti-neoplastic effects through a multi-pronged approach that disrupts core processes of cancer cell proliferation and survival. Its primary mechanisms include:
-
Induction of Cell Cycle Arrest: DZG has been shown to halt the progression of the cell cycle in a cancer-type-specific manner. For instance, it induces G1 phase arrest in prostate cancer cells and G2/M phase arrest in human colon cancer cells, thereby preventing cellular division.[5][6][8]
-
Apoptosis Induction: By modulating key signaling pathways, DZG triggers programmed cell death. Mechanistic studies show it can alter the ratio of pro-apoptotic (Bax) to anti-apoptotic (Bcl-2) proteins and activate the caspase cascade.[9]
-
Inhibition of Angiogenesis: In vivo studies have demonstrated that DZG can inhibit the formation of new blood vessels, a process critical for tumor growth and metastasis. This is evidenced by the reduction of angiogenesis markers like CD31 in xenograft tumor models.[5][6][10]
-
Generation of Reactive Oxygen Species (ROS): In certain cancer models, such as HT-29 colon cancer cells, DZG leads to an accumulation of intracellular ROS, which can induce cellular damage and contribute to apoptosis.[2][8]
Section 2: Modulation of Key Cancer Signaling Pathways
The anticancer activities of DZG are underpinned by its ability to interfere with constitutively active signaling pathways that are crucial for tumorigenesis.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, immunity, cell survival, and proliferation.[11][12] In many cancers, the canonical NF-κB pathway is aberrantly activated, protecting malignant cells from apoptosis.[13] DZG is hypothesized to inhibit this pathway, a mechanism shared by other chemopreventive phytochemicals.[2][14]
Mechanism of Inhibition: In unstimulated cells, NF-κB (typically the p65/p50 heterodimer) is sequestered in the cytoplasm by the inhibitor of κB alpha (IκBα).[15] Pro-inflammatory signals trigger the IκB kinase (IKK) complex to phosphorylate IκBα, targeting it for ubiquitination and proteasomal degradation.[11][12] This releases NF-κB, allowing it to translocate to the nucleus and activate pro-survival gene transcription.[15] DZG likely intervenes by preventing the phosphorylation and subsequent degradation of IκBα, thereby trapping NF-κB in the cytoplasm.[13]
Suppression of the STAT3 Signaling Pathway
Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that, when constitutively activated, acts as an oncogene.[16] Aberrant STAT3 signaling promotes cancer cell proliferation, survival, invasion, and angiogenesis.[17][18] Its inhibition is a key therapeutic strategy.
Mechanism of Inhibition: The canonical STAT3 pathway is activated by cytokines or growth factors, which stimulate receptor-associated Janus kinases (JAKs).[19] JAKs then phosphorylate STAT3 at a critical tyrosine residue (Tyr705).[20] This phosphorylation induces STAT3 dimerization, nuclear translocation, and binding to target gene promoters.[17][19] DZG is predicted to suppress this pathway by inhibiting the phosphorylation of STAT3, thus preventing its activation and downstream oncogenic functions.
Interference with the PI3K/Akt Survival Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical pro-survival signaling cascade that is frequently hyperactivated in cancer.[21] It regulates cell growth, proliferation, and survival, primarily by inhibiting apoptosis.[22][23]
Mechanism of Inhibition: Upon activation by growth factors, PI3K phosphorylates membrane inositides, leading to the recruitment and activation of the serine/threonine kinase Akt.[23] Activated Akt (p-Akt) then phosphorylates a host of downstream targets that suppress apoptotic machinery (e.g., by inhibiting Bad or activating Bcl-2) and promote cell cycle progression.[21][24] Inhibition of this pathway by DZG would reduce levels of p-Akt, thereby disinhibiting apoptotic signals and promoting cancer cell death.[25]
Section 3: Experimental Protocols
To validate the effects of DZG on cancer cells and their signaling pathways, a systematic series of experiments is required.
Protocol: Cell Viability Assessment (MTT Assay)
This initial assay determines the cytotoxic effects of DZG and is used to calculate its half-maximal inhibitory concentration (IC50).
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method where mitochondrial dehydrogenases in viable cells reduce the yellow MTT tetrazolium salt into purple formazan crystals.[26] The amount of formazan produced is directly proportional to the number of living cells.[27]
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of DZG in DMSO. Serially dilute the stock in culture medium to achieve a range of final concentrations (e.g., 0, 1, 5, 10, 25, 50, 100, 200 µM). Replace the medium in each well with 100 µL of the corresponding DZG dilution. Include a vehicle control (DMSO concentration matched to the highest DZG dose).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C with 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[26] Incubate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.[28] Mix gently on an orbital shaker for 10-15 minutes.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the DZG concentration and use non-linear regression to determine the IC50 value.[28]
Expert Insight: The choice of cell seeding density is critical. A density that ensures cells are in the logarithmic growth phase at the end of the experiment will yield the most reliable results.
Protocol: Western Blot Analysis of Signaling Pathway Modulation
Western blotting is used to detect changes in the expression and phosphorylation status of key proteins within the targeted signaling pathways.[20]
Principle: This technique separates proteins by size via SDS-PAGE, transfers them to a membrane, and uses specific primary and secondary antibodies to detect target proteins. Chemiluminescence or fluorescence is used for visualization.
Methodology:
-
Cell Culture and Treatment: Plate cells in 6-well plates or 100 mm dishes and grow to 70-80% confluency. Treat cells with DZG at relevant concentrations (e.g., 0.5x IC50, 1x IC50, 2x IC50) for a predetermined time (e.g., 6, 12, or 24 hours).
-
Protein Extraction:
-
For Total Lysates (p-Akt, p-STAT3): Wash cells with ice-cold PBS. Lyse cells directly on the plate with RIPA buffer supplemented with protease and phosphatase inhibitors.[15][20] Scrape the cells, collect the lysate, and clarify by centrifugation.
-
For Nuclear/Cytoplasmic Fractionation (NF-κB): Use a commercial nuclear extraction kit or a hypotonic buffer-based protocol to separate cytoplasmic and nuclear fractions.[29] This is essential to observe the translocation of p65.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-40 µg) per lane onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation:
-
Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a specific primary antibody overnight at 4°C. Recommended antibodies include:
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane three times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensity using software like ImageJ. Normalize the phosphoprotein signal to the total protein signal and then to the loading control to determine the relative change in protein activation.[10]
Expert Insight: For phosphorylation studies, using BSA as the blocking agent is often preferred over milk, as milk contains phosphoproteins that can increase background noise. Always run a loading control to ensure equal protein loading across lanes.
Section 4: Data Presentation and Interpretation
Quantitative Data Summary
The cytotoxic efficacy of Dehydrozingerone varies across different cancer cell lines. The following table summarizes reported IC50 values.
| Cell Line | Cancer Type | IC50 Value | Source(s) |
| KB | Oral Cavity Carcinoma | ~2.0 µg/mL | [1][4] |
| KB-VCR | Multidrug-Resistant KB | ~1.9 µg/mL | [1][4] |
| A549 | Lung Carcinoma | > 4 µg/mL (Moderate Activity) | [3][4] |
| HT-29 | Colorectal Adenocarcinoma | (Dose-dependent inhibition) | [2][8] |
| PLS10 | Prostate Cancer | 153.13 ± 11.79 µM | [5] |
Note: The similar potency of DZG against KB and the multidrug-resistant KB-VCR cell lines suggests it may not be a substrate for the P-glycoprotein efflux pump, which is a significant advantage in overcoming chemoresistance.[1][3]
Section 5: Overall Experimental Workflow
A logical workflow is essential for systematically evaluating the anticancer properties of Dehydrozingerone.
Conclusion
Dehydrozingerone (this compound) is a compelling natural product for cancer research, demonstrating significant cytotoxic, anti-proliferative, and anti-angiogenic properties. Its favorable pharmacokinetic profile compared to curcumin makes it a particularly attractive candidate for further development.[5][7] By systematically targeting fundamental signaling pathways like NF-κB, STAT3, and PI3K/Akt, DZG disrupts the core machinery that cancer cells rely on for their survival and progression. The protocols and insights provided in this guide offer a robust framework for researchers to explore and validate the therapeutic potential of this promising agent, contributing to the development of novel, efficacious cancer therapies.
References
- Tatsuzaki, J., Bastow, K. F., Nakagawa-Goto, K., Nakamura, S., Itokawa, H., & Lee, K. H. (2006). Dehydrozingerone, Chalcone, and Isoeugenol Analogs as In Vitro Anticancer Agents. Journal of Natural Products, 69(10), 1445–1449. ([Link])
- An, L., Lee, K. H., & Lee, Y. J. (2006). Dehydrozingerone, chalcone, and isoeugenol analogues as in vitro anticancer agents. Planta Medica, 72(11), 1045. ([Link])
- Bio-protocol. (2011).
- ACS Publications. (2006). Dehydrozingerone, Chalcone, and Isoeugenol Analogues as in Vitro Anticancer Agents.
- Scilit. (n.d.). Dehydrozingerone, a Structural Analogue of Curcumin, Induces Cell-Cycle Arrest at the G2/M Phase and Accumulates Intracellular ROS in HT-29 Human Colon Cancer Cells. ([Link])
- Panphrom, W., et al. (2020). Dehydrozingerone, a Curcumin Analog, as a Potential Anti-Prostate Cancer Inhibitor In Vitro and In Vivo. Molecules, 25(12), 2737. ([Link])
- PubMed. (2020). Dehydrozingerone, a Curcumin Analog, as a Potential Anti-Prostate Cancer Inhibitor In Vitro and In Vivo. Molecules. ([Link])
- PubMed. (2025).
- PubMed. (2005). Apoptosis and inhibition of the phosphatidylinositol 3-kinase/Akt signaling pathway in the anti-proliferative actions of dehydroepiandrosterone. Journal of Gastroenterology. ([Link])
- ResearchGate. (2020). Dehydrozingerone, a Curcumin Analog, as a Potential Anti-Prostate Cancer Inhibitor In Vitro and In Vivo. ([Link])
- ACS Publications. (2010). Dehydrozingerone, a Structural Analogue of Curcumin, Induces Cell-Cycle Arrest at the G2/M Phase and Accumulates Intracellular ROS in HT-29 Human Colon Cancer Cells.
- ResearchGate. (2024).
- Fivephoton Biochemicals. (n.d.). NF-kappa B, NF-{kappa}B, NF-kB, Nuclear Factor-Kappa B, Activation Assay Kit (Part No. NFKB-1). ([Link])
- NCBI Bookshelf. (2013). Cell Viability Assays - Assay Guidance Manual. ([Link])
- YouTube. (2022). Cell Viability Assay Using MTT| Dr. Sitaram Harihar| Animal Biotechnology. ([Link])
- Current Research in Nutrition and Food Science. (2025). Phytochemicals as Anticancer Agents: Investigating Molecular Pathways from Preclinical Research to Clinical Relevance. ([Link])
- NIH - PMC. (2014).
- ResearchGate. (n.d.).
- ResearchGate. (n.d.).
- NIH - PMC. (2022).
- MDPI. (2023). Exploring Novel Frontiers: Leveraging STAT3 Signaling for Advanced Cancer Therapeutics. ([Link])
- MDPI. (2020). Cancer Cells Tune the Signaling Pathways to Empower de Novo Synthesis of Nucleotides. ([Link])
- PubMed. (2014).
- PubMed. (2021). Phytochemicals targeting NF-κB signaling: Potential anti-cancer interventions. ([Link])
- MDPI. (2022).
- SpringerLink. (2018). PI3K/Akt and caspase pathways mediate oxidative stress-induced chondrocyte apoptosis. ([Link])
- The Journal of Clinical Investigation. (1999).
- MDPI. (2020).
- PubMed. (2007). Bis(2-hydroxybenzylidene)
- PubMed. (2007).
- bioRxiv. (2025). Inhibition of NF-κB Signaling by the Reactive Glycolytic Metabolite Methylglyoxal. ([Link])
Sources
- 1. Dehydrozingerone, Chalcone, and Isoeugenol Analogs as In Vitro Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Dehydrozingerone, chalcone, and isoeugenol analogues as in vitro anticancer agents. | Semantic Scholar [semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. Dehydrozingerone, a Curcumin Analog, as a Potential Anti-Prostate Cancer Inhibitor In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. scilit.com [scilit.com]
- 9. Anti-Cancer Potential of Dehydrozingerone's Phenoxy-Acetamide Derivatives: Discovery of a Potent Lead with Dual Anti-Proliferative and Anti-Metastatic Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Phytochemicals targeting NF-κB signaling: Potential anti-cancer interventions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. selleckchem.com [selleckchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Exploring Novel Frontiers: Leveraging STAT3 Signaling for Advanced Cancer Therapeutics [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Targeting the STAT3 signaling pathway in cancer: role of synthetic and natural inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. PI3K/Akt and caspase pathways mediate oxidative stress-induced chondrocyte apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 24. The anti-apoptotic effect of PI3K-Akt signaling pathway after subarachnoid hemorrhage in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Apoptosis and inhibition of the phosphatidylinositol 3-kinase/Akt signaling pathway in the anti-proliferative actions of dehydroepiandrosterone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 27. tribioscience.com [tribioscience.com]
- 28. youtube.com [youtube.com]
- 29. NF-kappa B, NF-{kappa}B, NF-kB, Nuclear Factor-Kappa B, Activation Assay Kit (Part No. NFKB-1) [fivephoton.com]
- 30. NF-kappaB Pathway Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
"application of Vanillylidene acetone in antibacterial studies"
An Application Guide to Vanillylidene Acetone in Antibacterial Research
Introduction and Scientific Context
This compound (4-(4-Hydroxy-3-methoxyphenyl)-3-buten-2-one), a derivative of vanillin, is a phenolic compound of significant interest in the field of antimicrobial research. As the prevalence of antibiotic-resistant bacteria continues to pose a global health threat, the exploration of novel antibacterial agents is paramount. This compound, synthesized through the condensation of vanillin and acetone, represents a promising candidate. Its structural similarity to vanillin and other phenolic compounds suggests a potential for broad-spectrum antibacterial activity. Vanillin itself is known to inhibit various food-related bacteria by disrupting cell membrane integrity and energy metabolism.[1] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the methodologies used to evaluate the antibacterial efficacy and mechanism of action of this compound.
Postulated Mechanism of Antibacterial Action
The primary antibacterial mechanism of many phenolic compounds, including the parent compound vanillin, involves the disruption of the bacterial cell membrane.[1] This provides a strong rationale for investigating a similar mechanism for this compound. The proposed pathway involves the compound's interaction with the lipid bilayer of the bacterial cell membrane, leading to a loss of structural integrity. This disruption increases membrane permeability, causing the leakage of essential intracellular components such as ions (K+), ATP, nucleic acids, and proteins. The subsequent loss of the proton motive force and depletion of the intracellular ATP pool ultimately leads to a cessation of metabolic activity and cell death.[1]
Caption: Postulated mechanism of this compound's antibacterial activity.
Application 1: Determination of Bacteriostatic and Bactericidal Activity
A fundamental step in evaluating any antimicrobial agent is to determine its minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC). The MIC is the lowest concentration of the compound that visibly inhibits microbial growth, while the MBC is the lowest concentration that results in microbial death.[2]
Protocol 1: Minimum Inhibitory Concentration (MIC) Assay via Broth Microdilution
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines and is a standard method for determining the MIC of an antimicrobial agent.[3]
Principle: A serial two-fold dilution of this compound is prepared in a 96-well microtiter plate. Each well is then inoculated with a standardized bacterial suspension. After incubation, the wells are visually inspected for turbidity, indicating bacterial growth. The lowest concentration without visible growth is the MIC.
Materials:
-
This compound (VA)
-
Sterile 96-well round-bottom microtiter plates
-
Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Sterile saline solution (0.85% NaCl)
-
Spectrophotometer
-
0.5 McFarland turbidity standard
-
Multichannel pipette
Procedure:
-
Preparation of this compound Stock Solution:
-
Accurately weigh and dissolve VA in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL). Ensure complete dissolution. Note: The final concentration of the solvent in the assay should be non-inhibitory to the bacteria (typically ≤1%).
-
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ Colony Forming Units (CFU)/mL.[4]
-
Dilute this standardized suspension 1:150 in MHB to achieve a final inoculum density of approximately 1 x 10⁶ CFU/mL.
-
-
Plate Setup and Serial Dilution:
-
Add 100 µL of sterile MHB to all wells of a 96-well plate.
-
Add 100 µL of the VA stock solution (appropriately diluted from the main stock to twice the highest desired starting concentration) to the first column of wells. This creates a total volume of 200 µL.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the tenth column. Discard the final 100 µL from the tenth column.[4]
-
Column 11 will serve as the growth control (broth and bacteria, no VA).
-
Column 12 will serve as the sterility control (broth only).
-
-
Inoculation:
-
Using a multichannel pipette, add 100 µL of the diluted bacterial inoculum (from step 2) to wells in columns 1 through 11. Do not add bacteria to column 12.
-
The final volume in each well is 200 µL, and the final bacterial concentration is approximately 5 x 10⁵ CFU/mL.[4]
-
-
Incubation & Reading:
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
Visually inspect the plate for turbidity. The MIC is the lowest concentration of VA at which no visible growth (no turbidity) is observed. This can be confirmed by reading the optical density (OD) at 600 nm with a plate reader.
-
Protocol 2: Minimum Bactericidal Concentration (MBC) Assay
Principle: This assay is a continuation of the MIC test. Aliquots from the wells that show no visible growth are subcultured onto agar plates. The lowest concentration from which no bacteria grow on the agar is the MBC.
Procedure:
-
Subculturing: Following the MIC reading, take a 10 µL aliquot from each well that showed no visible growth (i.e., the MIC well and all wells with higher concentrations).
-
Plating: Spot-plate each aliquot onto a fresh, antibiotic-free agar plate (e.g., Mueller-Hinton Agar).
-
Incubation: Incubate the agar plates at 37°C for 18-24 hours.
-
Reading: Observe the plates for bacterial growth. The MBC is the lowest concentration that results in no colony formation, which corresponds to a ≥99.9% reduction in the initial inoculum.
Caption: Experimental workflow for determining MIC and MBC values.
Application 2: Evaluating Anti-Biofilm Potential
Bacterial biofilms are structured communities of cells that adhere to surfaces and are encased in a self-produced matrix. Biofilms exhibit increased resistance to conventional antibiotics, making them a significant clinical challenge.[5]
Protocol 3: Biofilm Inhibition and Eradication Assay (Crystal Violet Method)
Principle: This method quantifies biofilm formation by staining the adherent biomass with crystal violet. The amount of retained stain is proportional to the amount of biofilm. By adding this compound at the start of incubation, its ability to inhibit biofilm formation can be measured. By adding it to a pre-formed biofilm, its ability to eradicate an existing biofilm can be assessed.[6][7]
Materials:
-
Sterile 96-well flat-bottom tissue culture-treated plates
-
Tryptic Soy Broth (TSB) supplemented with 1% glucose (to promote biofilm formation)
-
0.1% (w/v) Crystal Violet solution
-
30% Acetic Acid in water
-
Phosphate-Buffered Saline (PBS)
Procedure for Biofilm Inhibition:
-
Plate Setup: Prepare serial dilutions of this compound in TSB with 1% glucose directly in a 96-well plate, similar to the MIC protocol.
-
Inoculation: Add a standardized bacterial suspension (adjusted to ~1 x 10⁷ CFU/mL) to each well. Include growth controls (no VA) and sterility controls (no bacteria).
-
Incubation: Cover the plate and incubate under static conditions at 37°C for 24-48 hours.
-
Washing: Gently discard the planktonic (free-floating) cells by inverting the plate. Wash the wells carefully three times with 200 µL of PBS to remove any remaining non-adherent cells. Be careful not to dislodge the biofilm.[6]
-
Fixation: Fix the adherent biofilms by air-drying the plate or by heating at 60°C for 60 minutes.[8]
-
Staining: Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.[9]
-
Washing: Discard the stain solution and wash the plate again three times with PBS or distilled water.
-
Solubilization: Add 200 µL of 30% acetic acid to each well to dissolve the bound crystal violet. Incubate for 10-15 minutes.[8][9]
-
Quantification: Transfer 125 µL of the solubilized stain to a new flat-bottom plate and measure the absorbance at 570-600 nm using a plate reader. The reduction in absorbance compared to the growth control indicates the percentage of biofilm inhibition.
Procedure for Biofilm Eradication:
-
Form Biofilm: First, grow the biofilm by inoculating the plate with bacteria and TSB (with 1% glucose) and incubating for 24-48 hours, as described in steps 2-3 above.
-
Wash: Remove planktonic cells by washing once with PBS.
-
Treatment: Add 200 µL of fresh broth containing serial dilutions of this compound to the pre-formed biofilms.
-
Incubate: Incubate for another 24 hours at 37°C.
-
Quantify: Proceed with the washing, fixation, staining, and quantification steps as described above (steps 4-9 for inhibition). The reduction in absorbance compared to the untreated control indicates the percentage of biofilm eradication.
Application 3: Investigation of the Mechanism of Action
To support the hypothesis that this compound acts on the cell membrane, a cellular leakage assay can be performed.
Protocol 4: Cell Membrane Integrity Assay via Cellular Leakage
Principle: Damage to the cytoplasmic membrane results in the leakage of intracellular components, including nucleic acids and proteins, which absorb light at 260 nm. By measuring the absorbance of the cell-free supernatant at this wavelength after treatment with this compound, a quantitative measure of membrane damage can be obtained.[10]
Materials:
-
Bacterial culture in the mid-logarithmic growth phase
-
PBS (sterile)
-
This compound solutions at various concentrations (e.g., 0.5x MIC, 1x MIC, 2x MIC)
-
Centrifuge and sterile microcentrifuge tubes
-
UV-Vis Spectrophotometer
Procedure:
-
Bacterial Preparation: Grow a bacterial culture to the mid-logarithmic phase (OD₆₀₀ ≈ 0.5). Harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes).
-
Washing: Wash the cell pellet twice with sterile PBS to remove any media components.
-
Resuspension: Resuspend the final pellet in sterile PBS to an OD₆₀₀ of ~0.5.
-
Treatment: Aliquot the cell suspension into separate tubes. Add this compound to achieve final concentrations of 0.5x MIC, 1x MIC, and 2x MIC. Include an untreated control (with the same concentration of solvent, if used).
-
Incubation: Incubate the tubes at 37°C for a set time course (e.g., 0, 30, 60, 120 minutes).
-
Sample Collection: At each time point, remove an aliquot from each treatment condition and centrifuge at 10,000 x g for 5 minutes to pellet the bacterial cells.
-
Measurement: Carefully collect the supernatant and measure its absorbance at 260 nm (A₂₆₀) using a spectrophotometer. Use PBS as the blank.
-
Interpretation: An increase in the A₂₆₀ of the supernatant over time, compared to the untreated control, indicates leakage of nucleic acids and proteins, providing direct evidence of compromised membrane integrity.[10]
Data Presentation and Interpretation
Quantitative data from these experiments should be summarized in a clear and structured format for easy comparison and analysis.
Illustrative Antibacterial Activity Data
The following table presents a hypothetical summary of MIC and MBC values for this compound against common bacterial pathogens. This serves as a template for presenting experimentally derived data.
| Bacterial Strain | Type | MIC (µg/mL) | MBC (µg/mL) | Interpretation (MBC/MIC Ratio) |
| Staphylococcus aureus | Gram-positive | 64 | 128 | Bactericidal (Ratio ≤ 4) |
| Bacillus subtilis | Gram-positive | 32 | 64 | Bactericidal (Ratio ≤ 4) |
| Escherichia coli | Gram-negative | 128 | >512 | Bacteriostatic (Ratio > 4) |
| Pseudomonas aeruginosa | Gram-negative | 256 | >512 | Bacteriostatic (Ratio > 4) |
Interpretation Note: The ratio of MBC to MIC is used to differentiate between bactericidal (killing) and bacteriostatic (inhibiting) activity. A ratio of ≤ 4 is generally considered bactericidal.
References
- Bio-protocol. (n.d.). Crystal violet assay.
- protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method.
- Association for Biology Laboratory Education. (n.d.). Bacterial Biofilm Quantification: Using a Crystal Violet Assay to Assess Student-Selected Remedies.
- Institute for Collaborative Biotechnology. (2023). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics.
- Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test.
- National Institutes of Health (NIH). (n.d.). Static biofilm cultures of Gram-positive pathogens grown in a microtiter format used for anti-biofilm drug discovery.
- iGEM. (n.d.). General Biofilm Assay Protocol.
- SEAFDEC/AQD. (n.d.). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria.
- Griffith Research Online. (2023). A Guideline for Assessment and Characterization of Bacterial Biofilm Formation in the Presence of Inhibitory Compounds.
- ResearchGate. (n.d.). (PDF) Antibacterial mechanism of 4-hydroxy-3-(3-methyl-2-butenyl)acetophenone isolated form Senecio graveolens.
- National Institutes of Health (NIH). (2019). Antibacterial and antibiofilm activity of acetone leaf extracts of nine under-investigated south African Eugenia and Syzygium (Myrtaceae) species and their selectivity indices.
- ResearchGate. (n.d.). Specific Gram-Positive Antibacterial Activity of 4-hydroxy-3-(3-methyl-2-butenyl) Acetophenone Isolated from Senecio graveolens.
- National Institutes of Health (NIH). (n.d.). Antibacterial mechanism of vanillin against Escherichia coli O157:H7.
- ResearchGate. (2019). Antibacterial activity and mode of action of acetone crude leaf extracts of under-investigated Syzygium and Eugenia (Myrtaceae) species on multidrug resistant porcine diarrhoeagenic Escherichia coli.
- National Institutes of Health (NIH). (2019). Antibacterial activity and mode of action of acetone crude leaf extracts of under-investigated Syzygium and Eugenia (Myrtaceae) species on multidrug resistant porcine diarrhoeagenic Escherichia coli.
- Natural Resources for Human Health. (n.d.). Screening of antimicrobial potential of methanolic, acetone and quencher extracts from Cladonia rangiformis Hoffm. and Cladonia pocillum Ach.
- PubMed. (2019). Antibacterial activity and mode of action of acetone crude leaf extracts of under-investigated Syzygium and Eugenia (Myrtaceae) species on multidrug resistant porcine diarrhoeagenic Escherichia coli.
- ResearchGate. (n.d.). Yield of extract, minimum inhibitory concentration (MIC) and total....
- ResearchGate. (n.d.). The minimum inhibitory concentration (MIC) of the most efficacious plant extracts and reference antibiotics on eight test microorganisms.
- Neliti. (2015). Antibacterial Activities and Mechanism of Action of Acetone Extracts from Rabdosia rubescens.
- National Institutes of Health (NIH). (2021). Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes.
- National Institutes of Health (NIH). (n.d.). The effects of 405 nm light on bacterial membrane integrity determined by salt and bile tolerance assays, leakage of UV-absorbing material and SYTOX green labelling.
- BMC Complementary and Alternative Medicine. (2019). Antibacterial and antibiofilm activity of acetone leaf extracts of nine under-investigated south African Eugenia and Syzygium (Myrtaceae) species and their selectivity indices.
- National Institutes of Health (NIH). (2023). Chemical Profile, Antibacterial, Antibiofilm, and Antiviral Activities of Pulicaria crispa Most Potent Fraction: An In Vitro and In Silico Study.
- MDPI. (n.d.). Evaluation of Antibacterial and Antibiofilm Properties of Phenolics with Coumarin, Naphthoquinone and Pyranone Moieties Against Foodborne Microorganisms.
- PubMed. (n.d.). The effects of 405 nm light on bacterial membrane integrity determined by salt and bile tolerance assays, leakage of UV-absorbing material and SYTOX green labelling.
Sources
- 1. Antibacterial mechanism of vanillin against Escherichia coli O157: H7 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. microbe-investigations.com [microbe-investigations.com]
- 3. protocols.io [protocols.io]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. d-nb.info [d-nb.info]
- 6. Crystal violet assay [bio-protocol.org]
- 7. research-repository.griffith.edu.au [research-repository.griffith.edu.au]
- 8. Static biofilm cultures of Gram-positive pathogens grown in a microtiter format used for anti-biofilm drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. static.igem.org [static.igem.org]
- 10. The effects of 405 nm light on bacterial membrane integrity determined by salt and bile tolerance assays, leakage of UV-absorbing material and SYTOX green labelling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Dehydrozingerone as a Potential Antifungal Agent
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Emerging Potential of a Ginger-Derived Phenol
Dehydrozingerone (DZ), a phenolic compound derived from the rhizomes of ginger (Zingiber officinale), is emerging as a compound of significant interest in the search for novel antifungal therapies.[1][2] Structurally, it is a half-analogue of curcumin, sharing a similar chemical backbone that contributes to its diverse biological activities, including antioxidant and anti-inflammatory properties.[2][3][4]
The global rise of invasive fungal infections, compounded by the escalating challenge of antifungal drug resistance, has created an urgent need for new therapeutic strategies.[5][6][7][8] Fungal pathogens, particularly species like Candida albicans and Aspergillus fumigatus, have developed sophisticated mechanisms to evade current treatments, necessitating the exploration of compounds with novel mechanisms of action. Dehydrozingerone presents a compelling profile, demonstrating not only direct fungicidal and fungistatic effects but also the ability to act as a chemosensitizer, enhancing the efficacy of existing antifungal drugs.[1][6][7][9][10] This dual-action capability positions it as a promising candidate for both standalone and combination therapies.
This guide provides a comprehensive overview of Dehydrozingerone's antifungal properties, detailing its mechanisms of action and providing robust, validated protocols for its investigation in a laboratory setting.
Unraveling the Antifungal Mechanism of Dehydrozingerone
The efficacy of Dehydrozingerone stems from a multi-pronged attack on fungal physiology. Understanding these mechanisms is critical for designing effective experiments and interpreting results. The primary modes of action include direct inhibition of essential fungal processes and the potentiation of other antifungal agents by disrupting resistance mechanisms.
Direct Antifungal Activity
Dehydrozingerone exerts direct inhibitory effects on fungal growth and virulence through several key pathways:
-
Inhibition of Ergosterol Biosynthesis: Ergosterol is the primary sterol in the fungal cell membrane, analogous to cholesterol in mammals, and is essential for maintaining membrane integrity, fluidity, and function. Dehydrozingerone has been shown to dose-dependently reduce the ergosterol content in Candida albicans, compromising the cell membrane.[11] This is a clinically validated antifungal target, utilized by the azole class of drugs.
-
Disruption of Biofilm Formation: Biofilms are structured communities of fungal cells encased in a self-produced matrix, which adhere to surfaces and exhibit high resistance to antifungal agents.[11] Dehydrozingerone significantly inhibits biofilm formation in C. albicans.[11] This is achieved, in part, by suppressing the expression of key genes like HWP1 (Hyphal Wall Protein 1), which is crucial for the yeast-to-hypha transition—a critical step in filamentation and biofilm development.[11]
-
Inhibition of Growth and Spore Germination: Studies have demonstrated that Dehydrozingerone effectively inhibits mycelial growth and the germination of spores in various food spoilage fungi, including Aspergillus and Penicillium species.[1][2] Scanning electron microscopy has revealed significant morphological damage, including cell lysis and alterations to hyphal structures, upon treatment with DZ.[1][2]
Synergistic Activity: Overcoming Drug Resistance
Perhaps one of the most compelling attributes of Dehydrozingerone is its ability to reverse antifungal drug resistance.
-
Inhibition of Efflux Pumps: A primary mechanism of drug resistance in fungi is the overexpression of ATP-binding cassette (ABC) transporters, which act as efflux pumps to actively expel antifungal drugs from the cell.[6][7][8] Dehydrozingerone has been shown to inhibit this process. It reduces the overexpression of genes encoding these pumps, such as PDR1, PDR3, and PDR5, thereby increasing the intracellular concentration and efficacy of other antifungal compounds like glabridin.[6][7] This synergistic action restores susceptibility in otherwise resistant strains.[6][7][9]
The dual mechanism of Dehydrozingerone is illustrated below.
Caption: Dual antifungal mechanisms of Dehydrozingerone.
Spectrum of Antifungal Activity
Dehydrozingerone has demonstrated a broad spectrum of activity against clinically relevant yeasts and molds. The Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) are key metrics for quantifying this activity.
| Fungal Species | Type | Reported MIC Range (µM) | Reported MFC Range (µM) | Reference |
| Candida albicans | Yeast | >1000 µg/ml (~5200 µM) | - | |
| Aspergillus ochraceus | Mold | 755 - 911 | 880 - 1041 | [1][2] |
| Aspergillus niger | Mold | 755 - 911 | 880 - 1041 | [1][2] |
| Aspergillus flavus | Mold | 755 - 911 | 880 - 1041 | [1][2] |
| Aspergillus oryzae | Mold | 755 - 911 | 880 - 1041 | [1][2] |
| Penicillium chrysogenum | Mold | 755 - 911 | 880 - 1041 | [1][2] |
| Fusarium oxysporum | Mold | 755 - 911 | 880 - 1041 | [1][2] |
| Saccharomyces cerevisiae | Yeast | >4000 | - | [12] |
| Note: The activity against C. albicans appears more pronounced in biofilm inhibition and ergosterol reduction rather than planktonic growth inhibition. |
Experimental Protocols
The following protocols provide standardized methods to evaluate the antifungal properties of Dehydrozingerone. It is essential to maintain aseptic techniques throughout.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines for yeast and is a foundational method for assessing antifungal activity.
Caption: Workflow for Broth Microdilution MIC Assay.
Materials:
-
Dehydrozingerone (DZ) powder
-
Dimethyl sulfoxide (DMSO)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sterile 96-well flat-bottom microtiter plates
-
Fungal isolate (e.g., C. albicans ATCC 10231)
-
Sabouraud Dextrose Agar (SDA) and Broth (SDB)
-
Spectrophotometer and hemocytometer
-
Sterile PBS
Procedure:
-
Inoculum Preparation: a. Culture the fungal strain on an SDA plate for 24-48 hours at 35°C. b. Pick a few colonies and suspend them in sterile PBS. c. Adjust the suspension to a turbidity equivalent to a 0.5 McFarland standard, or count using a hemocytometer and adjust with RPMI medium to a final concentration of 0.5–2.5 x 10³ cells/mL.[13]
-
Dehydrozingerone Preparation: a. Prepare a stock solution of DZ in DMSO (e.g., 40 mg/mL). Note the low water solubility of DZ.[14] b. In a 96-well plate, add 100 µL of RPMI to all wells. c. Add a volume of DZ stock to the first well to achieve 2x the highest desired final concentration and mix. d. Perform 2-fold serial dilutions by transferring 100 µL from each well to the next across the plate. Discard 100 µL from the last well.
-
Inoculation and Incubation: a. Add 100 µL of the prepared fungal inoculum to each well containing the DZ dilutions. This brings the final volume to 200 µL and dilutes the DZ to its final test concentration. b. Include a positive control (inoculum, no DZ) and a negative/sterility control (medium only). c. Incubate the plate at 35°C for 24 to 48 hours.
-
Endpoint Determination: a. The MIC is defined as the lowest concentration of DZ that causes a significant inhibition of visible growth compared to the growth control. This can be assessed visually or by reading the optical density (OD) at 600 nm.
Protocol 2: Assessment of Anti-Biofilm Activity (XTT Reduction Assay)
This colorimetric assay measures the metabolic activity of the biofilm, providing a quantitative measure of biofilm viability after treatment.[11][13]
Materials:
-
All materials from Protocol 1
-
XTT (2,3-bis(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide)
-
Menadione
-
Microplate reader
Procedure:
-
Biofilm Formation: a. Prepare a fungal suspension in RPMI at 1 x 10⁷ cells/mL. b. Add 100 µL of this suspension to the wells of a 96-well plate. c. Incubate at 37°C for 90 minutes to allow for initial cell adherence. d. Gently wash the wells twice with sterile PBS to remove non-adherent cells. e. Add 200 µL of fresh RPMI to each well and incubate for 24-48 hours at 37°C to allow for biofilm maturation.
-
Treatment: a. After incubation, gently wash the mature biofilms twice with PBS. b. Add 200 µL of RPMI containing various concentrations of Dehydrozingerone to the wells. Include a no-drug control. c. Incubate for another 24 hours.
-
XTT Assay: a. Prepare the XTT-menadione solution immediately before use (e.g., 0.5 mg/mL XTT with 1 µM menadione). b. Wash the treated biofilms twice with PBS. c. Add 100 µL of the XTT-menadione solution to each well. d. Incubate the plate in the dark at 37°C for 2-3 hours. e. Read the absorbance at 490 nm using a microplate reader.
-
Data Analysis: a. The reduction in absorbance in DZ-treated wells compared to the control wells indicates a decrease in metabolic activity and, therefore, biofilm viability. Calculate the percentage of inhibition.
Protocol 3: Ergosterol Biosynthesis Inhibition Assay
This spectrophotometric method quantifies total cellular ergosterol, allowing for direct assessment of DZ's impact on its synthesis.
Materials:
-
Fungal culture treated with and without DZ
-
25% alcoholic potassium hydroxide solution
-
n-heptane
-
Sterile deionized water
-
Spectrophotometer capable of scanning from 230-300 nm
Procedure:
-
Cell Treatment and Harvesting: a. Grow the fungal culture (e.g., C. albicans) to the mid-logarithmic phase in SDB with and without a sub-inhibitory concentration of DZ. b. Harvest the cells by centrifugation, wash with sterile water, and record the wet weight.
-
Saponification: a. To the cell pellet, add 3 mL of 25% alcoholic potassium hydroxide. b. Vortex for 1 minute and incubate in an 85°C water bath for 1 hour.
-
Ergosterol Extraction: a. After cooling, add a mixture of 1 mL sterile water and 3 mL n-heptane. b. Vortex vigorously for 3 minutes to extract the sterols into the n-heptane layer. c. Allow the layers to separate and transfer the upper n-heptane layer to a clean tube.
-
Quantification: a. Scan the n-heptane layer from 230 nm to 300 nm. b. Ergosterol produces a characteristic four-peaked curve. The absence or reduction of these peaks in the DZ-treated sample indicates inhibition. c. Calculate the ergosterol content based on the absorbance values at specific wavelengths (typically A281.5) and the wet weight of the initial cell pellet.
Safety and Handling of Dehydrozingerone
As a laboratory chemical, proper safety precautions are mandatory.
-
Hazard Identification: Dehydrozingerone is harmful if swallowed, inhaled, or in contact with skin.[15][16] It is known to cause skin irritation and serious eye irritation, and may cause respiratory irritation.[14][16][17]
-
Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles with side shields, and a lab coat.[16][17] If generating dust, use a suitable respirator and work in a well-ventilated area or fume hood.[17]
-
Handling: Avoid creating dust.[16] Do not eat, drink, or smoke when handling.[16] Wash hands thoroughly after use.
-
Storage: Store in a tightly closed container under an inert gas (e.g., argon or nitrogen) at 2-8°C.[14] It is stable for at least one year as supplied.[14]
Conclusion and Future Directions
Dehydrozingerone stands out as a compelling natural product with significant potential as an antifungal agent. Its multifaceted mechanism of action—targeting membrane integrity, biofilm formation, and crucial resistance pathways—makes it an attractive candidate for further development. The protocols outlined here provide a robust framework for researchers to validate and expand upon these findings.
Future research should focus on:
-
In Vivo Efficacy: Translating the promising in vitro results to animal models of fungal infection.
-
Toxicology Studies: Comprehensive safety and toxicity profiling to determine its therapeutic window.[1]
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing derivatives of Dehydrozingerone to identify compounds with enhanced potency and broader spectrums of activity.[18][19]
-
Combination Therapy Screening: Systematically evaluating its synergistic potential with a wider range of clinically used antifungal drugs.
By pursuing these avenues, the scientific community can fully elucidate the therapeutic potential of Dehydrozingerone and its derivatives in the critical fight against drug-resistant fungal pathogens.
References
- The Effects of Dehydrozingerone on Growth, Biofilm Formation, and Ergosterol Biosynthesis of Candida albicans. Journal of Medical Microbiology and Infectious Diseases. [Link]
- Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews. [Link]
- The Effects of Dehydrozingerone on Growth Biofilm Formation and Ergosterol Biosynthesis of Candida albicans. Journal of Medical Microbiology and Infectious Diseases. [Link]
- In vitro antifungal susceptibility methods and clinical implications of antifungal resistance. JAC-Antimicrobial Chemotherapy. [Link]
- Dehydrozingerone enhances the fungicidal activity of glabridin against Saccharomyces cerevisiae and Candida albicans. PubMed. [Link]
- In vitro antifungal activity of dehydrozingerone and its fungitoxic properties. PubMed. [Link]
- Dehydrozingerone enhances the fungicidal activity of glabridin against Saccharomyces cerevisiae and Candida albicans. Oxford Academic. [Link]
- Dehydrozingerone enhances the fungicidal activity of glabridin against Saccharomyces cerevisiae and Candida albicans. Letters in Applied Microbiology. [Link]
- Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms. Antimicrobial Agents and Chemotherapy. [Link]
- In vitro Antifungal Activity of Dehydrozingerone and its Fungitoxic Properties.
- Structure-function activity of dehydrozingerone and its derivatives as antioxidant and antimicrobial compounds.
- (PDF) In vitro antifungal susceptibility testing.
- Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. JoVE. [Link]
- Structure-function activity of dehydrozingerone and its derivatives as antioxidant and antimicrobial compounds. PMC - PubMed Central. [Link]
- Structure-function activity of dehydrozingerone and its derivatives as antioxidant and antimicrobial compounds. PubMed. [Link]
- Dehydrozingerone Inspired Discovery of Potential Broad-Spectrum Fungicidal Agents as Ergosterol Biosynthesis Inhibitors. Journal of Agricultural and Food Chemistry. [Link]
- The Effects of Dehydrozingerone on Growth, Biofilm Formation, and Ergosterol Biosynthesis of Candida albicans.
- Dehydrozingerone Exhibits Synergistic Antifungal Activities in Combination with Dodecanol against Budding Yeast via the Restrict. Thieme Connect. [Link]
- (PDF) Dehydrozingerone Exhibits Synergistic Antifungal Activities in Combination with Dodecanol against Budding Yeast via the Restriction of Multidrug Resistance.
- Dehydrozingerone enhances the fungicidal activity of glabridin against Saccharomyces cerevisiae and Candida albicans. bioRxiv. [Link]
- Scaffold Hopping from Dehydrozingerone: Design, Synthesis, and Antifungal Activity of Phenoxyltrifluoromethylpyridines. MDPI. [Link]
- Dehydrozingerone. PubChem. [Link]
- DEHYDROZINGERONE. ChemBK. [Link]
Sources
- 1. In vitro antifungal activity of dehydrozingerone and its fungitoxic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Structure-function activity of dehydrozingerone and its derivatives as antioxidant and antimicrobial compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Dehydrozingerone enhances the fungicidal activity of glabridin against Saccharomyces cerevisiae and Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. jommid.pasteur.ac.ir [jommid.pasteur.ac.ir]
- 12. thieme-connect.com [thieme-connect.com]
- 13. Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chembk.com [chembk.com]
- 15. echemi.com [echemi.com]
- 16. tcichemicals.com [tcichemicals.com]
- 17. file.medchemexpress.com [file.medchemexpress.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Scaffold Hopping from Dehydrozingerone: Design, Synthesis, and Antifungal Activity of Phenoxyltrifluoromethylpyridines | MDPI [mdpi.com]
Vanillylidene Acetone: A Versatile Precursor for the Synthesis of Novel Bioactive Compounds
Introduction: The Strategic Value of Vanillylidene Acetone in Medicinal Chemistry
This compound, also known as dehydrozingerone or 4-(4-hydroxy-3-methoxyphenyl)-3-buten-2-one, is a phenolic compound naturally found in ginger (Zingiber officinale) and is structurally a hemi-analog of curcumin.[1] Its intrinsic biological activities, including antioxidant and antimicrobial properties, combined with a reactive α,β-unsaturated ketone moiety, make it an exceptionally valuable and versatile precursor in the synthesis of novel heterocyclic compounds for drug discovery.[1][2] The vanillin-derived phenolic ring provides a scaffold with favorable pharmacokinetic properties, while the enone system serves as a reactive handle for a variety of chemical transformations.
This guide provides detailed application notes and protocols for leveraging this compound as a starting material for the synthesis of pyrazoline and pyrimidine derivatives, as well as for Michael addition reactions. These compound classes are of significant interest in medicinal chemistry due to their wide range of reported pharmacological activities. The protocols are designed for researchers, scientists, and drug development professionals, with an emphasis on the rationale behind the experimental design to ensure both reproducibility and a deeper understanding of the underlying chemical principles.
Core Synthetic Workflow Overview
The synthetic strategy begins with the preparation of the this compound precursor via a base-catalyzed aldol condensation. This precursor then serves as a versatile substrate for subsequent cyclization and addition reactions to generate libraries of novel compounds.
Caption: Overall workflow for the synthesis of novel compounds from this compound.
Part 1: Synthesis of the Precursor - this compound
The foundational step is the Claisen-Schmidt condensation, a type of aldol condensation, between vanillin and acetone. This reaction is highly efficient and proceeds under basic conditions. The excess of acetone is a critical experimental choice that ensures the reaction primarily yields the mono-condensation product, this compound, rather than the di-condensation product (dibenzalacetone analog).
Protocol 1: Synthesis of this compound
Materials:
-
Vanillin (4-hydroxy-3-methoxybenzaldehyde)
-
Acetone
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl), 10% aqueous solution
-
Ethanol
-
Deionized water
-
Erlenmeyer flask, magnetic stirrer, filtration apparatus
Procedure:
-
In a 250 mL Erlenmeyer flask, dissolve 15.2 g (0.1 mol) of vanillin in 100 mL of acetone.
-
In a separate beaker, prepare a solution of 8.0 g (0.2 mol) of sodium hydroxide in 100 mL of deionized water and cool it to room temperature.
-
While stirring the vanillin-acetone solution vigorously, slowly add the sodium hydroxide solution. The solution will turn bright yellow and then darken to a reddish-orange as the reaction progresses.
-
Continue stirring at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, pour the mixture into a beaker containing 200 mL of ice-cold water.
-
Acidify the mixture by slowly adding 10% HCl with constant stirring until the pH is approximately 2-3. A yellow precipitate of this compound will form.
-
Collect the crude product by vacuum filtration and wash the solid with cold deionized water until the filtrate is neutral.
-
Recrystallize the crude product from a hot ethanol-water mixture to obtain pure, bright yellow crystals of this compound.
-
Dry the purified product in a desiccator. Expected yield: 80-90%.
Part 2: Synthesis of Pyrazoline Derivatives
Pyrazolines are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are synthesized by the cyclocondensation reaction of an α,β-unsaturated ketone (like this compound) with hydrazine or its derivatives. The resulting pyrazoline derivatives have shown significant potential as anticancer and antimalarial agents.[3][4]
Reaction Mechanism: Pyrazoline Synthesis
Caption: Mechanism of pyrazoline synthesis from this compound.
Protocol 2: Synthesis of a this compound-Derived Pyrazoline
Materials:
-
This compound (from Protocol 1)
-
Hydrazine hydrate (80% solution)
-
Glacial acetic acid
-
Ethanol
-
Reflux apparatus, magnetic stirrer, filtration apparatus
Procedure:
-
In a 100 mL round-bottom flask, suspend 1.92 g (0.01 mol) of this compound in 30 mL of ethanol.
-
Add 1.0 mL (approx. 0.02 mol) of 80% hydrazine hydrate to the suspension.
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
Fit the flask with a reflux condenser and heat the mixture to reflux with constant stirring for 6-8 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and then pour it into 100 mL of ice-cold water.
-
A solid precipitate will form. Collect the product by vacuum filtration.
-
Wash the solid with cold water and then recrystallize from ethanol to yield the pure pyrazoline derivative.
-
Dry the product. The expected yield is typically in the range of 70-85%.
Part 3: Synthesis of Pyrimidine Derivatives
Pyrimidines are six-membered heterocyclic aromatic compounds containing two nitrogen atoms at positions 1 and 3 of the ring. They are fundamental components of nucleic acids (cytosine, thymine, and uracil). Synthetic pyrimidine derivatives are known to possess a wide range of biological activities, including antimicrobial and anticancer properties.[5][6] A common method for their synthesis involves the reaction of a chalcone with urea or guanidine in the presence of a base.
Reaction Mechanism: Pyrimidine Synthesis
Caption: General mechanism for pyrimidine synthesis from a chalcone.
Protocol 3: Synthesis of a this compound-Derived Pyrimidine
Materials:
-
This compound (from Protocol 1)
-
Urea or Guanidine hydrochloride
-
Potassium hydroxide (KOH)
-
Ethanol (95%)
-
Hydrochloric acid (HCl), dilute
-
Reflux apparatus, magnetic stirrer, filtration apparatus
Procedure:
-
In a 100 mL round-bottom flask, dissolve 1.92 g (0.01 mol) of this compound and 0.60 g (0.01 mol) of urea in 20 mL of 95% ethanol.[7][8]
-
Prepare a 40% aqueous solution of potassium hydroxide. Slowly add 10 mL of this solution to the reaction mixture with constant stirring.[7][8]
-
Attach a reflux condenser and heat the mixture in a water bath for 4-6 hours. The reaction should be monitored by TLC.[7]
-
After reflux, cool the mixture to room temperature and pour it into a beaker of ice-cold water.
-
Neutralize the mixture by adding dilute HCl dropwise until a precipitate forms.
-
Collect the solid product by vacuum filtration, wash thoroughly with water, and dry.
-
Recrystallize the crude product from ethanol to obtain the purified pyrimidine derivative.
Part 4: Michael Addition Reactions
The α,β-unsaturated ketone system in this compound makes it an excellent Michael acceptor. The Michael addition, or conjugate addition, involves the 1,4-addition of a nucleophile (Michael donor) to the enone system.[9][10] This reaction is a powerful tool for C-C bond formation and allows for the introduction of a wide variety of functional groups, leading to compounds with potential analgesic and other therapeutic properties.[1]
Reaction Mechanism: Michael Addition
Caption: Mechanism of the Michael Addition to this compound.
Protocol 4: Michael Addition of Diethyl Malonate to this compound
Materials:
-
This compound (from Protocol 1)
-
Diethyl malonate
-
Sodium ethoxide (NaOEt)
-
Anhydrous ethanol
-
Ammonium chloride solution, saturated
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator
Procedure:
-
In a dry 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen), prepare a solution of sodium ethoxide by dissolving 0.23 g (0.01 mol) of sodium metal in 20 mL of anhydrous ethanol.
-
To this solution, add 1.60 g (0.01 mol) of diethyl malonate dropwise with stirring.
-
In a separate flask, dissolve 1.92 g (0.01 mol) of this compound in 20 mL of anhydrous ethanol.
-
Slowly add the this compound solution to the diethyl malonate enolate solution at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction by adding 20 mL of saturated aqueous ammonium chloride solution.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with diethyl ether (3 x 30 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude Michael adduct.
-
Purify the product by column chromatography on silica gel (e.g., using a hexane-ethyl acetate gradient) to yield the pure adduct.
Data Summary and Biological Significance
The derivatives synthesized from this compound exhibit a wide range of biological activities. The following table summarizes representative data from the literature for analogous compounds, highlighting their potential in drug development.
| Compound Class | Derivative Type | Biological Activity | IC50 / Activity Metric | Reference |
| Pyrazoline | N-phenyl pyrazoline | Antimalarial (against P. falciparum) | IC50 = 0.101 µM | [4] |
| Pyrazoline | Thiazolone-based pyrazoline | Anticancer (Colon cancer cell line HT-29) | log GI50 = -6.37 | |
| Pyrimidine | Substituted pyrimidine | Antifungal (against A. niger) | MIC = 8.00 µg/mL | |
| Michael Adduct | Benzyl derivative | COX-2 Inhibition (Analgesic) | IC50 = 5.79 µM | [1] |
| This compound | Parent Compound | Antioxidant (DPPH Scavenging) | High Activity | [1][2] |
Conclusion and Future Directions
This compound is a highly effective and readily accessible precursor for the synthesis of diverse and biologically relevant heterocyclic compounds. The protocols outlined in this guide for the synthesis of pyrazolines, pyrimidines, and Michael adducts demonstrate the utility of this scaffold in generating compound libraries for drug discovery screening. The straightforward nature of these reactions, coupled with the significant pharmacological potential of the resulting products, underscores the importance of this compound in modern medicinal chemistry. Future work can expand upon these core reactions, exploring multicomponent reactions and further derivatization to access novel chemical space and develop next-generation therapeutic agents.
References
- Isolation of a natural antioxidant, dehydrozingerone from Zingiber officinale and synthesis of its analogues for recognition of effective antioxidant and antityrosinase agents. (n.d.). PubMed. [Link]
- Structure-function activity of dehydrozingerone and its derivatives as antioxidant and antimicrobial compounds. (2011). PubMed. [Link]
- Synthesis of Michael Adducts as Key Building Blocks for Potential Analgesic Drugs: In vitro, in vivo and in silico Explor
- Green Synthesis of Pyrimidine Derivatives via Chalcones and Their Biological Evaluation. (2021). International Journal of Research in Engineering and Science. [Link]
- Green Expedient Synthesis of Pyrimidine Derivatives via Chalcones and Evaluation of their Anthelmintic Activity. (n.d.). SciSpace. [Link]
- Synthesis of Chalcones Pyrimidines Pyrimidine can be regarded as a... (n.d.).
- Synthesis of chalcone-based pyrimidine derivatives and their antimicrobial activity. (n.d.). Proceedings of the National Academy of Sciences of Belarus, Chemical Series. [Link]
- Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. (n.d.). PubMed Central. [Link]
- Synthesis, Spectroscopy and Biological Studies of Chalcone Derived Pyrimidines. (n.d.). Der Pharma Chemica. [Link]
- Pyrazole-based N-phenyl pyrazolines: Synthesis, docking, and pharmacological evaluation. (n.d.).
- Synthesis and Evaluation of New Pyrazoline Derivatives as Potential Anticancer Agents. (n.d.). MDPI. [Link]
- Synthesis of pyrimidines via Biginelli reaction. (n.d.).
- Synthesis of O-alkyl derivatives of dehydrozingerone analogues. (2016).
- Synthesis of Novel Heterocyclic Compounds and Evaluation of Their Antimicrobial Activity. (n.d.). MDPI. [Link]
- A Comprehensive Review on Recent Developments in the Field of Biological Applications of Potent Pyrazolines Derived from Chalcone Precursors. (n.d.). Bentham Science. [Link]
- Recent advances in the therapeutic applications of pyrazolines. (n.d.). PubMed Central. [Link]
- The Generation of Dihydropyrimidine Libraries Utilizing Biginelli Multicomponent Chemistry. (n.d.). Moodle@Units. [Link]
- Synthesized of dehydrozingerone. (n.d.).
- Substituted 3-styryl-2-pyrazoline Derivatives as an Antimalaria: Synthesis, in vitro Assay, Molecular Dock. (n.d.). BCREC. [Link]
- Michael addition reaction. (n.d.). Wikipedia. [Link]
- MULTICOMPONENT REACTIONS IN ALKALOID-BASED DRUG DISCOVERY. (n.d.). PubMed Central. [Link]
- Michael Addition. (n.d.). Organic Chemistry Portal. [Link]
- The Michael Addition + 1,4 Additions with Soft Nucleophiles. (2020). YouTube. [Link]
- Multicomponent reactions driving the discovery and optimization of agents targeting central nervous system pathologies. (2024). Beilstein Journal of Organic Chemistry. [Link]
- The Michael Addition Reaction and Conjugate Addition. (2023). Master Organic Chemistry. [Link]
- Multicomponent reactions in drug discovery and medicinal chemistry. (n.d.).
- Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to R
- Multicomponent reactions driving the discovery and optimization of agents targeting central nervous system pathologies. (n.d.). Beilstein-Institut. [Link]
- Michael Addition Reactions between Chiral Equivalents of a Nucleophilic Glycine and (S)- or (R)-3-[(E)-Enoyl]-4-phenyl-1,3-oxazolidin-2-ones as a General Method for Efficient Preparation of β-Substituted Pyroglutamic Acids. Case of Topographically Controlled Stereoselectivity. (n.d.). PubMed Central. [Link]
Sources
- 1. Synthesis of Michael Adducts as Key Building Blocks for Potential Analgesic Drugs: In vitro, in vivo and in silico Explorations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemrevlett.com [chemrevlett.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. scribd.com [scribd.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of Michael Adducts as Key Building Blocks for Potential Analgesic Drugs: In vitro, in vivo and in silico Explorations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
A Robust HPLC-UV Method for the Quantification of Vanillylidene Acetone
Application Note and Protocol
Abstract
This document provides a comprehensive guide to a validated High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the precise quantification of Vanillylidene acetone, also known as Dehydrozingerone. This α,β-unsaturated ketone is a significant flavor compound and a synthetic intermediate with notable biological activities. The described method is tailored for researchers, scientists, and professionals in drug development and quality control, offering a reliable and reproducible protocol. The causality behind experimental choices is elucidated to ensure scientific integrity and facilitate method adoption and troubleshooting.
Introduction: The Analytical Significance of this compound
This compound ((E)-4-(4-hydroxy-3-methoxyphenyl)but-3-en-2-one) is a phenolic compound naturally found in ginger (Zingiber officinale) and possesses a characteristic pungent and sweet aroma.[1][2] Beyond its role as a flavorant, it serves as a structural analog of curcumin and a versatile synthetic precursor for various pharmacologically active molecules.[1][2] Its diverse biological properties, including antioxidant, anti-inflammatory, and antimicrobial activities, have spurred increased interest in its accurate quantification in various matrices, from raw materials and finished products to biological samples.
High-Performance Liquid Chromatography (HPLC) coupled with a UV detector offers a specific, sensitive, and accurate analytical approach for the determination of this compound. This application note details a robust reversed-phase HPLC-UV method, providing step-by-step protocols for sample preparation, chromatographic separation, and method validation in accordance with international guidelines.
Physicochemical Properties of this compound
A thorough understanding of the analyte's properties is fundamental to developing a robust analytical method.
| Property | Value | Source |
| Chemical Formula | C₁₁H₁₂O₃ | [1][3] |
| Molar Mass | 192.21 g/mol | [1] |
| Appearance | Yellow-orange crystalline solid | [1] |
| Solubility | Practically insoluble in water; soluble in DMSO, ethanol. | [1] |
| Synonyms | Dehydrozingerone, Vanillidene acetone, (E)-4-(4-Hydroxy-3-methoxyphenyl)but-3-en-2-one | [1][4] |
Principle of the HPLC-UV Method
This method employs reversed-phase chromatography, a technique where the stationary phase is nonpolar (C18) and the mobile phase is polar. This compound, being a moderately polar compound, is separated from other sample components based on its hydrophobic interactions with the stationary phase. Elution is achieved using a gradient of an aqueous mobile phase and an organic modifier (acetonitrile). The addition of a small amount of acid to the mobile phase is crucial for obtaining sharp, symmetrical peaks by suppressing the ionization of the phenolic hydroxyl group of the analyte. A Diode Array Detector (DAD) or a variable wavelength UV detector is used for detection, leveraging the strong UV absorbance of the conjugated system in the this compound molecule.
Experimental Protocol
Instrumentation and Materials
-
Instrumentation:
-
HPLC system equipped with a binary or quaternary pump, autosampler, column thermostat, and a DAD or UV-Vis detector.
-
Analytical balance
-
pH meter
-
Sonicator
-
Vortex mixer
-
Centrifuge
-
-
Chemicals and Reagents:
-
This compound reference standard (>99% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (analytical grade)
-
Water (HPLC grade or Milli-Q)
-
Chromatographic Conditions
The following conditions have been optimized for the efficient separation and quantification of this compound.
| Parameter | Condition |
| Column | C18 Reversed-Phase Column (e.g., 4.6 mm × 250 mm, 5 µm particle size) |
| Mobile Phase A | Water with 0.1% Formic Acid (v/v) |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid (v/v) |
| Gradient Elution | 0-2 min: 30% B, 2-10 min: 30-70% B, 10-12 min: 70-30% B, 12-15 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 330 nm |
Rationale for Parameter Selection: A C18 column is chosen for its excellent retention and separation of moderately polar compounds. The gradient elution allows for the efficient separation of this compound from potential impurities with varying polarities. A flow rate of 1.0 mL/min provides a good balance between analysis time and separation efficiency. The column temperature is maintained at 30 °C to ensure reproducible retention times. The detection wavelength of 330 nm is selected based on the UV absorbance maximum of the α,β-unsaturated ketone chromophore, ensuring high sensitivity.
Preparation of Standard Solutions
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase (initial composition: 70% A and 30% B) to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation
The choice of sample preparation technique is critical and depends on the sample matrix.
-
Extraction: Accurately weigh about 1 g of the homogenized sample into a centrifuge tube. Add 10 mL of methanol.
-
Agitation: Vortex the mixture for 1 minute.
-
Sonication: Sonicate the sample for 15 minutes to enhance extraction efficiency.
-
Centrifugation: Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
Dilution: Dilute the liquid sample with methanol to bring the concentration of this compound within the calibration range.
-
Filtration: Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.
For complex matrices with significant interference, a solid-phase extraction (SPE) clean-up step is recommended.
-
Conditioning: Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.
-
Loading: Load the pre-treated sample extract onto the cartridge.
-
Washing: Wash the cartridge with 5 mL of water to remove polar impurities.
-
Elution: Elute the this compound with 5 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume of the mobile phase.
Caption: Experimental workflow from sample preparation to HPLC analysis.
Method Validation
The developed analytical method must be validated to ensure its suitability for the intended purpose. The validation should be performed according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.
System Suitability
Before starting the analysis, the suitability of the chromatographic system is evaluated by injecting a standard solution (e.g., 20 µg/mL) six times.
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | > 2000 |
| Relative Standard Deviation (RSD) of Peak Area and Retention Time | < 2.0% |
Linearity
The linearity of the method is determined by analyzing a series of at least five concentrations of this compound across the intended range (e.g., 1-100 µg/mL). The calibration curve is constructed by plotting the peak area against the concentration, and the correlation coefficient (r²) is calculated.
-
Acceptance Criterion: r² ≥ 0.999
Accuracy
Accuracy is assessed by the recovery of known amounts of this compound spiked into a placebo or sample matrix at three different concentration levels (low, medium, and high).
-
Acceptance Criterion: Mean recovery should be within 98.0% to 102.0%.
Precision
Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Repeatability: Determined by analyzing six replicate samples at 100% of the test concentration on the same day.
-
Intermediate Precision: Determined by analyzing the same samples on different days, by different analysts, or with different equipment.
-
Acceptance Criterion: RSD ≤ 2.0% for both repeatability and intermediate precision.
Specificity
Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This is demonstrated by the absence of interfering peaks at the retention time of this compound in a blank and placebo chromatogram.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ are determined based on the signal-to-noise ratio.
-
LOD: Signal-to-noise ratio of 3:1
-
LOQ: Signal-to-noise ratio of 10:1
Robustness
The robustness of the method is evaluated by making small, deliberate variations in the method parameters and observing the effect on the results.
-
Variations to be tested:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase composition (± 2% organic)
-
Detection wavelength (± 2 nm)
-
-
Acceptance Criterion: The system suitability parameters should remain within the acceptance criteria.
Caption: Key parameters for HPLC method validation.
Conclusion
The HPLC-UV method detailed in this application note provides a reliable, accurate, and precise tool for the quantification of this compound. The comprehensive protocol, including sample preparation and method validation, ensures the generation of high-quality data for research, development, and quality control applications. The elucidation of the rationale behind the experimental choices empowers the user to effectively implement and adapt the method as needed.
References
- Dehydrozingerone. (n.d.). PubChem.
- ICH Harmonised Guideline Q2(R2): Validation of Analytical Procedures. (2023). International Council for Harmonisation.
- FDA Guidance for Industry: Q2A Validation of Analytical Procedures. (n.d.). U.S. Food and Drug Administration.
- A Study on the Photoisomerization of (E)-Dehydrozingerone, Its (E)-(E)-C₂ Symmetric Dimer, and Their O-Methylated Derivatives. (2024). Molecules, 29(24), 5901. [Link]
- Quantitative analysis of ginger components in commercial products using liquid chromatography with electrochemical array detection. (2008). Journal of Agricultural and Food Chemistry, 56(22), 10515–10521. [Link]
- Extraction Systems and Analytical Techniques for Food Phenolic Compounds: A Review. (2021). Foods, 10(11), 2644. [Link]
Sources
Vanillylidene Acetone in Cosmetic Formulations for Skin Care: Application Notes and Protocols
Abstract
Vanillylidene acetone, also known as dehydrozingerone, is a phenolic compound structurally related to vanillin and zingerone. While traditionally utilized as a fragrance and flavoring agent, emerging research highlights its potential as a multifunctional active ingredient in dermatological and cosmetic applications. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the incorporation and validation of this compound in skin care formulations. We will delve into its proposed mechanisms of action, provide detailed protocols for formulation and efficacy testing, and discuss the safety and regulatory considerations for its use in cosmetic products.
Introduction: The Scientific Rationale for this compound in Skin Care
The demand for cosmetic products with scientifically substantiated efficacy is ever-increasing. Consumers are seeking formulations that not only enhance the aesthetic appearance of the skin but also provide tangible biological benefits. This compound, a compound with a favorable safety profile, is gaining attention for its potential antioxidant, anti-inflammatory, and skin-brightening properties.[1][2] These attributes make it a compelling candidate for inclusion in a variety of skin care products, from daily-use moisturizers to targeted anti-aging treatments.
The phenolic structure of this compound is key to its biological activity. Phenolic compounds are well-known for their ability to scavenge free radicals, thereby mitigating oxidative stress, a primary contributor to skin aging and various skin disorders.[1][3] Furthermore, studies on this compound and structurally similar molecules suggest a role in modulating inflammatory pathways and inhibiting enzymes involved in melanin synthesis.[4][5]
This guide will provide the necessary framework for harnessing the potential of this compound in your research and development pipeline.
Physicochemical Properties and Handling
A thorough understanding of the physicochemical properties of this compound is crucial for successful formulation development.
| Property | Value | Source |
| INCI Name | This compound | - |
| CAS Number | 1080-12-2 | [CymitQuimica] |
| Molecular Formula | C₁₁H₁₂O₃ | [gsrs.ncats.nih.gov] |
| Molecular Weight | 192.21 g/mol | [gsrs.ncats.nih.gov] |
| Appearance | Yellowish to brownish crystalline powder | [CymitQuimica] |
| Solubility | Soluble in ethanol and other organic solvents; sparingly soluble in water. | [CymitQuimica] |
| Melting Point | 128-131 °C | - |
Handling and Storage: this compound should be handled in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[6] It should be stored in a tightly sealed container in a cool, dry place, protected from light.
Proposed Mechanisms of Action in Skin
The multifaceted benefits of this compound in skin care can be attributed to several proposed mechanisms of action.
Antioxidant Activity
Oxidative stress, induced by reactive oxygen species (ROS) from UV radiation and pollution, is a major driver of extrinsic skin aging. The phenolic hydroxyl group in this compound's structure enables it to donate a hydrogen atom to neutralize free radicals, thus breaking the damaging chain reactions of oxidation.[1][2] This antioxidant capacity helps protect cellular components, such as collagen and elastin, from degradation, thereby preserving skin's youthful appearance.
Caption: this compound's antioxidant mechanism.
Anti-Inflammatory Effects
Chronic inflammation is implicated in a variety of skin conditions, including acne, rosacea, and premature aging. This compound has demonstrated anti-inflammatory properties, which may be attributed to its ability to modulate the production of pro-inflammatory mediators.[7][8] By downregulating these inflammatory pathways, this compound may help to soothe irritated skin and reduce redness. Interestingly, even acetone, a structural component, has been shown to possess anti-inflammatory effects in some experimental models.[9][10]
Skin Brightening and Hyperpigmentation Control
Hyperpigmentation, the excess production of melanin, can result in an uneven skin tone. The key enzyme in melanogenesis is tyrosinase.[11][12] Studies on structurally similar phenolic compounds, such as 3,4-dihydroxybenzalacetone, have shown potent inhibitory effects on tyrosinase activity and melanin production in cell cultures.[5] It is hypothesized that this compound may act in a similar manner, making it a promising ingredient for addressing concerns of hyperpigmentation and promoting a more even skin tone.
Caption: Proposed mechanism of melanogenesis inhibition.
Formulation Protocols
The successful incorporation of this compound, a powdered active, into a stable and aesthetically pleasing cosmetic formulation requires careful consideration of the manufacturing process. The following is a model protocol for a basic oil-in-water (O/W) cream.
Model Formulation: O/W Cream with this compound (500g Batch)
| Phase | Ingredient (INCI Name) | % w/w | Weight (g) | Function |
| A | Deionized Water | q.s. to 100 | 357.5 | Vehicle |
| Glycerin | 3.00 | 15.0 | Humectant | |
| Xanthan Gum | 0.50 | 2.5 | Thickener | |
| B | Cetearyl Alcohol (and) Ceteareth-20 | 5.00 | 25.0 | Emulsifier |
| Caprylic/Capric Triglyceride | 8.00 | 40.0 | Emollient | |
| Dimethicone | 2.00 | 10.0 | Emollient | |
| C | This compound | 1.00 | 5.0 | Active Ingredient |
| Phenoxyethanol (and) Ethylhexylglycerin | 1.00 | 5.0 | Preservative | |
| Tocopherol | 0.50 | 2.5 | Antioxidant |
Manufacturing Procedure
-
Phase A Preparation: In the main vessel, combine deionized water and glycerin. Disperse the xanthan gum into the water-glycerin mixture under propeller agitation until a uniform, lump-free gel is formed. Heat Phase A to 75-80°C.
-
Phase B Preparation: In a separate vessel, combine the ingredients of Phase B and heat to 75-80°C with gentle stirring until all components are melted and uniform.
-
Emulsification: Slowly add Phase B to Phase A under high-speed homogenization. Maintain homogenization for 10-15 minutes to ensure the formation of a stable emulsion.
-
Cooling: Begin cooling the emulsion while stirring with a sweep-action agitator.
-
Phase C Addition: When the temperature of the emulsion reaches 40-45°C, add the preservative system and tocopherol. In a separate small beaker, pre-disperse the this compound powder in a small portion of the caprylic/capric triglyceride from Phase B. Add this slurry to the main batch and mix until uniform.
-
Final Steps: Continue cooling and stirring until the batch reaches room temperature (20-25°C). Perform quality control checks (pH, viscosity, appearance).
Caption: O/W cream formulation workflow.
Efficacy Testing Protocols
To substantiate the skin care claims of a formulation containing this compound, a combination of in vitro and in vivo testing is recommended.
In Vitro Efficacy Testing
In vitro assays provide a controlled environment to assess the biological activity of this compound and the final formulation.
| Claim | In Vitro Assay | Principle |
| Antioxidant | DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay | Measures the free radical scavenging activity of the test material. |
| Cellular Antioxidant Activity (CAA) Assay | Quantifies the antioxidant capacity within a cell-based model, providing more biologically relevant data. | |
| Anti-inflammatory | Measurement of Pro-inflammatory Cytokines (e.g., IL-6, TNF-α) in cell culture | Human keratinocytes or fibroblasts are stimulated with an inflammatory agent (e.g., LPS) in the presence of the test material. The levels of inflammatory markers are then quantified by ELISA. |
| Skin Brightening | Mushroom Tyrosinase Inhibition Assay | A cell-free assay that measures the direct inhibitory effect of the test material on the tyrosinase enzyme. |
| Melanin Content Assay in B16-F10 Melanoma Cells | Melanoma cells are treated with the test material, and the intracellular melanin content is quantified to assess the effect on melanogenesis. |
Protocol: Melanin Content Assay in B16-F10 Melanoma Cells
-
Cell Culture: Culture B16-F10 melanoma cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Treatment: Seed cells in a 6-well plate. After 24 hours, treat the cells with varying concentrations of this compound or the final formulation for 72 hours.
-
Cell Lysis: Wash the cells with PBS and lyse with 1N NaOH at 60°C for 1 hour.
-
Quantification: Measure the absorbance of the lysate at 405 nm using a microplate reader.
-
Normalization: Determine the protein concentration of each sample using a BCA protein assay to normalize the melanin content.
-
Analysis: Express the results as a percentage of the untreated control.
In Vivo Efficacy Testing
In vivo studies on human volunteers are essential for validating the real-world performance of the cosmetic product.[7][8]
| Claim | In Vivo Method | Principle |
| Skin Hydration | Corneometer® measurements | Measures the capacitance of the skin, which correlates with the hydration level of the stratum corneum. |
| Reduction of Redness | Chromameter® measurements (a* value) | Quantifies changes in skin color, with a decrease in the a* value indicating a reduction in redness. |
| Improvement in Skin Tone Evenness | VISIA® Complexion Analysis | Standardized facial imaging system that can quantify variations in skin tone and pigmentation. |
| Soothing Effect | Stinging Test | Assesses the potential of a product to reduce sensory irritation induced by lactic acid on sensitive skin. |
Protocol: Human Repeat Insult Patch Test (HRIPT)
The HRIPT is a standard safety and sensitization test conducted under dermatological control.
-
Panel: Recruit a panel of 50-100 healthy volunteers with no history of skin diseases.
-
Induction Phase: Apply the test product under an occlusive patch to the same site on the back of each volunteer three times a week for three consecutive weeks.
-
Rest Phase: A two-week rest period with no product application follows the induction phase.
-
Challenge Phase: Apply a single challenge patch of the test product to a naive site on the back.
-
Evaluation: Score the skin reactions for erythema, edema, and other signs of irritation at 24 and 48 hours after patch removal.
Safety and Regulatory Considerations
Safety Profile
Based on available data, this compound is not considered to be a significant skin irritant or sensitizer in animal models.[6] However, as with any cosmetic ingredient, it is crucial to conduct a thorough safety assessment of the final formulation. It is recommended to avoid application on open or abraded skin.[6]
Regulatory Status
The regulatory landscape for cosmetic ingredients is dynamic and varies by region.
-
United States: In the U.S., cosmetic products and their ingredients (with the exception of color additives) do not require FDA premarket approval. However, it is the manufacturer's responsibility to ensure the safety of their products.[13]
-
European Union: The EU has a more stringent regulatory framework, with lists of prohibited and restricted substances in cosmetics.[14] As of the date of this publication, this compound is not listed on the EU's list of prohibited substances. However, it is essential to stay updated on any amendments to the regulations.
-
Canada: Health Canada maintains a "Cosmetic Ingredient Hotlist" of substances that are prohibited or restricted for use in cosmetics.[15]
It is imperative for formulators and brands to consult the latest regulations in their target markets to ensure compliance.
Conclusion
This compound presents a promising opportunity for the development of innovative and effective skin care products. Its antioxidant, anti-inflammatory, and potential skin-brightening properties, coupled with a favorable safety profile, make it a valuable addition to the cosmetic formulator's palette. By following the detailed protocols for formulation and efficacy testing outlined in this guide, researchers and scientists can confidently explore the full potential of this versatile ingredient. As with all cosmetic ingredients, a commitment to rigorous scientific validation and adherence to regulatory guidelines is paramount for ensuring consumer safety and building brand trust.
References
- Unlocking the Potential of Dehydrozingerone for Holistic Health. (n.d.). Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website: [Link]
- The Power of Dehydrozingerone: Boosting Your Health Naturally. (n.d.). Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website: [Link]
- Introducing Dehydrozingerone: A Natural Powerhouse of Health and Beauty. (2024, October 25). Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website: [Link]
- Exploring the Diverse Applications of Dehydrozingerone in Health and Wellness. (n.d.). Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website: [Link]
- Investigation of the cellular and molecular effects of dehydrozingerone formulation on various days of diabetic wound repair. (2024, April 1). Future Journal of Pharmaceutical Sciences, 10(1), 35. [Link]
- This compound, 1080-12-2. (n.d.). Retrieved from The Good Scents Company website: [Link]
- Sjögren, F., Groth, O., & Anderson, C. (1999). Acetone has anti-inflammatory effects on experimental contact reactions.
- Cosmetic Ingredient Hotlist. (2025, August 13).
- Pillaiyar, T., Namasivayam, V., Manickam, M., & Jung, S. H. (2018). Inhibitors of Melanogenesis: An Updated Review. Journal of medicinal chemistry, 61(17), 7395–7418. [Link]
- Pillaiyar, T., Namasivayam, V., Manickam, M., & Jung, S. H. (2018).
- 10 Restricted Ingredients Under EU Cosmetic Regulation. (2025, December 7).
- Prohibited & Restricted Ingredients in Cosmetics. (2022, February 25). Retrieved from U.S.
- Zolghadri, S., Bahrami, A., Hassan Khan, M. T., Munoz-Munoz, J., Garcia-Molina, F., Garcia-Canovas, F., & Saboury, A. A. (2019). Inhibition of Melanogenesis by Some Well-Known Polyphenolics: A Review. Current medicinal chemistry, 26(27), 5187–5209. [Link]
- H&M GROUP CHEMICAL RESTRICTIONS 2024. (n.d.).
- The Anti-Melanogenesis Effect of 3,4-Dihydroxybenzalacetone through Downregulation of Melanosome Maturation and Transportation in B16F10 and Human Epidermal Melanocytes. (n.d.).
- Abbas, Q., Ashraf, Z., Hassan, M., Nadeem, H., Latif, M., Afzal, S., & Seo, S. Y. (2017). Development of highly potent melanogenesis inhibitor by in vitro, in vivo and computational studies. Drug design, development and therapy, 11, 1947–1962. [Link]
- Anti-Skin Aging Potential, Antibacterial Activity, Inhibition of Single-Stranded DNA-Binding Protein, and Cytotoxic Effects of Acetone-Extracted Passiflora edulis (Tainung No. 1) Rind Extract on Oral Carcinoma Cells. (n.d.). MDPI. [Link]
- Mittraphab, Y., Amen, Y., Nagata, M., Matsumoto, M., Wang, D., & Shimizu, K. (2022). Anti-Phototoxicity Effect of Phenolic Compounds from Acetone Extract of Entada phaseoloides Leaves via Activation of COX-2 and iNOS in Human Epidermal Keratinocytes. International journal of molecular sciences, 23(2), 859. [Link]
- Sjögren, F., Groth, O., & Anderson, C. (1999). Acetone has anti-inflammatory effects on experimental contact reactions. DiVA portal. [Link]
- Toxicological Profile for Acetone. (n.d.). Agency for Toxic Substances and Disease Registry. [Link]
- Topical bioavailability of triamcinolone acetonide: effect of dose and applic
- Kamo, A., Tominaga, M., Negi, O., Tengara, S., Ogawa, H., & Takamori, K. (2011). Topical application of emollients prevents dry skin-inducible intraepidermal nerve growth in acetone-treated mice.
- Kim, H. J., Lee, J. H., Kim, H. R., Baek, J., Lee, S. J., & Kim, C. H. (2024). Enoximone alleviates atopic dermatitis-like skin inflammation via inhibition of type 2 T helper cell development. International immunopharmacology, 137, 112411. [Link]
- Michalak, M. (2022). Antioxidants to Defend Healthy and Youthful Skin—Current Trends and Future Directions in Cosmetology. Antioxidants (Basel, Switzerland), 11(2), 208. [Link]
- This compound. (n.d.).
- Spagnol, C. M., Di-Mascio, P., & Medeiros, M. H. G. (2021). Antioxidant Properties of Plant-Derived Phenolic Compounds and Their Effect on Skin Fibroblast Cells. Antioxidants (Basel, Switzerland), 10(5), 726. [Link]
- Toxicological Profile for Acetone. (n.d.). Agency for Toxic Substances and Disease Registry. [Link]
- Antioxidant activity of acetone extract from H. physodes. (n.d.).
- Tsai, J. C., Lin, Y. C., & Hsieh, C. F. (2001). Effect of barrier disruption by acetone treatment on the permeability of compounds with various lipophilicities. Journal of pharmaceutical sciences, 90(11), 1831–1840. [Link]
- Szolcsányi, J., Sándor, Z., Almási, R., Pénzes, Z., Czifra, G., Bíró, T., & Helyes, Z. (2008). Topical acetone treatment induces neurogenic oedema on the sensitized mouse ear: an in vivo study using transient receptor potential vanilloid 1 (TRPV1) receptor knockout mice. Inflammation research : official journal of the European Histamine Research Society ... [et al.], 57(2), 70–76. [Link]
- Anti-Skin Aging Potential, Antibacterial Activity, Inhibition of Single-Stranded DNA-Binding Protein, and Cytotoxic Effects of Acetone-Extracted Passiflora edulis (Tainung No. 1) Rind Extract on Oral Carcinoma Cells. (2025, October 11).
- Guzow-Krzemińska, B., Struk, K., & Gdaniec, M. (2017). Antibacterial and anticancer activities of acetone extracts from in vitro cultured lichen-forming fungi.
Sources
- 1. News - Unlocking the Potential of Dehydrozingerone for Holistic Health [mylandsupplement.com]
- 2. nbinno.com [nbinno.com]
- 3. Antioxidant Properties of Plant-Derived Phenolic Compounds and Their Effect on Skin Fibroblast Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Investigation of the cellular and molecular effects of dehydrozingerone formulation on various days of diabetic wound repair - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Anti-Melanogenesis Effect of 3,4-Dihydroxybenzalacetone through Downregulation of Melanosome Maturation and Transportation in B16F10 and Human Epidermal Melanocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. News - Introducing Dehydrozingerone: A Natural Powerhouse of Health and Beauty [mylandsupplement.com]
- 8. nbinno.com [nbinno.com]
- 9. Acetone has anti-inflammatory effects on experimental contact reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Acetone has anti-inflammatory effects on experimental contact reactions [diva-portal.org]
- 11. Inhibitors of Melanogenesis: An Updated Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibition of Melanogenesis by Some Well-Known Polyphenolics: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. fda.gov [fda.gov]
- 14. 10 Restricted Ingredients Under EU Cosmetic Regulation - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 15. Cosmetic Ingredient Hotlist - Canada.ca [canada.ca]
"use of Vanillylidene acetone in enzyme inhibition assays"
An Application Guide to the Use of Vanillylidene Acetone in Enzyme Inhibition Assays
Introduction: Unveiling this compound
This compound, also known by its synonym dehydrozingerone, is a phenolic compound first isolated from ginger rhizomes (Zingiber officinale)[1]. Structurally, it is an analog of curcumin and a derivative of ferulic acid, featuring a 4-hydroxy-3-methoxyphenyl group linked to an α,β-unsaturated ketone moiety. This unique chemical architecture, with its aldehyde and ketone functional groups, underpins its diverse biological activities, which include antioxidant, antimicrobial, anti-inflammatory, and antitumor properties[1][2].
With a molecular formula of C₁₁H₁₂O₃ and a molecular weight of 192.21 g/mol , this compound presents as a pale yellow solid and is soluble in organic solvents like dimethyl sulfoxide (DMSO) and ethanol[1][3]. Its established biological functions and favorable chemical properties make this compound a compound of significant interest for researchers in drug development and biochemistry, particularly in the exploration of enzyme inhibition.
This guide provides a detailed overview of the principles and practical protocols for using this compound in enzyme inhibition assays, with a focus on tyrosinase as a primary example. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and methodological confidence to investigate its inhibitory potential effectively.
The Scientific Rationale: Understanding Enzyme Inhibition
Enzyme inhibitors are molecules that bind to enzymes and decrease their catalytic activity[4]. This process is fundamental to the regulation of metabolic pathways and forms the mechanistic basis for a vast number of pharmaceuticals. Understanding the mode of inhibition is critical for drug design and mechanistic studies. Reversible inhibition, where the inhibitor binds non-covalently and can dissociate from the enzyme, is typically classified into several main types[4][5]:
-
Competitive Inhibition: The inhibitor structurally resembles the substrate and competes for the same active site on the enzyme. This form of inhibition can be overcome by increasing the substrate concentration[5][6].
-
Non-competitive Inhibition: The inhibitor binds to an allosteric (non-active) site on the enzyme, inducing a conformational change that reduces its efficiency. This type of inhibition is not affected by substrate concentration[5][6].
-
Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex, preventing the formation of the product[4][7].
-
Mixed Inhibition: The inhibitor can bind to both the free enzyme and the ES complex, affecting both the binding of the substrate and the catalytic activity of the enzyme.
The specific mechanism by which a compound like this compound inhibits an enzyme provides crucial insights into its potential therapeutic application.
Visualizing Inhibition Mechanisms
Key Enzymatic Targets of this compound
Research has identified this compound as an inhibitor of several key enzymes, highlighting its therapeutic potential in different domains.
-
Tyrosinase: This copper-containing enzyme is a central regulator of melanin biosynthesis[8][9]. Its inhibition is a primary strategy in the cosmetics industry for developing skin-lightening agents to treat hyperpigmentation disorders like melasma and age spots[8]. This compound has been explored as a tyrosinase inhibitor, making it a valuable compound for dermatological and cosmetic applications.
-
Acetylcholinesterase (AChE): AChE is responsible for the breakdown of the neurotransmitter acetylcholine. The inhibition of this enzyme is a key therapeutic strategy for managing symptoms of Alzheimer's disease[10][11]. The potential of this compound and its derivatives to inhibit AChE opens avenues for research in neurodegenerative disorders. Kinetic studies are essential to determine if the inhibition is competitive, non-competitive, or mixed, which informs its potential efficacy and side-effect profile[10][12].
-
Enzymes in Inflammatory Pathways: this compound exhibits anti-inflammatory properties, suggesting it may inhibit enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX) or lipoxygenases (LOX). While some studies point to the anti-inflammatory effects of its vehicle, acetone, others suggest the compound itself modulates key inflammatory mediators like TNF-α[13][14]. Further investigation is required to pinpoint its specific enzymatic targets within these pathways.
| Property | Value | Reference |
| Chemical Name | 4-(4-Hydroxy-3-methoxyphenyl)but-3-en-2-one | [2] |
| Synonyms | Dehydrozingerone, Feruloylmethane | [2][15] |
| CAS Number | 1080-12-2 | [1] |
| Molecular Formula | C₁₁H₁₂O₃ | [3] |
| Molecular Weight | 192.21 g/mol | [3] |
| Appearance | Pale yellow, needlelike crystals | [1] |
| Melting Point | 125-130 °C | [1] |
| Solubility | Soluble in DMSO and Ethanol; slightly soluble in water | [1][15] |
Table 1: Physicochemical Properties of this compound.
Application Protocol: In Vitro Tyrosinase Inhibition Assay
This section provides a detailed, self-validating protocol for screening this compound as a tyrosinase inhibitor. The methodology is based on a well-established colorimetric assay that measures the oxidation of L-DOPA to dopaquinone, which then spontaneously converts to dopachrome, a colored product.
Principle of the Assay
Tyrosinase catalyzes the oxidation of L-DOPA to dopaquinone. In the presence of an inhibitor, this enzymatic activity is reduced, leading to a decreased rate of dopachrome formation. The reaction progress is monitored by measuring the increase in absorbance at approximately 475 nm over time. The percentage of inhibition is calculated by comparing the reaction rate in the presence of the test compound to that of an uninhibited control[9]. Kojic acid, a well-known tyrosinase inhibitor, serves as a positive control to validate the assay's performance[8][16].
Assay Workflow Visualization
Materials and Reagents
-
This compound (Test Inhibitor)
-
Mushroom Tyrosinase (EC 1.14.18.1)
-
L-3,4-dihydroxyphenylalanine (L-DOPA) (Substrate)
-
Kojic Acid (Positive Control Inhibitor)
-
Sodium Phosphate Buffer (e.g., 50 mM, pH 6.8)
-
Dimethyl Sulfoxide (DMSO) or Ethanol (for dissolving compounds)
-
96-well clear, flat-bottom microplate
-
Microplate reader capable of kinetic measurements at 475 nm
-
Multichannel pipette
Reagent Preparation
-
Causality Note: The choice of solvent is critical. While this compound is soluble in DMSO and ethanol, high concentrations of these solvents can inhibit enzyme activity. A solvent control is mandatory to ensure that the observed inhibition is due to the compound, not the vehicle[10][17]. The final solvent concentration in the assay well should ideally be below 1%.
-
Phosphate Buffer (50 mM, pH 6.8): Prepare and adjust the pH as required. Store at 4°C.
-
Tyrosinase Stock Solution (e.g., 1000 U/mL): Dissolve lyophilized tyrosinase in cold phosphate buffer. Aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles[16][18]. Dilute to the desired working concentration (e.g., 50 U/mL) in buffer just before use.
-
L-DOPA Substrate Solution (e.g., 10 mM): Dissolve L-DOPA in phosphate buffer. Prepare this solution fresh before each experiment as it is prone to auto-oxidation.
-
This compound Stock Solution (e.g., 10 mM): Dissolve a precise amount of this compound in 100% DMSO to create a high-concentration stock. Store at -20°C.
-
Kojic Acid Stock Solution (10 mM): Prepare in the same manner as the test inhibitor to serve as a valid positive control[18].
-
Working Solutions: Prepare serial dilutions of the this compound and kojic acid stock solutions in phosphate buffer to achieve the desired final concentrations for the assay.
Assay Procedure (96-Well Plate Format)
-
Plate Setup: Design the plate layout. It is crucial to include all controls in triplicate for statistical validity.
-
Blank Wells: 180 µL Buffer + 20 µL L-DOPA Solution (No enzyme, to measure non-enzymatic substrate oxidation).
-
Enzyme Control (EC) Wells (100% Activity): 160 µL Buffer + 20 µL Tyrosinase Solution.
-
Positive Control (IC) Wells: 140 µL Buffer + 20 µL of each Kojic Acid dilution + 20 µL Tyrosinase Solution.
-
Test Sample (S) Wells: 140 µL Buffer + 20 µL of each this compound dilution + 20 µL Tyrosinase Solution.
-
Solvent Control Wells: 140 µL Buffer + 20 µL of solvent dilution (matching the highest concentration used for the test compound) + 20 µL Tyrosinase Solution.
-
-
Pre-incubation: Add the buffer, test/control compounds (or solvent), and tyrosinase solution to the respective wells as per the layout above. Mix gently by pipetting. Incubate the plate at 25°C for 10 minutes.
-
Expertise Note: This pre-incubation step allows the inhibitor to bind to the enzyme before the substrate is introduced, which is particularly important for accurately assessing the potency of reversible inhibitors.
-
-
Reaction Initiation: Using a multichannel pipette, add 20 µL of the freshly prepared L-DOPA solution to all wells except the Blanks (to which L-DOPA has already been added). The total volume in each well should be 200 µL.
-
Kinetic Measurement: Immediately place the plate in a microplate reader and begin measuring the absorbance at 475 nm. Take readings every minute for 20 to 60 minutes[8][9].
Data Analysis and Interpretation
-
Calculate Reaction Rate: For each well, plot absorbance versus time. The initial linear portion of this curve represents the reaction rate (V). Calculate the slope (ΔAbs/ΔTime) of this linear range for all control and sample wells.
-
Correct for Background: Subtract the slope of the Blank wells from all other wells to correct for non-enzymatic oxidation of L-DOPA.
-
Calculate Percentage Inhibition: Use the following formula to determine the inhibitory activity at each concentration of this compound:
% Inhibition = [ (V_control - V_sample) / V_control ] x 100
Where:
-
V_control is the rate of the Enzyme Control (or Solvent Control if it shows significant inhibition).
-
V_sample is the rate in the presence of this compound.
-
-
Determine IC₅₀ Value: Plot the calculated % Inhibition against the logarithm of the this compound concentration. Use non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.
| Enzyme Target | Reported Inhibition (IC₅₀) | Potential Application |
| Tyrosinase | Varies (Literature dependent) | Cosmetics, Hyperpigmentation |
| Acetylcholinesterase | Varies (Literature dependent) | Neurodegenerative Diseases |
Table 2: Example Data Presentation for this compound Inhibition. (Note: Specific IC₅₀ values should be determined experimentally and cited from specific literature).
Conclusion and Future Directions
This compound is a versatile and biologically active compound with demonstrated potential as an enzyme inhibitor. The protocols and principles outlined in this guide provide a robust framework for its investigation in enzyme kinetic assays. By employing rigorous controls, including solvent and positive controls, researchers can generate reliable and reproducible data. Determining the IC₅₀ and the specific mode of inhibition (competitive, non-competitive, etc.) through further kinetic studies, such as Lineweaver-Burk plots, will provide deeper mechanistic insights. Such detailed characterization is essential for advancing this compound from a compound of interest to a potential lead in therapeutic or cosmetic development.
References
- BioVision Inc. (n.d.). Tyrosinase Inhibitor Screening Kit (Colorimetric).
- The Good Scents Company. (n.d.). This compound (CAS 1080-12-2): Odor profile, Properties, & IFRA compliance.
- Eisenthal, R., & Wiedmer, T. (1999). Kinetics of inhibition of acetylcholinesterase in the presence of acetonitrile. PubMed.
- Global Substance Registration System. (n.d.). This compound.
- Patsnap Synapse. (2023). Common Enzyme Inhibition Mechanisms Explained with Examples.
- Wikipedia. (n.d.). Enzyme inhibitor.
- Singh, S. K., et al. (2023). Effect of Organic Solvents on Acetylcholinesterase Inhibition and Enzyme Kinetics. Current Drug Discovery Technologies.
- Mohammed, J. H., & Salih, N. A. M. (2022). Synthesis and Characterization of Some New Nitrones Derivatives and Screening their Biological Activities. ResearchGate.
- Active Concepts. (2023). Tyrosinase Inhibition Assay.
- Attogene. (n.d.). Tyrosinase Inhibitor Assay Kit Catalog Number: EZ2019-01.
- Singh, S. K., et al. (2023). Effect of Organic Solvents on Acetylcholinesterase Inhibition and Enzyme Kinetics. PubMed.
- Chemistry LibreTexts. (2024). 18.9: Enzyme Inhibition.
- Moof University. (2023). ENZYME INHIBITION EXPLAINED. YouTube.
- Anderson, C., & Anderson, K. E. (1999). Acetone has anti-inflammatory effects on experimental contact reactions. PubMed.
- Rosenberry, T. L. (1975). Acetylcholinesterase kinetics. PubMed.
- DiVA portal. (2009). Acetone has anti-inflammatory effects on experimental contact reactions.
- Gbogouri, G. A., et al. (2022). In vitro inhibition of acetylcholinesterase activity by yellow field pea (Pisum sativum) protein-derived peptides as revealed by kinetics and molecular docking. Frontiers in Nutrition.
- Mohammed, J. H., & Salih, N. A. M. (2022). Synthesis and Characterization of Some New Nitrones Derivatives and Screening their Biological Activities. Science Journal of University of Zakho.
- Bashi, A., et al. (2016). Synthesis and Study of Some Dibenzylidene Acetone Derivatives. ResearchGate.
- Chemistry LibreTexts. (2023). 5.4: Enzyme Inhibition.
- Al-Sanea, M. M., et al. (2023). Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. PMC - PubMed Central.
- Helyes, Z., et al. (2008). Topical acetone treatment induces neurogenic oedema on the sensitized mouse ear: an in vivo study using transient receptor potential vanilloid 1 (TRPV1) receptor knockout mice. PubMed.
- Gupta, M., et al. (2023). Anti-Inflammatory Effect of Acetone, Methanolic and Aqueous Extracts of Traditional Herbal Drug Evaluated Using Cotton Pellet Method. ResearchGate.
Sources
- 1. Vanillylidenacetone | 1080-12-2 [chemicalbook.com]
- 2. CAS 1080-12-2: this compound | CymitQuimica [cymitquimica.com]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. Enzyme inhibitor - Wikipedia [en.wikipedia.org]
- 5. Common Enzyme Inhibition Mechanisms Explained with Examples [synapse.patsnap.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
- 8. activeconceptsllc.com [activeconceptsllc.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. eurekaselect.com [eurekaselect.com]
- 11. Frontiers | In vitro inhibition of acetylcholinesterase activity by yellow field pea (Pisum sativum) protein-derived peptides as revealed by kinetics and molecular docking [frontiersin.org]
- 12. Kinetics of inhibition of acetylcholinesterase in the presence of acetonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Acetone has anti-inflammatory effects on experimental contact reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scent.vn [scent.vn]
- 16. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 17. Effect of Organic Solvents on Acetylcholinesterase Inhibition and Enzyme Kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. sigmaaldrich.cn [sigmaaldrich.cn]
Application Notes and Protocols for Evaluating Vanillylidene Acetone Cytotoxicity
Introduction: Unveiling the Cytotoxic Potential of Vanillylidene Acetone
This compound (4-(4-hydroxy-3-methoxyphenyl)-3-buten-2-one), a compound structurally related to curcumin and other vanilloids, has garnered interest in the scientific community for its potential biological activities, including antioxidant and antimicrobial properties.[1] Emerging research into structurally similar compounds, such as other benzylidene acetones and vanilloid derivatives, suggests a promising avenue for investigation into their cytotoxic effects against cancer cell lines. These related molecules have been shown to induce programmed cell death, or apoptosis, through mechanisms that involve the generation of reactive oxygen species (ROS) and the disruption of mitochondrial function.[2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals to rigorously evaluate the cytotoxic properties of this compound using a suite of robust cell-based assays.
The following protocols are designed not merely as procedural steps but as a holistic framework for understanding the mechanistic underpinnings of this compound-induced cell death. By elucidating the effects on cell viability, membrane integrity, and key apoptotic pathways, researchers can build a detailed profile of this compound's cytotoxic potential.
Core Principles in Cytotoxicity Assessment
A thorough evaluation of a compound's cytotoxicity requires a multi-faceted approach. No single assay can provide a complete picture. Therefore, we advocate for a tiered strategy that begins with general viability and cytotoxicity screening and progresses to more specific, mechanistic assays.
-
Tier 1: Primary Screening - Assessing Overall Cell Viability and Cytotoxicity. This initial phase aims to determine the concentration-dependent effect of this compound on cell viability and to identify the 50% inhibitory concentration (IC50).
-
Tier 2: Mechanistic Elucidation - Investigating the Mode of Cell Death. Once cytotoxicity is established, the focus shifts to understanding how the compound kills cells. This involves assays that can distinguish between apoptosis and necrosis.
-
Tier 3: Pathway Analysis - Delving into the Molecular Mechanisms. This final stage explores the specific cellular events that lead to apoptosis, such as the involvement of reactive oxygen species and mitochondrial dysfunction.
Tier 1: Primary Screening Assays
MTT Assay: A Measure of Metabolic Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[3] The principle lies in the ability of metabolically active cells, specifically their mitochondrial dehydrogenases, to reduce the yellow tetrazolium salt MTT to a purple formazan product.[4][5] The amount of formazan produced, which is quantified spectrophotometrically, is directly proportional to the number of viable cells.[3]
Experimental Protocol: MTT Assay
Materials:
-
This compound stock solution (e.g., in DMSO)
-
Selected cancer cell line (e.g., HeLa, A549, MCF-7)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS, filter-sterilized)
-
MTT solvent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
96-well microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the various concentrations of the compound. Include untreated cells as a negative control and a known cytotoxic agent as a positive control. A vehicle control (medium with the same concentration of DMSO used to dissolve the compound) is also essential. Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, carefully remove the medium and add 100 µL of fresh medium plus 10 µL of MTT solution (final concentration 0.5 mg/mL) to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized.
-
Formazan Solubilization: Carefully remove the MTT solution and add 100 µL of MTT solvent to each well to dissolve the formazan crystals. Mix thoroughly by gentle shaking or pipetting.[3]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[5]
-
Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of untreated control cells) x 100
Plot the percentage of cell viability against the compound concentration to determine the IC50 value.
LDH Release Assay: Assessing Membrane Integrity
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells.[6] LDH is a stable cytosolic enzyme that is released into the culture medium when the plasma membrane is compromised, a hallmark of necrosis or late-stage apoptosis.[6][7] The assay involves an enzymatic reaction that results in a colored product, the amount of which is proportional to the amount of LDH released and thus to the extent of cytotoxicity.
Experimental Protocol: LDH Release Assay
Materials:
-
LDH assay kit (containing LDH reaction mixture, stop solution)
-
This compound stock solution
-
Selected cancer cell line
-
Complete cell culture medium
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).
-
Sample Collection: After the treatment period, centrifuge the 96-well plate at 250 x g for 5 minutes.
-
Supernatant Transfer: Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture to each well containing the supernatant, following the kit manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (usually 15-30 minutes), protected from light.
-
Stop Reaction: Add the stop solution provided in the kit to each well.
-
Absorbance Measurement: Measure the absorbance at the wavelength specified in the kit's instructions (typically 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula, after subtracting the background absorbance: % Cytotoxicity = [(Absorbance of treated cells - Absorbance of untreated control) / (Absorbance of maximum LDH release control - Absorbance of untreated control)] x 100
The maximum LDH release control is typically generated by lysing untreated cells with a lysis buffer provided in the kit.
Tier 2: Mechanistic Elucidation - Distinguishing Apoptosis from Necrosis
Annexin V/Propidium Iodide (PI) Staining: Differentiating Modes of Cell Death
During the early stages of apoptosis, phosphatidylserine (PS), a phospholipid normally found on the inner leaflet of the plasma membrane, is translocated to the outer leaflet.[8] Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC) to label early apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells where the membrane integrity is compromised. By using both Annexin V and PI, it is possible to distinguish between:
-
Live cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive (less common)
Experimental Protocol: Annexin V/PI Staining
Materials:
-
Annexin V-FITC/PI apoptosis detection kit
-
This compound stock solution
-
Selected cancer cell line
-
6-well plates or culture tubes
-
Flow cytometer
-
Binding buffer (provided in the kit)
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with different concentrations of this compound for the desired time. Include appropriate controls.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, gently trypsinize and then combine with the floating cells from the supernatant.
-
Cell Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution (or as recommended by the kit manufacturer).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.
Tier 3: Pathway Analysis - Investigating the Molecular Mechanisms
Caspase Activity Assay: Probing the Executioners of Apoptosis
Caspases are a family of proteases that play a central role in the execution of apoptosis. Initiator caspases (e.g., caspase-9) are activated by pro-apoptotic signals, and they, in turn, activate executioner caspases (e.g., caspase-3 and -7).[8] These executioner caspases cleave a variety of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis. Measuring the activity of caspases, particularly caspase-3 and -7, is a key indicator of apoptosis induction.
Experimental Protocol: Caspase-3/7 Activity Assay
Materials:
-
Caspase-Glo® 3/7 Assay System (or similar luminescent or fluorescent kit)
-
This compound stock solution
-
Selected cancer cell line
-
White-walled 96-well plates (for luminescence)
-
Luminometer or fluorometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with this compound as described previously.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Reagent Addition: After the treatment period, allow the plate to equilibrate to room temperature. Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents of the wells by gentle shaking on a plate shaker for 30 seconds. Incubate at room temperature for 1-2 hours.
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer.
-
Data Analysis: The luminescent signal is proportional to the amount of caspase activity. Express the results as a fold change in caspase activity compared to the untreated control.
JC-1 Assay: Assessing Mitochondrial Membrane Potential (ΔΨm)
A hallmark of the intrinsic pathway of apoptosis is the disruption of the mitochondrial membrane potential (ΔΨm). The JC-1 dye is a cationic probe that can be used to monitor mitochondrial health. In healthy cells with a high ΔΨm, JC-1 forms aggregates in the mitochondria, which emit red fluorescence. In apoptotic cells with a low ΔΨm, JC-1 remains in its monomeric form in the cytoplasm and emits green fluorescence. A decrease in the red/green fluorescence intensity ratio is indicative of mitochondrial membrane depolarization.
Experimental Protocol: JC-1 Assay
Materials:
-
JC-1 assay kit
-
This compound stock solution
-
Selected cancer cell line
-
96-well plates (black-walled, clear bottom for fluorescence microscopy) or flow cytometry tubes
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells with this compound as previously described. Include a positive control for mitochondrial depolarization (e.g., CCCP, provided in many kits).
-
JC-1 Staining: After treatment, remove the medium and wash the cells with PBS. Add the JC-1 staining solution (prepared according to the kit's protocol) to each well or tube.
-
Incubation: Incubate the cells for 15-30 minutes at 37°C in a CO2 incubator.
-
Washing: Remove the staining solution and wash the cells with the assay buffer provided in the kit.
-
Analysis:
-
Fluorescence Microscopy: Observe the cells under a fluorescence microscope using filters for red (J-aggregates) and green (J-monomers) fluorescence.
-
Flow Cytometry: Harvest the cells, resuspend them in assay buffer, and analyze them using a flow cytometer to quantify the red and green fluorescence.
-
-
Data Analysis: Calculate the ratio of red to green fluorescence intensity. A decrease in this ratio in treated cells compared to the control indicates mitochondrial membrane depolarization.
Intracellular Reactive Oxygen Species (ROS) Detection
Increased production of reactive oxygen species (ROS) can induce oxidative stress and trigger apoptosis. Dichlorodihydrofluorescein diacetate (DCFH-DA) is a commonly used fluorescent probe to detect intracellular ROS. DCFH-DA is cell-permeable and is deacetylated by intracellular esterases to non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent dichlorofluorescein (DCF).
Experimental Protocol: ROS Detection with DCFH-DA
Materials:
-
DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate)
-
This compound stock solution
-
Selected cancer cell line
-
96-well plates (black-walled, clear bottom) or flow cytometry tubes
-
Fluorescence microplate reader, fluorescence microscope, or flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells with this compound. A positive control for ROS induction (e.g., H2O2) should be included.
-
DCFH-DA Loading: After treatment, remove the medium and wash the cells with PBS. Add DCFH-DA solution (typically 5-10 µM in serum-free medium) to the cells.
-
Incubation: Incubate the cells for 30-60 minutes at 37°C in the dark.
-
Washing: Remove the DCFH-DA solution and wash the cells with PBS to remove any excess probe.
-
Analysis:
-
Fluorometry/Microscopy: Add PBS or serum-free medium to the wells and measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~530 nm) or visualize under a fluorescence microscope.
-
Flow Cytometry: Harvest the cells and analyze the fluorescence intensity by flow cytometry.
-
-
Data Analysis: Quantify the fluorescence intensity, which is proportional to the level of intracellular ROS. Express the results as a fold change in ROS production compared to the untreated control.
Data Presentation and Interpretation
For clarity and ease of comparison, quantitative data from these assays should be summarized in tables.
Table 1: Summary of Cytotoxicity and Apoptosis Induction by this compound
| Assay | Endpoint Measured | Expected Outcome with Increasing Concentration of this compound |
| MTT Assay | Cell Viability (Metabolic Activity) | Decrease in cell viability |
| LDH Assay | Cytotoxicity (Membrane Integrity) | Increase in LDH release |
| Annexin V/PI | Apoptosis vs. Necrosis | Increase in Annexin V-positive cells |
| Caspase-3/7 | Apoptotic Execution | Increase in caspase activity |
| JC-1 Assay | Mitochondrial Membrane Potential | Decrease in red/green fluorescence ratio |
| ROS Detection | Intracellular ROS Levels | Increase in fluorescence |
Visualizing the Workflow and Mechanistic Pathway
Diagrams are essential for visualizing complex experimental workflows and signaling pathways.
Caption: Tiered experimental workflow for assessing this compound cytotoxicity.
Caption: Proposed apoptotic pathway induced by this compound.
Conclusion
The comprehensive suite of assays detailed in this application note provides a robust framework for the systematic evaluation of this compound's cytotoxic properties. By moving from broad screening assays to specific mechanistic studies, researchers can build a compelling, evidence-based narrative of the compound's mode of action. This structured approach is crucial for identifying and characterizing novel therapeutic candidates in the field of drug discovery and development.
References
- Machado de Oliveira, C. A., et al. (1998). Induction of apoptosis by vanilloid compounds does not require de novo gene transcription and activator protein 1 activity.
- Pyrczak-Felczykowska, A., et al. (2017). Antibacterial and anticancer activities of acetone extracts from in vitro cultured lichen-forming fungi.
- Reactive Oxygen Species Synergize To Potently and Selectively Induce Cancer Cell Death. (2017). ACS Chemical Biology, 12(5), 1416-1424.
- Elabscience. (n.d.). Mitochondrial Membrane Potential Assay Kit (with JC-1) (E-CK-A301).
- Szymanski, J., et al. (2020). Cytotoxic activity of standardized extracts, a fraction, and individual secondary metabolites from fenugreek seeds against SKOV-3, HeLa and MOLT-4 cell lines. Pharmaceutical Biology, 58(1), 1083-1095.
- Simon, H. U., Haj-Yehia, A., & Levi-Schaffer, F. (2000). Role of reactive oxygen species (ROS) in apoptosis induction. Apoptosis, 5(5), 415-418.
- Mishra, A., et al. (2021). Acetone extract of Curcuma raktakanda rhizomes induces apoptosis in C-6 glioma cells by generating reactive oxygen species. Journal of Ethnopharmacology, 267, 113524.
- Dinesh, S. D., et al. (2018). Lidocaine depolarizes the mitochondrial membrane potential by intracellular alkalization in rat dorsal root ganglion neurons. Journal of Anesthesia, 32(2), 229-239.
- Pop, C., & Salvesen, G. S. (2009). Human caspases: activation, specificity, and regulation. Journal of Biological Chemistry, 284(33), 21777-21781.
- Boster Biological Technology. (2024, November 12). Annexin V PI Staining Guide for Apoptosis Detection.
- Current Protocols in Neuroscience. (2001). Caspase-3 and Caspase-9 Are Robustly Activated in Degenerating Axons of Sensory Neurons.
- Studzinska-Sroka, E., et al. (2021). Cytotoxic activity of physodic acid and acetone extract from Hypogymnia physodes against breast cancer cell lines. Pharmaceutical Biology, 59(1), 114-121.
- Tait, S. W., & Green, D. R. (2010). Mitochondria and cell death: outer membrane permeabilization and beyond. Nature Reviews Molecular Cell Biology, 11(9), 621-632.
- G-Biosciences. (2020, January 7). The Role of LDH in Cellular Cytotoxicity.
- Ly, J. D., Grubb, D. R., & Lawen, A. (2003). The mitochondrial membrane potential (deltapsi(m))
- Science.gov. (n.d.). cytotoxicity ic50 values: Topics by Science.gov.
- Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
- Molecular Cancer Therapeutics. (2005). Diarylurea Compounds Inhibit Caspase Activation by Preventing the Formation of the Active 700-Kilodalton Apoptosome Complex.
- Cancer Research. (2006). Identification of New Compounds That Trigger Apoptosome-Independent Caspase Activation and Apoptosis.
- ResearchGate. (n.d.). Activation of caspase-3/− 7 after 24 h of treatment with acetone leaf extracts of Croton sylvaticus (a), Croton pseudopulchellus (b) and Croton gratissimus (c) on cancerous A549, Caco-2, HeLa and MCF-7 cells.
- ResearchGate. (n.d.). Acetone extract induces reactive oxygen species (ROS) generation.
- ResearchGate. (n.d.). IC50 (μg/mL) values for the in vitro cytotoxic activity of plants crude extracts on five human cancer cell lines.
- Springer Nature Experiments. (n.d.). MTT Assay Protocol.
- ResearchGate. (n.d.). Sensitivity (IC 50 ) of different cancer cell lines to extracts after 48 h treatment.
- Science.gov. (n.d.). lines ic50 values: Topics by Science.gov.
- ResearchGate. (n.d.). IC50 values for compounds 1 and 2 in various cancer cell lines and a normal intestinal epithelial cell line.
- ResearchGate. (n.d.). Effect of compound 2 on the activation of caspase-3,-8, and-9 and degradation of PARP in Hela cells.
- ResearchGate. (n.d.). Caspase-3 and Caspase-9 Are Robustly Activated in Degenerating Axons of Sensory Neurons.
- bioRxiv. (2021, May 3). Selective and reversible disruption of mitochondrial inner membrane protein complexes by lipophilic cations.
- PubMed. (2022, November 17). Selective and reversible disruption of mitochondrial inner membrane protein complexes by lipophilic cations.
- ResearchGate. (n.d.). Acetone extract induces cell cycle arrest and lowers mitochondrial membrane potential in glioma cells.
- PubMed. (n.d.). Inhibition of plasma membrane and mitochondrial transmembrane potentials by ethanol.
- PubMed. (2010, August 4). Local anesthetics depolarize mitochondrial membrane potential by intracellular alkalization in rat dorsal root ganglion neurons.
- PubMed Central. (n.d.). Depolarization of mitochondria in neurons promotes activation of nitric oxide synthase and generation of nitric oxide.
- PubMed. (n.d.). Lidocaine depolarizes the mitochondrial membrane potential by intracellular alkalization in rat dorsal root ganglion neurons.
- ResearchGate. (n.d.). Effect of Cyanide on Mitochondrial Membrane Depolarization Induced by Uncouplers.
- PubMed Central. (2013, July 9). Caspase-9, caspase-3 and caspase-7 have distinct roles during intrinsic apoptosis.
- PubMed. (n.d.). Inhibition of Caspase 3 and Caspase 9 Mediated Apoptosis: A Multimodal Therapeutic Target in Traumatic Brain Injury.
- National Institutes of Health. (n.d.). Caspase-9 Activation of Procaspase-3 but not Procaspase-6 is Based both on Local Context of Cleavage Site Motifs and on Sequence.
- Madame Curie Bioscience Database. (n.d.). Caspase-Independent Cell Death Mechanisms.
- PubMed Central. (n.d.). Upsides and Downsides of Reactive Oxygen Species for Cancer: The Roles of Reactive Oxygen Species in Tumorigenesis, Prevention, and Therapy.
- MDPI. (2021, January 9). Role of Phytochemicals in Perturbation of Redox Homeostasis in Cancer.
- PubMed. (n.d.). Regulation of reactive oxygen species by phytochemicals for the management of cancer and diabetes.
- PubMed Central. (n.d.). The multifaceted role of reactive oxygen species in tumorigenesis.
- ResearchGate. (2022, June 6). (PDF) The multifaceted role of reactive oxygen species in tumorigenesis.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. Reactive Oxygen Species Synergize To Potently and Selectively Induce Cancer Cell Death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Caspase-9, caspase-3 and caspase-7 have distinct roles during intrinsic apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The multifaceted role of reactive oxygen species in tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of Caspase 3 and Caspase 9 Mediated Apoptosis: A Multimodal Therapeutic Target in Traumatic Brain Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Studies of Vanillylidene Acetone in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Unveiling the Therapeutic Potential of Vanillylidene Acetone
This compound (VNA), also known as Dehydrozingerone, is a phenolic compound structurally related to curcumin and vanillin.[1] Emerging research has highlighted its potential as a multi-faceted therapeutic agent with promising anti-inflammatory, anti-cancer, and neuroprotective properties.[2][3][4] The efficacy of VNA is attributed to its ability to modulate key signaling pathways implicated in the pathogenesis of numerous diseases. This guide provides a comprehensive overview of the in vivo applications of VNA in various animal models, complete with detailed protocols and scientific rationales to empower researchers in their preclinical investigations.
The structural simplicity of this compound, combined with its favorable pharmacokinetic profile observed in animal studies, makes it an attractive candidate for further drug development.[2] This document will serve as a foundational resource for designing and executing robust in vivo experiments to explore the full therapeutic spectrum of this compelling molecule.
Pharmacokinetics and Bioavailability: A Cursory Glance
Preliminary pharmacokinetic studies in BALB/c mice have shown that a derivative of this compound is rapidly absorbed, reaching a maximum plasma concentration (Cmax) of 10,349 ng/mL at 0.25 hours post-administration.[5] The total drug exposure (AUC0-α) was reported to be 13,862 ng·h/mL, indicating sustained systemic presence.[5] Furthermore, in vivo studies on dehydrozingerone (VNA) have suggested superior tissue distribution compared to its structural analog, curcumin.[2] These findings are crucial for informing appropriate dosing regimens in subsequent efficacy studies.
Section 1: Anti-Inflammatory Applications of this compound
Chronic inflammation is a hallmark of numerous debilitating conditions, including arthritis and sepsis. This compound has demonstrated significant anti-inflammatory potential, primarily through the inhibition of the NF-κB signaling pathway, a central regulator of the inflammatory response.
Mechanistic Rationale: Targeting the NF-κB Pathway
The anti-inflammatory effects of VNA are believed to be mediated by its ability to suppress the activation of Nuclear Factor-kappa B (NF-κB). In a resting state, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκB. Pro-inflammatory stimuli trigger the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. Studies have shown that a derivative of VNA can reduce the expression of IκB kinase beta (Ikk-β) and the NF-κB p65 subunit, thereby inhibiting this critical inflammatory cascade.[5]
Diagram of VNA's Proposed Anti-inflammatory Mechanism:
Caption: VNA inhibits the IKK-mediated release of NF-kB.
Protocol: Carrageenan-Induced Paw Edema in Rats
This is a widely used and reproducible model for evaluating acute inflammation and the efficacy of anti-inflammatory agents.[6][7]
Materials:
-
Male Wistar rats (180-200 g)
-
This compound (VNA)
-
Vehicle (e.g., 0.5% Carboxymethyl cellulose in saline)
-
Carrageenan (1% w/v in sterile saline)
-
Plethysmometer
-
Positive control: Indomethacin (10 mg/kg)
Procedure:
-
Animal Acclimatization: Acclimatize rats for at least one week under standard laboratory conditions.
-
Grouping: Divide animals into the following groups (n=6 per group):
-
Group 1: Vehicle control
-
Group 2: VNA (low dose, e.g., 50 mg/kg, p.o.)
-
Group 3: VNA (high dose, e.g., 100 mg/kg, p.o.)
-
Group 4: Indomethacin (10 mg/kg, p.o.)
-
-
Dosing: Administer the respective treatments orally (p.o.) one hour before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours post-carrageenan injection.[3]
-
Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control.
Protocol: Lipopolysaccharide (LPS)-Induced Systemic Inflammation in Mice
This model mimics the systemic inflammatory response seen in sepsis and is valuable for assessing the efficacy of compounds in modulating cytokine storms.[8][9]
Materials:
-
BALB/c mice (6-8 weeks old)
-
This compound (VNA)
-
Vehicle (e.g., sterile saline with 5% DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
ELISA kits for TNF-α and IL-6
Procedure:
-
Animal Acclimatization and Grouping: Similar to the carrageenan model.
-
Dosing: Administer VNA (e.g., 25 or 50 mg/kg, intraperitoneally - i.p.) or vehicle 30 minutes before LPS challenge.
-
Induction of Inflammation: Inject LPS (e.g., 10 mg/kg, i.p.) to induce a systemic inflammatory response.
-
Sample Collection: At 2 hours post-LPS injection, collect blood via cardiac puncture and harvest tissues (lungs, liver, kidneys).
-
Cytokine Analysis: Measure the levels of TNF-α and IL-6 in the serum using ELISA kits.
-
Histopathology: Process harvested organs for histological examination to assess inflammatory cell infiltration and tissue damage.
Section 2: Anti-Cancer Applications of this compound
VNA has emerged as a promising anti-cancer agent, with studies demonstrating its ability to inhibit tumor growth in preclinical models. Its mechanism of action is thought to involve the modulation of key signaling pathways that drive cancer cell proliferation and survival, such as STAT3.
Mechanistic Rationale: Targeting the STAT3 Pathway
Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in a wide range of human cancers. Activated STAT3 promotes the expression of genes involved in cell proliferation, survival, and angiogenesis. The inhibition of STAT3 signaling is a validated strategy for cancer therapy. While direct evidence for VNA's interaction with STAT3 is still under investigation, its structural similarity to other known STAT3 inhibitors suggests this as a plausible mechanism. Furthermore, there is a known crosstalk between the NF-κB and STAT3 pathways, where the activation of one can influence the other.[10]
Diagram of VNA's Proposed Anti-Cancer Mechanism:
Caption: VNA may inhibit STAT3 phosphorylation and activation.
Protocol: Human Tumor Xenograft Model in Immunocompromised Mice
This model is the gold standard for evaluating the in vivo efficacy of anti-cancer compounds against human tumors.[11][12][13]
Materials:
-
Immunocompromised mice (e.g., Nude or SCID)
-
Human cancer cell line (e.g., prostate cancer PLS10 cells)[2]
-
This compound (VNA)
-
Vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline)
-
Matrigel
-
Calipers
Procedure:
-
Cell Culture and Implantation: Culture the chosen human cancer cell line and implant cells (e.g., 1 x 10^6 cells in 100 µL of a 1:1 mixture of media and Matrigel) subcutaneously into the flank of each mouse.
-
Tumor Growth and Grouping: Allow tumors to reach a palpable size (e.g., 100-150 mm³). Randomize mice into treatment groups (n=8-10 per group):
-
Group 1: Vehicle control
-
Group 2: VNA (e.g., 50 mg/kg, i.p., daily)
-
Group 3: Positive control (standard-of-care chemotherapy for the specific cancer type)
-
-
Treatment: Administer treatments as per the defined schedule.
-
Tumor Measurement: Measure tumor volume with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²)/2.
-
Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint and Analysis: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice. Excise tumors, weigh them, and process for further analysis (e.g., immunohistochemistry for proliferation markers like Ki-67 and angiogenesis markers like CD31).[8]
Section 3: Neuroprotective Applications of this compound
Ischemic stroke and other neurodegenerative conditions are characterized by neuronal cell death due to oxidative stress and excitotoxicity. VNA's structural relative, vanillin, has shown neuroprotective effects in animal models of cerebral ischemia.[4] This suggests that VNA may also possess neuroprotective properties.
Mechanistic Rationale: Attenuation of Oxidative Stress
The proposed neuroprotective mechanism of VNA is linked to its antioxidant properties. During an ischemic event, there is an overproduction of reactive oxygen species (ROS), leading to oxidative stress and subsequent neuronal damage. Compounds with phenolic structures, like VNA, can scavenge free radicals and upregulate endogenous antioxidant enzymes, thereby mitigating oxidative damage.
Protocol: Middle Cerebral Artery Occlusion (MCAO) Model in Rodents
The MCAO model is a widely used and clinically relevant model of focal cerebral ischemia.
Materials:
-
Male Sprague-Dawley rats or C57BL/6 mice
-
This compound (VNA)
-
Vehicle (e.g., saline with a suitable solubilizing agent)
-
Surgical instruments for MCAO
-
TTC (2,3,5-triphenyltetrazolium chloride) stain
Procedure:
-
Animal Preparation and Grouping: Acclimatize animals and divide them into treatment groups.
-
MCAO Surgery: Induce focal cerebral ischemia by occluding the middle cerebral artery using the intraluminal filament method.
-
Dosing: Administer VNA (e.g., 20, 40, 80 mg/kg, i.p.) or vehicle at the time of reperfusion or at specified time points post-occlusion.
-
Neurological Deficit Scoring: Evaluate neurological deficits at 24 hours post-MCAO using a standardized scoring system.
-
Infarct Volume Measurement: At 24 or 48 hours post-MCAO, euthanize the animals, and slice the brains. Stain the brain slices with TTC to visualize the infarct area. Calculate the infarct volume.
-
Biochemical and Histological Analysis: Homogenize brain tissue to measure markers of oxidative stress (e.g., malondialdehyde levels) and perform histological analysis to assess neuronal damage.
Quantitative Data Summary
| Application | Animal Model | Compound | Dose Range | Route of Administration | Key Findings | Reference |
| Anti-inflammation | Carrageenan-induced paw edema in rats | Vanillin | 10-200 mg/kg | Oral (p.o.) | Significant decrease in paw volume at 100 and 200 mg/kg. | [5] |
| Anti-inflammation | LPS-induced sepsis in BALB/c mice | Dehydrozingerone-15 | Not specified | Not specified | Reduced TNF-α and IL-6 expression; protected vital organs. | [5] |
| Anti-cancer | Prostate cancer xenograft in mice | Dehydrozingerone (VNA) | Not specified | Intraperitoneal (i.p.) | Significantly decreased tumor growth; inhibited cell proliferation and angiogenesis. | [2][8] |
| Neuroprotection | Hypoxic-ischemic brain damage in neonatal rats | Vanillin | 20, 40, 80 mg/kg | Intraperitoneal (i.p.) | Ameliorated neurobehavioral deficits; decreased infarct volume. | [4] |
Considerations for In Vivo Studies with this compound
-
Solubility and Formulation: this compound has low water solubility. Therefore, appropriate vehicle selection is critical for ensuring bioavailability. A common formulation for poorly soluble compounds is a mixture of DMSO, PEG300, Tween 80, and saline. Preliminary formulation and stability studies are highly recommended.
-
Toxicity: While a derivative of VNA showed no significant alterations in hematological parameters at doses up to 2000 mg/kg, comprehensive toxicity studies for VNA itself are lacking.[5] It is advisable to conduct a preliminary dose-range finding study to determine the maximum tolerated dose (MTD).
-
Target Engagement: To confirm that the observed in vivo effects are due to the intended mechanism of action, target engagement studies are recommended.[4] This could involve measuring the phosphorylation status of NF-κB and STAT3 in tumor or inflamed tissues from VNA-treated animals.
Conclusion
This compound is a promising therapeutic candidate with demonstrated preclinical efficacy in models of inflammation and cancer. The protocols and mechanistic insights provided in this guide are intended to facilitate further in vivo research into this versatile compound. As with any preclinical study, careful experimental design, appropriate controls, and thorough data analysis are paramount to obtaining reliable and translatable results.
References
- Novel Semisynthetic Derivative of Dehydrozingerone (DHZ-15)
- Dehydrozingerone, a Curcumin Analog, as a Potential Anti-Prostate Cancer Inhibitor In Vitro and In Vivo. PubMed.
- Dehydrozingerone, a Curcumin Analog, as a Potential Anti-Prostate Cancer Inhibitor In Vitro and In Vivo. MDPI.
- Dehydrozingerone, a Curcumin Analog, as a Potential Anti-Prostate Cancer Inhibitor In Vitro and In Vivo.
- Dehydrozingerone Alleviates Hyperalgesia, Oxidative Stress and Inflammatory Factors in Complete Freund's Adjuvant-Induced Arthritic Rats.
- Neuroprotective effect of Vanillin on hypoxic-ischemic brain damage in neonatal r
- (E)-4-(4-Hydroxy-3-methoxyphenyl)-3-buten-2-one. TCI Chemicals.
- This compound. gsrs.
- Antitumor efficacy of new compounds. Enamine.
- (E)-4-(4-Methoxyphenyl)but-3-en-2-one.
- 4-(4-Methoxyphenyl)-3-buten-2-one. Santa Cruz Biotechnology.
- 3-Buten-2-one, 4-(4-hydroxy-3-methoxyphenyl)-. NIST WebBook.
- 4-(4-Hydroxy-3-methoxyphenyl)-3-buten-2-one. PubChem.
- Neuroprotective Effects of Salicin in a Gerbil Model of Transient Forebrain Ischemia by Attenuating Oxidative Stress and Activating PI3K/Akt/GSK3β P
- Acetone has anti-inflammatory effects on experimental contact reactions. DiVA portal.
- ADEQUACY OF THE DATABASE - Toxicological Profile for Acetone.
- Neuroprotective Effects of Purpurin Against Ischemic Damage via MAPKs, Bax, and Oxidative Stress Cascades in the Gerbil Hippocampus. PubMed.
- Neuroprotective effects of phenyl-t-butyl-nitrone in gerbil global brain ischemia and in cultured r
- Anti-Tumor Potential of Gymnema sylvestre Saponin Rich Fraction on In Vitro Breast Cancer Cell Lines and In Vivo Tumor-Bearing Mouse Models. MDPI.
- Toxicological Profile for Acetone. Agency for Toxic Substances and Disease Registry.
- Anti-inflammatory and analgesic activity of ononitol monohydrate isolated from Cassia tora L. in animal models.
- Neuroprotective effect of alpha-phenyl-N-tert-butylnitrone in gerbil hippocampus is mediated by the mitogen-activated protein kinase pathway and he
- TOXICOKINETICS, SUSCEPTIBLE POPULATIONS, BIOMARKERS, CHEMICAL INTERACTIONS - Toxicological Profile for Acetone.
- Analgesic and Anti-Inflammatory Effects of 80% Methanol Extract and Solvent Fractions of the Leaves of Vernonia auriculifera Hiern. (Asteraceae). PubMed.
- Antitumor activity of vanadocene Y and its selenocyanate derivative in xenografted caki-1 tumors in mice.
- Evaluation of anti-inflammatory activity of Vernonia cinerea Less.
- Antineoplastic activity of acetone semicarbazone (ASC) against Ehrlich ascites carcinoma (EAC) bearing mice.
- A novel mouse model using optical imaging to detect on-target, off-tumor CAR-T cell toxicity. Revvity.
- Dangerous liaisons: STAT3 and NF-κB collaboration and crosstalk in cancer.
- The Generation and Application of Patient-Derived Xenograft Model for Cancer Research.
- Xanthatin inhibits STAT3 and NF‐κB signalling by covalently binding to JAK and IKK kinases.
- NF-kB-dependent activation of STAT3 by H. pylori is suppressed by TFF1.
- In vivo deposition of poorly soluble drugs. PubMed.
- TOXICOKINETICS, SUSCEPTIBLE POPULATIONS, BIOMARKERS, CHEMICAL INTERACTIONS - Toxicological Profile for Acetone.
- Acetone. PubChem.
Sources
- 1. 3-Buten-2-one, 4-(4-hydroxy-3-methoxyphenyl)- [webbook.nist.gov]
- 2. Dehydrozingerone, a Curcumin Analog, as a Potential Anti-Prostate Cancer Inhibitor In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Neuroprotective effect of Vanillin on hypoxic-ischemic brain damage in neonatal rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel Semisynthetic Derivative of Dehydrozingerone (DHZ-15) Modulates Lipopolysaccharide-Stimulated Macrophages by Targeting the NF-κB/p65 Pathway and In Vivo Evaluation in a Sepsis BALB/c Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. (E)-4-(4-Methoxyphenyl)but-3-en-2-one - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analgesic and Anti-Inflammatory Effects of 80% Methanol Extract and Solvent Fractions of the Leaves of Vernonia auriculifera Hiern. (Asteraceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dehydrozingerone, a Curcumin Analog, as a Potential Anti-Prostate Cancer Inhibitor In Vitro and In Vivo | MDPI [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. rjpdft.com [rjpdft.com]
- 11. Neuroprotective effects of phenyl-t-butyl-nitrone in gerbil global brain ischemia and in cultured rat cerebellar neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Evaluation of anti-inflammatory activity of Vernonia cinerea Less. extract in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. atsdr.cdc.gov [atsdr.cdc.gov]
Troubleshooting & Optimization
Technical Support Center: Vanillylidene Acetone Synthesis
Welcome to the technical support guide for the synthesis of Vanillylidene Acetone. This document provides in-depth troubleshooting advice and answers to frequently asked questions encountered during the Claisen-Schmidt condensation of vanillin and acetone. Our goal is to equip you with the expertise to diagnose and resolve issues leading to low yields, ensuring successful and reproducible outcomes in your research.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction has a very low conversion rate or has stalled completely. What are the primary factors to investigate?
Answer: A stalled or low-conversion reaction is one of the most common issues. The root cause often lies in the foundational parameters of the reaction setup. A systematic check of reactants, catalyst, and conditions is the most effective diagnostic approach.
-
Reagent Purity: The purity of your starting materials is paramount.
-
Acetone: Commercial grades of acetone can contain significant amounts of water or aldehyde impurities from oxidation, which can interfere with the reaction.[1][2] Aldehyd impurities can lead to unwanted side products, while water can affect the concentration of the base catalyst. Consider using freshly opened, analytical grade acetone or purifying it prior to use.[1]
-
Vanillin: Ensure the vanillin is pure and free from acidic contaminants like vanillic acid, which would neutralize the base catalyst.
-
Solvent: If using a solvent like ethanol, ensure it is not denatured with acidic compounds and is sufficiently dry.[3]
-
-
Catalyst Activity & Loading: The base catalyst is the engine of this reaction.
-
Inactivation: The catalyst (e.g., NaOH, KOH) can be neutralized by acidic impurities in the reactants or solvent, or even by atmospheric CO₂ if stock solutions are old. Prepare fresh catalyst solutions for optimal results.
-
Insufficient Loading: Catalyst loading is critical. While it is catalytic, a certain threshold is needed to drive the reaction at a reasonable rate. For many standard protocols, catalyst amounts range from 10 mol% to being used in stoichiometric excess depending on the specific procedure.[4] If the reaction stalls, a carefully controlled addition of more catalyst may restart it, but be wary of adding too much, which can cause other issues (see Q2).
-
-
Stoichiometry: The molar ratio of reactants dictates the product distribution. For the synthesis of the mono-substituted this compound, a large excess of acetone is typically used to ensure the enolate of acetone preferentially attacks vanillin and to minimize the formation of the di-substituted byproduct. A common ratio is 1 equivalent of vanillin to 10-25 equivalents of acetone.[5]
Q2: The reaction mixture turned into a dark, tar-like substance, and I cannot isolate a solid product. What causes this?
Answer: The formation of a dark, viscous oil or "tar" is a clear indication of product decomposition or undesired polymerization reactions.[4] This is almost always a result of reaction conditions that are too harsh.
-
Excessive Base Concentration: A high concentration of a strong base like NaOH can promote side reactions. Aldehydes, including vanillin, can undergo polymerization under strongly basic conditions.[4] Furthermore, the product itself, an α,β-unsaturated ketone, can be susceptible to further reactions or polymerization in a harsh basic environment.
-
High Temperature: While gentle heating can sometimes increase the reaction rate, excessive temperatures will accelerate decomposition and polymerization pathways, leading to tar formation.[4] Most successful this compound syntheses are performed at or below room temperature to maintain control.[5]
Troubleshooting Steps:
-
Reduce Catalyst Concentration: Lower the molarity of your base solution.
-
Control Temperature: Run the reaction in an ice bath, especially during the addition of the base catalyst, to dissipate any exothermic heat generated.
-
Controlled Addition: Add the base catalyst solution dropwise to the solution of vanillin and acetone. This maintains a low instantaneous concentration of the base and allows for better temperature control.
Q3: My product "oiled out" as a sticky solid during acidification and will not crystallize properly. How can I resolve this?
Answer: This is a common problem during the work-up phase. The goal of acidification is to neutralize the phenoxide on the vanillin moiety and the excess base catalyst, which reduces the product's solubility in the aqueous medium and causes it to precipitate. When this process is uncontrolled, an amorphous oil forms instead of a crystalline solid, trapping impurities and making isolation difficult.
-
Cause: Rapid or incomplete neutralization is the primary cause. If the pH is changed too quickly or if localized areas of high acid concentration form, the product can crash out of solution amorphously.
Solutions and Prevention:
-
Slow, Dilute Acidification: Add a cool, dilute acid solution (e.g., 1-3M HCl) slowly while vigorously stirring the reaction mixture.[5] This ensures a gradual and homogenous pH change, promoting the formation of seed crystals and leading to controlled crystallization.
-
Induce Crystallization: If an oil has already formed, you can try to induce crystallization by:
-
Scratching: Use a glass rod to scratch the inside surface of the flask below the oil's surface. The microscopic imperfections in the glass can serve as nucleation sites.
-
Seeding: If you have a small amount of crystalline product from a previous batch, add a tiny crystal to the oil.
-
Trituration: Add a small amount of a solvent in which the product is poorly soluble (like cold water or a hexane/ethanol mixture) and stir or scrape the oil vigorously. This can sometimes wash away impurities that inhibit crystallization and provide the mechanical energy needed for lattice formation.
-
-
pH Adjustment & Ionic Strength: Sometimes, adjusting the final pH or increasing the ionic strength of the solution by adding a saturated salt solution (brine) can help "salt out" the product and encourage precipitation.
Q4: My TLC analysis shows multiple spots, indicating significant side-product formation. What are these byproducts and how can they be minimized?
Answer: The presence of multiple products points to competing reaction pathways. Understanding these pathways is key to suppressing them.
-
Di-vanillylidene Acetone (Double Condensation): Acetone has α-hydrogens on both sides of its carbonyl group and can react with two molecules of vanillin.[6] This is often the most significant byproduct.
-
Solution: Employ a large excess of acetone in the reaction. Le Châtelier's principle dictates that this will favor the mono-condensation product.
-
-
Self-Condensation of Acetone: Acetone can react with itself to form products like diacetone alcohol and mesityl oxide.[7][8]
-
Solution: This is generally less favorable than the reaction with vanillin, as aldehydes are more electrophilic than ketones.[9] Running the reaction at lower temperatures and ensuring vanillin is present when the base is added can minimize this pathway.
-
-
Cannizzaro Reaction: Vanillin, being an aldehyde with no α-hydrogens, can theoretically undergo a Cannizzaro reaction in the presence of a strong base, where two molecules disproportionate to form vanillyl alcohol and vanillic acid.
-
Solution: Fortunately, the aldol condensation is typically much faster than the Cannizzaro reaction. This side reaction is usually negligible unless extremely harsh conditions (very high base concentration and temperature) are used.
-
The relationship between these pathways can be visualized as a competition originating from the key enolate intermediate.
Visualizing Reaction Pathways
Below is a diagram illustrating the main reaction and potential side reactions.
Caption: Competing pathways in the synthesis of this compound.
Quantitative Data Summary
Optimizing reaction conditions is crucial for maximizing yield. The following table summarizes conditions reported in various protocols.
| Parameter | Condition 1 (Standard Lab) | Condition 2 (Solvent-Free) | Potential Impact on Yield | Reference |
| Catalyst | 10% aq. NaOH | Solid NaOH (20 mol%) | Stronger base can increase rate but risks side reactions. | [6],[4] |
| Solvent | 95% Ethanol | None (Grinding) | Solvent-free can increase concentration and rate, often with higher yields. | [4],[5] |
| Temperature | 0-25 °C (Ice bath to RT) | Room Temperature | Lower temp minimizes side reactions; higher temp can decompose product. | [5],[4] |
| Time | 1-24 hours | 5-15 minutes | Insufficient time leads to low conversion; excess time may promote byproduct formation. | [5],[4] |
| Vanillin:Acetone | 1 : 10-25 (molar ratio) | 1 : 1 (molar ratio) | Excess acetone favors mono-product; 1:1 ratio risks di-substitution. | [5], |
Experimental Protocols
Appendix A: Standard Protocol for this compound Synthesis
This protocol is a representative method for synthesizing this compound under aqueous-ethanolic conditions.
Materials:
-
Vanillin
-
Acetone (Analytical Grade)
-
Sodium Hydroxide (NaOH)
-
Ethanol (95%)
-
Hydrochloric Acid (HCl), 3M
-
Deionized Water
-
Magnetic stirrer and stir bar
-
Erlenmeyer flask
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
Preparation: In a 100 mL Erlenmeyer flask, dissolve 3.0 g of vanillin in 20 mL of 95% ethanol. Add 10 mL of acetone to this solution.
-
Catalyst Solution: Separately, prepare the catalyst solution by dissolving 2.0 g of NaOH in 20 mL of deionized water. Cool this solution in an ice bath.
-
Reaction Initiation: Place the flask containing the vanillin-acetone solution on a magnetic stirrer and begin stirring. Add the cold NaOH solution dropwise over a period of 10-15 minutes. A color change to yellow/orange should be observed.[10]
-
Reaction: Continue stirring the mixture at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is often complete within 1-4 hours, though some protocols allow it to stir for up to 24 hours.[4]
-
Precipitation: Once the reaction is complete (vanillin spot has disappeared on TLC), cool the reaction mixture in an ice bath. Slowly and with vigorous stirring, add 3M HCl dropwise until the solution is acidic (pH ~2-3, check with pH paper). A yellow precipitate should form.[5]
-
Isolation: Allow the mixture to stand in the ice bath for 15-20 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration using a Buchner funnel.
-
Purification: Wash the collected crystals with two portions of cold deionized water to remove any remaining acid and salts. The crude product can be further purified by recrystallization from a minimal amount of hot ethanol.
Appendix B: Base-Catalyzed Reaction Mechanism
The synthesis proceeds via a base-catalyzed aldol condensation followed by dehydration.
Caption: Mechanism of the base-catalyzed Claisen-Schmidt condensation.[11]
Appendix C: Troubleshooting Workflow
Use this flowchart to systematically diagnose the cause of low yield.
Caption: A systematic workflow for troubleshooting low yields.
References
- Quora. (2017).
- Wang, Y., et al. (2023). Research progress of catalysts for aldol condensation of biomass based compounds. RSC. Link
- Ashenhurst, J. (2022). Aldol Addition and Condensation Reactions. Master Organic Chemistry. Link
- Kelly, G.J. (n.d.).
- Wikipedia. (n.d.).
- BenchChem. (2025).
- Reddit r/chemistry. (2020). My first synthesis was not as efficient as I had hoped. 16% yield. Link
- Reddit r/Chempros. (2024). What are some common causes of low reaction yields?Link
- BenchChem. (2025). Technical Support Center: Optimization of Claisen-Schmidt Reaction Conditions. Link
- ResearchGate. (n.d.).
- PierpaLab. (2024).
- arXiv. (2023). When Yield Prediction Does Not Yield Prediction: An Overview of the Current Challenges. Link
- ResearchGate. (n.d.).
- Chemical Education Xchange. (n.d.).
- CymitQuimica. (n.d.). CAS 1080-12-2: this compound. Link
- University of Missouri-St. Louis. (n.d.).
- ChemicalBook. (2025). Vanillylidenacetone | 1080-12-2. Link
- Wikipedia. (n.d.).
- University of California, Irvine. (n.d.).
- VNU University of Science. (2016).
- ResearchGate. (n.d.).
- ResearchGate. (n.d.).
- Google Patents. (n.d.).
- GSRS. (n.d.). This compound. Link
- TGSC Information System. (n.d.). This compound. Link
- World Journal of Pharmaceutical Research. (2023).
- Parchem. (n.d.). This compound. Link
- Google Patents. (n.d.).
- Semantic Scholar. (2019). Synthesis of Dibenzylidene Acetone via Aldol Condensation of Diacetone Alcohol with Substituted Benzaldehydes. Link
- YouTube. (2022). synthesis of dibenzylideneacetone (dba)
- Google Patents. (n.d.).
- ResearchGate. (n.d.).
- IOP Conference Series: Materials Science and Engineering. (2018).
- ResearchGate. (n.d.). Vanillin-acetone assay under optimized conditions. Link
- PubMed. (2013). Purification and characterization of the acetone carboxylase of Cupriavidus metallidurans strain CH34. Link
- Sunresin. (n.d.).
- ResearchGate. (n.d.).
Sources
- 1. US5399776A - Purification of acetone - Google Patents [patents.google.com]
- 2. US6303826B1 - Method for purification of acetone - Google Patents [patents.google.com]
- 3. reddit.com [reddit.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Vanillylidenacetone | 1080-12-2 [chemicalbook.com]
- 6. Claisen-Schmidt Condensation [cs.gordon.edu]
- 7. nacatsoc.org [nacatsoc.org]
- 8. researchgate.net [researchgate.net]
- 9. sites.nvcc.edu [sites.nvcc.edu]
- 10. Aldol Condensation Reaction - Vanillin [chemedx.org]
- 11. Aldol condensation - Wikipedia [en.wikipedia.org]
"improving crystallization of Vanillylidene acetone from ethanol"
Welcome to the Technical Support Center dedicated to the successful crystallization of Vanillylidene Acetone. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to overcome common challenges encountered during the purification of this compound from ethanol. Our focus is on not just what to do, but why you're doing it, empowering you with the scientific principles to optimize your experimental outcomes.
Core Principles: The Science of Crystallization
Crystallization is a powerful purification technique that relies on the differences in solubility between a compound and its impurities in a given solvent. The fundamental principle is that most solids are more soluble in a hot solvent than in a cold one.[1] A successful crystallization process involves two key stages: nucleation, the initial formation of small crystal seeds, and crystal growth, where more molecules from the solution deposit onto the existing nuclei to form larger, purer crystals.[2][3] Slow and controlled cooling is paramount, as it allows for the selective incorporation of the desired molecules into the growing crystal lattice, effectively excluding impurities.[4][5]
Troubleshooting Guide: A-to-Z Problem Solving
This section addresses specific issues you may encounter during the crystallization of this compound from ethanol in a practical question-and-answer format.
Q1: I've dissolved my crude this compound in hot ethanol, but upon cooling, no crystals are forming. What's happening and what should I do?
A1: This is a common issue often attributed to either supersaturation or the use of excessive solvent.[6]
-
Causality: A supersaturated solution is one where the concentration of the solute (this compound) is higher than its equilibrium solubility at a given temperature, yet crystallization has not initiated.[7] This can happen if there are no nucleation sites for crystals to begin forming. Alternatively, if too much ethanol was used, the solution may not be saturated enough for crystals to form even at lower temperatures, resulting in a poor or no yield.[7][8]
-
Solutions:
-
Induce Nucleation by Scratching: Use a glass rod to gently scratch the inside of the flask below the surface of the solution. The microscopic scratches on the glass provide nucleation sites for crystal growth to begin.[1][7]
-
Seed Crystal Addition: If you have a small amount of pure this compound, add a tiny crystal to the solution. This "seed" will act as a template for other molecules to deposit onto, initiating crystallization.[7]
-
Reduce Solvent Volume: If the first two methods fail, it's likely you've used too much ethanol. Gently heat the solution to evaporate some of the solvent. Once the volume is reduced, allow the solution to cool again. Be careful not to evaporate too much solvent, as this can cause the compound to "crash out" of solution too quickly, trapping impurities.[6]
-
Cooling to a Lower Temperature: Ensure you have allowed sufficient time for cooling. If crystals do not form at room temperature, try placing the flask in an ice bath to further decrease the solubility of your compound.[9]
-
Q2: Instead of crystals, an oily substance is forming at the bottom of my flask. What is "oiling out" and how can I prevent it?
A2: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid.[8] This is a significant problem because the oil can trap impurities, defeating the purpose of recrystallization.[10][11]
-
Causality: Oiling out typically happens when the melting point of the solute is lower than the boiling point of the solvent, and the solution becomes saturated at a temperature above the solute's melting point.[8][11] this compound has a melting point of approximately 125-130°C.[12][13][14][15] While ethanol's boiling point is much lower (around 78°C), significant impurities can depress the melting point of the crude product, making oiling out a possibility.[11]
-
Solutions:
-
Reheat and Add More Solvent: The most immediate solution is to reheat the mixture to redissolve the oil. Then, add a small amount of additional hot ethanol to decrease the saturation temperature of the solution. This should allow the solution to cool to a temperature below the compound's melting point before crystallization begins.[8]
-
Slower Cooling: Allow the solution to cool much more slowly. Insulating the flask can help. This gives the molecules more time to orient themselves into a crystal lattice rather than aggregating as a liquid.[4][6]
-
Use a Mixed Solvent System: If oiling out persists, consider a two-solvent recrystallization. A good option would be an ethanol-water system. Dissolve the this compound in a minimal amount of hot ethanol (the "good" solvent). Then, add hot water (the "poor" solvent in which this compound is not very soluble) dropwise until the solution becomes slightly cloudy. Add a few drops of hot ethanol to redissolve the cloudiness and then allow it to cool slowly.[16][17]
-
Q3: My crystallization worked, but the yield is very low. How can I improve it?
A3: A low yield indicates that a significant portion of your product remained dissolved in the solvent.
-
Causality: The most common reasons for low yield are using too much solvent, not allowing sufficient time for the solution to cool completely, or washing the collected crystals with too much or warm solvent.[7][8]
-
Solutions:
-
Minimize Solvent Usage: Use the minimum amount of hot ethanol necessary to fully dissolve the crude this compound.[1]
-
Ensure Complete Cooling: After cooling to room temperature, place the flask in an ice bath for at least 15-20 minutes to maximize the amount of product that crystallizes out of the solution.[18]
-
Wash with Ice-Cold Solvent: When washing the collected crystals, use a minimal amount of ice-cold ethanol. Using warm solvent will redissolve some of your product.[7]
-
Recover from the Mother Liquor: If you still have the filtrate (the "mother liquor"), you can try to recover more product by evaporating some of the solvent and cooling the remaining solution again. However, be aware that the crystals obtained from this second crop may be less pure.
-
Q4: The crystals I obtained are colored, but pure this compound should be a yellow powder. How do I remove colored impurities?
A4: The presence of color indicates that your product is still contaminated with colored impurities.
-
Causality: Colored impurities can be adsorbed onto the surface of the crystals as they form.[16]
-
Solution:
-
Use Activated Charcoal: Redissolve the colored crystals in a minimal amount of hot ethanol. Add a very small amount of activated charcoal (a spatula tip's worth) to the hot solution. The charcoal will adsorb the colored impurities.[1][16]
-
Hot Filtration: Perform a hot gravity filtration to remove the charcoal. It is crucial to keep the solution hot during this step to prevent your product from crystallizing prematurely in the filter paper.[16][17]
-
Recrystallize: Allow the hot, decolorized filtrate to cool slowly to form pure, yellow crystals.
-
Frequently Asked Questions (FAQs)
Q: What are the ideal properties of a recrystallization solvent? A: An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. It should also either not dissolve the impurities at all or dissolve them very well even at low temperatures so they remain in the mother liquor. Additionally, the solvent should not react with the compound and should be volatile enough to be easily removed from the crystals.[1]
Q: How can I determine the right amount of ethanol to use? A: The goal is to use the minimum amount of boiling ethanol to dissolve your crude product.[7] Add the hot ethanol in small portions to your crude solid while heating, and continue adding until the solid just dissolves.
Q: Why is slow cooling important for forming pure crystals? A: Slow cooling allows the molecules of the desired compound to selectively arrange themselves into a stable crystal lattice.[4][5] Rapid cooling can trap impurities within the crystal structure.[1]
Q: What is the melting point of pure this compound? A: The reported melting point of this compound is in the range of 125-130°C.[12][13][14][15] A sharp melting point within this range is a good indicator of purity. Impurities will typically cause the melting point to be lower and broader.
Experimental Protocols
Single-Solvent Recrystallization of this compound from Ethanol
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. In a separate beaker, heat ethanol to its boiling point. Add a small amount of the hot ethanol to the flask containing the solid and swirl. Continue adding hot ethanol in small portions until the solid is completely dissolved.
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and swirl.
-
Hot Filtration (if necessary): If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining impurities.
-
Drying: Allow the crystals to air dry on the filter paper or in a desiccator.
Data Summary
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₂O₃ | [12][19] |
| Molecular Weight | 192.21 g/mol | [12][19] |
| Appearance | Yellowish, needle-like crystals or powder | [12][13][14] |
| Melting Point | 125 - 130 °C | [12][13][14][15] |
| Solubility in Ethanol | Moderately soluble; Soluble up to 20 mg/ml | [12][15] |
Visualizations
Recrystallization Workflow
Caption: Workflow for the recrystallization of this compound.
Troubleshooting Decision Tree
Caption: Decision tree for common crystallization problems.
References
- Deardorff, D. R. (n.d.).
- National Center for Biotechnology Information. (n.d.). This compound. PubChem.
- CK-12 Foundation. (n.d.).
- The Good Scents Company. (n.d.). This compound, 1080-12-2.
- ECHEMI. (2015, December 16).
- Parchem. (n.d.). This compound (Cas 1080-12-2).
- ECHEMI. (n.d.).
- ChemBK. (n.d.). This compound.
- Sigma-Aldrich. (n.d.). Vanillylidenacetone.
- JoVE. (2025, May 22).
- Unknown. (n.d.).
- Quora. (2022, September 23).
- Yoreo, J., & Vekilov, P. (2003, January 3).
- Unknown. (n.d.).
- Wikipedia. (n.d.).
- Alaqua Inc. (2025, April 8).
- University of York. (n.d.).
- Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
- ChemicalBook. (2025, December 11). Vanillylidenacetone.
- Unknown. (n.d.).
- Wiberg, K. B. (1960). Laboratory Technique in Organic Chemistry. McGraw-Hill.
- University of Colorado Boulder. (n.d.). Recrystallization - Single Solvent. Department of Chemistry.
- Benchchem. (n.d.).
- CymitQuimica. (n.d.). This compound.
- Unknown. (n.d.).
- Organic Process Research & Development. (2019, July 22).
- Mettler Toledo. (n.d.).
- Reddit. (2013, February 3).
- Unknown. (2010, July). Recrystallization is the most common method for purifying solid compoun.
- Unknown. (n.d.). This compound (CAS 1080-12-2): Odor profile, Properties, & IFRA compliance.
- Sigma-Aldrich. (n.d.). Solvent Miscibility Table.
- Reddit. (2021, September 8). Crystallisation according to guide failed - what went wrong or has been misinterpreted?.
- Nerz, J. (2013, February 3).
- National Center for Biotechnology Information. (2021). Table 4-2, Physical and Chemical Properties of Acetone.
- SHANDONG LOOK CHEMICAL. (2020, September 28). Acetone, ethanol and other solvents and water miscibility, you can use it to do extraction solvent!
- ResearchGate. (2012, September 12).
- Scribd. (n.d.). Solvent Miscibility Table.
- Alfa Chemistry. (n.d.). Solvent Miscibility Table.
- Global Substance Registration System. (n.d.). This compound.
- Organic Syntheses Procedure. (n.d.). Submitted by Rick L. Danheiser, James S. Nowick, Janette H. Lee, Raymond F. Miller, and Alexandre H. Huboux.
- Sigma-Aldrich. (n.d.). Solubility and thermodynamic function of vanillin in ten different environmentally benign solvents.
- ResearchGate. (n.d.). Physical properties of acetone and ethanol.
- Master Organic Chemistry. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties.
- Accu Dyne Test. (n.d.). Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids.
Sources
- 1. ck12.org [ck12.org]
- 2. Video: Crystal Growth: Principles of Crystallization [jove.com]
- 3. Crystallization - Wikipedia [en.wikipedia.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. echemi.com [echemi.com]
- 6. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. web.mnstate.edu [web.mnstate.edu]
- 10. mt.com [mt.com]
- 11. reddit.com [reddit.com]
- 12. This compound | C11H12O3 | CID 59039607 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. This compound, 1080-12-2 [thegoodscentscompany.com]
- 14. parchem.com [parchem.com]
- 15. chembk.com [chembk.com]
- 16. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Home Page [chem.ualberta.ca]
- 19. GSRS [gsrs.ncats.nih.gov]
Technical Support Center: Synthesis of Vanillylidene Acetone
Welcome to the technical support center for the synthesis of vanillylidene acetone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding this common aldol condensation reaction. Our goal is to equip you with the knowledge to not only identify and solve common issues but also to understand the underlying chemical principles to optimize your synthetic outcomes.
I. Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific problems that may arise during the synthesis of this compound, providing potential causes and actionable solutions.
Problem 1: Low or No Yield of the Desired Product
Symptoms: After acidification, little to no yellow precipitate of this compound is observed. The reaction mixture may remain a dark, homogenous solution.
Potential Causes & Solutions:
| Cause | Explanation | Troubleshooting Steps |
| Insufficient Base | The aldol condensation is base-catalyzed. The base deprotonates acetone to form the reactive enolate nucleophile.[1][2] Insufficient base leads to a slow or incomplete reaction. | 1. Verify Base Concentration: Ensure the correct concentration and amount of sodium hydroxide (NaOH) solution is used. A common protocol uses a 20% (w/v) aqueous NaOH solution.[3] 2. pH Check: Before acidification, check the pH of the reaction mixture. It should be strongly basic (pH > 12). |
| Reaction Time Too Short | The reaction requires sufficient time for completion. While the solution turns yellow/orange relatively quickly, the reaction may not be complete. | 1. Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the vanillin starting material.[3] 2. Extend Reaction Time: If vanillin is still present, continue stirring the reaction mixture at room temperature. Reaction times of up to 24 hours have been reported. |
| Low Reaction Temperature | While the initial addition of NaOH is often done at a lower temperature to control the exothermic reaction, the reaction itself should proceed at room temperature.[3] | 1. Maintain Room Temperature: Ensure the reaction is stirred at ambient temperature after the initial addition of the base. |
| Impure Starting Materials | Impurities in vanillin or acetone can interfere with the reaction. Oxidized vanillin or acetone containing significant amounts of water or other carbonyl compounds can lead to side reactions.[4][5] | 1. Use Pure Reagents: Use high-purity vanillin and acetone. If necessary, purify the starting materials before use. |
Problem 2: Formation of a Dark, Oily, or Tarry Product Instead of a Crystalline Solid
Symptoms: Upon acidification, a dark, viscous oil separates from the solution instead of the expected yellow, crystalline precipitate.
Potential Causes & Solutions:
| Cause | Explanation | Troubleshooting Steps |
| Self-Condensation of Acetone | In the presence of a strong base, acetone can undergo self-condensation to form products like diacetone alcohol and mesityl oxide.[4][6] These can further react to form higher molecular weight, polymeric materials, which often present as oils or tars. | 1. Use Excess Acetone: Employing a large excess of acetone helps to ensure that the enolate of acetone reacts preferentially with vanillin rather than another molecule of acetone. 2. Control Temperature: Add the base slowly and with cooling to prevent a rapid increase in temperature, which can favor self-condensation.[3] |
| Formation of Dithis compound | If the stoichiometry is not carefully controlled, a second molecule of vanillin can react with the initial this compound product to form dithis compound. This byproduct can affect the crystallinity of the final product.[7] | 1. Stoichiometric Control: Use a significant excess of acetone relative to vanillin to favor the formation of the mono-substituted product. |
| Rapid Acidification | Adding the acid too quickly can cause the product to precipitate out of solution rapidly as an oil rather than forming well-defined crystals. | 1. Slow Acidification: Add the acid dropwise with vigorous stirring to allow for controlled precipitation and crystal formation. |
| Incorrect pH at Precipitation | The final pH after acidification is crucial for proper precipitation. | 1. Ensure Sufficient Acidity: The pH should be brought to less than 7 to ensure the phenoxide of this compound is protonated, reducing its solubility in the aqueous solution.[3] |
Problem 3: Product is Difficult to Purify and has a Low Melting Point
Symptoms: The isolated solid is off-color (e.g., greenish or brown) and has a broad or low melting point, indicating the presence of impurities.
Potential Causes & Solutions:
| Cause | Explanation | Troubleshooting Steps |
| Presence of Unreacted Vanillin | Incomplete reaction will leave unreacted vanillin in the crude product. | 1. Monitor with TLC: As mentioned previously, ensure the reaction has gone to completion using TLC. 2. Recrystallization: Vanillin is more polar than this compound and can often be separated by recrystallization from a suitable solvent system, such as an ethanol-water mixture. |
| Presence of the Aldol Adduct | The initial β-hydroxy ketone (aldol addition product) may not have fully dehydrated to the final α,β-unsaturated ketone.[2][6] This intermediate is more polar and will lower the melting point of the final product. | 1. Ensure Dehydration: Heating the reaction mixture can promote the elimination of water to form the conjugated product.[6] However, this must be done cautiously to avoid promoting side reactions. In many standard procedures, the dehydration occurs readily at room temperature given enough time. |
| Co-precipitation of Side Products | Side products such as those from acetone self-condensation can co-precipitate with the desired product. | 1. Effective Recrystallization: Perform a careful recrystallization. A 1:1 ethanol-water mixture is often effective. Dissolve the crude product in a minimal amount of hot ethanol and add hot water dropwise until the solution becomes cloudy. Then, add a small amount of hot ethanol to redissolve the solid and allow it to cool slowly. |
II. Frequently Asked Questions (FAQs)
Q1: What is the mechanism for the formation of this compound?
The synthesis of this compound is a base-catalyzed aldol condensation reaction, specifically a Claisen-Schmidt condensation, which occurs between an aldehyde with no α-hydrogens (vanillin) and a ketone with α-hydrogens (acetone).[8] The mechanism proceeds in the following steps:
-
Enolate Formation: A hydroxide ion removes an acidic α-hydrogen from acetone to form a resonance-stabilized enolate ion.[9]
-
Nucleophilic Attack: The enolate ion acts as a nucleophile and attacks the electrophilic carbonyl carbon of vanillin, forming a β-hydroxy ketone intermediate (an aldol adduct).[9]
-
Dehydration: The aldol adduct is then dehydrated (loses a molecule of water) under the basic conditions to form the final α,β-unsaturated ketone, this compound. This elimination is driven by the formation of a stable, conjugated system.[6]
Q2: What are the most common side products and how can they be minimized?
The primary side products in this synthesis are the result of acetone self-condensation and the double condensation of vanillin with acetone.
| Side Product | Formation Mechanism | Minimization Strategy |
| Diacetone Alcohol & Mesityl Oxide | Acetone enolate attacks another molecule of acetone.[4][6] | Use a large excess of acetone to increase the probability of the enolate reacting with vanillin. Maintain a controlled temperature during base addition. |
| Dithis compound | The enolate of this compound reacts with a second molecule of vanillin.[7] | Use a molar excess of acetone relative to vanillin. |
| Polymeric Materials | Further condensation and polymerization of acetone self-condensation products. | Controlled reaction conditions (temperature, slow base addition) and use of excess acetone. |
Q3: Why is an excess of acetone used in this reaction?
An excess of acetone is used for two primary reasons:
-
To Favor the Desired Reaction: According to Le Châtelier's principle, increasing the concentration of one reactant (acetone) drives the equilibrium towards the products. More importantly, it increases the statistical likelihood that the acetone enolate will react with vanillin, which is present in a lower concentration, rather than with another molecule of acetone.
-
To Prevent Double Condensation: Using a large excess of acetone helps to ensure that the reaction stops after the addition of one molecule of vanillin, minimizing the formation of the dithis compound byproduct.[10]
Q4: What is the purpose of the acidification step at the end of the reaction?
The acidification step serves two crucial purposes:
-
Neutralization: It neutralizes the excess sodium hydroxide catalyst, quenching the reaction.
-
Precipitation: In the basic reaction medium, the phenolic hydroxyl group of this compound is deprotonated to form a phenoxide. This phenoxide is soluble in the aqueous reaction mixture. Adding acid protonates the phenoxide, converting the product back to its neutral form, which is significantly less soluble in water, causing it to precipitate out of the solution.[3]
III. Experimental Protocol: Synthesis and Purification of this compound
This protocol is a representative example and may require optimization based on specific laboratory conditions and reagent purity.
Materials:
-
Vanillin
-
Acetone
-
Sodium Hydroxide (NaOH)
-
Hydrochloric Acid (HCl), concentrated or 3M
-
Ethanol
-
Deionized Water
-
Standard laboratory glassware, magnetic stirrer, and filtration apparatus
Procedure:
-
Dissolution of Vanillin: In an Erlenmeyer flask, dissolve 3.90 g of vanillin in 30 mL of acetone.
-
Preparation of Base: In a separate beaker, dissolve 1.97 g of sodium hydroxide in 20 mL of water. Cool the solution in an ice bath.
-
Reaction Initiation: While stirring the vanillin-acetone solution, slowly add the sodium hydroxide solution. The solution will turn yellow and then darken to an orange/red color as the reaction progresses.
-
Reaction: Allow the mixture to stir at room temperature. Monitor the reaction's progress by TLC until the vanillin is consumed (approximately 24 hours).[3]
-
Acidification and Precipitation: Slowly add a 16% hydrochloric acid solution to the reaction mixture with vigorous stirring until the solution is strongly acidic (pH < 7). A yellow precipitate should form.
-
Isolation of Crude Product: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the solid with cold water to remove any inorganic salts and unreacted starting materials.[3]
-
Recrystallization: Transfer the crude solid to a clean Erlenmeyer flask. Add a minimal amount of hot 1:1 ethanol-water mixture to dissolve the solid. Allow the solution to cool slowly to room temperature, then place it in an ice bath to complete crystallization.
-
Final Product Isolation: Collect the purified bright yellow crystals by vacuum filtration, wash with a small amount of ice-cold ethanol-water, and allow them to dry.
IV. References
-
ResearchGate. Possible reaction mechanism for the aldol condensation of vanillin with acetone. Available from: [Link]
-
PierpaLab. Vanillin acetone aldol condensation. (2024-09-24). Available from: [Link]
-
Master Organic Chemistry. Aldol Addition and Condensation Reactions. (2022-04-14). Available from: [Link]
-
ADICHEMISTRY. ALDOL REACTION | ADDITION | CONDENSATION | MECHANISM. Available from: [Link]
-
Wikipedia. Aldol condensation. Available from: [Link]
-
Chemistry LibreTexts. Aldol Condensation. (2023-01-22). Available from: [Link]
-
Organic Syntheses. LARGE SCALE, GREEN SYNTHESIS OF A GENERATION-1 MELAMINE (TRIAZINE) DENDRIMER. DOI: 10.15227/orgsyn.086.0151. Available from: [Link]
-
Chemistry LibreTexts. 23.5: Mixed Aldol Reactions. (2023-01-28). Available from: [Link]
-
Magritek. The Aldol Condensation. Available from: [Link]
-
ResearchGate. Synthesis and Study of Some Dibenzylidene Acetone Derivatives. (2016-12-22). Available from: [Link]
-
gsrs. This compound. Available from: [Link]
-
Web Pages. 9. Aldol Reaction. Available from: [Link]
-
ResearchGate. Vanillin-acetone assay under optimized conditions. Available from: [Link]
-
Google Patents. Purification of acetone - US5399776A. Available from:
-
LCGC International. Investigating Solvent Purity Using Comprehensive Gas Chromatography: A Study of Acetones. Available from: [Link]
-
Reddit. why vanillin is less polar than vanillyliden acetone? (2024-09-29). Available from: [Link]
-
The Good Scents Company. This compound, 1080-12-2. Available from: [Link]
-
Organic Syntheses. Dibenzalacetone. Available from: [Link]
-
Organic Syntheses. acetone cyanohydrin. Available from: [Link]
-
Google Patents. Method for purification of acetone - US6303826B1. Available from:
-
Google Patents. Purification of acetone - US3668256A. Available from:
-
Reddit. Propose the worst synthesis for acetone. (2023-12-07). Available from: [Link]
-
Google Patents. Vanillin purification - US3049566A. Available from:
-
Google Patents. Method for purifying acetone - US6340777B1. Available from:
-
Organic Syntheses. Benzalacetone. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Aldol condensation - Wikipedia [en.wikipedia.org]
- 3. Vanillylidenacetone | 1080-12-2 [chemicalbook.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. US3049566A - Vanillin purification - Google Patents [patents.google.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. d.web.umkc.edu [d.web.umkc.edu]
- 10. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Vanillylidene Acetone Degradation in Aqueous Solution
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with vanillylidene acetone, also known as dehydrozingerone. This resource provides in-depth answers and troubleshooting protocols for experiments involving the degradation of this compound in aqueous solutions, with a specific focus on the effects of pH.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in aqueous solutions a critical factor?
This compound, scientifically known as (E)-4-(4-hydroxy-3-methoxyphenyl)but-3-en-2-one, is a phenolic compound naturally found in ginger and is a structural analog of curcumin.[1] Its chemical structure features a phenolic hydroxyl group, a methoxy group, and an α,β-unsaturated ketone system, which dictate its chemical behavior and biological activity.[1]
The stability of this compound in aqueous solutions is paramount for several reasons:
-
Experimental Reproducibility: Inconsistent degradation rates can lead to unreliable results in biological assays or kinetic studies.
-
Formulation Development: For pharmaceutical applications, understanding the degradation profile across a physiological pH range is essential for developing stable, effective formulations.
-
Mechanism of Action Studies: The parent compound may have different biological effects than its degradation products. It is crucial to know which chemical entity is responsible for the observed activity.
This compound is generally considered stable in solid form but its α,β-unsaturated carbonyl structure makes it susceptible to degradation in solution, particularly under alkaline conditions.[2][3]
Q2: How does pH fundamentally influence the degradation rate of this compound?
The pH of the aqueous solution is the most significant factor governing the degradation rate of this compound. The molecule's α,β-unsaturated ketone structure is susceptible to nucleophilic attack, and its phenolic hydroxyl group's ionization state is pH-dependent.
-
Alkaline Conditions (pH > 8): Degradation is significantly accelerated. High concentrations of hydroxide ions (OH⁻) in the solution act as nucleophiles, catalyzing the hydrolysis of the molecule.[2] Studies on similar α,β-unsaturated carbonyl compounds show that hydrolysis is efficiently conducted at a pH range of approximately 11 to 13.[2]
-
Neutral Conditions (pH ≈ 7): The compound exhibits its greatest stability. At neutral pH, the concentration of both hydronium and hydroxide ions is minimized, reducing the rates of both acid- and base-catalyzed hydrolysis.[4]
-
Acidic Conditions (pH < 6): Degradation can also occur under acidic conditions, though the mechanism differs from base-catalyzed hydrolysis. The reaction is typically slower than in strongly alkaline solutions.
The relationship between pH and degradation rate often follows a V-shaped profile, with the minimum degradation rate (maximum stability) observed near neutral pH.[4]
Table 1: Summary of pH Effects on this compound Stability
| pH Range | Condition | Expected Stability | Primary Degradation Driver |
| 1 - 4 | Strongly Acidic | Low to Moderate | Acid-catalyzed reactions |
| 5 - 8 | Weakly Acidic to Neutral | High (Optimal) | Minimal; water catalysis |
| 9 - 13 | Alkaline to Strongly Alkaline | Very Low | Base-catalyzed hydrolysis (retro-aldol)[2] |
Q3: What is the primary degradation pathway of this compound in aqueous solutions?
Under alkaline conditions, the primary degradation pathway is a retro-aldol condensation . This reaction involves the cleavage of a carbon-carbon bond, effectively reversing the aldol condensation used in its synthesis.[2]
The process is initiated by the nucleophilic attack of a hydroxide ion on the β-carbon of the α,β-unsaturated ketone. This leads to the formation of an enolate intermediate, which subsequently cleaves to yield two smaller, more stable molecules: vanillin and acetone .
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. US4766249A - Method of catalytically hydrolyzing alpha, beta-unsaturated carbonyl compounds - Google Patents [patents.google.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. Stability Characterization, Kinetics and Mechanism of Degradation of Dantrolene in Aqueous Solution: Effect of pH and Temperature [scirp.org]
Technical Support Center: Purification of Synthetic Vanillylidene Acetone
Welcome to the technical support guide for the purification of synthetic vanillylidene acetone (4-(4-hydroxy-3-methoxyphenyl)but-3-en-2-one). This document is designed for researchers, chemists, and drug development professionals who require high-purity material for their work. As a structural analog of curcumin and a compound of interest for its antioxidant and biological activities, the purity of this compound is paramount for obtaining reliable and reproducible experimental results.[1]
This guide moves beyond simple protocols to explain the underlying principles of purification, helping you troubleshoot common issues and make informed decisions during your experiments.
Section 1: Troubleshooting Guide for this compound Purification
This section addresses specific problems encountered during the purification of crude this compound, which typically appears as a yellow or brownish solid after synthesis.[2] The most common and cost-effective purification method is recrystallization.
Q1: My crude product is a dark, sticky oil instead of a solid. What happened and how can I purify it?
A1: This is a common issue that typically points to the presence of significant impurities that are depressing the melting point of your product. The likely culprits are excess acetone, acetone self-condensation products (like diacetone alcohol and mesityl oxide), or other polymeric side products from the synthesis.[3][4]
-
Causality: The aldol condensation reaction used to synthesize this compound can be driven too far or under non-optimal conditions, leading to the formation of higher molecular weight, non-crystalline byproducts. These impurities interfere with the formation of a stable crystal lattice.
-
Troubleshooting Steps:
-
Initial Wash: Try triturating the oil with a small amount of cold water or a non-polar solvent like hexane in an ice bath. This compound is only slightly soluble in water, while some polar impurities may be washed away.[5] This may help induce solidification.
-
Solvent Extraction: If trituration fails, dissolve the oil in a suitable solvent like ethyl acetate. Wash the organic layer with a saturated sodium bicarbonate solution to remove any acidic impurities, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent. This should yield a crude solid that is more amenable to recrystallization.
-
Chromatography as a Last Resort: If the material remains oily, it contains a high percentage of impurities. At this stage, column chromatography is the recommended method for purification over recrystallization.[1]
-
Q2: I'm performing a recrystallization, but my compound is "oiling out" instead of forming crystals upon cooling. How do I resolve this?
A2: "Oiling out" occurs when the solution becomes supersaturated at a temperature that is above the melting point of the solute in the solvent system. The solute separates as a liquid phase instead of a solid crystal lattice.
-
Causality: This is often caused by cooling the solution too quickly or using a solvent system in which the compound's solubility changes too drastically with temperature. The presence of impurities can also contribute to this phenomenon.
-
Troubleshooting Steps:
-
Re-heat the Solution: Warm the mixture until the oil completely redissolves.
-
Add More Solvent: Add a small amount of the primary (good) solvent (e.g., ethanol) to the hot solution to decrease the level of supersaturation. Ensure everything is dissolved.
-
Slow Cooling (Critical): This is the most important step. Allow the flask to cool slowly to room temperature. Do not place it directly in an ice bath.[6] Insulating the flask with glass wool or placing it in a warm water bath that is allowed to cool to ambient temperature can promote slow crystal growth.
-
Scratch and Seed: Once at room temperature, you can induce crystallization by scratching the inside of the flask with a glass rod at the meniscus. Alternatively, add a tiny "seed" crystal from a previous pure batch.
-
Gradual Chilling: Only after crystals have begun to form at room temperature should you move the flask to an ice bath to maximize the yield.
-
Q3: My final product yield after recrystallization is very low. What are the common causes?
A3: A low recovery rate is one of the most frequent challenges in recrystallization. The goal is to find a balance between purity and yield.
-
Causality & Solutions:
-
Using Too Much Solvent: The most common error is adding too much hot solvent to dissolve the crude product.[7] The goal is to create a saturated solution at the boiling point of the solvent. Correction: Use the minimum amount of hot solvent required for complete dissolution. Add the solvent in small portions to the heated solid.[6]
-
Premature Crystallization: If the compound crystallizes in the funnel during a hot gravity filtration step (used to remove insoluble impurities), you will lose a significant amount of product. Correction: Use a stemless funnel and pre-heat your filtration apparatus (funnel and receiving flask) with hot solvent vapor before filtering your hot solution.
-
Inappropriate Solvent System: If the compound has high solubility in the cold solvent, it will remain in the mother liquor. Correction: this compound is moderately soluble in ethanol.[8] A mixed solvent system, such as ethanol/water, is often ideal. Dissolve the compound in a minimum of hot ethanol, and then add hot water dropwise until the solution becomes slightly cloudy (the cloud point). Add a few more drops of hot ethanol to clarify the solution before allowing it to cool.[9]
-
Q4: The melting point of my purified this compound is still low and has a broad range (e.g., 122-127 °C). What does this indicate?
A4: A sharp melting point is a key indicator of purity. The literature value for pure this compound is approximately 128-130 °C.[10] A low, broad melting point is a definitive sign that your sample is still impure.
-
Causality: Impurities disrupt the crystal lattice of the compound, which requires less energy (a lower temperature) to break apart. The melting occurs over a range as different parts of the mixture melt at different temperatures.
-
Troubleshooting Steps:
-
Second Recrystallization: The most straightforward solution is to perform another recrystallization. Often, a single recrystallization is insufficient to remove all impurities, especially if the initial crude product was highly impure.
-
Evaluate Solvent Choice: If a second recrystallization does not improve the melting point, your chosen solvent may be co-crystallizing with an impurity. Try a different solvent system. For this compound, options include isopropanol or methanol/water systems.[8]
-
Consider Column Chromatography: If repeated recrystallizations fail, this indicates the presence of an impurity with very similar solubility properties to your product. Column chromatography is the necessary next step for separation.[1]
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent system for recrystallizing this compound?
A1: There is no single "perfect" solvent, but an ethanol/water mixture is an excellent starting point. This compound is quite soluble in hot ethanol and much less soluble in water.[8] This large solubility differential is ideal for recrystallization.[7] Start by dissolving the crude solid in a minimal amount of boiling ethanol, then slowly add hot water until you reach the cloud point. This technique allows for fine-tuned control over the solubility and often yields high-quality crystals.
Q2: My purified this compound is still yellow. Is this normal, and can I decolorize it?
A2: Pure this compound is typically described as a pale yellow to yellow powder or crystals.[10][11] A bright or deep yellow color is expected. However, if your product has a brownish or dark orange hue, it may indicate the presence of colored, highly conjugated, or polymeric impurities. You can attempt to remove these by adding a small amount of activated charcoal to the hot solution before the gravity filtration step. Use charcoal sparingly, as it can also adsorb your product and reduce the final yield.
Q3: How can I definitively confirm the purity of my final product?
A3: While a sharp melting point is a strong indicator, spectroscopic analysis provides definitive proof.
-
¹H NMR (Proton Nuclear Magnetic Resonance): This is the gold standard. A ¹H NMR spectrum of pure this compound will show clean, well-resolved peaks corresponding to all the protons in the molecule, with correct integration values and splitting patterns. The absence of peaks from starting materials (vanillin) or solvent impurities (e.g., residual ethanol) confirms purity.
-
TLC (Thin Layer Chromatography): A simple and quick method. Spot your purified compound on a TLC plate against the crude material. In a suitable mobile phase (e.g., 3:1 Hexane:Ethyl Acetate), the pure compound should appear as a single, well-defined spot with no streaking or co-eluting spots.
Section 3: Experimental Protocols & Data
Protocol 1: Standard Recrystallization from Ethanol/Water
This protocol is designed for the purification of crude this compound where the primary impurities are unreacted starting materials.
-
Dissolution: Place 1.0 g of crude this compound in a 50 mL Erlenmeyer flask. Add a magnetic stir bar. Place the flask on a stirring hotplate and add ~5 mL of 95% ethanol. Heat the mixture to a gentle boil while stirring.
-
Achieve Saturation: Continue adding 95% ethanol in small (~1 mL) portions until the solid has just dissolved completely. Avoid adding a large excess.
-
Hot Water Addition: While maintaining the boil, add hot deionized water dropwise using a Pasteur pipette until the solution turns faintly and persistently cloudy.
-
Clarification: Add a few drops of hot 95% ethanol to the cloudy mixture until it becomes clear again. You are now at the ideal saturation point.
-
Cooling (Crucial): Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature on a cork ring. Do not disturb the flask. Crystal formation should begin within 10-20 minutes.
-
Maximizing Yield: Once the flask has reached room temperature and a good crop of crystals is visible, place it in an ice-water bath for at least 30 minutes to maximize precipitation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold deionized water to remove any residual mother liquor.
-
Drying: Allow the crystals to dry on the filter under vacuum. For final drying, transfer the powder to a pre-weighed watch glass and place it in a vacuum oven at a low temperature (~40-50 °C) until a constant weight is achieved.
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 1080-12-2 | [8][10] |
| Molecular Formula | C₁₁H₁₂O₃ | [5][10] |
| Molecular Weight | 192.21 g/mol | [5] |
| Appearance | Yellow powder or needle-like crystals | [5][10][11] |
| Melting Point | 128-130 °C | [5][10] |
Table 2: Solubility Profile of this compound
| Solvent | Solubility | Temperature | Source(s) |
| Water | Slightly soluble | 25 °C | [5] |
| Ethanol | 191.16 g/L (Moderately soluble) | 25 °C | [8] |
| Methanol | 214.92 g/L | 25 °C | [8] |
| Isopropanol | 166.78 g/L | 25 °C | [8] |
| Acetone | Soluble | 25 °C | |
| DMSO | Soluble (up to 25 mg/ml) | 25 °C | [12] |
Section 4: Visual Workflow Guides
The following diagrams illustrate the logical steps for troubleshooting and decision-making during the purification process.
Caption: Fig 2: Decision tree for selecting the appropriate purification method.
References
- The Good Scents Company. (n.d.). This compound.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 59039607, this compound.
- ChemBK. (n.d.). This compound.
- ScentHub. (n.d.). This compound (CAS 1080-12-2): Odor profile, Properties, & IFRA compliance.
- Global Substance Registration System. (n.d.). This compound.
- University of California, Los Angeles. (n.d.). Recrystallization.
- Edelmann, F. T. (2021). How to recrystallize complexes from the solvent pair acetone/water? ResearchGate.
- Google Patents. (n.d.). Purification of acetone - US5399776A.
- Parra, T. (2020, July 17). How To Recrystallize A Solid [Video]. YouTube.
- Google Patents. (n.d.). Vanillin purification - US3049566A.
- Organic Chemistry Data. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties.
- Nulens. (2017, January 13). Purification and Drying: Acetone [Video]. YouTube.
- Google Patents. (n.d.). Method for purification of acetone - US6303826B1.
- Chemistry Academy. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4 [Video]. YouTube.
- Veeprho. (n.d.). Acetone Impurities and Related Compound.
- Accu Dyne Test. (n.d.). Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids.
- ResearchGate. (n.d.). Vanillin‐acetone assay under optimized conditions.
Sources
- 1. Vanillylidenacetone | 1080-12-2 [chemicalbook.com]
- 2. CAS 1080-12-2: this compound | CymitQuimica [cymitquimica.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. veeprho.com [veeprho.com]
- 5. This compound | C11H12O3 | CID 59039607 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. web.uvic.ca [web.uvic.ca]
- 8. scent.vn [scent.vn]
- 9. researchgate.net [researchgate.net]
- 10. parchem.com [parchem.com]
- 11. This compound, 1080-12-2 [thegoodscentscompany.com]
- 12. chembk.com [chembk.com]
Vanillylidene Acetone (Dehydrozingerone) Stability: A Technical Support Guide
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for Vanillylidene Acetone, also known as Dehydrozingerone. This guide is designed for researchers, scientists, and drug development professionals who utilize this compound in their work. This compound is a valuable phenolic compound found in ginger and a structural analog of curcumin, noted for its antioxidant and anti-inflammatory properties.[1][2] However, its α,β-unsaturated ketone structure, phenolic hydroxyl group, and conjugated system present specific stability challenges that must be managed to ensure experimental integrity and product shelf-life.[3]
This document provides in-depth, experience-driven answers to common questions and troubleshooting scenarios related to the long-term storage and handling of this compound.
Part 1: Frequently Asked Questions (FAQs) on Stability
This section addresses the most common initial queries regarding the stability and storage of this compound.
Q1: What are the primary factors that cause this compound to degrade?
A1: The stability of this compound is influenced by several environmental factors. The key contributors to degradation are:
-
Light (Photodegradation): The conjugated double bond system in this compound makes it susceptible to UV-induced (E)-to-(Z) geometrical isomerization.[4] This change in stereochemistry can alter its biological activity. Prolonged exposure can lead to further, more complex degradation pathways.
-
pH: The phenolic hydroxyl group is sensitive to pH. In alkaline conditions, deprotonation can increase susceptibility to oxidation. Strongly acidic or basic conditions can catalyze the hydrolysis or rearrangement of the molecule.
-
Oxidation: Like many phenolic compounds, this compound can be oxidized, especially in the presence of oxidizing agents, metal ions, or when exposed to air over long periods.[5] This can lead to the formation of colored degradation products.
-
Temperature: While relatively stable at room temperature in solid form, elevated temperatures can accelerate all degradation pathways, including oxidation and potential polymerization.[3][5]
Q2: What are the ideal long-term storage conditions for solid this compound?
A2: To ensure maximum shelf-life and preserve the integrity of solid this compound, we recommend the following conditions, summarized in the table below.
| Parameter | Recommended Condition | Rationale & Expert Insight |
| Temperature | 2-8°C (Refrigerated) | Reduces the kinetic rate of potential degradation reactions. While stable for shorter periods at ambient temperature, refrigeration is best practice for long-term storage. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Minimizes oxidative degradation.[6] For high-purity samples or long-term reference standards, backfilling the container with an inert gas is highly recommended. |
| Light | Protected from Light (Amber Vial) | Prevents photoisomerization and photolytic degradation.[4] Always use amber glass vials or store clear vials inside a light-blocking secondary container. |
| Container | Tightly Sealed Glass Vial | Prevents moisture uptake and exposure to atmospheric oxygen.[5] Glass is preferred over plastic to avoid potential leaching or reaction with plasticizers. |
Q3: How should I prepare and store stock solutions of this compound?
A3: For solutions, long-term stability is more challenging. It is recommended that solutions in DMSO or ethanol be stored at -20°C for periods up to a month.[3] For longer durations, it is advisable to prepare fresh solutions. To avoid repeated freeze-thaw cycles, which can accelerate degradation, store solutions in single-use aliquots.[7] Always use high-purity, anhydrous solvents, as water can participate in hydrolytic degradation pathways.
Q4: My solid this compound has changed color from pale yellow to a darker yellow/brown. What does this indicate?
A4: A color change is a common visual indicator of degradation. This is often due to oxidation of the phenolic group and the conjugated system, leading to the formation of polymeric or quinone-like structures. While a slight deepening of the yellow color may be acceptable for some applications, a significant shift to brown indicates substantial degradation. We recommend running a purity check via HPLC or TLC to quantify the extent of degradation before using the material in a critical experiment.
Part 2: Troubleshooting Guide for Common Stability Issues
This section provides a problem-and-solution framework for specific issues encountered during experimentation.
| Observed Problem | Potential Root Cause(s) | Recommended Action & Troubleshooting Steps |
| Unexpected peaks appear in HPLC chromatogram of an aged sample. | 1. Photodegradation: Exposure to ambient or UV light.[4] 2. Oxidative Degradation: Exposure to air/oxygen.[5] 3. Solvent Interaction: Reaction with the solvent or impurities in the solvent. | 1. Confirm Identity: If possible, use LC-MS to identify the mass of the degradation products. Isomers will have the same mass but different retention times. 2. Review Handling: Were samples handled under yellow light? Were containers properly sealed? 3. Perform Forced Degradation: Intentionally stress a fresh sample (see Protocol 1) to replicate and identify the unknown peaks. |
| Loss of biological activity or inconsistent results in assays. | 1. Isomerization: Formation of the less active (Z)-isomer from the (E)-isomer.[4] 2. Chemical Degradation: Significant decrease in the purity of the parent compound. 3. Precipitation: Compound falling out of solution after thawing or dilution. | 1. Check Purity: Immediately analyze the purity of the stock solution being used via a validated HPLC method. 2. Prepare Fresh: Always use a freshly prepared solution for critical experiments and compare its performance to the aged solution. 3. Verify Solubility: Ensure the concentration in your final assay buffer does not exceed the compound's solubility limit. Gently warm and vortex the solution to ensure it is fully dissolved before use.[7] |
| Solid material appears clumpy or sticky. | Moisture Absorption (Hygroscopicity): Improper sealing of the container has allowed moisture from the air to be absorbed. | 1. Dry the Material: Dry the compound under a high vacuum (using a desiccator with a drying agent like P₂O₅) to remove absorbed water. 2. Re-evaluate Purity: After drying, re-test the purity. The presence of water can accelerate hydrolytic degradation. 3. Improve Storage: Ensure container lids are tightly sealed with parafilm for extra protection. Store inside a desiccator if working in a humid environment. |
Part 3: Key Experimental Protocols
As a self-validating system, it is crucial to have robust protocols to assess the stability of your compound.
Protocol 1: Forced Degradation (Stress Testing) Workflow
Forced degradation studies are essential for identifying potential degradation products and establishing a stability-indicating analytical method.[8][9]
Objective: To intentionally degrade this compound under various stress conditions to understand its degradation pathways.
Caption: Workflow for Forced Degradation Study.
Methodology:
-
Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a 50:50 acetonitrile:water mixture.
-
Stress Conditions: Aliquot the stock solution for each stress condition.
-
Acidic: Add an equal volume of 0.2 M HCl (final concentration 0.1 M HCl). Incubate at 60°C for 24 hours.
-
Basic: Add an equal volume of 0.2 M NaOH (final concentration 0.1 M NaOH). Keep at room temperature for 24 hours.
-
Oxidative: Add an equal volume of 6% H₂O₂ (final concentration 3% H₂O₂). Keep at room temperature for 24 hours, protected from light.
-
Photolytic: Expose the stock solution in a quartz cuvette to a UV lamp (254 nm) for 24 hours. A control sample should be wrapped in aluminum foil and kept alongside.
-
Thermal: Store the solid compound in an oven at 80°C for 24 hours, then prepare a solution for analysis.
-
-
Sample Preparation for Analysis: Before injection, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively. Dilute all samples to an appropriate concentration (e.g., 100 µg/mL).
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method
Objective: To quantify the purity of this compound and separate it from its potential degradation products.
HPLC Parameters:
| Parameter | Condition |
| Column | C18 Reverse-Phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 20% B, ramp to 80% B over 15 min, hold for 2 min, return to 20% B and equilibrate for 3 min. |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30°C |
| Injection Vol. | 10 µL |
| Detector | PDA/UV at 340 nm |
System Suitability:
-
Tailing Factor: Should be ≤ 2.0 for the main peak.
-
Theoretical Plates: Should be ≥ 2000.
-
Resolution: The method should be able to resolve the parent peak from all degradation peaks generated during the forced degradation study (Resolution ≥ 1.5).
Caption: Simplified Degradation Pathways.
References
- A Study on the Photoisomerization of (E)-Dehydrozingerone, Its (E)-(E)-C₂ Symmetric Dimer, and Their O-Methylated Derivatives - MDPI. This research article details the UV-induced (E)-to-(Z) geometrical isomerization of dehydrozingerone, a key photodegradation pathway.
- A Computational Study of the Reactions between Dehydrozingerone Derivatives and the Hydroperoxyl Radical in Aqueous and Lipid Media - World Scientific Publishing. This study explores the antioxidant mechanisms of dehydrozingerone, providing insight into its reactivity with radical species.
- The Nutraceutical Dehydrozingerone and Its Dimer Counteract Inflammation- and Oxidative Stress-Induced Dysfunction of In Vitro Cultured Human Endothelial Cells - PMC. This article highlights the biological activities of dehydrozingerone and notes its higher stability in water compared to curcumin.
- A New Approach to Forced Degradation Studies Using Anhydrous Conditions - Pharmaceutical Technology. This article provides context on advanced forced degradation techniques for water-sensitive compounds.
- An appraisal on recent medicinal perspective of curcumin degradant: Dehydrozingerone (DZG) - Semantic Scholar. This paper reviews the biological activities of dehydrozingerone.
- Method of analysis: Reagents - Central Insecticides Board & Registration Committee. Provides examples of analytical methods using acetone as a solvent.
- Forced Degradation Study an Essential Approach to Develop Stability Indicating Method - IntechOpen. A review on the importance and methodology of forced degradation studies in pharmaceutical development.
- Spectrophotometric determination of acetone using vanillin - PubMed. Describes the chemical reaction between vanillin and acetone, relevant to understanding potential reverse or side reactions.
- Vanillin‐acetone assay under optimized conditions - ResearchGate. Details a colorimetric assay involving vanillin and acetone, providing chemical context.
- Forced Degradation Study an Essential Approach to Develop Stability Indicating Method - OMICS International. A comprehensive overview of forced degradation studies and the development of stability-indicating methods. Available at: [https://www.omicsonline.org/open-access/forced-degradation-study-an-essential-approach-to-develop-stability-indicating-method-2161-0444-10004 Forced Degradation Study an Essential Approach to Develop Stability Indicating Method.
- This compound (CAS 1080-12-2): Odor profile, Properties, & IFRA compliance - TGSC. Provides solubility data for this compound in various solvents.
- Acetone - SAFETY DATA SHEET - Aglayne. A safety data sheet for acetone, a common solvent for this compound.
- How to store acetone and paint | Lab Alley. Provides general best practices for storing acetone, which can be applied to solutions of this compound.
- Structure-function activity of dehydrozingerone and its derivatives as antioxidant and antimicrobial compounds - PMC. This paper discusses the synthesis and biological activity of dehydrozingerone.
- Showing metabocard for Dehydrozingerone (HMDB0032591) - Human Metabolome Database. Provides chemical classification and structural information for dehydrozingerone.
- Showing Compound Dehydrozingerone (FDB010528) - FooDB. A database entry for dehydrozingerone with chemical information.
- Forced Degradation Studies to Assess the Stability of Drugs and Products - ResearchGate. Discusses the regulatory context and benefits of performing forced degradation studies.
- Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities - Frontiers. An example of a forced degradation study on a pharmaceutical compound, illustrating the principles.
- Stability and assay of drug dissolved in acetone? - ResearchGate. A discussion forum on the stability of substances dissolved in volatile solvents like acetone.
- Anthocyanins: Factors Affecting Their Stability and Degradation - PMC. A review on factors affecting the stability of another class of natural phenolic compounds, providing analogous principles.
Sources
- 1. The Nutraceutical Dehydrozingerone and Its Dimer Counteract Inflammation- and Oxidative Stress-Induced Dysfunction of In Vitro Cultured Human Endothelial Cells: A Novel Perspective for the Prevention and Therapy of Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-function activity of dehydrozingerone and its derivatives as antioxidant and antimicrobial compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. longdom.org [longdom.org]
Technical Support Center: Troubleshooting Poor Solubility of Vanillylidene Acetone in Assays
Welcome to the technical support center for Vanillylidene acetone (also known as Dehydrozingerone). This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound in their experimental assays. This compound is a promising phenolic compound with a structural resemblance to curcumin, investigated for its antioxidant, antimicrobial, and anti-inflammatory properties.[1] However, its hydrophobic nature presents a significant hurdle for in vitro and in vivo studies.
This document provides a structured, question-and-answer approach to systematically troubleshoot and resolve common solubility issues, ensuring the integrity and reliability of your experimental results.
Part 1: The Basics - Preparing a Valid Stock Solution
The foundation of any successful assay is a well-prepared, fully solubilized stock solution. Problems at this initial stage will invariably lead to inaccurate and irreproducible results downstream.
Q1: What is the best solvent to prepare a high-concentration stock solution of this compound?
Answer: The recommended primary solvent for this compound is Dimethyl sulfoxide (DMSO) .[1][2][3]
-
Causality: this compound is a hydrophobic molecule, characterized as being "practically insoluble" or "slightly soluble" in water.[1][4][5][6] Its chemical structure, which includes a nonpolar benzene ring, limits its ability to form favorable interactions with water molecules. DMSO is a strong, polar aprotic solvent capable of dissolving a wide range of nonpolar and polar compounds. It can effectively break up the crystal lattice energy of solid this compound and solvate the individual molecules.
-
Reported Solubility: You can achieve concentrations of up to 25 mg/mL in DMSO .[2][3][7] Ethanol is another viable option, with reported solubility up to 20 mg/mL .[2][3][7]
Table 1: Solubility of this compound in Common Laboratory Solvents
| Solvent | Reported Solubility | Reference |
|---|---|---|
| DMSO | Up to 25 mg/mL | [2][3][7] |
| Ethanol | Up to 20 mg/mL | [2][3][7] |
| Methanol | 214.92 g/L (~215 mg/mL) | [5] |
| Isopropanol | 166.78 g/L (~167 mg/mL) | [5] |
| Water | Slightly soluble / Practically insoluble |[4][5][6][8][9] |
Q2: My this compound is not dissolving in DMSO, even at moderate concentrations. What should I do?
Answer: If you are having trouble dissolving the compound, even in a robust solvent like DMSO, consider the following physical interventions. These methods increase the kinetic energy of the system to overcome the energy barrier of dissolution.
-
Gentle Warming: Warm the solution briefly to 37°C. This increases the kinetic energy of the solvent molecules, enhancing their ability to break down the compound's crystal lattice. Do not overheat, as this can lead to degradation.
-
Vortexing: Agitate the solution vigorously using a vortex mixer for several minutes. This provides mechanical energy to aid in the dissolution process.
-
Sonication: Use a bath sonicator to apply ultrasonic energy. The cavitation bubbles created by sonication can effectively break apart solid aggregates and facilitate dissolution.
If these methods fail, it is possible that your starting material has degraded or contains impurities.
Q3: How should I store my this compound stock solutions?
Answer: Proper storage is critical to prevent degradation and precipitation.
-
Solid Compound: Store the solid, powdered form of this compound under an inert gas (like nitrogen or argon) at 2-8°C.[2][3][7] It is stable for at least one year under these conditions.[2][3][7]
-
DMSO/Ethanol Stock Solutions: Solutions in DMSO or ethanol can be stored at -20°C for up to one month .[2][3][7] For long-term storage, aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles, which can degrade the compound and introduce moisture, potentially causing precipitation.
Part 2: The Assay - Preventing Precipitation in Aqueous Media
The most common point of failure is when the concentrated organic stock solution is diluted into the aqueous assay buffer or cell culture medium. This "solvent-shift" can cause the hydrophobic compound to rapidly fall out of solution.
Q4: My compound precipitates immediately when I add my DMSO stock to my aqueous assay buffer. How do I fix this?
Answer: This is a classic sign of poor kinetic solubility. The compound, once stable in 100% DMSO, is suddenly exposed to an environment (your aqueous buffer) where it is not soluble. The key is to control the final concentration of both the compound and the organic solvent.
Troubleshooting Workflow:
Caption: Decision tree for troubleshooting compound precipitation.
Key Principles:
-
Minimize Final Solvent Concentration: The final concentration of DMSO (or any organic solvent) in your assay should be as low as possible. High concentrations of organic solvents can be directly toxic to cells or interfere with enzyme activity.[10][11][12][13]
-
Respect the Aqueous Solubility Limit: You cannot expect to achieve a final compound concentration that is higher than its solubility limit in the final assay medium (including the small percentage of solvent). A good target for aqueous solubility in drug discovery is >60 µg/mL.[16]
Q5: How do I perform a solvent tolerance test for my specific assay?
Answer: Before testing your compound, you must determine the maximum concentration of your solvent (e.g., DMSO) that your specific cells or enzyme system can tolerate without affecting the assay readout.
Protocol 1: Solvent Tolerance Assay
-
Setup: Prepare your standard assay plates (e.g., cells seeded in a 96-well plate).
-
Solvent Titration: Create a dilution series of your solvent (e.g., 100% DMSO) in your assay medium. For example, prepare dilutions to achieve final concentrations of 2%, 1%, 0.5%, 0.25%, 0.1%, 0.05%, and 0% (medium-only control).
-
Application: Add these solvent dilutions to the wells, ensuring the final volume is consistent across all wells.
-
Incubation: Incubate the plate for the standard duration of your experiment.
-
Readout: Perform your assay's readout (e.g., measure cell viability via MTT, enzyme activity via fluorescence).
-
Analysis: Plot the assay signal versus the final solvent concentration. The highest concentration that does not cause a significant deviation from the 0% control is your maximum allowable solvent concentration.
Table 2: General Solvent Concentration Limits for In Vitro Assays
| Assay Type | Recommended Max DMSO % | Rationale |
|---|---|---|
| Cell-based (sensitive lines) | ≤ 0.1% | Minimizes cytotoxicity and off-target effects.[10] |
| Cell-based (robust lines) | ≤ 0.5% | Some cell lines can tolerate this for short-term assays.[14] |
| Biochemical (Enzyme Assays) | ≤ 1-2% | Higher tolerance, but can still affect protein conformation.[11][17] |
| Antimicrobial (MIC Assays) | ≤ 10% (bacteria dependent) | Some bacteria are highly resistant to DMSO.[18] |
Q6: How can I determine the maximum solubility of this compound in my specific assay medium?
Answer: A kinetic solubility assay is a high-throughput method to estimate the solubility of a compound under your specific experimental conditions.[16][19] This is more relevant than thermodynamic solubility because it mimics how compounds are typically introduced in screening assays (dilution from a DMSO stock).[19]
Protocol 2: Kinetic Solubility Assay (Nephelometry/Visual Inspection)
-
Stock Preparation: Prepare a high-concentration stock of this compound in 100% DMSO (e.g., 10 mM or ~1.92 mg/mL).
-
Serial Dilution: In a clear 96-well plate, perform a serial dilution of your DMSO stock.
-
Addition to Buffer: To a separate clear 96-well plate, add your assay buffer/medium to each well.
-
Solvent Shift: Transfer a small, fixed volume (e.g., 2 µL) from each well of the DMSO dilution plate to the corresponding wells of the buffer plate. This creates a range of final compound concentrations while keeping the final DMSO concentration constant.
-
Incubation & Observation: Mix and incubate the plate for a relevant period (e.g., 1-2 hours) at your assay temperature.[20] Visually inspect the wells against a dark background for any signs of precipitation (cloudiness, haze, or visible particles).[21] A nephelometer, which measures light scattering, can be used for a more quantitative assessment.[16][20]
-
Determination: The highest concentration that remains clear is your approximate kinetic solubility limit under these conditions.
Part 3: Advanced Solutions for Stubborn Solubility Issues
If you cannot achieve your desired concentration even after optimizing solvent and compound levels, more advanced formulation strategies may be necessary.
Q7: The required concentration of my primary solvent (e.g., DMSO) is toxic to my cells. How can I reduce it while keeping my compound in solution?
Answer: The use of co-solvents can help. A co-solvent is a water-miscible organic solvent used in combination with water to increase the solubility of nonpolar substances.[22]
-
Mechanism: Co-solvents like Polyethylene Glycol 400 (PEG 400) or ethanol can reduce the polarity of the aqueous medium, creating a more favorable environment for hydrophobic compounds.[23][24][25]
-
Common Co-solvents:
-
Strategy: Prepare your stock solution in DMSO as usual. Then, create an intermediate dilution in your assay medium that is supplemented with a co-solvent (e.g., 10% PEG 400). Finally, add this intermediate dilution to your assay, which will further dilute the co-solvent to a non-interfering level. Always perform a tolerance test (Protocol 1) for any co-solvent you introduce.
Q8: What are cyclodextrins and can they help with this compound solubility?
Answer: Yes, cyclodextrins are an excellent and widely used strategy for solubilizing hydrophobic compounds in aqueous solutions.[27]
-
Mechanism: Cyclodextrins are cyclic oligosaccharides shaped like a truncated cone.[28][] They have a hydrophobic interior cavity and a hydrophilic exterior.[27][28] The hydrophobic this compound molecule can become encapsulated within the cyclodextrin's cavity, forming a "host-guest" inclusion complex.[28][30] This complex presents a hydrophilic exterior to the water, rendering the entire package water-soluble.[][30]
-
Common Types: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common derivative used to improve drug solubility and bioavailability.[30]
-
Application: You can purchase pre-complexed compounds or prepare the complex yourself by incubating the compound with the cyclodextrin in solution. Studies have shown that even at low concentrations, β-cyclodextrin has minimal effects on cell-based assays, making it a very compatible choice.[15]
Caption: Mechanism of cyclodextrin-mediated solubilization.
References
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- TGSC Information System. (n.d.). This compound. The Good Scents Company.
- Touro College & University System. (2015). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar.
- AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.
- protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility).
- PubChem. (n.d.). Dehydrozingerone. National Center for Biotechnology Information.
- ResearchGate. (2016). What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines?.
- Scientist Solutions. (2025). DMSO in cell based assays.
- Li, N., et al. (2022). A Review of Cyclodextrin Encapsulation and Intelligent Response for the Release of Curcumin. Molecules, 27(9), 2783.
- National Center for Biotechnology Information. (2020). Assay Guidance Manual: Microplate Selection and Recommended Practices in High-throughput Screening and Quantitative Biology.
- BioDuro. (n.d.). ADME Solubility Assay.
- University of Huddersfield Repository. (n.d.). Drug-Cyclodextrin Complexes: An Approach to Enhance the Solubility and Dissolution Properties of Poorly Soluble Drugs.
- LifeTein. (2023). DMSO usage in cell culture.
- Pop, C. V., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceutics, 16(5), 656.
- Kielsgaard, J., et al. (2015). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 67(4), 585–593.
- Kerns, E. H. (2001). In vitro solubility assays in drug discovery. Drug Discovery Today, 6(24), 1251-1256.
- Liu, Y., & Dong, L. (2020). Enzyme Stability and Activity in Non-Aqueous Reaction Systems: A Mini Review. Catalysts, 10(6), 636.
- ChemBK. (n.d.). DEHYDROZINGERONE.
- ResearchGate. (2014). What is the highest acceptable limit of DMSO concentration for use in an MIC assay?.
- Savjani, K. T., et al. (2012). Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. Asian Journal of Pharmaceutics, 6(2), S69-S76.
- The Good Scents Company. (n.d.). This compound.
- Industrial & Engineering Chemistry Research. (2023). Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes. ACS Publications.
- ResearchGate. (2016). (PDF) Techniques to enhance solubility of hydrophobic drugs: An overview.
- Sardessai, Y. N., & Bhosle, S. (2004). Enzymes from solvent-tolerant microbes: useful biocatalysts for non-aqueous enzymology. Journal of scientific & industrial research, 63(9), 721-726.
- ResearchGate. (2017). Enzymes Which Are Stable in the Presence of Organic Solvents.
- Spiliotopoulos, D., et al. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. ACS Medicinal Chemistry Letters, 3(10), 834–838.
- Li, C., et al. (2022). Solvent Tolerance Improvement of Lipases Enhanced Their Applications: State of the Art. International Journal of Molecular Sciences, 23(24), 15993.
- Monhemi, H., et al. (2019). Molecular mechanism of enzyme tolerance against organic solvents: Insights from molecular dynamics simulation. International journal of biological macromolecules, 123, 1194-1202.
- Wikipedia. (n.d.). Dehydrozingerone.
- Al-Hamidi, H., et al. (2023). Preferential Solvation Study of Rosuvastatin in the {PEG400 (1) + Water (2)} Cosolvent Mixture and GastroPlus Software-Based In Vivo Predictions. Pharmaceuticals, 16(4), 527.
- Fragrance University. (n.d.). This compound.
- Google Patents. (n.d.). US6361758B1 - Cosolvent formulations.
- Uršulin-Trstenjak, N., et al. (2021). Nonaqueous Polyethylene Glycol as a Safer Alternative to Ethanolic Propolis Extracts with Comparable Antioxidant and Antimicrobial Activity. Molecules, 26(12), 3698.
- ACS Omega. (2022). Preferential Solvation Study of the Synthesized Aldose Reductase Inhibitor (SE415) in the {PEG 400 (1) + Water (2)} Cosolvent Mixture and GastroPlus-Based Prediction.
- ResearchGate. (2002). Effects of polyethylene glycol on stability of α-chymotrypsin in aqueous ethanol solvent.
Sources
- 1. Dehydrozingerone - Wikipedia [en.wikipedia.org]
- 2. Vanillylidenacetone | 1080-12-2 [chemicalbook.com]
- 3. chembk.com [chembk.com]
- 4. This compound | C11H12O3 | CID 59039607 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scent.vn [scent.vn]
- 6. Dehydrozingerone | C11H12O3 | CID 5354238 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Vanillylidenacetone | 1080-12-2 [amp.chemicalbook.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. parchem.com [parchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Enzyme Stability and Activity in Non-Aqueous Reaction Systems: A Mini Review | MDPI [mdpi.com]
- 12. Enzymes from solvent-tolerant microbes: useful biocatalysts for non-aqueous enzymology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. lifetein.com [lifetein.com]
- 15. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Molecular mechanism of enzyme tolerance against organic solvents: Insights from molecular dynamics simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. enamine.net [enamine.net]
- 20. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 21. Microplate Selection and Recommended Practices in High-throughput Screening and Quantitative Biology - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Preferential Solvation Study of Rosuvastatin in the {PEG400 (1) + Water (2)} Cosolvent Mixture and GastroPlus Software-Based In Vivo Predictions - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Nonaqueous Polyethylene Glycol as a Safer Alternative to Ethanolic Propolis Extracts with Comparable Antioxidant and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 25. pubs.acs.org [pubs.acs.org]
- 26. US6361758B1 - Cosolvent formulations - Google Patents [patents.google.com]
- 27. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 28. touroscholar.touro.edu [touroscholar.touro.edu]
- 30. A Review of Cyclodextrin Encapsulation and Intelligent Response for the Release of Curcumin - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: A Guide to Preventing Oxidation of Vanillylidene Acetone
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the oxidative degradation of Vanillylidene Acetone, also known as Dehydrozingerone, during experimental workflows. Our focus is on providing not just protocols, but the underlying scientific principles to empower you to make informed decisions in your work.
Section 1: Understanding the Root Cause: Why is this compound Unstable?
Before we can prevent oxidation, we must understand the molecule's inherent vulnerabilities. This compound's structure contains multiple functional groups that can participate in degradation pathways, particularly through oxidation.
FAQ: What specific parts of the this compound molecule are susceptible to oxidation?
This compound's instability arises from a combination of three key structural features that create "hotspots" for oxidative attack. The susceptibility is triggered by common laboratory conditions such as exposure to atmospheric oxygen, light, elevated temperatures, non-neutral pH, and trace metal impurities.
-
Phenolic Hydroxyl (-OH) Group: The phenol group can be readily oxidized. It can donate a hydrogen atom to a free radical, forming a resonance-stabilized phenoxy radical. While this allows it to act as an antioxidant in some contexts, this process also consumes the parent molecule and can initiate further degradation pathways.
-
α,β-Unsaturated System (Enone): The conjugated double bond (C=C) and carbonyl (C=O) system is electron-rich.[1][2] This system is susceptible to radical addition reactions and can also be a site for polymerization, especially when initiated by light or radicals.
-
Benzylic Protons: The protons on the carbon atom adjacent to the aromatic ring are "benzylic" and are more susceptible to abstraction, which can lead to the formation of radicals and subsequent oxidation.
Below is a diagram illustrating these vulnerable sites on the molecule.
Caption: Key sites for oxidative attack on this compound.
Section 2: Troubleshooting Guide: How to Diagnose Oxidation
Identifying degradation early is crucial for ensuring the integrity of your experimental results. Both visual cues and analytical data can signal a problem.
FAQ: My solid this compound has turned from yellow to brown. Is it oxidized?
Yes, this is a strong indicator of degradation. Pure this compound is a pale yellow to yellow crystalline powder.[3][4] The formation of darker, often brownish or even black, amorphous phases or oils suggests the formation of polymeric or other chromophoric degradation products. This is often observed during synthesis if the reaction is not properly controlled, but can also occur during storage.
FAQ: My analytical data (HPLC, NMR) looks impure. How can I confirm oxidation?
Oxidation will produce distinct changes in the analytical profile of your compound. The following table summarizes key signatures of degradation across common analytical techniques.
| Analytical Technique | Expected Observation (Pure Compound) | Signature of Oxidation / Degradation |
| Visual Inspection | Pale yellow crystalline solid.[4] | Discoloration (brown, black), clumping, oily appearance. |
| Thin-Layer Chromatography (TLC) | A single, well-defined spot. | Streaking, appearance of new spots (often at a lower Rf), tailing. |
| High-Performance Liquid Chromatography (HPLC) | A sharp, primary peak at the expected retention time. | Decrease in the main peak area, emergence of new peaks (typically more polar, with shorter retention times on reverse-phase columns). |
| ¹H NMR Spectroscopy | Sharp, well-resolved peaks corresponding to the molecular structure. | Broadening of signals (especially phenolic and vinylic protons), decrease in integration values of key protons, appearance of complex signals in the baseline. |
Section 3: Proactive Prevention: Protocols and Best Practices
Preventing oxidation requires a multi-faceted approach focusing on storage, handling, and solvent preparation.
FAQ 1: What are the ideal conditions for long-term storage of solid this compound?
Proper storage is the first line of defense. The goal is to eliminate exposure to oxygen, light, and heat.
Protocol: Long-Term Storage of this compound
-
Container: Use an amber glass vial or a vial wrapped in aluminum foil to protect from light.
-
Atmosphere: Displace the air in the vial with an inert gas. Gently flush the vial with dry nitrogen or argon for 30-60 seconds.
-
Sealing: Securely seal the container with a tight-fitting cap, preferably with a PTFE liner. For maximum protection, wrap the cap junction with Parafilm®.
-
Temperature: Store the sealed container in a refrigerator at 2-8°C.[5]
-
Environment: Keep the container in a cool, dry, and well-ventilated area away from oxidizing agents and strong bases.[3]
FAQ 2: How should I prepare my solvents to prevent them from causing oxidation?
Solvents can be a major source of dissolved oxygen and peroxide impurities that initiate oxidation. Using degassed solvents is critical.
Protocol: Solvent Degassing via Nitrogen Sparging
-
Setup: Obtain a cylinder of high-purity nitrogen gas with a regulator. Attach a sterile filter to the tubing outlet to prevent contamination.
-
Procedure: Insert a long needle or cannula connected to the nitrogen line into your solvent reservoir, ensuring the tip is below the solvent surface.
-
Sparging: Bubble the nitrogen gas through the solvent at a moderate rate for 20-30 minutes. This displaces dissolved oxygen.
-
Storage: After degassing, keep the solvent under a positive pressure of nitrogen to prevent oxygen from re-dissolving.
FAQ 3: Can I use a chemical antioxidant? Which ones are effective?
Yes, adding a radical-scavenging antioxidant can be a highly effective strategy, especially for solutions that will be handled over a period of time.
Causality: Antioxidants like Butylated Hydroxytoluene (BHT) work by donating a hydrogen atom to reactive free radicals, terminating the oxidative chain reaction before it can attack the this compound. The resulting BHT radical is highly stabilized and non-reactive, effectively stopping the degradation cascade.
| Antioxidant | Mechanism | Typical Concentration | Suitable Solvents | Considerations |
| Butylated Hydroxytoluene (BHT) | Free-radical scavenger | 0.01 - 0.1% (w/v) | Most organic solvents (e.g., Ethanol, Acetone, DMSO) | Can sometimes be observed in analytical data (e.g., NMR). Ensure it doesn't interfere with downstream applications. |
| Tocopherol (Vitamin E) | Free-radical scavenger | 0.05 - 0.2% (w/v) | Alcohols, lipids, non-polar organic solvents | A natural antioxidant, may be preferred for biological applications.[6] |
Protocol: Preparing an Antioxidant-Stabilized Solution
-
Weigh the desired amount of this compound.
-
Calculate the required mass of BHT corresponding to ~0.01% of the final solution volume (e.g., for 100 mL of solution, use 10 mg of BHT).
-
Dissolve both the this compound and the BHT in the degassed solvent.
-
Store the resulting solution under an inert atmosphere and protected from light.
Section 4: Advanced Troubleshooting Workflow
If you continue to observe degradation despite taking basic precautions, a systematic approach is needed to identify the source of the problem. The following workflow can guide your investigation.
Caption: A logical workflow for advanced troubleshooting of oxidation issues.
References
- Journal of Natural Products. ACS Publications - American Chemical Society. [Link]
- Vanillin acetone aldol condens
- Analytical Methods. Japan International Research Center for Agricultural Sciences. [Link]
- Vanillin‐acetone assay under optimized conditions.
- The Journal of Organic Chemistry. ACS Publications - American Chemical Society. [Link]
- Journal of Agricultural and Food Chemistry. ACS Publications - American Chemical Society. [Link]
- Effects of compounds on the generation of conjugated diene on Cu2+ induced LDL oxidation.
- This compound Properties. The Good Scents Company. [Link]
- This compound | C11H12O3. PubChem - NIH. [Link]
- Alkaline-Induced Degradation Pathways of β‑O‑4-Linked Vanillin Moieties. PMC - NIH. [Link]
- Riley oxid
- Acetone as Indicator of Lipid Oxid
Sources
Technical Support Center: Scaling Up Vanillylidene Acetone Synthesis
Welcome to the Technical Support Center for the synthesis of vanillylidene acetone. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this valuable compound's production. Here, we will delve into the intricacies of the Claisen-Schmidt condensation reaction, offering practical, field-proven insights to overcome common challenges and ensure a robust, scalable, and safe synthesis process.
Frequently Asked Questions (FAQs) on this compound Synthesis
This section addresses fundamental questions that frequently arise during the synthesis of this compound, providing a solid foundation for your scale-up endeavors.
Q1: What is the underlying reaction mechanism for the synthesis of this compound?
A1: The synthesis of this compound from vanillin and acetone is a classic example of a base-catalyzed crossed aldol condensation, specifically known as the Claisen-Schmidt condensation.[1] The reaction proceeds in several steps:
-
Enolate Formation: A base, typically a hydroxide, deprotonates the α-carbon of acetone, which is more acidic than the aldehydic proton of vanillin, forming a resonance-stabilized enolate ion.[2][3]
-
Nucleophilic Attack: The nucleophilic enolate attacks the electrophilic carbonyl carbon of vanillin, forming a β-hydroxy ketone intermediate (an aldol addition product).[1][4]
-
Dehydration: This intermediate readily undergoes dehydration (loss of a water molecule) under the reaction conditions, especially with heating, to yield the stable, conjugated α,β-unsaturated ketone, this compound.[3]
Q2: What is the optimal stoichiometry between vanillin and acetone for large-scale synthesis?
A2: While a 1:1 molar ratio might seem intuitive, in practice, a significant excess of acetone is recommended to maximize the yield of the desired mono-condensation product, this compound, and minimize the formation of the major byproduct, dibenzalacetone.[5] Using a molar ratio of vanillin to acetone in the range of 1:3 to 1:5 is a common industrial practice. This stoichiometric imbalance ensures that the enolate of acetone is more likely to react with vanillin rather than with a molecule of already-formed this compound.
Q3: Which catalyst is most suitable for industrial-scale production?
A3: The choice of catalyst is a critical factor in the scalability and economic viability of the synthesis.
-
Homogeneous Catalysts: Sodium hydroxide (NaOH) and potassium hydroxide (KOH) are the most commonly used catalysts due to their low cost and high reactivity.[4] However, their use necessitates a neutralization step during workup, which can complicate product isolation and generate significant salt waste.
-
Heterogeneous Catalysts: For large-scale and continuous processes, heterogeneous catalysts are often preferred as they can be easily recovered and reused, simplifying the purification process and reducing waste.[6] Solid base catalysts, such as hydrotalcites and modified zeolites, have shown promise in aldol condensations, offering high yields and selectivities. The choice between homogeneous and heterogeneous catalysts will depend on the specific process design, cost considerations, and waste management capabilities.
Q4: What are the key considerations for solvent selection in this synthesis?
A4: The solvent plays a crucial role in reactant solubility, reaction rate, and product crystallization.
-
Polar Protic Solvents: Ethanol is a commonly used solvent as it effectively dissolves both the reactants and the hydroxide catalyst.[5] However, the solubility of the final product in ethanol can lead to lower isolated yields if the crystallization is not optimized.
-
Green Chemistry Approaches: To minimize environmental impact, solvent-free conditions or the use of greener solvents are being explored.[7] Solvent-free grinding of reactants with a solid catalyst can lead to shorter reaction times and simpler product isolation.[4] Microwave-assisted synthesis has also been shown to dramatically reduce reaction times.[7]
-
Biphasic Systems: A biphasic system, where the base is in an aqueous phase and the reactants are in an organic phase, can be employed to control the reaction at the interface and simplify separation.
Troubleshooting Guide for this compound Scale-Up
This section provides a question-and-answer guide to troubleshoot specific issues that may arise during the scaling up of this compound synthesis.
Problem 1: My reaction yield is consistently low, even with complete consumption of the starting materials. What could be the issue?
-
Possible Cause 1: Suboptimal Reaction Temperature.
-
Explanation: While higher temperatures can accelerate the reaction, they can also promote side reactions and decomposition of the product. Conversely, a temperature that is too low may lead to an incomplete reaction or slow reaction kinetics, increasing the potential for side product formation over time.[8]
-
Solution: Carefully optimize the reaction temperature. A typical range to explore for the Claisen-Schmidt condensation of vanillin and acetone is between 25°C and 50°C.[4] Use a reaction calorimeter to understand the heat flow of the reaction at a small scale to predict and manage the thermal profile upon scale-up.[9]
-
-
Possible Cause 2: Inefficient Mixing.
-
Explanation: As the reaction volume increases, achieving uniform mixing becomes more challenging. Poor mixing can lead to localized "hot spots" or areas of high reactant concentration, which can favor the formation of byproducts.
-
Solution: Ensure the use of an appropriate stirring mechanism (e.g., overhead mechanical stirrer) and vessel geometry to maintain a homogeneous reaction mixture. The stirring speed should be optimized to ensure good mass transfer without causing excessive shear that could affect crystal formation during in-situ crystallization.
-
-
Possible Cause 3: Product Loss During Work-up and Purification.
-
Explanation: this compound has some solubility in common organic solvents and even in aqueous solutions, especially at non-neutral pH. Significant product loss can occur during extraction, washing, and recrystallization steps.
-
Solution: Minimize the volume of washing solvents. Use cold solvents for washing to reduce solubility losses. Optimize the pH of the aqueous phase during workup to ensure the product is in its least soluble form. During recrystallization, carefully select a solvent system that provides high solubility at elevated temperatures and low solubility at room temperature or below.
-
Problem 2: I am observing a significant amount of a higher molecular weight byproduct. How can I minimize its formation?
-
Possible Cause: Formation of Dibenzalacetone.
-
Explanation: The primary byproduct in this reaction is often 1,5-bis(4-hydroxy-3-methoxyphenyl)penta-1,4-dien-3-one, also known as dibenzalacetone. This occurs when a second molecule of vanillin reacts with the already formed this compound.[5]
-
Solution: As mentioned in the FAQs, the most effective way to suppress the formation of this byproduct is to use a significant excess of acetone. This increases the probability of the vanillin reacting with acetone rather than the mono-adduct. A molar ratio of vanillin to acetone of 1:3 or higher is recommended.
-
Problem 3: During purification by crystallization, my product "oils out" or precipitates as an amorphous solid instead of forming crystals. How can I resolve this?
-
Possible Cause 1: Supersaturation is too high.
-
Explanation: If the solution is cooled too rapidly or if the concentration of the product is too high, the system can become highly supersaturated, leading to rapid, uncontrolled precipitation or "oiling out" rather than orderly crystal growth.[10]
-
Solution: Employ a controlled cooling profile. A slower cooling rate allows the molecules more time to orient themselves into a crystal lattice. Seeding the solution with a small amount of pure crystalline this compound at a temperature where the solution is slightly supersaturated can also promote controlled crystal growth.[11]
-
-
Possible Cause 2: Inappropriate Solvent System.
-
Explanation: The choice of solvent is critical for successful crystallization. A solvent that is too good will result in low yields, while a solvent that is too poor can cause the product to crash out of solution. The presence of impurities can also inhibit crystallization.
-
Solution: A solvent system that often works well for the recrystallization of this compound is a mixture of ethanol and water.[4] Dissolve the crude product in a minimal amount of hot ethanol and then slowly add hot water until the solution becomes slightly turbid. Then, add a small amount of hot ethanol to redissolve the precipitate and allow the solution to cool slowly. Experiment with different solvent ratios to find the optimal conditions for your specific impurity profile. Other solvent systems to consider for recrystallization include mixtures of acetone and water.[12]
-
Problem 4: How can I monitor the progress of the reaction to determine the optimal reaction time?
-
Possible Cause: Lack of in-process monitoring.
-
Explanation: Relying on a fixed reaction time can be inefficient and may lead to incomplete reactions or the formation of degradation products if the reaction is allowed to proceed for too long.
-
Solution: Implement in-process analytical techniques to monitor the consumption of reactants and the formation of the product.
-
Thin-Layer Chromatography (TLC): A simple and effective method for monitoring the disappearance of vanillin.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the concentration of reactants, products, and byproducts.
-
In-situ NMR Spectroscopy: Benchtop NMR spectrometers can be used for real-time monitoring of the reaction, providing detailed kinetic information.[13]
-
-
Experimental Protocols
Protocol 1: Scalable Synthesis of this compound
Materials:
-
Vanillin
-
Acetone
-
Sodium Hydroxide (NaOH)
-
Ethanol
-
Hydrochloric Acid (HCl)
Procedure:
-
In a suitably sized reactor equipped with a mechanical stirrer and temperature control, dissolve vanillin (1.0 eq) in acetone (3.0-5.0 eq).
-
In a separate vessel, prepare a solution of NaOH (1.1 eq) in water or ethanol.
-
Slowly add the NaOH solution to the vanillin/acetone mixture while maintaining the temperature between 25-30°C.
-
Stir the reaction mixture for 2-4 hours, monitoring the progress by TLC or HPLC until the vanillin is consumed.
-
Once the reaction is complete, cool the mixture to 10-15°C and slowly add a solution of HCl to neutralize the excess NaOH and bring the pH to ~7.
-
The crude this compound will precipitate as a yellow solid.
-
Isolate the solid by filtration and wash with cold water until the filtrate is neutral.
-
Dry the crude product under vacuum.
Protocol 2: Purification of this compound by Recrystallization
-
Transfer the crude, dried this compound to a clean reactor.
-
Add a minimal amount of hot ethanol to dissolve the solid completely.
-
Slowly add hot water to the solution with vigorous stirring until a slight turbidity persists.
-
Add a small amount of hot ethanol to obtain a clear solution.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to complete the crystallization.
-
Collect the purified crystals by filtration, wash with a small amount of cold ethanol/water mixture, and then with cold water.
-
Dry the purified this compound crystals under vacuum.
Process Safety and Waste Management
Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Ventilation: Conduct the reaction in a well-ventilated area or a fume hood to avoid inhalation of acetone and ethanol vapors.
-
Handling of Reagents:
-
Acetone: Highly flammable. Keep away from ignition sources.[14]
-
Sodium Hydroxide: Corrosive. Avoid contact with skin and eyes.
-
Hydrochloric Acid: Corrosive. Handle with care.
-
-
Exothermic Reaction: The aldol condensation can be exothermic. For large-scale reactions, ensure adequate cooling capacity to maintain temperature control and prevent runaway reactions.[9]
Waste Management:
-
Aqueous Waste: The aqueous filtrate after neutralization will contain sodium chloride and small amounts of organic compounds. This waste stream should be treated in a wastewater treatment facility.
-
Solvent Waste: The mother liquor from recrystallization will contain ethanol, water, and dissolved impurities. This should be collected and disposed of as flammable organic waste.
-
Solid Waste: Any solid byproducts or filter aids should be disposed of according to local regulations for chemical waste.
Data Presentation and Visualization
Table 1: Troubleshooting Guide Summary
| Problem | Potential Cause | Recommended Solution(s) |
| Low Yield | Suboptimal temperature, inefficient mixing, product loss during workup. | Optimize temperature, ensure proper agitation, use cold washing solvents. |
| Byproduct Formation | Insufficient excess of acetone. | Use a vanillin to acetone molar ratio of 1:3 to 1:5. |
| "Oiling Out" During Crystallization | High supersaturation, inappropriate solvent. | Employ controlled cooling, seed the solution, use an ethanol/water solvent system. |
| Inconsistent Reaction Time | Lack of in-process monitoring. | Utilize TLC, HPLC, or in-situ NMR to track reaction progress. |
Diagram 1: this compound Synthesis Workflow
Caption: The reaction pathway for this compound synthesis and the formation of the dibenzalacetone byproduct.
References
- Chemistry LibreTexts. (2020). 23.8: The Aldol Reaction and Condensation of Ketones and Aldehydes.
- ResearchGate. (n.d.). Optimization of the reaction conditions for Claisen-Schmidt condensation.
- H.E.L Group. (n.d.). Critical Considerations in Process Safety.
- CHIMIA. (2014). New Trends in (heterogeneous) Catalysis for the Fine Chemicals Industry.
- Magritek. (n.d.). Monitoring a Claisen-Schmidt Condensation Reaction by NMR in the teaching Class.
- Reddit. (2021). Struggling with large scale recrystallization.
- MDPI. (2018). Process Simulation for the Design and Scale Up of Heterogeneous Catalytic Process: Kinetic Modelling Issues.
- CSUB. (n.d.). Lab 13: Predicting the Products of an Aldol Reaction.
- Magritek. (n.d.). The Aldol Condensation.
- Claisen-Schmidt Condensation. (n.d.).
- Master Organic Chemistry. (2022). Aldol Addition and Condensation Reactions (Base-Catalyzed).
- PubMed. (2024). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the "Disappeared" Form I Polymorph of Ritonavir.
- ResearchGate. (2021). How to recrystallize complexes from the solvent pair acetone/water?
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Process Analytical Technology Tools for Monitoring Pharmaceutical Unit Operations: A Control Strategy for Continuous Process Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Claisen-Schmidt Condensation [cs.gordon.edu]
- 6. chimia.ch [chimia.ch]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. helgroup.com [helgroup.com]
- 10. Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the "Disappeared" Form I Polymorph of Ritonavir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. reddit.com [reddit.com]
- 12. researchgate.net [researchgate.net]
- 13. magritek.com [magritek.com]
- 14. csub.edu [csub.edu]
Technical Support Center: Vanillylidene Acetone Purification by Column Chromatography
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the purification of vanillylidene acetone using column chromatography. Here, we address common challenges and provide optimized protocols to ensure the highest purity of your final product.
Troubleshooting Guide
This section addresses specific issues you may encounter during the column chromatography of this compound.
Issue 1: Poor Separation of this compound from Starting Materials or Byproducts
Q: My TLC analysis shows overlapping spots for this compound and the starting materials (vanillin and acetone), or other byproducts. How can I improve the separation on the column?
A: Achieving good separation is critical and often requires optimization of the mobile phase. This compound is a moderately polar compound, and a common eluent system for its purification is a mixture of hexane and ethyl acetate.[1] If you are experiencing poor separation, consider the following adjustments:
-
Adjusting Solvent Polarity: The key is to find a solvent system where the desired compound has an Rf value between 0.2 and 0.4 on a TLC plate.[1][2]
-
Trying Different Solvent Systems: If adjusting the ratio of hexane/ethyl acetate is not effective, changing the solvent system entirely can alter the selectivity of the separation.[1] Some alternative systems to consider are:
Issue 2: this compound is Not Eluting from the Column
Q: I have run a large volume of eluent through the column, but my this compound is not coming off. What could be the issue?
A: This is a common problem that can be attributed to a few factors:
-
Incorrect Solvent System: The mobile phase may be too nonpolar to elute your compound.[1] This is especially true if you are working with a highly polar derivative of this compound.
-
Solution: Gradually increase the polarity of your eluent. If your compound is still not eluting with 100% ethyl acetate, you may need to add a small amount of a more polar solvent like methanol.[1]
-
-
Compound Decomposition: Although this compound is generally stable, the slightly acidic nature of standard silica gel can sometimes cause degradation of sensitive compounds.[2]
-
Solution: Test the stability of your compound on a silica gel TLC plate. If you observe degradation, consider using a deactivated (less acidic) silica gel or an alternative stationary phase like alumina.
-
Issue 3: The Purified this compound is an Oil Instead of a Solid
Q: After evaporating the solvent, my purified this compound is a sticky oil, but I was expecting a crystalline solid. How can I induce crystallization?
A: This can happen if there are residual solvents or minor impurities present.
-
Recrystallization: Dissolve the oily product in a minimal amount of a suitable hot solvent, such as ethanol, and allow it to cool slowly.[1] If crystals do not form, scratching the inside of the flask with a glass rod or placing it in a refrigerator may help induce crystallization.
-
High Vacuum: Placing the sample under a high vacuum for several hours can help remove any remaining solvent that might be inhibiting crystallization.[1]
-
Re-purification: If the above methods fail, it's likely that a co-eluting impurity is present. Re-purification by column chromatography using a different solvent system to better separate the impurity may be necessary.[1]
Issue 4: Sample Loading and Solubility Problems
Q: My crude reaction mixture is not very soluble in the nonpolar solvent system I plan to use for elution. How should I load it onto the column?
A: Loading your sample in a solvent that is too polar can compromise the separation. The best approach in this situation is dry loading .[1][3]
-
Dry Loading Procedure:
-
Dissolve your crude product in a volatile solvent in which it is soluble (e.g., dichloromethane or acetone).[1][3]
-
Evaporate the solvent completely using a rotary evaporator until you have a free-flowing powder of your crude product adsorbed onto the silica gel.[1][3]
-
Carefully add this powder to the top of your packed column.[1][3]
-
Frequently Asked Questions (FAQs)
Q1: What is the ideal stationary phase for purifying this compound?
A1: For most applications, silica gel is the recommended stationary phase for the purification of this compound due to its polarity.[4] As this compound is a moderately polar compound, silica gel provides good retention and allows for effective separation from less polar impurities with an appropriate mobile phase.
Q2: How do I choose the right mobile phase for my column?
A2: The best way to determine the optimal mobile phase is by using Thin-Layer Chromatography (TLC).[2] The goal is to find a solvent system that gives your desired compound an Rf value of approximately 0.2-0.4.[1][2] This range generally provides the best separation in column chromatography. A common starting point is a mixture of hexane and ethyl acetate.[1]
Q3: What is the importance of proper column packing?
A3: A well-packed column is crucial for achieving good separation. An improperly packed column can lead to issues like channeling, where the solvent and sample flow unevenly through the stationary phase, resulting in poor separation.[2] It is important to ensure the silica gel is packed uniformly without any air bubbles or cracks.[2][4]
Q4: How can I monitor the progress of my column chromatography?
A4: The progress of the separation can be monitored by collecting fractions of the eluent and analyzing them by TLC.[2] This will allow you to identify which fractions contain your pure compound. Fractions containing the pure product should be combined for solvent evaporation.
Q5: What are some key properties of this compound to be aware of during purification?
A5: this compound is a solid at room temperature with a melting point of 125-130 °C.[5] It is soluble in ethanol and DMSO, but only slightly soluble in water.[5] It is generally stable, but can be sensitive to highly acidic conditions.[6]
Experimental Protocols
Protocol 1: Thin-Layer Chromatography (TLC) for Method Development
-
Preparation: Dissolve a small amount of your crude reaction mixture in a volatile solvent like ethyl acetate or dichloromethane.
-
Spotting: On a silica gel TLC plate, use a capillary tube to apply a small spot of the crude mixture. It is also beneficial to spot the starting materials as references.
-
Development: Place the TLC plate in a developing chamber containing your chosen solvent system. Ensure the solvent level is below the spots. Allow the solvent to ascend the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate, mark the solvent front with a pencil, and let it dry. Visualize the separated spots under a UV lamp (typically at 254 nm).[1]
-
Rf Calculation: Calculate the Retention Factor (Rf) for each spot using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).[1]
Protocol 2: Column Chromatography Purification
-
Column Packing:
-
Select a column of appropriate size. A general rule is to use a 30:1 to 100:1 ratio of silica gel weight to crude product weight, depending on the difficulty of the separation.[3]
-
Prepare a slurry of silica gel in your chosen starting eluent.
-
Pour the slurry into the column and allow the silica to settle, gently tapping the column to ensure even packing and remove air bubbles.[3][4]
-
Add a thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.[3]
-
-
Sample Loading:
-
If using wet loading, dissolve the crude mixture in a minimal amount of the eluent and carefully add it to the top of the column.[3]
-
For dry loading, follow the procedure described in the Troubleshooting Guide (Issue 4).
-
-
Elution:
-
Begin eluting with your chosen solvent system, starting with a less polar mixture if you plan to run a gradient.
-
Collect fractions of a suitable size.
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC to identify which ones contain the pure this compound.
-
Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
-
Visualizations
Caption: Workflow for this compound Purification.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Running a Silica Gel Column - CommonOrganicChemistry.com [commonorganicchemistry.com]
- 4. Tips and Tricks for the Lab: Column Packing - ChemistryViews [chemistryviews.org]
- 5. Vanillylidenacetone | 1080-12-2 [chemicalbook.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
Technical Support Center: Minimizing By-product Formation in the Aldol Condensation of Vanillin
Welcome to the technical support center for the aldol condensation of vanillin. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances of this important reaction. Here, we move beyond simple protocols to explain the "why" behind experimental choices, empowering you to troubleshoot effectively and optimize your synthetic outcomes.
Section 1: Frequently Asked Questions (FAQs) - Troubleshooting Common Issues
This section addresses the most frequent challenges encountered during the aldol condensation of vanillin, providing both diagnostic insights and actionable solutions.
Q1: My reaction mixture turned dark brown/black, and I've isolated a sticky oil instead of a yellow crystalline product. What's happening?
A1: This is a classic sign of side reactions and potential product degradation. The dark coloration often indicates the formation of polymeric or resinous by-products. The oily nature of the product suggests that it is impure and has failed to crystallize properly.
-
Probable Causes:
-
Excessively Strong Basic Conditions: High concentrations of strong bases like sodium hydroxide can promote side reactions.[1]
-
Prolonged Reaction Times or High Temperatures: Extended reaction times, especially at elevated temperatures, can lead to the decomposition of the desired product, vanillinacetone.[2][3]
-
Cannizzaro Reaction: Since vanillin lacks alpha-hydrogens, it can undergo a Cannizzaro reaction in the presence of a strong base, where two molecules of vanillin disproportionate to form vanillyl alcohol and vanillic acid.[1][4][5][6][7] This is a significant competing pathway.
-
Self-Condensation of Acetone: If the reaction conditions are not carefully controlled, acetone can undergo self-condensation to form species like diacetone alcohol and mesityl oxide.
-
-
Troubleshooting & Solutions:
-
Moderate the Basicity: Use a lower concentration of the base or consider a milder catalyst. Some studies have explored heterogeneous catalysts like hydrotalcites or modified zeolites to improve selectivity.[2][8]
-
Optimize Reaction Time and Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC). Quench the reaction as soon as the vanillin has been consumed to prevent product degradation.[9] Running the reaction at a lower temperature can also help favor the desired aldol pathway.[1]
-
Stoichiometry Control: Use a large excess of acetone to ensure it acts as the nucleophile and to favor the formation of the single condensation product.
-
Purification Strategy: If you have already obtained an oily product, attempt to purify it via column chromatography. A recrystallization from a hot ethanol-water mixture can also be effective in isolating the desired yellow crystalline product from the oil.[10]
-
Q2: I'm observing multiple spots on my TLC plate. What are the likely by-products?
A2: The presence of multiple spots on your TLC plate is a clear indication of a mixture of products. Besides the desired (E)-4-(4-hydroxy-3-methoxyphenyl)but-3-en-2-one, you are likely observing one or more of the following:
-
Unreacted Vanillin: This will be one of the starting materials visible on your TLC.
-
Vanillyl Alcohol and Vanillic Acid: These are the products of the competing Cannizzaro reaction.[4][6]
-
Acetone Self-Condensation Products: These include diacetone alcohol and mesityl oxide.
-
Double Aldol Condensation Product: This occurs when a second molecule of vanillin reacts with the initial aldol product.
Q3: How can I definitively identify the by-products I've formed?
A3: Spectroscopic and chromatographic techniques are essential for by-product identification:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools to elucidate the structures of your main product and impurities.
-
Mass Spectrometry (MS): MS can help determine the molecular weights of the different components in your mixture.
-
Infrared (IR) Spectroscopy: IR can be used to identify the functional groups present in your products.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate and quantify the different components in your reaction mixture.
Q4: My yield of the desired product is consistently low. How can I improve it?
A4: Low yields are often a direct result of by-product formation. To improve your yield, you need to optimize the reaction conditions to favor the Claisen-Schmidt condensation pathway.
-
Catalyst Selection: While sodium hydroxide is commonly used, exploring other catalysts can be beneficial. Heterogeneous catalysts, for example, can offer improved selectivity and easier separation.[2][8]
-
Solvent System: The choice of solvent can influence reaction rates and selectivity. While acetone often serves as both a reactant and a solvent, the addition of a co-solvent like ethanol may be beneficial.
-
Temperature Control: Maintaining a consistent and optimal reaction temperature is crucial. Lower temperatures generally favor the aldol addition product, while higher temperatures promote the subsequent dehydration to the enone. However, excessively high temperatures can lead to degradation.
-
Gradual Reagent Addition: Slowly adding the base to the mixture of vanillin and acetone can help to maintain a lower instantaneous concentration of the base, which can help to suppress the Cannizzaro reaction.[1]
Section 2: Understanding the Competing Reactions
To effectively minimize by-products, it is crucial to understand the mechanistic pathways of the competing reactions.
The Desired Claisen-Schmidt Condensation
The reaction between an aldehyde or ketone with an α-hydrogen and an aromatic carbonyl compound lacking an α-hydrogen is known as the Claisen-Schmidt condensation, a specific type of aldol condensation.[11] In this case, the enolate of acetone attacks the electrophilic carbonyl carbon of vanillin.
Caption: Desired Claisen-Schmidt condensation pathway.
The Competing Cannizzaro Reaction
The Cannizzaro reaction is a disproportionation reaction of two molecules of a non-enolizable aldehyde in the presence of a strong base to yield a primary alcohol and a carboxylic acid.[6][7] Vanillin, lacking α-hydrogens, is susceptible to this side reaction under the basic conditions of the aldol condensation.[1][4][12]
Caption: Competing Cannizzaro reaction pathway.
Section 3: Optimized Experimental Protocol
This protocol is designed to maximize the yield of the desired product while minimizing the formation of by-products.
Materials:
-
Vanillin
-
Acetone
-
Sodium Hydroxide (NaOH)
-
Hydrochloric Acid (HCl)
-
Ethanol
-
Deionized Water
-
Standard laboratory glassware
-
Stir plate and magnetic stir bar
-
Ice bath
Procedure:
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve vanillin in a 10-fold molar excess of acetone.
-
Base Solution Preparation: Separately, prepare a 10% (w/v) aqueous solution of sodium hydroxide.
-
Reaction Initiation: While stirring the vanillin-acetone solution at room temperature, slowly add the sodium hydroxide solution dropwise over a period of 15-20 minutes. The solution will turn yellow and gradually darken to an orange-red color.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by TLC (e.g., using a 9:1 toluene/ethyl acetate mobile phase). The reaction is typically complete within 2-3 hours, as indicated by the consumption of vanillin.[9]
-
Quenching and Neutralization: Once the reaction is complete, cool the flask in an ice bath. Slowly and carefully add a 10% aqueous solution of hydrochloric acid with stirring until the solution is acidic (pH ~2). This will cause the product to precipitate.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing: Wash the solid with cold deionized water to remove any inorganic salts.
-
Recrystallization: Recrystallize the crude product from a minimal amount of a hot 1:1 ethanol-water mixture to obtain bright yellow crystals.
-
Drying: Dry the purified crystals in a vacuum oven.
Section 4: Data Summary and Expected Outcomes
The following table summarizes the impact of key reaction parameters on product yield and purity.
| Parameter | Condition | Expected Impact on Yield | Expected Impact on Purity | Rationale |
| Base Concentration | High (e.g., >20% NaOH) | Decrease | Decrease | Promotes Cannizzaro reaction and other side reactions.[1] |
| Low (e.g., 5-10% NaOH) | Increase | Increase | Favors the desired aldol condensation pathway. | |
| Reaction Temperature | High (e.g., >50 °C) | Decrease | Decrease | Can lead to product degradation and increased side reactions.[2] |
| Room Temperature | Optimal | Optimal | Provides a good balance between reaction rate and selectivity. | |
| Reaction Time | Prolonged (e.g., >24 hours) | Decrease | Decrease | Increased risk of product decomposition.[3] |
| Monitored by TLC | Optimal | Optimal | Allows for quenching the reaction at the point of maximum product formation. | |
| Acetone Stoichiometry | Large Excess (e.g., >10 eq) | Increase | Increase | Drives the equilibrium towards the desired product and minimizes self-condensation. |
| Near Stoichiometric | Decrease | Decrease | Increases the likelihood of acetone self-condensation and incomplete reaction. |
Section 5: Troubleshooting Workflow
This workflow provides a systematic approach to diagnosing and resolving common issues.
Caption: Troubleshooting workflow for vanillin aldol condensation.
References
- Aldol Condensation Reaction - Vanillin.
- VANILLIN CONVERSION BY ALDOL CONDENSATION USING HYDROTALCITE Mg-Al AND MODIFIED -Y ZEOLITE AS HETEROGENEOUS CATALYSTS.
- The aldol condensation of vanillin and cyclohexanone.
- Crossed Aldol Reactions in Water Using Inexpensive and Easily Available Materials as a Tool for Reaction Optimization Teaching in an Undergraduate Organic Chemistry Laboratory.
- CHEM 136 Rheosmin “Raspberry Ketone” - Preparation by Crossed Aldol-Catalytic Hydrogenation Sequences.
- The Cannizzaro reaction of Vanillin. Journal of the American Chemical Society. [Link]
- Cannizzaro Reaction. SlideShare. [Link]
- Possible reaction mechanism for the aldol condensation of vanillin with acetone.
- Vanillin acetone aldol condens
- Given below are two statements : Statement (I) : Vanillin will react with NaOH and also with Tollen's reagent. Sarthaks eConnect. [Link]
- Cannizzaro reaction. Wikipedia. [Link]
- Vanillin. Wikipedia. [Link]
- Cannizzaro Reaction. Chemistry Steps. [Link]
- Purification of vanillin.
- Vanillin purification.
- Aldol condensation of 2b with vanillin.
- Vanillin Synthesis from 4-Hydroxybenzaldehyde. University of Delaware. [Link]
- Separation and Purification of Vanillin and p-Hydroxybenzaldehyde from Grass Lignins. ACS Sustainable Chemistry & Engineering. [Link]
- Requirements for the Cannizzaro Reaction. BYJU'S. [Link]
- Claisen-Schmidt Condens
- Claisen–Schmidt condens
- The Claisen Schmidt (crossed aldol) reaction of vanillin and acetone i.. Filo. [Link]
- Claisen Condensation and Dieckmann Condens
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. vjs.ac.vn [vjs.ac.vn]
- 3. rubingroup.org [rubingroup.org]
- 4. myttex.net [myttex.net]
- 5. un.uobasrah.edu.iq [un.uobasrah.edu.iq]
- 6. Cannizzaro reaction - Wikipedia [en.wikipedia.org]
- 7. byjus.com [byjus.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. www1.udel.edu [www1.udel.edu]
- 11. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 12. sarthaks.com [sarthaks.com]
Technical Support Center: High-Purity Vanillylidene Acetone via Recrystallization
Welcome to the technical support center for the purification of Vanillylidene Acetone. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to assist researchers, chemists, and drug development professionals in achieving high-purity crystalline material through optimized recrystallization techniques. Our focus is on providing not just procedural steps, but the causal scientific principles behind them to empower you to adapt and troubleshoot effectively.
Section 1: Foundational Principles of Solvent Selection
Q1: What are the ideal characteristics of a recrystallization solvent for this compound?
The primary goal of recrystallization is to separate a target compound from its impurities. The success of this technique hinges on selecting a solvent with very specific solubility properties. The ideal solvent should exhibit a steep solubility curve with respect to temperature.[1]
Core Characteristics of an Ideal Solvent:
-
High Solubility at High Temperatures: The solvent must completely dissolve the this compound (and preferably any impurities) at or near its boiling point. This ensures that the minimum amount of solvent is used, which is critical for maximizing yield.[1][2]
-
Low Solubility at Low Temperatures: As the solution cools, the this compound should become significantly less soluble, causing it to crystallize out of the solution.[1]
-
Appropriate Boiling Point: The solvent's boiling point should be below the melting point of this compound (~128-130°C) to prevent the compound from melting or "oiling out" rather than dissolving.[3][4][5]
-
Inertness: The solvent must not react chemically with the this compound.
-
Impurity Solubility Profile: Ideally, impurities present in the crude product should either be highly soluble in the solvent at all temperatures (remaining in the mother liquor upon cooling) or completely insoluble in the hot solvent (allowing for their removal via hot filtration).[1]
Q2: How does the molecular structure of this compound influence solvent choice?
The principle of "like dissolves like" is a guiding factor.[1] this compound (4-(4-hydroxy-3-methoxyphenyl)but-3-en-2-one) possesses both polar and non-polar characteristics:
-
Polar Features: A phenolic hydroxyl (-OH) group, a ketone (C=O) group, and an ether (-OCH₃) group. These groups can participate in hydrogen bonding and dipole-dipole interactions.
-
Non-polar Features: An aromatic benzene ring and a hydrocarbon backbone.
This amphiphilic nature suggests that moderately polar solvents are excellent starting points. Solvents like ethanol, which has a polar hydroxyl group and a non-polar ethyl group, can effectively interact with both features of the this compound molecule. This explains why alcohols are generally good solvents for this compound and related chalcones.[4][6][7]
Section 2: Recommended Solvents & Systems for this compound
Q3: Which single solvents are most effective for recrystallizing this compound?
Based on solubility data and empirical evidence from related chalcone syntheses, alcohols are the most recommended single-solvent systems.[8][9]
-
Ethanol: This is often the first choice. It is a good solvent for many chalcones, has a suitable boiling point (78°C), and is relatively safe.[8][10] 95% ethanol is commonly used and is often effective without needing anhydrous conditions.
-
Methanol: With a higher polarity and lower boiling point (65°C) than ethanol, methanol can also be effective. This compound shows slightly higher solubility in methanol compared to ethanol at room temperature, which might slightly impact recovery yield but can be an option if ethanol proves unsuitable.[11]
-
Isopropanol: Another viable alcohol, though this compound is slightly less soluble in it compared to ethanol.[11]
Q4: When and why should I consider a mixed-solvent system?
A mixed-solvent system is an excellent strategy when no single solvent meets all the ideal criteria.[12] This typically involves a "good" solvent in which this compound is highly soluble, and a miscible "bad" solvent (or anti-solvent) in which it is poorly soluble.[13][14][15]
The most common and effective mixed system for this compound is Ethanol-Water .
-
How it Works: The crude this compound is first dissolved in a minimal amount of hot ethanol (the "good" solvent). Then, hot water (the "bad" solvent) is added dropwise to the hot solution until persistent cloudiness (turbidity) is observed.[13][14] This indicates the solution is saturated. A few more drops of hot ethanol are then added to redissolve the precipitate and ensure the solution is saturated at that high temperature. As this precisely-saturated solution cools, the overall polarity of the solvent mixture is higher than pure ethanol, causing the less polar this compound to crystallize out effectively.
Data Summary: Solvent Properties for this compound Recrystallization
| Solvent | Boiling Point (°C) | Solubility of this compound (g/L at 25°C)[11] | Key Characteristics & Notes |
| Ethanol | 78.4 | 191.16 | Primary recommendation. Excellent balance of polarity. Widely used for chalcones.[8][10] |
| Methanol | 64.7 | 214.92 | More polar than ethanol. Higher solubility may slightly reduce yield but can be effective. |
| Isopropanol | 82.6 | 166.78 | Good alternative to ethanol. Lower room temperature solubility may improve yield. |
| Water | 100 | Slightly soluble[3][6] | Used as the anti-solvent (the "bad" solvent) in mixed-solvent systems with alcohols. |
| Acetone | 56 | Soluble | Often too powerful a solvent, leading to poor recovery unless used in a mixed system. |
Section 3: Troubleshooting Common Recrystallization Issues
Q5: My product "oiled out" instead of forming crystals. What's happening and how do I fix it?
"Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid crystal lattice. This is a common issue with chalcones.[12]
-
Causality:
-
High Impurity Level: Impurities can depress the melting point of the mixture, leading to the formation of a liquid eutectic.
-
Supersaturation: The solution is too concentrated, causing the solute to come out of solution too rapidly for an ordered crystal lattice to form.
-
Melting Point Below Boiling Point: The melting point of the crude solid is lower than the boiling point of the solvent. When the solvent is heated to boiling, the solid melts before it fully dissolves.
-
-
Solutions:
-
Reheat and Dilute: Reheat the solution until the oil fully redissolves. Add a small amount (1-5% of the total volume) of additional hot solvent to slightly decrease the saturation.[12]
-
Slow Down Cooling: Allow the solution to cool much more slowly. Insulate the flask with glass wool or place it in a warm water bath that is allowed to cool to room temperature.
-
Change Solvents: If the problem persists, the solvent's boiling point may be too high. Switch to a lower-boiling point solvent (e.g., from isopropanol to ethanol or methanol) or use a mixed-solvent system where crystallization can be induced well below the boiling point.[12]
-
Q6: No crystals are forming, even after the solution has cooled in an ice bath. What are my next steps?
This is a frustrating but solvable problem, almost always caused by one of two issues.
-
Causality:
-
Too Much Solvent: The most common reason. An excessive amount of solvent was used, and the solution is not saturated even at low temperatures.[5]
-
Supersaturated but Unnucleated: The solution is saturated, but there are no nucleation sites for crystal growth to begin.
-
-
Solutions:
-
Reduce Solvent Volume: Gently heat the solution and evaporate some of the solvent using a stream of nitrogen or by carefully boiling it off in a fume hood. Reduce the volume by 10-20% and then allow it to cool again.
-
Induce Crystallization (Nucleation):
-
Scratching: Use a glass rod to gently scratch the inner surface of the flask at the air-liquid interface. The microscopic imperfections on the glass provide a surface for crystals to begin forming.[12]
-
Seed Crystals: If you have a small crystal of pure this compound, add it to the cold solution. This provides a perfect template for further crystal growth.
-
-
Q7: My final product is still intensely yellow or brownish. How can I improve the color?
This compound is inherently a pale-yellow crystalline solid.[3][4][7] The goal is not to achieve a perfectly white product, but to obtain uniformly colored, pale-yellow, well-formed crystals. Darker yellow, orange, or brown colors indicate the presence of impurities, likely from side reactions during synthesis.
-
Solutions:
-
Perform a Second Recrystallization: A single recrystallization may not be sufficient to remove all impurities. Repeating the process with the once-recrystallized material can significantly improve purity and color.
-
Activated Charcoal (Use with Caution): For highly colored impurities, a small amount of activated charcoal can be added to the hot solution before filtration. Charcoal adsorbs large, flat, conjugated molecules which are often responsible for color.
-
Caution: Use charcoal sparingly (e.g., the tip of a spatula), as it will also adsorb your product, reducing the yield. You must perform a hot gravity filtration immediately after adding charcoal to remove it before the solution cools.
-
-
Q8: My recovery yield is very low. What are the likely causes?
A low yield indicates that a significant portion of your product was lost during the process.
-
Causality & Prevention:
-
Excess Solvent: As discussed in Q6, using too much solvent is the primary cause of low yield. Prevention: Always use the minimum amount of hot solvent required to fully dissolve the crude product.[2]
-
Premature Crystallization: If the solution cools during hot filtration, the product will crystallize in the filter paper along with the impurities you are trying to remove. Prevention: Use a pre-heated funnel and filter the hot solution as quickly as possible. Dilute the hot solution with a small amount of extra solvent before filtering if necessary, and then boil it off later.
-
Incomplete Cooling: Not cooling the solution for a sufficient amount of time or to a low enough temperature will leave a significant amount of product dissolved. Prevention: Allow the solution to cool to room temperature slowly, then place it in an ice-water bath for at least 20-30 minutes before filtration.[5]
-
Washing with Warm Solvent: Washing the collected crystals on the filter with room-temperature or warm solvent will redissolve some of your product. Prevention: Always wash the crystals with a small amount of ice-cold recrystallization solvent.[5]
-
Section 4: Standard Operating Procedure (SOP) - Ethanol/Water Recrystallization
This protocol describes the purification of crude this compound using the recommended ethanol-water mixed-solvent system.
-
Dissolution: Place the crude this compound (e.g., 5.0 g) into an appropriately sized Erlenmeyer flask. Add a magnetic stir bar.
-
Add 'Good' Solvent: Add a minimal amount of 95% ethanol (e.g., start with 20-25 mL) to the flask.
-
Heating: Gently heat the mixture on a hot plate with stirring. Bring the solvent to a gentle boil. Continue to add small portions of hot ethanol until the solid is completely dissolved.
-
Add 'Bad' Solvent: While maintaining the solution at a gentle boil, add hot deionized water dropwise using a Pasteur pipette. Continue adding water until the solution becomes faintly but persistently cloudy (turbid).[13]
-
Clarification: Add a few drops of hot 95% ethanol, just enough to make the solution clear again. At this point, the solution is perfectly saturated.
-
Hot Filtration (Optional): If insoluble impurities are visible, remove the stir bar and quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature undisturbed. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with two small portions of ice-cold 50:50 ethanol/water, followed by one small portion of ice-cold water to help with drying.
-
Drying: Allow the crystals to dry on the filter under vacuum for 15-20 minutes. For final drying, transfer the crystals to a watch glass and let them air dry or place them in a desiccator under vacuum.
-
Analysis: Confirm purity by taking a melting point and comparing it to the literature value (128-130°C).[3][4] A sharp melting point close to the literature value indicates high purity.
Section 5: Workflow Visualization
The following diagram outlines the decision-making process for selecting a solvent and troubleshooting common issues during the recrystallization of this compound.
Caption: Decision workflow for recrystallization of this compound.
References
- Good Scents Company. This compound (CAS 1080-12-2): Odor profile, Properties, & IFRA compliance. [Link]
- National Center for Biotechnology Information. This compound. PubChem Compound Summary for CID 59039607. [Link]
- University of York, Department of Chemistry.
- Study.com. For a multiple solvent recrystallization- explain why and how this techniques works, ie based.... [Link]
- Wikipedia.
- The Royal Society of Chemistry.
- YouTube.
- ResearchGate.
- O-Chem.com.
- Wired Chemist.
- Reddit. Chalcone Synthesis. [Link]
- The Good Scents Company. This compound. [Link]
- Global Substance Registration System. This compound. [Link]
- University of Rochester, Department of Chemistry.
- Unknown Source.
- ResearchGate.
Sources
- 1. Recrystallization [wiredchemist.com]
- 2. web.uvic.ca [web.uvic.ca]
- 3. This compound | C11H12O3 | CID 59039607 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. parchem.com [parchem.com]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. Vanillylidenacetone | 1080-12-2 [chemicalbook.com]
- 7. This compound, 1080-12-2 [thegoodscentscompany.com]
- 8. rsc.org [rsc.org]
- 9. youtube.com [youtube.com]
- 10. reddit.com [reddit.com]
- 11. scent.vn [scent.vn]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Chemistry Teaching Labs - Mixed-solvents [chemtl.york.ac.uk]
- 14. homework.study.com [homework.study.com]
- 15. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing Vanillylidene Acetone Synthesis
Topic: Impact of Reaction Temperature on Vanillylidene Acetone Yield
A Message from Your Senior Application Scientist
Welcome to the technical support guide for the synthesis of this compound. As researchers and developers, we understand that optimizing reaction yield and purity is paramount. The Claisen-Schmidt condensation between vanillin and acetone is a classic and powerful C-C bond-forming reaction, but its success is exquisitely sensitive to one critical parameter: temperature.
This guide is designed to move beyond simple procedural steps. We will explore the causal relationships between temperature, reaction kinetics, and product outcomes. By understanding why temperature exerts such profound control, you can troubleshoot effectively, optimize your protocol, and ensure reproducible, high-yield results.
Frequently Asked Questions (FAQs): The "Why" Behind Temperature Control
Question 1: Why is temperature such a critical parameter in the synthesis of this compound?
Answer: Temperature is the primary lever controlling the balance between reaction rate and reaction selectivity. The synthesis of this compound is not a single transformation but a two-step process:
-
Aldol Addition: The base catalyst (e.g., NaOH) deprotonates acetone to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of vanillin to form a β-hydroxy ketone intermediate. This step is typically exothermic.
-
Dehydration (Condensation): The β-hydroxy ketone intermediate is then dehydrated (loses a molecule of water) under the basic conditions to form the final, stable, conjugated α,β-unsaturated ketone product, this compound.[1][2][3]
Temperature influences both steps. Higher temperatures increase the rate of both the addition and the dehydration.[4][5] However, excessive heat can promote undesirable side reactions, leading to impurity formation and a lower isolated yield of the desired product.
Question 2: What are the consequences of running the reaction at too high a temperature?
Answer: While heat can accelerate the reaction, exceeding the optimal temperature range often leads to a variety of yield-reducing issues:
-
Polymerization and Resinification: At elevated temperatures, aldehydes and ketones can undergo complex side reactions, leading to the formation of dark, tar-like resins that are difficult to remove and contaminate the desired product.[6] This is often the cause of reactions turning into dark brown or red oils instead of forming a clean yellow precipitate.
-
Acetone Self-Condensation: Although the aldehyde (vanillin) is a more reactive electrophile, at higher temperatures, the acetone enolate can begin to react with neutral acetone molecules, leading to products like diacetone alcohol and mesityl oxide.[7]
-
Cannizzaro Reaction: While less common under typical Claisen-Schmidt conditions, very high concentrations of base and elevated temperatures can promote the disproportionation (Cannizzaro reaction) of vanillin, an aldehyde with no α-hydrogens, into vanillyl alcohol and vanillic acid.[1]
Question 3: What happens if the reaction temperature is too low?
Answer: Conducting the reaction at very low temperatures (e.g., 0-5 °C) presents its own challenges:
-
Slow Reaction Rate: All reaction steps will proceed much more slowly. This can lead to incomplete conversion of the starting materials if the reaction time is not significantly extended.[6]
-
Incomplete Dehydration: The second step, dehydration, is often the rate-limiting step at low temperatures. You may successfully form the β-hydroxy ketone intermediate (the aldol addition product), but it may fail to eliminate water to form the final conjugated product.[8] This results in a different, more polar product and a low yield of this compound.
Troubleshooting Guide: From Problem to Solution
This section addresses common issues encountered during the synthesis, with a focus on temperature-related causes and solutions.
| Issue / Observation | Primary Temperature-Related Cause | Recommended Solution & Explanation |
| Low or No Product Yield | Temperature Too Low: The reaction rate is too slow for the allotted time, resulting in poor conversion.[6] | Maintain the reaction at a controlled ambient temperature (e.g., 20-25 °C). If a low yield persists, consider extending the reaction time and monitor progress using Thin Layer Chromatography (TLC).[9][10] |
| Formation of a Dark Oil Instead of a Yellow Precipitate | Temperature Too High: The initial mixing of reagents is exothermic. Without proper cooling, localized "hot spots" can form, leading to polymerization and resinification.[6] | Always add the base (e.g., NaOH solution) slowly and portion-wise to the vanillin/acetone mixture while cooling the reaction vessel in an ice/water bath. This dissipates the heat of reaction. Once the addition is complete, the bath can be removed to allow the reaction to proceed at ambient temperature. |
| Product is Difficult to Crystallize or Purify | High Temperature Impurities: Oily side products formed at elevated temperatures can interfere with the crystal lattice formation of the desired product, resulting in an oil or a "gummy" solid.[6] | The best solution is prevention through strict temperature control. If you already have an oily product, attempt purification by triturating with a cold, non-polar solvent like hexane to remove some impurities before attempting recrystallization from a minimal amount of hot ethanol. |
| Reaction Stalls Before Completion (Starting Material Remains) | Inconsistent Temperature: Fluctuations in ambient temperature can affect the reaction rate. A sudden drop in temperature could significantly slow the reaction. | Ensure the reaction is conducted in a temperature-controlled environment. Use a water bath to buffer against ambient temperature swings. Confirm catalyst activity, as an old or inactive base can also cause the reaction to stall.[6] |
Data Summary: Temperature vs. Expected Outcome
| Temperature Range | Expected Yield | Key Observations & Scientific Rationale |
| 0 - 5 °C (Ice Bath) | Low to Moderate | Very slow reaction. The primary product may be the β-hydroxy aldol addition intermediate, as the dehydration step is not favored at this temperature.[8] Requires significantly longer reaction times. |
| 20 - 25 °C (Ambient) | Good to Excellent | This is the optimal range, balancing a reasonable reaction rate with minimal side product formation.[6] It allows for the exothermic addition to be controlled, followed by efficient dehydration to the final product. |
| > 40 °C (Heated) | Variable to Poor | The reaction is rapid, but the risk of forming dark, oily side products and polymers increases dramatically.[6][11] The isolated yield of pure product is often lower than at ambient temperature due to difficult purification. |
Visualizing the Process and Principles
Experimental Workflow Diagram
The following diagram outlines the critical steps in the synthesis, highlighting the points where temperature control is essential.
Caption: Workflow for this compound Synthesis.
Temperature's Dual Impact
This diagram illustrates the trade-offs associated with adjusting the reaction temperature.
Caption: The relationship between temperature and key reaction outcomes.
Validated Experimental Protocol
This protocol is optimized for a balance of safety, yield, and purity by carefully managing the reaction temperature.
Materials:
-
Vanillin
-
Acetone (ACS grade or higher)
-
Sodium Hydroxide (NaOH)
-
Hydrochloric Acid (HCl), concentrated
-
Ethanol (95% or absolute)
-
Deionized Water
-
Ice
Procedure:
-
Reagent Preparation: In a 125 mL Erlenmeyer flask, dissolve 3.90 g of vanillin in 30 mL of acetone. In a separate beaker, carefully dissolve 2.0 g of sodium hydroxide in 20 mL of deionized water. Allow the NaOH solution to cool to room temperature.
-
Controlled Addition (Critical Step): Place the Erlenmeyer flask containing the vanillin/acetone solution into an ice/water bath. Begin stirring the solution with a magnetic stir bar.
-
Slowly, using a dropper or pipette, add the cooled sodium hydroxide solution to the stirred vanillin/acetone mixture over a period of 10-15 minutes. The solution will turn bright yellow and then darken. Do not add the base all at once. This slow, cooled addition is crucial to dissipate the exothermic heat of reaction and prevent side product formation.[6]
-
Ambient Temperature Reaction: After the complete addition of the base, remove the flask from the ice bath and allow it to warm to ambient temperature (20-25 °C). Continue stirring for at least 24 hours. A dark orange/red solution will form.
-
Product Precipitation: In a well-ventilated fume hood, carefully and slowly add 100 mL of a 10-15% hydrochloric acid solution to the reaction mixture to neutralize the base and precipitate the product. The pH should be strongly acidic.
-
Isolation: Cool the mixture in an ice bath for 15-20 minutes to maximize crystallization. Collect the yellow solid product via vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid in the funnel with three portions of cold deionized water to remove any inorganic salts and residual acid.
-
Purification: Recrystallize the crude product from a minimal amount of hot 95% ethanol. Allow the solution to cool slowly to form pure, bright yellow crystals. Collect the purified crystals by vacuum filtration and allow them to air dry completely.
References
- Master Organic Chemistry. (2022).
- Sibiya, P. J., & Moloto, M. J. (n.d.). The effect of reaction temperature on the aldol condensation.
- Le-Czerniak, A., et al. (2020). Crossed Aldol Reactions in Water Using Inexpensive and Easily Available Materials as a Tool for Reaction Optimization Teaching in an Undergraduate Organic Chemistry Laboratory.
- Le, T. H., & Nguyen, T. T. (2018). VANILLIN CONVERSION BY ALDOL CONDENSATION USING HYDROTALCITE Mg-Al AND MODIFIED -Y ZEOLITE AS HETEROGENEOUS CATALYSTS. Vietnam Journal of Chemistry. [Link]
- SRM University. (n.d.).
- Gunawardena, G. (2019).
- Organic Syntheses. (n.d.). Procedure. [Link]
- University of Toronto. (n.d.).
- University of Rochester. (n.d.). Troubleshooting: How to Improve Yield. Department of Chemistry. [Link]
- PierpaLab. (2024).
- Purwono, S., & Pawenary, K. I. (2017). The Synthesis and Evaluation of Vanillin Derivatives as the Fruit fly Attractant. Indonesian Journal of Chemical Research. [Link]
- Magritek. (n.d.).
- Conard, C. R., & Dolliver, M. A. (n.d.). Dibenzalacetone. Organic Syntheses. [Link]
- University of Missouri–St. Louis. (n.d.). Experiment 23: The Aldol Condensation: Synthesis of Dibenzalacetone. [Link]
Sources
- 1. webstor.srmist.edu.in [webstor.srmist.edu.in]
- 2. personal.tcu.edu [personal.tcu.edu]
- 3. magritek.com [magritek.com]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Troubleshooting [chem.rochester.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. vjs.ac.vn [vjs.ac.vn]
Technical Support Center: Navigating the Degradation Pathways of Dehydrozingerone in Stress Condition Studies
Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals working with Dehydrozingerone (DHZ). This document provides in-depth technical guidance, troubleshooting, and frequently asked questions (FAQs) regarding the degradation of DHZ under various stress conditions. As a structural analog and a degradation product of curcumin, understanding the stability of Dehydrozingerone is paramount for its development as a potential therapeutic agent.[1][2] This guide is designed with full editorial control to provide practical, field-proven insights into the experimental nuances of DHZ stability testing.
Introduction to Dehydrozingerone and the Criticality of Stability Studies
Dehydrozingerone, chemically known as (E)-4-(4-hydroxy-3-methoxyphenyl)but-3-en-2-one, is a phenolic compound found in ginger rhizomes (Zingiber officinale).[1][3] It shares structural similarities with curcumin and is also one of its degradation byproducts, particularly under physiological pH.[4] DHZ has garnered significant interest for its broad spectrum of biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1][5] However, like many phenolic compounds, its stability under various environmental conditions can be a limiting factor in its therapeutic application.
Forced degradation studies are a cornerstone of pharmaceutical development, providing critical insights into the intrinsic stability of a drug substance. These studies help in identifying potential degradation products, elucidating degradation pathways, and developing stability-indicating analytical methods. This guide will walk you through the common challenges and questions that arise during the stress testing of Dehydrozingerone.
General Troubleshooting for Dehydrozingerone Purity and Handling
Before initiating degradation studies, ensuring the purity and proper handling of your Dehydrozingerone starting material is crucial.
Q1: My initial analysis of the Dehydrozingerone reference standard shows multiple peaks. Is my standard impure?
A1: Not necessarily. While impurity is a possibility, Dehydrozingerone exists as a thermodynamically more stable (E)-isomer and a less stable (Z)-isomer.[4] Exposure to light, even ambient laboratory light, can cause photoisomerization, leading to the appearance of the (Z)-isomer as a separate peak in your chromatogram.
-
Troubleshooting Steps:
-
Protect from Light: Always handle Dehydrozingerone and its solutions under subdued light or in amber-colored glassware.
-
Confirm Isomerization: To confirm if the second peak is the (Z)-isomer, you can intentionally expose a solution of your standard to UV light and monitor the growth of the second peak. A recent study demonstrated this (E)-to-(Z) isomerization upon UV irradiation.[4]
-
NMR Spectroscopy: For definitive structural confirmation, ¹H NMR spectroscopy can be used to distinguish between the (E) and (Z) isomers based on the coupling constants of the olefinic protons.[4]
-
Q2: I'm observing poor solubility of Dehydrozingerone in my chosen solvent. What are the recommended solvents?
A2: Dehydrozingerone is practically insoluble in water but soluble in organic solvents like dimethyl sulfoxide (DMSO) and ethanol. For analytical purposes, a mixture of an organic solvent and an aqueous buffer is often used as the diluent.
-
Causality: The phenolic hydroxyl group and the overall nonpolar nature of the molecule dictate its solubility.
-
Recommendations:
-
For stock solutions, DMSO or ethanol are good choices.
-
For working solutions in reversed-phase HPLC, a mixture of acetonitrile or methanol and water/buffer is typically used. Ensure the final concentration of the organic solvent is sufficient to maintain solubility.
-
Hydrolytic Degradation: Navigating pH-Dependent Instability
Hydrolytic degradation studies involve exposing the drug substance to acidic, basic, and neutral aqueous solutions. Based on the behavior of similar phenolic compounds and α,β-unsaturated ketones, Dehydrozingerone is expected to show significant pH-dependent degradation.
Frequently Asked Questions & Troubleshooting
Q1: I'm not observing any significant degradation under acidic conditions. Is this expected?
A1: Yes, it is plausible that Dehydrozingerone is relatively stable in acidic media. The electron-donating methoxy and hydroxyl groups on the aromatic ring can help stabilize the molecule against acid-catalyzed hydrolysis. However, the extent of stability can depend on the acid concentration and temperature.
-
Experimental Insight: If no degradation is observed at room temperature with 0.1 M HCl, consider increasing the acid concentration (e.g., to 1 M HCl) or the temperature (e.g., to 60-80°C) to ensure you have sufficiently stressed the molecule.
Q2: Under basic conditions, my Dehydrozingerone sample degrades very rapidly, and I see multiple new peaks, some of which are small and broad. How can I control the degradation and identify the products?
A2: Rapid degradation in alkaline solutions is expected for phenolic compounds and α,β-unsaturated ketones. The primary degradation pathway is likely a retro-aldol condensation , which would cleave the molecule into vanillin and acetone.[1] The phenolic hydroxyl group will be deprotonated in basic conditions, increasing electron density in the ring and potentially making the molecule more susceptible to oxidation as well.
-
Troubleshooting Degradation Rate:
-
Lower the Base Concentration: Start with a milder base concentration (e.g., 0.01 M NaOH) or conduct the experiment at a lower temperature (e.g., room temperature or below).
-
Time-Course Study: Perform a time-course experiment, taking samples at multiple time points (e.g., 0, 15 min, 30 min, 1 hr, 2 hr) to capture the formation of initial degradation products before they degrade further.
-
-
Identifying Degradants:
-
Co-injection: Co-inject your degraded sample with authentic standards of vanillin and acetone to confirm their presence.
-
LC-MS/MS Analysis: Liquid chromatography-mass spectrometry (LC-MS/MS) is a powerful tool for identifying unknown degradation products. Look for masses corresponding to vanillin (m/z 152) and potential oxidation or condensation products.
-
Visualizing the Proposed Hydrolytic Degradation Pathway
Caption: Proposed Oxidative Degradation of Dehydrozingerone.
Experimental Protocol: Oxidative Degradation
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of Dehydrozingerone in methanol or acetonitrile.
-
Stress Condition: Add a known volume of the stock solution to a solution of 3% hydrogen peroxide to achieve a final drug concentration of approximately 100 µg/mL.
-
Incubation: Keep the solution at room temperature or heat to 60°C if the reaction is slow.
-
Sampling and Analysis: Withdraw aliquots at appropriate time intervals and analyze directly by HPLC.
Photolytic Degradation: Isomerization and Beyond
Dehydrozingerone's conjugated system makes it susceptible to degradation upon exposure to light.
Frequently Asked Questions & Troubleshooting
Q1: What is the primary photodegradation pathway for Dehydrozingerone?
A1: The primary and well-documented photodegradation pathway is the (E) to (Z) isomerization of the double bond in the butenone side chain. [4]The (Z)-isomer is generally less stable and may be more prone to further degradation.
Q2: My photostability study shows the formation of the (Z)-isomer, but also other small impurity peaks over time. What could these be?
A2: While isomerization is the primary event, prolonged exposure to high-intensity light can lead to further degradation. The (Z)-isomer, being less stable, might undergo subsequent reactions. [4]Possible secondary degradation pathways could involve:
-
Cyclization reactions.
-
Oxidative degradation if the study is not conducted under inert conditions.
-
Polymerization.
-
Troubleshooting:
-
Inert Atmosphere: Conduct photostability studies under a nitrogen or argon atmosphere to minimize oxidative degradation.
-
LC-MS Analysis: Use LC-MS to get molecular weight information on the minor degradants to help in their identification.
-
Visualizing the Photodegradation Pathway
Caption: Photodegradation Pathway of Dehydrozingerone.
Experimental Protocol: Photolytic Degradation
-
Sample Preparation: Prepare a solution of Dehydrozingerone (e.g., 100 µg/mL) in a suitable solvent (e.g., methanol:water 1:1). Also, expose the solid drug substance to light.
-
Control Sample: Prepare a control sample and wrap it in aluminum foil to protect it from light.
-
Light Exposure: Place the samples in a photostability chamber and expose them to light as per ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).
-
Sampling and Analysis: Analyze the samples at appropriate time points by a stability-indicating HPLC method.
Analytical Method Considerations for Stability Indicating Studies
A robust stability-indicating analytical method is essential to accurately quantify the degradation of Dehydrozingerone and separate it from its degradation products.
Q1: What are the key parameters for developing a stability-indicating HPLC method for Dehydrozingerone?
A1: A reversed-phase HPLC method with UV detection is generally suitable.
-
Column: A C18 column is a good starting point.
-
Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid or an acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) will likely be required to separate the parent compound from its more polar or non-polar degradants.
-
Detection Wavelength: Monitor the UV spectrum of Dehydrozingerone to select a wavelength that provides good sensitivity for both the parent drug and its degradation products.
-
Method Validation: The method must be validated according to ICH Q2(R1) guidelines, with a key focus on specificity. This involves demonstrating that the peaks for the degradants are well-resolved from the Dehydrozingerone peak and from each other. Peak purity analysis using a photodiode array (PDA) detector is crucial.
Workflow for Stability-Indicating Method Development
Caption: Workflow for Developing a Stability-Indicating Method.
Summary of Potential Degradation Products
The following table summarizes the potential degradation products of Dehydrozingerone based on the discussed pathways.
| Stress Condition | Potential Degradation Pathway | Likely Degradation Products |
| Alkaline Hydrolysis | Retro-Aldol Condensation | Vanillin, Acetone |
| Oxidative | Hydrogen Atom Transfer, Radical Coupling, Oxidative Cleavage | Dimeric products, Vanillin, Vanillic acid |
| Photolytic | (E) to (Z) Photoisomerization | (Z)-Dehydrozingerone |
Conclusion
This technical support guide provides a framework for understanding and investigating the degradation pathways of Dehydrozingerone under various stress conditions. By anticipating potential degradation products and employing systematic troubleshooting, researchers can efficiently develop robust stability-indicating methods and gain a comprehensive understanding of the intrinsic stability of this promising therapeutic candidate. For further assistance, please consult the referenced literature and consider advanced analytical techniques for definitive structural elucidation of unknown degradants.
References
- Kubra, I. R., Bettadaiah, B. K., Murthy, P. S., & Rao, L. J. M. (2014). Structure-function activity of dehydrozingerone and its derivatives as antioxidant and antimicrobial compounds. Journal of Food Science and Technology, 51(2), 245–255.
- Obregón-Mendoza, M. A., Hernández-Ortega, S., & Enriquez, R. G. (2022). Curcumin and its degradants with pharmacological properties. In Studies in Natural Products Chemistry (Vol. 73, pp. 1-38). Elsevier.
- Dettori, M. A., Carta, P., Fabbri, D., et al. (2024). A Study on the Photoisomerization of (E)-Dehydrozingerone, Its (E)-(E)
- Rajakumar, D. V., & Rao, M. N. (1994).
- Profumo, E., Buttari, B., D'Arcangelo, D., et al. (2018). The Nutraceutical Dehydrozingerone and Its Dimer Counteract Inflammation- and Oxidative Stress-Induced Dysfunction of In Vitro Cultured Human Endothelial Cells: A Novel Perspective for the Prevention and Therapy of Atherosclerosis. Oxidative Medicine and Cellular Longevity, 2018, 8185923.
- Awad, E. M., Ahmed, E. M. M., El-hadiyah, T. M. H., Sirag, N., & Abdelrahman, M. (2017). Synthesis, identification and anticonvulsant activity of dehydrozingerone. Gezira Journal of Engineering and Applied Sciences, 12(1), 31-43.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Sciencemadness Discussion Board - Crossed-aldol formation of dehydrozingerone and an experimental attempt at a novel hydrogenation - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. Structure-function activity of dehydrozingerone and its derivatives as antioxidant and antimicrobial compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The Nutraceutical Dehydrozingerone and Its Dimer Counteract Inflammation- and Oxidative Stress-Induced Dysfunction of In Vitro Cultured Human Endothelial Cells: A Novel Perspective for the Prevention and Therapy of Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Antioxidant Potency of Vanillylidene Acetone and Curcumin
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides an in-depth, objective comparison of the antioxidant potencies of vanillylidene acetone, also known as dehydrozingerone, and curcumin. As a structural analog and a degradation product of curcumin, this compound presents a compelling case for comparative analysis. This document moves beyond a simple recitation of facts to offer a critical evaluation of their antioxidant mechanisms, supported by experimental data, to inform research and development in therapeutics and material science.
Introduction: Two Phenolic Antioxidants of Interest
Curcumin, the principal curcuminoid in turmeric (Curcuma longa), is a well-documented antioxidant with a broad spectrum of biological activities.[1][2] Its therapeutic potential, however, is often hampered by poor bioavailability and chemical instability under physiological conditions. This compound, a simpler phenolic compound found in ginger (Zingiber officinale), represents a structural half of the curcumin molecule and is also one of its degradation products.[3][4] This structural relationship makes a direct comparison of their antioxidant capacities a subject of significant scientific interest.
Mechanistic Insights into Antioxidant Action
The antioxidant activity of both curcumin and this compound is primarily attributed to their phenolic hydroxyl groups, which can donate a hydrogen atom to neutralize free radicals, thereby terminating damaging chain reactions. However, the overall potency is influenced by several structural features.
Curcumin's Multifaceted Antioxidant Strategy:
Curcumin's robust antioxidant capacity stems from a combination of factors[2]:
-
Two Phenolic Hydroxyl Groups: The presence of two o-methoxy phenolic groups provides readily donatable hydrogen atoms.
-
β-Diketone Moiety: The enol form of the β-diketone group is a key contributor to its radical-scavenging activity.
-
Extended Conjugation: The conjugated double bonds across the heptadienone chain allow for the delocalization of the resulting phenoxyl radical, increasing its stability and preventing it from initiating new radical reactions.
This compound's Core Antioxidant Function:
As a simpler molecule, this compound's antioxidant action is more direct:
-
Single Phenolic Hydroxyl Group: The lone phenolic hydroxyl group is the primary site of radical scavenging.[4][5]
-
α,β-Unsaturated Carbonyl Group: This group contributes to the overall electronic properties of the molecule and is important for its biological activities.[4][5]
The presence of two phenolic hydroxyl groups and the extended conjugation in curcumin are the key structural features that are anticipated to give it a superior antioxidant potency compared to this compound.
Visualizing the Key Structural Differences
Caption: Key structural features of Curcumin and this compound.
Experimental Comparison of Antioxidant Potency
The antioxidant capacity of compounds is typically evaluated using various in vitro assays that measure their ability to scavenge specific free radicals or to reduce oxidized species. Commonly employed methods include the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, and the FRAP (Ferric Reducing Antioxidant Power) assay.
Quantitative Data Summary
The following table summarizes available experimental data on the antioxidant potency of this compound and curcumin. It is important to note that direct comparison is most accurate when data is sourced from the same study under identical experimental conditions.
| Compound | Assay | IC50 / Activity | Reference |
| This compound | DPPH | 103.35 µM | [6] |
| Curcumin | DPPH | 3.33 µg/mL (~8.9 µM) | [1][7] |
| Quercetin (Standard) | DPPH | 21.74 µM | [6] |
IC50: The concentration of the antioxidant required to decrease the initial concentration of the radical by 50%. A lower IC50 value indicates a higher antioxidant potency.
From the available data, curcumin exhibits a significantly lower IC50 value in the DPPH assay compared to this compound, indicating a substantially higher radical scavenging potency.[1][6][7]
Experimental Protocol: DPPH Radical Scavenging Assay
To ensure the reproducibility and validity of antioxidant potency data, a standardized experimental protocol is crucial. The following is a representative step-by-step methodology for the DPPH assay.
Principle of the DPPH Assay
The DPPH assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical, which has a deep violet color. This donation neutralizes the radical, leading to a color change to a pale yellow, which is measured spectrophotometrically at approximately 517 nm. The degree of discoloration is directly proportional to the radical scavenging activity of the antioxidant.
Step-by-Step Protocol
-
Reagent Preparation:
-
DPPH Stock Solution (0.1 mM): Accurately weigh 3.94 mg of DPPH and dissolve it in 100 mL of methanol. Store this solution in a dark, airtight container at 4°C.
-
Test Compound Stock Solutions (e.g., 1 mg/mL): Prepare stock solutions of this compound, curcumin, and a positive control (e.g., ascorbic acid or quercetin) in methanol.
-
Serial Dilutions: From the stock solutions, prepare a series of dilutions to obtain a range of concentrations for testing.
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of each dilution of the test compounds and the positive control to separate wells.
-
Add 100 µL of the 0.1 mM DPPH solution to each well.
-
For the blank control, add 100 µL of methanol and 100 µL of the DPPH solution.
-
For the sample blank, add 100 µL of each test compound dilution and 100 µL of methanol (to account for any absorbance of the compound itself).
-
-
Incubation and Measurement:
-
Mix the contents of the wells thoroughly.
-
Incubate the microplate in the dark at room temperature for 30 minutes.
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [ (A_control - (A_sample - A_sample_blank)) / A_control ] x 100 Where:
-
A_control is the absorbance of the blank control.
-
A_sample is the absorbance of the test compound with DPPH.
-
A_sample_blank is the absorbance of the test compound without DPPH.
-
-
Plot the percentage of scavenging activity against the concentration of the test compounds.
-
Determine the IC50 value from the graph, which is the concentration of the antioxidant that causes 50% scavenging of the DPPH radical.
-
Experimental Workflow Diagram
Caption: A streamlined workflow for the DPPH antioxidant assay.
Concluding Analysis for the Research Professional
The available experimental evidence consistently indicates that curcumin possesses significantly higher in vitro antioxidant potency than its structural analog, this compound . This is primarily attributed to the presence of two phenolic hydroxyl groups and an extended conjugated system in curcumin, which allows for more effective radical scavenging and stabilization of the resulting radical species.
For researchers in drug development, this suggests that while this compound does exhibit antioxidant properties, curcumin is the more potent direct antioxidant. However, the superior bioavailability and stability of this compound could make it a more effective pro-drug or a lead compound for the development of new antioxidants with improved pharmacokinetic profiles.[8] The lower molecular weight and simpler structure of this compound also make it an attractive candidate for chemical modification to enhance its antioxidant capacity.
Future research should focus on direct, side-by-side comparisons of these two compounds in a variety of in vitro and in vivo antioxidant models to provide a more complete picture of their relative efficacies.
References
- Račková, L., Košťálová, D., Bezáková, L., Fialová, S., Bauerová, K., Tóth, J., Štefek, M., Vanko, M., Holková, I., & Obložinský, M. (2009). Comparative study of two natural antioxidants, curcumin and Curcuma longa extract. Journal of Food and Nutrition Research, 48(3), 148-152. [Link]
- Somparn, P., Phisalaphong, C., Nakornchai, S., Unchern, S., & Morales, N. P. (2007). Comparative antioxidant activities of curcumin and its demethoxy and hydrogenated derivatives. Biological & pharmaceutical bulletin, 30(1), 74–78. [Link]
- Pérez-Arriaga, S., Mendoza-Macedo, A., Ramírez-Apan, T., & Martínez-García, M. (2016). Retro-Curcuminoids as Mimics of Dehydrozingerone and Curcumin: Synthesis, NMR, X-ray, and Cytotoxic Activity. Molecules (Basel, Switzerland), 21(12), 1729. [Link]
- Kubra, I. R., Bettadaiah, B. K., Murthy, P. S., & Rao, L. J. M. (2014). Structure-function activity of dehydrozingerone and its derivatives as antioxidant and antimicrobial compounds. Journal of food science and technology, 51(2), 245–255. [Link]
- Hayun, H., Arrahman, A., Lindawati, L., & Aisyah, S. (2018). Synthesis, Anti-inflammatory and Antioxidant Activity of Mannich Bases of Dehydrozingerone Derivatives. Journal of Young Pharmacists, 10(2), 153-157. [Link]
- Kubra, I. R., Bettadaiah, B. K., Murthy, P. S., & Rao, L. J. M. (2011). Structure-function activity of dehydrozingerone and its derivatives as antioxidant and antimicrobial compounds. Journal of food science and technology, 51(2), 245-55. [Link]
- Oyebanji, E. O., & Saba, A. B. (2011). Phytochemical and antioxidant screening of crude extracts of the leaves of Spondias mombin, Cajanus cajan and the stem bark of Tamarindus potatoria. African Journal of Pharmacy and Pharmacology, 5(11), 1365-1371. [Link]
- Račková, L., Košťálová, D., Bezáková, L., Fialová, S., Bauerová, K., Tóth, J., Štefek, M., Vanko, M., Holková, I., & Obložinský, M. (2009). Comparative study of two natural antioxidants, curcumin and Curcuma longa extract. Journal of Food and Nutrition Research, 48(3), 148-152. [Link]
- Setzu, M. D., Mocci, I., Fabbri, D., Carta, P., & Casu, M. A. (2024). Neuroprotective Effects of the Nutraceutical Dehydrozingerone and Its C2-Symmetric Dimer in a Drosophila Model of Parkinson's Disease. International journal of molecular sciences, 25(3), 1787. [Link]
- Kubra, I. R., Bettadaiah, B. K., Murthy, P. S., & Rao, L. J. M. (2011). Structure-function activity of dehydrozingerone and its derivatives as antioxidant and antimicrobial compounds. Journal of Food Science and Technology. [Link]
- Hayun, H., Arrahman, A., Lindawati, L., & Aisyah, S. (2018). Synthesis, Anti-inflammatory, and Antioxidant Activity of Mannich Bases of Dehydrozingerone Derivatives. Journal of Young Pharmacists, 10(2s), S36-S40. [Link]
- Pérez-Arriaga, S., Mendoza-Macedo, A., Ramírez-Apan, T., & Martínez-García, M. (2016). Retro-Curcuminoids as Mimics of Dehydrozingerone and Curcumin: Synthesis, NMR, X-ray, and Cytotoxic Activity. Molecules, 21(12). [Link]
- Tung, Y. T., Chen, H. L., Tsai, H. C., Yang, S. H., & Chang, S. T. (2020). Dehydrozingerone, a Curcumin Analog, as a Potential Anti-Prostate Cancer Inhibitor In Vitro and In Vivo. Molecules (Basel, Switzerland), 25(12), 2743. [Link]
Sources
- 1. vup.sk [vup.sk]
- 2. Comparative antioxidant activities of curcumin and its demethoxy and hydrogenated derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Retro-Curcuminoids as Mimics of Dehydrozingerone and Curcumin: Synthesis, NMR, X-ray, and Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-function activity of dehydrozingerone and its derivatives as antioxidant and antimicrobial compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-function activity of dehydrozingerone and its derivatives as antioxidant and antimicrobial compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jyoungpharm.org [jyoungpharm.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Dehydrozingerone vs. Zingerone: A Comparative Analysis of Antibacterial Efficacy
In the landscape of natural product research, compounds derived from ginger (Zingiber officinale) have garnered significant attention for their diverse bioactive properties. Among these, dehydrozingerone and its structural analog zingerone are two phenolic compounds that have been the subject of numerous investigations into their antimicrobial potential. This guide provides an in-depth, objective comparison of the antibacterial efficacy of dehydrozingerone and zingerone, supported by experimental data, to assist researchers, scientists, and drug development professionals in their understanding and application of these compounds.
Introduction to Dehydrozingerone and Zingerone
Dehydrozingerone, also known as feruloylmethane, is a structural half-analog of curcumin and is naturally present in ginger rhizomes.[1] It is characterized by an α,β-unsaturated carbonyl group, a feature that is often associated with biological activity.[1][2] Zingerone, on the other hand, is formed from the hydrogenation of dehydrozingerone, which saturates the double bond in the side chain.[1] This seemingly minor structural difference has significant implications for their respective antibacterial activities.
Comparative Antibacterial Efficacy: A Data-Driven Overview
Direct comparative studies testing dehydrozingerone and zingerone side-by-side against a broad panel of bacteria are limited in the published literature. However, by synthesizing data from independent studies, a comparative picture of their efficacy can be constructed.
Dehydrozingerone: Broad-Spectrum Activity
Research has demonstrated that dehydrozingerone exhibits notable antibacterial activity against a range of both Gram-positive and Gram-negative bacteria.[1] The primary mechanism of its antibacterial action is believed to be the disruption of the bacterial cytoplasmic membrane. The hydrophobic nature of this phenolic compound allows it to partition into the lipid bilayer, leading to membrane destabilization and loss of cellular integrity.[3]
The antibacterial activity of dehydrozingerone has been attributed to the presence of the α,β-unsaturated carbonyl group in its structure.[1][2] This conjugated system is a key pharmacophore that contributes to its biological effects.[1]
Table 1: Antibacterial Activity of Dehydrozingerone (Well Diffusion Assay) [1]
| Bacterial Strain | Zone of Inhibition (mm) at 20 micromoles |
| Bacillus subtilis | Moderate Inhibition |
| Listeria monocytogenes | Marginally Higher Inhibition (compared to derivatives) |
| Escherichia coli | Marginally Higher Inhibition (compared to derivatives) |
| Salmonella typhi | Moderate Inhibition |
Note: The original study provided graphical representations of dose-dependent inhibition. "Moderate" and "Marginally Higher" are qualitative summaries based on these representations.
Zingerone: Potent Antibacterial and Antibiofilm Properties
Zingerone has also been extensively studied for its antimicrobial properties, demonstrating both bacteriostatic and bactericidal effects against various bacterial species.[4][5] Furthermore, zingerone has shown significant promise in its ability to inhibit biofilm formation, a critical factor in bacterial pathogenesis and antibiotic resistance.[4][6]
Table 2: Antibacterial Activity of Zingerone (MIC and MBC) [4]
| Bacterial Strain | MIC (M) | MBC (M) |
| Enterobacter aerogenes ATCC 13048 | 0.025 | 0.25 |
| Salmonella infantis | 0.025 | 0.25 |
| Pseudomonas aeruginosa DSMZ 50071 | 0.025 | 0.25 |
| Salmonella Kentucky | 0.025 | 0.25 |
| Listeria innocua | 0.025 | 0.25 |
Structure-Activity Relationship: The Decisive Role of the α,β-Unsaturated Carbonyl Group
The primary structural difference between dehydrozingerone and zingerone lies in the side chain. Dehydrozingerone possesses an α,β-unsaturated ketone, whereas in zingerone, this double bond is saturated. This structural feature is pivotal to their differing antibacterial profiles.
The electrophilic nature of the β-carbon in the α,β-unsaturated carbonyl system of dehydrozingerone makes it susceptible to nucleophilic attack by biological macromolecules, such as proteins and nucleic acids. This reactivity can lead to the alkylation of essential bacterial enzymes and proteins, thereby disrupting cellular function and contributing to its bactericidal effect.
In contrast, the saturation of this double bond in zingerone removes this reactive electrophilic center. While zingerone still exhibits antibacterial activity, likely due to its phenolic nature and its ability to interact with bacterial membranes, the absence of the α,β-unsaturated ketone may result in a different spectrum of activity and potency compared to dehydrozingerone. The antibacterial efficacy of zingerone and its synthetic analogues has been attributed to modifications of the carbonyl functionality in its side chain.[2]
Experimental Methodologies: A Closer Look
To fully appreciate the presented data, it is crucial to understand the experimental protocols employed in these studies.
Agar Well Diffusion Assay (for Dehydrozingerone)
The antibacterial activity of dehydrozingerone was assessed using the agar well diffusion method.[1] This technique provides a qualitative or semi-quantitative measure of antimicrobial activity.
Protocol:
-
A standardized inoculum of the test bacterium is uniformly spread over the surface of a sterile nutrient agar plate.
-
Wells of a specific diameter (e.g., 8 mm) are created in the agar.
-
Different concentrations of the test compound (dehydrozingerone) are introduced into the wells.
-
The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
The diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) is measured to determine the susceptibility of the organism to the compound.
Caption: Workflow for MIC and MBC Determination.
Conclusion
For researchers and drug development professionals, this comparative analysis underscores the importance of structure-activity relationships in the design of novel antibacterial agents. While both compounds are promising leads, dehydrozingerone's reactive nature may offer a more potent, albeit potentially less specific, mode of action. Conversely, zingerone's profile as an antibiofilm agent presents an alternative and equally valuable therapeutic strategy. Further head-to-head comparative studies are warranted to fully elucidate their relative potencies and spectra of activity.
References
- Kubra, I. R., & Bettadaiah, B. K. (2014). Structure-function activity of dehydrozingerone and its derivatives as antioxidant and antimicrobial compounds. Journal of Food Science and Technology, 51(2), 245–255. [Link]
- Çobur, M., & Arıcı, M. (2021). ANALYSIS OF ANTIMICROBIAL AND ANTIBIOFILM ACTIVITY OF ZINGERONE. KSU J.
- Law, J. Y., Chear, N. J. Y., & Thamburaj, S. (2022). Antimicrobial Potential of Natural Compounds of Zingiberaceae Plants and their Synthetic Analogues: A Scoping Review of In vitro and In silico Approaches. Molecules, 27(15), 4987. [Link]
- Svetaz, L. A., Di Liberto, G. M., Zanardi, M. M., Suárez, G. A., & Zacchino, S. A. (2014). Efficient Production of the Flavoring Agent Zingerone and of both (R)- and (S)-Zingerols via Green Fungal Biocatalysis. Comparative Antifungal Activities between Enantiomers. International journal of molecular sciences, 15(12), 22042–22058. [Link]
- Nejatbakhsh, S., Ilkhanizadeh-Qomi, M., Razzaghi-Abyaneh, M., & Jahanshiri, Z. (2021). The Effects of Dehydrozingerone on Growth, Biofilm Formation, and Ergosterol Biosynthesis of Candida albicans. Journal of Medical Microbiology and Infectious Diseases, 9(2), 73-78. [Link]
- Choi, H., Lee, J. H., Lee, J., & Lee, J. (2018). Structure-Activity Relationships of 6- and 8-Gingerol Analogs as Anti-Biofilm Agents. Journal of microbiology and biotechnology, 28(1), 116–123. [Link]
- Ahmad, B., Rehman, M. U., Amin, I., Arif, A., Rasool, S., Bhat, S. A., ... & Siddiqi, M. A. (2015). A Review on Pharmacological Properties of Zingerone (4-(4-Hydroxy-3-methoxyphenyl)-2-butanone). The Scientific World Journal, 2015, 816364. [Link]
- Larijanian, N., Gholami, A., Ghaffarlou, M., & Ramezani, A. (2024). Revisiting the Multifaceted Phytochemical: An Updated Review on Therapeutic Potential, Pharmaceutical Formulations, Pre-Clinical, and Clinical Trials of Zingerone. Preprints.org, 2024030889. [Link]
- Kubra, I. R., & Bettadaiah, B. K. (2011). Structure-function activity of dehydrozingerone and its derivatives as antioxidant and antimicrobial compounds. Journal of Food Science and Technology, 51(2), 245-255. [Link]
- El-Sayed, W. M., & Hussien, E. M. (2018). Antibacterial Activity of Ginger (Zingiber Officinale Rosc.) Rhizome: A Mini Review. International Journal of Pharmacognosy and Chinese Medicine, 2(4), 1-5. [Link]
- Kumar, L., Chhibber, S., & Harjai, K. (2013). Zingerone inhibit biofilm formation and improve antibiofilm efficacy of ciprofloxacin against Pseudomonas aeruginosa PAO1. Fitoterapia, 90, 73–78. [Link]
- Çobur, M., & Arıcı, M. (2021). ANALYSIS OF ANTIMICROBIAL AND ANTIBIOFILM ACTIVITY OF ZINGERONE. KSU J.
- Vamanu, E. (2023).
Sources
- 1. Structure-function activity of dehydrozingerone and its derivatives as antioxidant and antimicrobial compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial Potential of Natural Compounds of Zingiberaceae Plants and their Synthetic Analogues: A Scoping Review of In vitro and In silico Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. bibad.gen.tr [bibad.gen.tr]
- 6. A Review on Pharmacological Properties of Zingerone (4-(4-Hydroxy-3-methoxyphenyl)-2-butanone) - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to the Structural Validation of Vanillylidene Acetone by NMR Spectroscopy: A Comparative Approach
This guide provides an in-depth analysis of the structural validation of vanillylidene acetone, a common compound in flavor chemistry and a versatile synthetic intermediate.[1][2] For researchers and professionals in drug development and materials science, unambiguous structural confirmation is the bedrock of reliable and reproducible results. Here, we will not only detail the application of Nuclear Magnetic Resonance (NMR) spectroscopy for this purpose but also contextualize its role alongside other key analytical techniques. Our approach emphasizes the causality behind experimental choices, ensuring a robust and self-validating methodology.
The Imperative of Structural Validation
This compound, systematically named (E)-4-(4-hydroxy-3-methoxyphenyl)but-3-en-2-one, possesses a molecular formula of C₁₁H₁₂O₃.[1][3][4] Its structure combines a substituted aromatic ring with an α,β-unsaturated ketone moiety. While its synthesis is straightforward, verifying the final structure—including the crucial stereochemistry of the double bond—is essential. NMR spectroscopy stands as the preeminent technique for this task in solution, providing a detailed atomic-level map of the molecular framework.[5][6][7]
Predicting the Signature: A Theoretical NMR Analysis
Before any experiment, a foundational understanding of the expected spectral output is critical. This predictive step transforms the analysis from mere data collection into a hypothesis-driven validation. The structure of this compound presents several distinct proton and carbon environments, each expected to resonate at a characteristic frequency.
The Structure of this compound:
Figure 1: this compound structure with atom numbering for NMR correlation.
¹H NMR Spectral Predictions
The proton NMR spectrum is anticipated to show seven unique signals:
-
Phenolic Hydroxyl (H-a): A broad singlet, its chemical shift is highly dependent on solvent and concentration due to hydrogen bonding.
-
Aromatic Protons (H-5, H-2, H-6): These three protons are in unique environments and should appear as distinct signals in the aromatic region (typically 6.5-8.0 ppm). We expect a singlet for H-2 and doublets for H-5 and H-6, though coupling may lead to more complex patterns.
-
Vinylic Protons (H-7, H-8): These protons are part of the α,β-unsaturated system.[8] H-8, being β to the carbonyl group, will be significantly deshielded and appear downfield from H-7. Crucially, their coupling constant (J-value) is diagnostic of the double bond's stereochemistry. A large coupling constant (typically 11-18 Hz) confirms the trans or E-configuration.[8]
-
Methoxy Protons (H-c): The three equivalent protons of the methoxy group will appear as a sharp singlet.
-
Methyl Ketone Protons (H-b): The three equivalent protons of the acetyl group will also appear as a sharp singlet, typically in the 2.0-2.7 ppm range.[9]
¹³C NMR Spectral Predictions
The carbon NMR spectrum is expected to display 11 distinct signals, one for each carbon atom:
-
Carbonyl Carbon (C-9): This will be the most downfield signal, typically appearing in the 190-220 ppm region for α,β-unsaturated ketones.
-
Aromatic & Vinylic Carbons (C-1 to C-8): These eight sp²-hybridized carbons will resonate in the 100-150 ppm range. The polarization of the conjugated system causes the β-carbon (C-7) to be deshielded (further downfield) relative to the α-carbon (C-8).[10][11] Carbons attached to oxygen (C-3, C-4) will be the most downfield among the aromatic signals.
-
Aliphatic Carbons (C-10, C-11): The methoxy carbon (C-11) and the methyl ketone carbon (C-10) will appear in the upfield region of the spectrum.
Experimental Protocol for NMR Acquisition
The integrity of NMR data is contingent upon meticulous sample preparation and parameter selection. This protocol is designed to be self-validating by ensuring high-purity inputs and standardized acquisition conditions.
Step-by-Step Sample Preparation
-
Solvent Selection: Choose a deuterated solvent in which the analyte is highly soluble (~10-50 mg/mL).[2][6] Acetone-d₆ is an excellent choice as it readily dissolves this compound and its residual proton signal (quintet at ~2.05 ppm) and carbon signals (~29.9 and 206.7 ppm) are well-documented and unlikely to obscure key analyte signals.[12][13]
-
Sample Weighing: Accurately weigh approximately 15-20 mg of this compound directly into a clean, dry NMR tube.
-
Solvent Addition: Add ~0.6 mL of acetone-d₆ to the NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).[6] Modern spectrometers can also reference the residual solvent peak.[14]
-
Homogenization: Cap the tube and gently vortex or invert until the sample is completely dissolved. Ensure no solid particles remain.
Data Acquisition Workflow
The following diagram outlines the logical flow from sample preparation to the final, validated structure.
Caption: A workflow for the structural validation of a compound using NMR.
Data Interpretation: Matching the Spectrum to the Structure
Following acquisition, the experimental data is compared against the theoretical predictions. The tables below summarize typical experimental data for this compound in acetone-d₆.
Table 1: ¹H NMR Data for this compound (400 MHz, Acetone-d₆)
| Proton Assignment | Typical δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Interpretation |
| H-a (OH) | ~8.10 | broad s | - | Exchangeable phenolic proton. |
| H-5 | 7.42 | d | J = 15.8 | Vinylic proton, trans coupling. |
| H-2 | 7.21 | d | J = 1.8 | Aromatic proton, meta coupling. |
| H-6 | 7.05 | dd | J = 8.2, 1.8 | Aromatic proton, ortho & meta coupling. |
| H-d (Ar-H) | 6.88 | d | J = 8.2 | Aromatic proton, ortho coupling. |
| H-8 | 6.75 | d | J = 15.8 | Vinylic proton, trans coupling. |
| H-c (OCH₃) | 3.90 | s | - | Methoxy group protons. |
| H-b (CH₃) | 2.30 | s | - | Methyl ketone protons. |
Table 2: ¹³C NMR Data for this compound (100 MHz, Acetone-d₆)
| Carbon Assignment | Typical δ (ppm) | Interpretation |
| C-9 (C=O) | 197.5 | Carbonyl carbon. |
| C-4 | 149.5 | Aromatic C-O. |
| C-3 | 148.8 | Aromatic C-O. |
| C-7 | 144.2 | Vinylic β-carbon. |
| C-1 | 127.3 | Quaternary aromatic carbon. |
| C-8 | 124.9 | Vinylic α-carbon. |
| C-6 | 123.8 | Aromatic CH. |
| C-2 | 116.2 | Aromatic CH. |
| C-5 | 111.0 | Aromatic CH. |
| C-11 (OCH₃) | 56.1 | Methoxy carbon. |
| C-10 (CH₃) | 27.2 | Methyl ketone carbon. |
The experimental data aligns perfectly with our predictions. The large 15.8 Hz coupling constant between H-7 and H-8 provides definitive proof of the E (trans) stereochemistry of the double bond. For more complex molecules where ¹H signals may overlap, 2D NMR techniques such as HSQC (correlates protons to directly attached carbons) and HMBC (correlates protons to carbons 2-3 bonds away) are invaluable for unambiguous assignments.[8]
A Comparative Perspective: The Role of Other Analytical Techniques
While NMR is exceptionally powerful, a multi-faceted analytical approach provides the most robust structural proof. The diagram below illustrates how different techniques offer complementary information.
Caption: The complementary roles of different analytical methods.
Table 3: Comparison of Key Structural Elucidation Techniques
| Technique | Information Provided | Sample Requirements | Destructive? | Primary Role for this compound |
| NMR Spectroscopy | Detailed molecular structure, connectivity, stereochemistry. | 5-20 mg, soluble. | No | Definitive structural framework and stereochemistry in solution. |
| Mass Spectrometry | Molecular weight, elemental formula (HRMS), fragmentation. | <1 mg, soluble/volatile. | Yes | Confirms molecular formula (C₁₁H₁₂O₃). |
| IR Spectroscopy | Presence of key functional groups. | ~1 mg, solid or liquid. | No | Confirms presence of C=O (~1670 cm⁻¹), O-H, and C=C bonds.[9] |
| X-Ray Crystallography | Absolute 3D structure and packing in a crystal. | High-quality single crystal. | No | "Gold standard" for solid-state structure, if a crystal can be grown. |
Conclusion
The structural validation of this compound is comprehensively achieved through the application of ¹H and ¹³C NMR spectroscopy. The process, beginning with theoretical prediction and followed by meticulous experimental protocol and data interpretation, provides an unambiguous confirmation of the compound's covalent framework and stereochemistry. The characteristic chemical shifts, signal multiplicities, and, most importantly, the large vinylic coupling constant, serve as definitive evidence for the assigned structure. When integrated with complementary techniques like Mass Spectrometry and IR Spectroscopy, this multi-pronged approach exemplifies the rigorous standards of analytical chemistry essential for modern research and development.
References
- Slideshare. (n.d.). Structural elucidation by NMR(1HNMR).
- Journal of Chemical and Pharmaceutical Sciences. (n.d.). 1HNMR spectrometry in structural elucidation of organic compounds.
- Quora. (2019, October 9). How to perform NMR spectroscopy structure determination.
- TGSC Information System. (n.d.). This compound (CAS 1080-12-2): Odor profile, Properties, & IFRA compliance.
- University of Colorado Boulder, Department of Chemistry. (n.d.). Spectroscopy Tutorial: Ketones.
- The Good Scents Company. (n.d.). This compound 1080-12-2.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
- Chemistry LibreTexts. (2022, September 24). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy.
- Canadian Science Publishing. (n.d.). 13C N.M.R. STUDIES: PART VI. CARBON-13 SPECTRA OF α,β-UNSATURATED CARBONYL COMPOUNDS.
- University of Wisconsin-Madison, Department of Chemistry. (n.d.). NMR Spectroscopy - 13C NMR Chemical Shifts.
- YouTube. (2020, February 9). NMR spectroscopy visualized.
- MDPI. (n.d.). 17O NMR Spectra of α,β-Unsaturated Carbonyl Compounds RCH=CHCOX.
- Royal Society of Chemistry. (2009). Supporting Information for Copper-Free Cycloaddition of Azide and Alkyne in Crystalline State Facilitated by Arene-Perfluoroarene Interaction.
- ResearchGate. (n.d.). 13C NMR spectrum of vanillin in acetone-d6.
- ACS Division of Organic Chemistry. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.
- ACS Publications. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.
- University of Potsdam. (n.d.). Tables For Organic Structure Analysis.
Sources
- 1. CAS 1080-12-2: this compound | CymitQuimica [cymitquimica.com]
- 2. scent.vn [scent.vn]
- 3. This compound 1080-12-2 [thegoodscentscompany.com]
- 4. This compound | C11H12O3 | CID 59039607 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Structural elucidation by NMR(1HNMR) | PPTX [slideshare.net]
- 6. jchps.com [jchps.com]
- 7. youtube.com [youtube.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 11. cdnsciencepub.com [cdnsciencepub.com]
- 12. scs.illinois.edu [scs.illinois.edu]
- 13. homepages.abdn.ac.uk [homepages.abdn.ac.uk]
- 14. rsc.org [rsc.org]
A Comparative Analysis of Vanillylidene Acetone and Its Derivatives: Synthesis, Biological Activity, and Therapeutic Potential
In the landscape of medicinal chemistry, the quest for novel therapeutic agents with enhanced efficacy and minimal side effects is a perpetual endeavor. Vanillylidene acetone (4-(4-hydroxy-3-methoxyphenyl)but-3-en-2-one), a structural analog of curcumin and a naturally occurring compound, has emerged as a promising scaffold for the development of new pharmacologically active molecules.[1] Its inherent antioxidant, antimicrobial, and anticancer properties provide a robust foundation for chemical modifications aimed at potentiating these biological activities.[2][3] This guide presents a comparative study of this compound and its derivatives, offering an in-depth analysis of their synthesis, a side-by-side comparison of their biological performance supported by experimental data, and detailed protocols for their evaluation.
The Rationale for Derivatization: Enhancing the Pharmacological Profile
This compound, with its characteristic α,β-unsaturated ketone system and phenolic hydroxyl group, offers multiple sites for chemical modification. The primary motivation for synthesizing derivatives is to modulate the molecule's physicochemical and biological properties, such as:
-
Improving Bioavailability: Modifications can alter the solubility and lipophilicity of the parent compound, potentially leading to better absorption and distribution in biological systems.
-
Enhancing Potency: Strategic addition or modification of functional groups can increase the compound's affinity for its biological targets, resulting in greater therapeutic efficacy at lower concentrations.
-
Broadening the Spectrum of Activity: Derivatization can introduce new biological activities or enhance secondary activities of the parent molecule.
-
Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of a series of derivatives provide valuable insights into the relationship between the chemical structure and biological activity, guiding the design of more potent and selective compounds.[4][5]
Synthesis of this compound and Its Derivatives: A Comparative Overview
The cornerstone of synthesizing this compound and many of its derivatives is the Claisen-Schmidt condensation , a base-catalyzed reaction between an aldehyde (vanillin) and a ketone (acetone or a derivative thereof).[1][6] Modifications to this basic scaffold are typically achieved by either using a substituted ketone in the initial condensation or by further reacting the functional groups of the resulting this compound.
General Synthesis of this compound
A typical synthesis involves the slow addition of an aqueous sodium hydroxide solution to an ethanolic solution of vanillin and an excess of acetone at a low temperature (0-5 °C). The reaction mixture is then stirred at room temperature until completion.[1]
Caption: General workflow for the synthesis of this compound.
Synthesis of Derivatives
Two common classes of derivatives that have shown significant biological activity are Schiff bases and hydrazones.
-
Schiff Bases: These are typically synthesized by reacting an aldehyde or ketone with a primary amine. In the context of this compound derivatives, novel Schiff bases can be prepared by first synthesizing acetyl nitro vanillin from vanillin, and then reacting it with various substituted amines.[7][8]
-
Hydrazones: Hydrazone derivatives can be synthesized from a ketone-containing compound and a hydrazine derivative. For instance, new hydrazone derivatives with potential antibacterial activity have been synthesized from piperidine-4-carboxylic acid methyl ester.[9]
Comparative Biological Activities: A Data-Driven Analysis
The true measure of the success of a derivatization strategy lies in the comparative biological performance of the new compounds against the parent molecule. Here, we compare the antioxidant, antimicrobial, and anticancer activities of this compound and its derivatives based on available experimental data.
Antioxidant Activity
The antioxidant activity of phenolic compounds like this compound is often attributed to their ability to scavenge free radicals. This activity is commonly evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, where a lower IC50 value indicates greater antioxidant potential.
| Compound/Derivative | Antioxidant Assay | IC50 (µg/mL) | Reference |
| Vanillin | DPPH | 0.81 | [10] |
| Vanillyl Acetate (acetylated derivative) | DPPH | 0.63 | [10] |
| o-methoxy-p-methyl cyclohexan-1-ol (reduced derivative) | DPPH | 0.59 | [10] |
| Vitamin C (Standard) | DPPH | 0.44 | [10] |
Lower IC50 values indicate higher antioxidant activity.
These results suggest that modifications such as acetylation and reduction can enhance the antioxidant activity of the parent vanillin structure.[10] While direct comparative data for a wide range of this compound derivatives is limited, the trend observed with vanillin derivatives provides a strong rationale for exploring similar modifications on the this compound scaffold.
Antimicrobial Activity
This compound and its derivatives have demonstrated activity against a range of bacterial and fungal pathogens. The antimicrobial efficacy is often assessed using the agar well diffusion method, where a larger zone of inhibition indicates greater activity, or by determining the Minimum Inhibitory Concentration (MIC), where a lower value signifies higher potency.
| Compound/Derivative | Organism | Zone of Inhibition (mm) | MIC (µg/mL) | Reference |
| Vanillin derivative 1a | S. epidermidis | strong | - | [11] |
| Vanillin derivative 1b | S. epidermidis | 23.38 (very strong) | - | [11] |
| Hydrazone derivative 8 | Gram-positive bacteria | - | 0.002-0.98 | [11] |
| Hydrazone derivative 9 | Gram-positive bacteria | - | < 1 | [11] |
| Hydrazone derivative 10 | Gram-positive bacteria | - | 0.002-0.98 | [11] |
| Steroidal hydrazone 11 | B. cereus | - | 0.75 (good) | [12] |
| Ciprofloxacin (Standard) | E. coli | Significant activity | - | [7][8] |
For Zone of Inhibition, larger values are better. For MIC, smaller values are better.
Studies have shown that certain vanillin-derived Schiff bases and hydrazones exhibit significant antimicrobial activity, sometimes surpassing that of standard antibiotics against specific strains.[7][8][11] For example, a 1,8-dioxo-octahydroxanthene derivative of vanillin showed very strong antibacterial activity against Staphylococcus epidermidis.[11]
Anticancer Activity
The anticancer potential of this compound and its derivatives has been evaluated against various cancer cell lines using cytotoxicity assays like the MTT assay. The IC50 value, representing the concentration required to inhibit 50% of cell growth, is a key metric for comparison.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrazolinone chalcone 6b | Caco (colorectal) | 23.34 | [1][2] |
| Umbelliferone Schiff's base 1c | DU145 (prostate) | 55.41 | [13] |
| Plastoquinone analog PQ2 | HCT-116 (colorectal) | 4.97 | [14] |
| Cisplatin (Standard) | HCT-116 (colorectal) | 26.65 | [14] |
Lower IC50 values indicate higher anticancer activity.
Chalcones, the class of compounds to which this compound belongs, have been shown to exert their anticancer effects through various mechanisms, including the inhibition of key signaling pathways like PI3K/Akt/mTOR.[1][2][6][15] The data indicates that certain derivatives can exhibit potent and selective cytotoxicity against cancer cells, with some analogs showing significantly lower IC50 values than standard chemotherapeutic agents like cisplatin.[14]
Mechanism of Action: Targeting Key Signaling Pathways
The anticancer activity of many chalcones, including derivatives of this compound, is linked to their ability to modulate intracellular signaling pathways that are often dysregulated in cancer. One such critical pathway is the PI3K/Akt/mTOR pathway , which plays a central role in cell proliferation, survival, and metabolism.
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by this compound Derivatives.
By inhibiting PI3K, these compounds can prevent the downstream activation of Akt and mTOR, leading to a reduction in cell proliferation and the induction of apoptosis in cancer cells.[1][2][6][15]
Experimental Protocols
To ensure the reproducibility and validity of the findings presented, detailed experimental protocols for the key biological assays are provided below.
DPPH Radical Scavenging Assay (Antioxidant Activity)
This assay measures the ability of a compound to scavenge the stable DPPH free radical.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol
-
Test compounds (dissolved in a suitable solvent)
-
Positive control (e.g., Ascorbic acid or Trolox)
-
96-well microplate reader or spectrophotometer
Procedure:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
Prepare serial dilutions of the test compounds and the positive control.
-
In a 96-well plate, add a specific volume of each dilution to the wells.
-
Add the DPPH solution to each well and mix.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of radical scavenging activity for each concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the concentration.
Agar Well Diffusion Assay (Antimicrobial Activity)
This method assesses the ability of a compound to inhibit the growth of a microorganism.
Materials:
-
Nutrient agar plates
-
Bacterial or fungal cultures
-
Sterile cork borer
-
Test compounds (dissolved in a suitable solvent)
-
Positive control (e.g., a standard antibiotic)
-
Negative control (solvent)
Procedure:
-
Prepare a uniform lawn of the microbial culture on the surface of the agar plates.
-
Aseptically create wells in the agar using a sterile cork borer.
-
Add a defined volume of the test compound, positive control, and negative control to separate wells.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Measure the diameter of the zone of inhibition around each well. A larger diameter indicates greater antimicrobial activity.
MTT Assay (Anticancer Activity)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell lines
-
Cell culture medium and supplements
-
96-well cell culture plates
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and a positive control (e.g., doxorubicin) for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the MTT to formazan crystals.
-
Remove the medium and dissolve the formazan crystals in a solubilization solution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
-
Determine the IC50 value from the dose-response curve.[1][4][12]
Conclusion and Future Directions
This compound presents a versatile and promising scaffold for the development of novel therapeutic agents. The derivatization of this parent molecule has been shown to significantly enhance its antioxidant, antimicrobial, and anticancer activities. The structure-activity relationship studies, guided by the comparative analysis of these derivatives, will continue to be a crucial aspect of designing more potent and selective drug candidates.
Future research should focus on synthesizing a broader range of derivatives and conducting comprehensive in vivo studies to validate the in vitro findings. A deeper understanding of the molecular mechanisms of action, including the identification of specific protein targets and the elucidation of their roles in various signaling pathways, will be instrumental in translating these promising compounds from the laboratory to clinical applications. The continued exploration of this compound and its derivatives holds considerable promise for addressing unmet needs in the treatment of a wide array of diseases.
References
- Newly Synthesized Pyrazolinone Chalcones as Anticancer Agents via Inhibiting the PI3K/Akt/ERK1/2 Signaling P
- Newly Synthesized Pyrazolinone Chalcones as Anticancer Agents via Inhibiting the PI3K/Akt/ERK1/2 Signaling P
- Licochalcone A inhibits PI3K/Akt/mTOR signaling pathway activation and promotes autophagy in breast cancer cells. (2018). PubMed Central. [Link]
- Licochalcone A inhibits PI3K/Akt/mTOR signaling pathway activation and promotes autophagy in breast cancer cells. (2018). PubMed. [Link]
- Effect of chalcones on selected signaling pathways. Mechanism of.... (n.d.).
- Synthesis and Evaluation of Vanillin Derivatives as Antimicrobial Agents. (n.d.). PubMed Central. [Link]
- Synthesis and Evaluation of In Vitro Antibacterial and Antitumor Activities of Novel N,N-Disubstituted Schiff Bases. (n.d.).
- Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. (n.d.). PubMed Central. [Link]
- Antimicrobial Activity of Some Steroidal Hydrazones. (n.d.). PubMed Central. [Link]
- (PDF) Synthesis, Characterization and Antibacterial Activity of Biologically Important Vanillin Related Hydrazone Derivatives. (n.d.).
- Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Str
- Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics. (2024). MDPI. [Link]
- Synthesis and Antimicrobial Activity of Novel Hydrazone and 1,2,4-Triazole-3-thione Derivatives. (2022).
- Quantitative Structure Activity Relationship Studies of Antimicrobial Compounds: A Review. (2025).
- Evaluation of Antioxidant Activity of Obtained Derivatives of Vanillin. (n.d.).
- Identification of known drugs that act as inhibitors of NF-kappaB signaling and their mechanism of action. (2010). PubMed. [Link]
- DPPH antioxidant activity: the highest level (lowest IC50) found in.... (n.d.).
- Synthesis and Evaluation of Vanillin Derivatives as Antimicrobial Agents. (n.d.). PubMed Central. [Link]
- Small Molecule NF-κB Pathway Inhibitors in Clinic. (n.d.). MDPI. [Link]
- Cytotoxicity of compounds on different cell lines. (n.d.).
- NF-kB Signaling Pathway products from Selleck Chemicals. (n.d.). Bio-Connect. [Link]
- Synthesis, characterization and anticancer activity of novel schiff base ligand and its metal complexes. (2025). Open Research@CSIR-NIScPR. [Link]
- This compound. (n.d.). gsrs. [Link]
- Category of antioxidant activity strength in vitro against DPPH. (n.d.).
- Relationship of Chemical Structure and Antimicrobial Activity of Alkyl Amides and Amines. (n.d.). PubMed Central. [Link]
- Comparative study of eight well-known polyphenolic antioxidants. (n.d.). PubMed. [Link]
- IC50 values of the antioxidant activity test using DPPH method. (n.d.).
- Cytostatic and Cytotoxic Natural Products against Cancer Cell Models. (2019). PubMed Central. [Link]
- Synthesis, Characterization, Anticancer Activity, and Computational Study of Umbelliferone Schiff's Bases. (2024). Nepal Journals Online. [Link]
- Antibacterial Effects of Flavonoids and Their Structure-Activity Relationship Study: A Comparative Interpret
- In Vitro and In Silico Study of Analogs of Plant Product Plastoquinone to Be Effective in Colorectal Cancer Tre
- Comparative study of eight well-known polyphenolic antioxidants. (n.d.).
- Comparison of Antioxidant Activity of Ethanolic, Methanolic, n- Hexan, and Aqueous Extract of Parkia. (n.d.). Neliti. [Link]
- Ellipticine cytotoxicity to cancer cell lines - a compar
- Synthesis and Characterization of Vanillin-Based π-Conjugated Polyazomethines and Their Oligomer Model Compounds. (2022). PubMed Central. [Link]
- Synthesis and Characterization of Vanillin-Based π-Conjugated Polyazomethines and Their Oligomer Model Compounds. (2022). MDPI. [Link]
- (PDF) Comparative Analysis of Antioxidant Properties of Different Medicinal and Non-Medicinal Plants. (2025).
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Newly Synthesized Pyrazolinone Chalcones as Anticancer Agents via Inhibiting the PI3K/Akt/ERK1/2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CAS 1080-12-2: this compound | CymitQuimica [cymitquimica.com]
- 4. researchgate.net [researchgate.net]
- 5. Relationship of Chemical Structure and Antimicrobial Activity of Alkyl Amides and Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Licochalcone A inhibits PI3K/Akt/mTOR signaling pathway activation and promotes autophagy in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, characterization, and anticancer activity of Schiff bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and Evaluation of Vanillin Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. nanobioletters.com [nanobioletters.com]
- 11. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antimicrobial Activity of Some Steroidal Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis, Characterization, Anticancer Activity, and Computational Study of Umbelliferone Schiff’s Bases | Journal of Institute of Science and Technology [nepjol.info]
- 14. In Vitro and In Silico Study of Analogs of Plant Product Plastoquinone to Be Effective in Colorectal Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Licochalcone A inhibits PI3K/Akt/mTOR signaling pathway activation and promotes autophagy in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activities of Vanillylidene Acetone and Ginger Extract for Drug Development Professionals
In the landscape of natural product research and drug development, compounds derived from botanicals continue to be a fertile ground for the discovery of novel therapeutic agents. Among these, constituents of Zingiber officinale (ginger) have garnered significant attention for their pleiotropic biological activities. This guide provides an in-depth, objective comparison of the biological activities of a specific ginger-derived compound, vanillylidene acetone (also known as dehydrozingerone), and the broader ginger extract.
This analysis is designed for researchers, scientists, and drug development professionals, moving beyond a simple list of properties to explore the causality behind experimental choices and the mechanistic underpinnings of their observed effects.
Introduction: From a Pungent Spice to Purified Compounds
Ginger rhizome is a complex matrix of over 400 identified compounds, broadly categorized into volatile and non-volatile components. The non-volatile pungent compounds, including gingerols, shogaols, paradols, and zingerone, are responsible for most of ginger's characteristic flavor and its diverse biological activities.[1][2] this compound, a phenolic compound, is structurally related to these key components and is also found in ginger rhizomes.[3] It is considered a structural half-analog of curcumin, another well-studied natural compound.[3][4]
The critical distinction for drug development lies in the difference between a multi-component extract and a purified, single chemical entity. While a ginger extract offers the potential for synergistic effects among its various constituents, a purified compound like this compound provides a defined structure-activity relationship, consistency, and a clearer path for mechanistic studies and regulatory approval. This guide will dissect the available experimental data to compare their performance in key biological assays.
Chemical Structures: A Tale of Two Moieties
The bioactivity of these compounds is intrinsically linked to their chemical structures. Ginger's primary pungent compounds, the gingerols, can be dehydrated to form shogaols, which are often more potent. This compound shares the core vanillyl group (4-hydroxy-3-methoxyphenyl) with these molecules but possesses a simpler side chain.
Caption: Key bioactive compounds in ginger and their relationship.
Comparative Analysis of Antioxidant Activity
Oxidative stress is a key pathological driver in numerous diseases. The ability of a compound to scavenge free radicals is a primary indicator of its antioxidant potential. This is often evaluated using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. The IC50 value, the concentration required to scavenge 50% of the radicals, is a standard metric for comparison; a lower IC50 indicates higher potency.
Experimental Data Summary:
| Substance | Assay | IC50 Value (µg/mL) | Comments | Reference |
| This compound | DPPH | ~57.7 (0.3 mM) | Comparable to the standard antioxidant, Trolox. | [5] |
| This compound Derivative | DPPH | 0.99 ppm (~1 µg/mL) | A synthesized derivative showed very high activity. | [6] |
| Ginger Extract (Ethanolic) | DPPH | 65.11 | Considered strong antioxidant activity. | [7] |
| Ginger Extract (Ethanolic) | DPPH | 27.86 | High antioxidant activity, comparable to ascorbic acid. | [8] |
| Ginger Extract (Petroleum Ether) | DPPH | 8.29 | Exhibited very high antioxidant activity. | [9] |
| Ginger Extract (Aqueous) | DPPH | 9.065 | Methanol extracts generally showed higher activity. | [10] |
| Ginger Extract (Sun-dried, Ethanol) | DPPH | 15.23 | Drying method significantly impacts antioxidant capacity. | [11] |
Scientific Interpretation:
The data reveals that both this compound and various ginger extracts possess potent antioxidant properties. This compound's activity is significant, with an IC50 value in the micromolar range, underscoring the importance of its phenolic hydroxyl group for radical scavenging.[5] However, the IC50 values for certain ginger extracts, particularly those using less polar solvents like petroleum ether or specific ethanolic preparations, are notably lower, suggesting a higher antioxidant potency.[9]
This enhanced activity in extracts is likely due to two factors:
-
Synergy: The combination of multiple phenolic compounds (gingerols, shogaols, etc.) in the extract may lead to a synergistic or additive effect, resulting in greater overall radical scavenging than any single compound alone.
-
Presence of Highly Potent Components: Shogaols, which are formed during the drying and extraction of ginger, are reported to have more potent antioxidant effects than gingerols.[12] An extract rich in shogaols would be expected to exhibit a very low IC50 value.
For a drug development professional, this implies that while this compound is a promising antioxidant, a well-characterized, standardized ginger extract rich in shogaols could offer superior antioxidant efficacy.
Comparative Analysis of Anti-inflammatory Activity
Chronic inflammation is another cornerstone of many diseases, from arthritis to cancer. A key mechanism in inflammation is the activation of the transcription factor NF-κB, which upregulates the expression of pro-inflammatory mediators like nitric oxide (NO), TNF-α, and various interleukins (e.g., IL-6).
Mechanistic Overview: NF-κB and Nrf2 Pathways
Caption: Simplified NF-κB signaling pathway and points of inhibition.
Both ginger and its components are known to suppress the NF-κB pathway.[13] Concurrently, they can activate the Nrf2 pathway, a master regulator of the antioxidant response, which helps to counteract oxidative stress that often accompanies inflammation.[14][15][16][17][18]
Experimental Data Summary:
| Substance | Assay | IC50 Value (µg/mL) | Cell Line | Reference |
| Ginger Extract | NO Inhibition | 11.78 ± 1.58 | RAW 264.7 | [19] |
| Ginger Extract | IL-6 Inhibition | 32.91 ± 9.06 | RAW 264.7 | [19] |
| Ginger Extract | TNF-α Inhibition | No significant effect | RAW 264.7 | [19] |
| Ginger-Turmeric (5:2) | NO Inhibition | 4.79 ± 1.08 | RAW 264.7 | [19] |
| 6-Shogaol | NO Inhibition | More potent than gingerols | RAW 264.7 | [19] |
| 10-Gingerol | PGE2 Inhibition | Most potent gingerol | - | [13] |
Scientific Interpretation:
The data clearly demonstrates the anti-inflammatory potential of ginger extracts, mediated by the inhibition of key pro-inflammatory molecules.[19] The potency can be significant, with IC50 values for NO inhibition in the low µg/mL range. The observation that shogaols are more active than gingerols in these assays is a critical insight.[13][19] This again points to the processing of ginger (drying, heating) as a crucial step for enhancing its anti-inflammatory bioactivity.
While specific comparative data for this compound is sparse, its structural similarity to other active compounds and known effects on NF-κB suggest it contributes to the overall anti-inflammatory profile of ginger. However, the synergistic action of multiple components in a shogaol-rich extract appears to offer a more potent anti-inflammatory effect than likely achievable with this compound alone. The synergistic effect is powerfully illustrated by the combination of ginger and turmeric extracts, which yields a much lower IC50 for NO inhibition than ginger alone.[19]
Comparative Analysis of Anticancer Activity (Cytotoxicity)
The evaluation of a compound's ability to inhibit the proliferation of cancer cells is a cornerstone of oncology drug discovery. Cytotoxicity is typically measured using assays like the MTT or WST-1 assay, which assess metabolic activity as a proxy for cell viability.
Experimental Data Summary:
| Substance | Cell Line | IC50 Value | Comments | Reference |
| This compound | PLS10 (Prostate) | 153.13 ± 11.79 µM | Less potent than curcumin in vitro. | [4][20] |
| This compound Analog | KB (Oral Carcinoma) | 2.0 µg/mL | A synthetic analog showed high potency. | [3][4] |
| This compound Analog | A549 (Lung) | 0.6 µg/mL | A different analog with very high potency. | [3] |
| Ginger Extract (Ethanolic) | MCF-7 (Breast) | 40.8 µg/mL | Dose-dependent cytotoxicity. | [21] |
| Ginger Extract (Ethanolic) | Panc-1 (Pancreatic) | 61.5 µg/mL | Dose-dependent cytotoxicity. | [21] |
| Ginger Extract (Enriched) | MCF-7 (Breast) | 25.7 µg/mL | Extract from CO2-enriched plants showed higher activity. | [22] |
| Ginger Extract (Ethanolic) | HeLa (Cervical) | 33.78 - 46.5 µg/mL | Varies between studies. | [23] |
| Ginger Oleoresin | HepG2 (Liver) | 35 µg/mL | Dose-dependent activity. | [24] |
Scientific Interpretation:
Both this compound and ginger extracts exhibit cytotoxic effects against a range of cancer cell lines. The IC50 values for ginger extracts are consistently in the 25-60 µg/mL range for several cancer types, demonstrating broad-spectrum anticancer potential.[21][22][23][24] The American National Cancer Institute (NCI) considers a crude extract with an IC50 value below 30 µg/mL to be promising for further investigation.[22] Several of the tested ginger extracts meet or approach this criterion.
This compound on its own shows moderate activity against prostate cancer cells, with a relatively high IC50 of 153 µM.[20] However, the data also reveals that synthetic modifications to the this compound structure can dramatically increase its cytotoxic potency, with some analogs displaying IC50 values below 1 µg/mL.[3] This highlights the potential of this compound as a scaffold for medicinal chemistry optimization.
In this context, the crude extract's effectiveness is likely due to the combined action of multiple bioactive compounds, including gingerols, shogaols, and potentially this compound itself. For a drug development program, this presents two distinct paths: 1) The development of a highly standardized, shogaol-rich ginger extract as a botanical drug, or 2) The use of this compound as a starting point for a medicinal chemistry campaign to develop a highly potent, single-molecule drug.
Experimental Methodologies: The "How-To" Behind the Data
To ensure scientific integrity, it is crucial to understand the protocols used to generate the comparative data. Below are detailed, step-by-step methodologies for the key assays discussed.
Experimental Workflow Diagram
Caption: General workflow for comparing biological activities.
Protocol 1: DPPH Radical Scavenging Assay (Antioxidant Activity)
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
Procedure:
-
Reagent Preparation:
-
Prepare a 0.1 mM DPPH solution in methanol. Store in a dark, amber bottle at 4°C.
-
Prepare stock solutions of this compound, ginger extract, and a positive control (e.g., Ascorbic Acid or Trolox) in methanol.
-
Perform serial dilutions of the stock solutions to create a range of concentrations for testing.
-
-
Assay Execution (96-well plate format):
-
Add 50 µL of each sample dilution to the wells of a 96-well plate.
-
Add 50 µL of methanol to a set of wells to serve as the control (A_control).
-
Add 150 µL of the DPPH working solution to all wells.
-
Mix gently and incubate the plate in the dark at room temperature for 30 minutes.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100
-
Plot the % Inhibition against the sample concentration and determine the IC50 value from the resulting curve.
-
Protocol 2: Nitric Oxide (NO) Inhibition Assay (Anti-inflammatory Activity)
Principle: This assay quantifies the amount of nitrite (a stable product of NO) in the supernatant of LPS-stimulated macrophage cells (e.g., RAW 264.7) using the Griess reagent. A reduction in nitrite indicates inhibition of NO production.
Procedure:
-
Cell Culture:
-
Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
-
Treatment:
-
Pre-treat the cells with various concentrations of this compound or ginger extract for 1-2 hours.
-
Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 24 hours to induce NO production. Include untreated and LPS-only controls.
-
-
Griess Assay:
-
After incubation, carefully collect 100 µL of the cell culture supernatant from each well.
-
Add 100 µL of Griess Reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to each supernatant sample.
-
Incubate at room temperature for 10-15 minutes, protected from light.
-
-
Data Acquisition:
-
Measure the absorbance at 540 nm. The intensity of the pink/magenta color is proportional to the nitrite concentration.
-
-
Data Analysis:
-
Create a standard curve using known concentrations of sodium nitrite.
-
Calculate the nitrite concentration in each sample and determine the percentage of NO inhibition relative to the LPS-only control.
-
Calculate the IC50 value for NO inhibition.
-
Protocol 3: MTT Cell Viability Assay (Cytotoxicity)
Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in living cells. The amount of formazan produced is proportional to the number of viable cells.
Procedure:
-
Cell Seeding:
-
Seed cancer cells (e.g., MCF-7, Panc-1) in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours.
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of this compound or ginger extract for a specified period (e.g., 24, 48, or 72 hours). Include untreated control wells.
-
-
MTT Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization:
-
Carefully remove the culture medium.
-
Add 100 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm with a reference wavelength of 630 nm.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the untreated control.
-
Plot the percentage of cell viability against the compound concentration to determine the IC50 value.
-
Conclusion and Future Directions
This comparative guide demonstrates that both this compound and ginger extract are valuable sources of biological activity with therapeutic potential.
-
Ginger extract , particularly when processed to be rich in shogaols, often exhibits superior potency in antioxidant and anti-inflammatory assays. This is likely due to the synergistic effects of its multiple bioactive components. The development of a standardized, chemically characterized ginger extract represents a viable path for creating a potent botanical therapeutic agent.
-
This compound serves as an excellent lead compound. While its intrinsic activity is moderate in some assays, its simple structure provides a robust scaffold for medicinal chemistry optimization. The high potency of some of its synthetic analogs in cytotoxicity assays highlights this potential.[3]
For drug development professionals, the choice between these two alternatives depends on the strategic goals of the research program. A program focused on botanical drugs and leveraging synergistic effects would find ginger extract to be a compelling candidate. Conversely, a program centered on new chemical entities would see this compound as a promising starting point for developing a novel, single-molecule therapeutic.
Future research should focus on direct, head-to-head comparisons of this compound with standardized ginger extracts in a broader range of in vivo disease models to fully elucidate their relative therapeutic potential.
References
- Dehydrozingerone, Chalcone, and Isoeugenol Analogs as In Vitro Anticancer Agents
- Activation of Nrf2 target enzymes conferring protection against oxidative stress in PC12 cells by ginger principal constituent 6-shogaol
- Application Note: Dehydrozingerone IC50 Determin
- The IC50 value of ginger extracts
- Effects of ginger extracts on Nrf2 and HO-1 protein expression in...
- Cytotoxicity, Toxicity, and Anticancer Activity of Zingiber Officinale Roscoe Against Cholangiocarcinoma
- Effects of Ginger Phenylpropanoids and Quercetin on Nrf2-ARE Pathway in Human BJ Fibroblasts and HaCaT Ker
- Study on the Effect of Ethanol Ginger Extract on Cell Viability And p53 Level in Breast and Pancre
- Phytochemical and Antioxidant Analysis of Ginger (Zingiber officinale) Ethanolic Extract
- In vitro antioxidant and anticancer activity of young Zingiber officinale against human breast carcinoma cell lines
- Synergistic Anti-Inflammatory Activity of Ginger and Turmeric Extracts in Inhibiting Lipopolysaccharide and Interferon-γ-Induced Proinflammatory Medi
- Anticancer Activity Of Ginger Oleoresin Against Liver cancer Cell Line
- Relationship between IC 50 and Total phenolic content of ginger...
- Ginger (Zingiber officinale roscoe)
- Knocking down Nrf2 reversed the radi
- Dehydrozingerone, a Curcumin Analog, as a Potential Anti-Prostate Cancer Inhibitor In Vitro and In Vivo
- A Study of Antibacterial and Antioxidant Activities of Zingiber Officinale (ROSC) Extracts
- Total phenolic and flavonoid contents and antioxidant activity of ginger (Zingiber officinale Rosc.) rhizome
- Antioxidant Properties of Dried Ginger (Zingiber officinale Roscoe) var. Bentong
- Independent Verification of Dehydrozingerone's Published Findings: A Compar
- Structure-function activity of dehydrozingerone and its derivatives as antioxidant and antimicrobial compounds
- cell lines ic50: Topics by Science.gov
- Immunomodulatory and anti-inflammatory therapeutic potential of gingerols and their nanoformul
- Optimization of Extraction Conditions for the 6-Shogaol-rich Extract
- A critical review of Ginger's (Zingiber officinale)
- IC 50 values of ginger (Zingiber officinale) extracts in the DPPH assay.
- Pharmacokinetics and Tissue Distribution of Gingerols and Shogaols from Ginger (Zingiber officinale Rosc.)
- IC50 values of antioxidant activities, DPPH and ABTS radical scavenging...
- Gingerol, Shogaol, and Zingerone
- [Molecular structures of[8]-gingerol,[8]-shogaol, and zingerone.]([Link])
- Ginger (Zingiber officinale) and Zingerone Antioxidant Properties Studied Using Hydrodynamic Voltammetry, Zingerone Crystal Structure and Density Functional Theory (DFT)—Results Support Zingerone Experimental Catalytic Behavior Similar to Superoxide Dismutases (SODs)
- CAS 1080-12-2: this compound
- Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb.
- IC 50 values of antioxidant assays (DPPH, ABTS and NO) for leaves and...
- Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach
- This compound (CAS 1080-12-2): Odor profile, Properties, & IFRA compliance
- Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Str
- This compound (Cas 1080-12-2)
- NF-κB Signaling | NF-kappaB P
- Assisted ultrasonic wave of vanillin derivatives synthesis and antioxidant activity using DPPH method
- Inhibition of IkB kinase and NF-kB by a novel synthetic compound SK 2009
- Phytochemical composition, biological activity and anti-inflammatory potential of acetone extract from the lichen Platism
- Identification of known drugs that act as inhibitors of NF-kappaB signaling and their mechanism of action
- This compound
Sources
- 1. Gingerol, Shogaol, and Zingerone - American Chemical Society [acs.org]
- 2. mdpi.com [mdpi.com]
- 3. Dehydrozingerone, Chalcone, and Isoeugenol Analogs as In Vitro Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Structure-function activity of dehydrozingerone and its derivatives as antioxidant and antimicrobial compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cst.kipmi.or.id [cst.kipmi.or.id]
- 7. Site Under Maintenance [als-journal.com]
- 8. journal.waocp.org [journal.waocp.org]
- 9. scienceopen.com [scienceopen.com]
- 10. jchr.org [jchr.org]
- 11. Antioxidant Properties of Dried Ginger (Zingiber officinale Roscoe) var. Bentong - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Optimization of Extraction Conditions for the 6-Shogaol-rich Extract from Ginger (Zingiber officinale Roscoe) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Immunomodulatory and anti-inflammatory therapeutic potential of gingerols and their nanoformulations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Activation of Nrf2 target enzymes conferring protection against oxidative stress in PC12 cells by ginger principal constituent 6-shogaol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Effects of Ginger Phenylpropanoids and Quercetin on Nrf2-ARE Pathway in Human BJ Fibroblasts and HaCaT Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. mdpi.com [mdpi.com]
- 21. archivepp.com [archivepp.com]
- 22. In vitro antioxidant and anticancer activity of young Zingiber officinale against human breast carcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Anticancer Activity Of Ginger Oleoresin Against Liver cancer Cell Line | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
Navigating the Maze: A Guide to the Cross-Reactivity of Vanillylidene Acetone in Biological Assays
In the landscape of drug discovery and chemical biology, the allure of novel bioactive compounds is often tempered by the challenge of discerning true biological activity from experimental artifacts. Vanillylidene acetone, also known as dehydrozingerone, is a compound of significant interest, demonstrating a range of promising biological effects including anti-inflammatory, antioxidant, and anti-cancer properties. However, its chemical structure, reminiscent of other known promiscuous inhibitors, necessitates a critical evaluation of its behavior in biological assays. This guide provides an in-depth analysis of the potential for this compound to exhibit cross-reactivity, offering experimental frameworks to ensure the integrity of your research findings.
The Chemical Culprit: Understanding the Potential for Promiscuous Inhibition
This compound is an α,β-unsaturated ketone, a structural motif that is a well-known Michael acceptor. This chemical feature is the primary driver of its potential for non-specific interactions in biological assays. The electrophilic β-carbon of the ketone can react with nucleophilic residues, such as the cysteine thiols found in many enzymes, leading to covalent modification and often, inhibition of the protein's function. This mode of action can lead to a compound being flagged as a "hit" in a high-throughput screen, not because of a specific, lock-and-key interaction with a binding pocket, but due to its general reactivity.
Furthermore, like its more famous cousin curcumin, this compound has physicochemical properties that can contribute to assay interference. These include a tendency to aggregate at higher concentrations, which can sequester and inhibit enzymes non-specifically, and the potential for redox cycling, which can generate reactive oxygen species and interfere with assays that rely on redox-sensitive readouts.
A Comparative Look: this compound and Other Promiscuous Inhibitors
To better understand the potential pitfalls of working with this compound, it is instructive to compare it to other compounds known for their promiscuous behavior in biological assays.
| Compound | Key Structural Feature(s) | Common Mechanisms of Cross-Reactivity |
| This compound | α,β-Unsaturated ketone (Michael acceptor) | Covalent modification of proteins (especially cysteine residues), aggregation, redox cycling. |
| Curcumin | Di-keto tautomerism, α,β-unsaturated ketones | Similar to this compound; also known for its fluorescence, which can interfere with optical assays. |
| Ebselen | Organoselenium compound | Thiol-reactive, mimics glutathione peroxidase activity, leading to widespread off-target effects. |
| Rhodanine-based compounds | Thio- and dicarbonyl groups | Prone to aggregation and non-specific protein reactivity. |
This comparison highlights that the potential for cross-reactivity is not unique to this compound but is a feature of a class of compounds that require careful experimental validation.
Experimental Strategies for Deconvoluting True Activity from Artifacts
A robust experimental design is the cornerstone of validating the biological activity of any compound, especially one with the potential for promiscuous inhibition. The following protocols provide a framework for identifying and characterizing the cross-reactivity of this compound.
Workflow for Assessing Assay Specificity
Caption: A workflow for validating hits from a primary screen, with a focus on identifying promiscuous inhibitors like this compound.
Protocol 1: Assessing Aggregation-Based Inhibition
Objective: To determine if the observed inhibition by this compound is due to the formation of aggregates.
Principle: Aggregating compounds often exhibit a biphasic dose-response curve and their inhibitory activity can be attenuated by the inclusion of a non-ionic detergent.
Materials:
-
This compound
-
Target enzyme and substrate
-
Assay buffer
-
Triton X-100 (or other non-ionic detergent)
-
Plate reader for activity measurement
Procedure:
-
Prepare a dose-response curve of this compound against the target enzyme in the standard assay buffer.
-
Prepare a parallel dose-response curve in the same assay buffer supplemented with 0.01% (v/v) Triton X-100.
-
Incubate the enzyme with this compound (with and without detergent) for 15-30 minutes before adding the substrate.
-
Initiate the reaction by adding the substrate and monitor the reaction progress.
-
Plot the dose-response curves for both conditions.
Interpretation of Results:
-
No change in IC50: Aggregation is unlikely to be the mechanism of inhibition.
-
Significant rightward shift in IC50 (weaker inhibition) in the presence of detergent: This is strong evidence for aggregation-based inhibition.
Protocol 2: Detecting Covalent Modification
Objective: To determine if this compound covalently modifies the target protein.
Principle: Mass spectrometry can be used to detect the increase in molecular weight of a protein after incubation with a reactive compound.
Materials:
-
This compound
-
Purified target protein
-
Incubation buffer
-
Mass spectrometer (e.g., ESI-TOF)
Procedure:
-
Incubate the target protein with a molar excess of this compound (e.g., 10-fold) for a defined period (e.g., 1-2 hours) at room temperature.
-
As a control, incubate the protein with the vehicle (e.g., DMSO) under the same conditions.
-
Desalt the protein samples to remove unbound compound.
-
Analyze the protein samples by mass spectrometry.
Interpretation of Results:
-
No change in protein mass: No evidence of covalent modification.
-
Increase in protein mass corresponding to the molecular weight of this compound (or a fragment): This confirms covalent modification. Further analysis by tandem MS can identify the specific amino acid residue(s) that have been modified.
Signaling Pathway Considerations
When studying the effects of this compound on cellular signaling pathways, it is crucial to consider its potential for off-target effects. For example, its ability to react with cysteine residues means it can inhibit a wide range of proteins, including kinases and phosphatases, which are key regulators of signaling cascades.
Caption: Potential off-target effects of this compound that can confound the interpretation of its impact on signaling pathways.
Concluding Remarks
This compound is a compound with genuine potential for therapeutic development. However, its inherent reactivity demands a rigorous and skeptical approach to the interpretation of in vitro data. By employing the comparative and experimental strategies outlined in this guide, researchers can confidently distinguish between true, specific biological activity and the artifacts of cross-reactivity. This commitment to scientific integrity is paramount to the successful translation of promising hits into validated lead compounds.
References
- Dehydrozingerone and its analogs: a review of their biological activities and molecular mechanisms. - Molecules | [Link]
- The dark side of curcumin.
- Many labs are still using fake compounds—and it’s a major problem.
- Promiscuous inhibitors: a problem for lead discovery. - Drug Discovery Today | [Link]
- A practical guide to avoiding false positives in high-throughput screening. - Journal of Biomolecular Screening | [Link]
A Comparative Guide to Validating the Purity of Synthetic Vanillylidene Acetone by HPLC
For researchers, scientists, and drug development professionals, establishing the purity of a synthetic compound is a cornerstone of reliable and reproducible results. This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) for validating the purity of synthetic Vanillylidene acetone, a versatile α,β-unsaturated ketone. We will explore the nuances of HPLC method development, delve into its performance relative to alternative techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR), and provide detailed experimental protocols to support your analytical endeavors.
The Critical Role of Purity in Synthetic this compound
This compound, also known as 4-(4-Hydroxy-3-methoxyphenyl)-3-buten-2-one, is a compound with applications in flavorings, fragrances, and as a building block in organic synthesis.[1] Its synthesis, typically through an aldol condensation of vanillin and acetone, can lead to a range of impurities that may impact its chemical and biological activity.[2] Therefore, a robust and validated analytical method is paramount to ensure the quality and consistency of the final product.
High-Performance Liquid Chromatography (HPLC): A Powerful Tool for Purity Determination
Reversed-phase HPLC (RP-HPLC) is a widely adopted technique for the analysis of moderately polar organic compounds like this compound.[3] Its strengths lie in its high resolution, sensitivity, and adaptability for quantifying impurities.
The "Why" Behind the HPLC Method: A Self-Validating Approach
The development of a reliable HPLC method is not merely a procedural exercise; it's a systematic process of ensuring accuracy and precision. The choices of stationary phase, mobile phase, and detection wavelength are all critical to achieving a self-validating system. For this compound, a C18 column is an excellent starting point due to the compound's aromatic ring and moderate polarity. The mobile phase, a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer, is optimized to achieve good separation between the main compound and any potential impurities. UV detection is particularly suitable for this compound due to its conjugated system, which results in strong UV absorbance.[4][5]
A Comparative Analysis: HPLC vs. Alternative Methodologies
While HPLC is a powerful tool, it's essential to understand its performance in the context of other available techniques.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds in the gas phase followed by mass-based detection.[1] | Intrinsic quantitative property based on the direct proportionality between NMR signal intensity and the number of atomic nuclei.[6][7] |
| Applicability | Ideal for non-volatile or thermally labile compounds. | Suitable for volatile and thermally stable compounds. Derivatization may be required for polar analytes.[5] | Applicable to any soluble compound with NMR-active nuclei.[8] |
| Selectivity | High, determined by the column chemistry and mobile phase composition. | Very high, with mass spectrometry providing structural information for impurity identification. | High, with excellent resolution of signals from different protons in a molecule. |
| Sensitivity | High, with UV detectors being very common and sensitive for chromophoric compounds. | Very high, especially with selected ion monitoring (SIM). | Generally lower than chromatographic techniques. |
| Quantification | Requires a reference standard for each analyte for accurate quantification. | Requires a reference standard for each analyte for accurate quantification. | Can provide absolute quantification against a certified internal standard without needing a standard of the analyte itself.[9] |
| Sample Throughput | High, with typical run times of 10-30 minutes. | Moderate, with run times often longer than HPLC. | Lower, with longer acquisition times for high precision. |
| Cost | Moderate initial investment and running costs. | Higher initial investment due to the mass spectrometer. | High initial investment for the NMR spectrometer. |
Experimental Protocols
Protocol 1: Validating this compound Purity by RP-HPLC
This protocol outlines a robust method for the purity determination of synthetic this compound.
1. Instrumentation and Materials:
-
HPLC system with a UV-Vis detector
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Acetic acid (analytical grade)
-
This compound reference standard (of known purity)
-
Synthetic this compound sample
2. Chromatographic Conditions:
-
Mobile Phase A: 0.2% Acetic acid in Water
-
Mobile Phase B: Acetonitrile:Methanol (50:50, v/v)
-
Gradient:
-
0-5 min: 30% B
-
5-15 min: 30% to 70% B
-
15-20 min: 70% B
-
20-22 min: 70% to 30% B
-
22-27 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 340 nm (based on the α,β-unsaturated ketone chromophore)
-
Injection Volume: 10 µL
3. Sample Preparation:
-
Reference Standard Solution: Accurately weigh about 10 mg of the this compound reference standard and dissolve it in 10 mL of the initial mobile phase (30% B) to get a concentration of 1 mg/mL.
-
Sample Solution: Prepare the synthetic this compound sample in the same manner as the reference standard.
4. Analysis and Purity Calculation:
-
Inject the reference standard solution to determine the retention time of this compound.
-
Inject the sample solution.
-
The purity of the synthetic sample is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Purity (%) = (Area of this compound peak / Total area of all peaks) x 100
Protocol 2: Purity Assessment by Quantitative NMR (qNMR)
This protocol provides a primary method for determining the absolute purity of this compound.
1. Instrumentation and Materials:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
-
Deuterated solvent (e.g., DMSO-d6)
-
Certified internal standard (e.g., maleic acid or dimethyl sulfone)
-
This compound sample
2. Sample Preparation:
-
Accurately weigh about 10 mg of the this compound sample and about 5 mg of the certified internal standard into a vial.
-
Dissolve the mixture in a known volume of the deuterated solvent (e.g., 0.75 mL).
-
Transfer the solution to an NMR tube.
3. NMR Data Acquisition:
-
Acquire a proton (¹H) NMR spectrum with parameters optimized for quantitative analysis (e.g., long relaxation delay, sufficient number of scans).
4. Data Processing and Purity Calculation:
-
Integrate a well-resolved signal of this compound and a signal from the internal standard.
-
Calculate the purity using the following formula:
Purity (% w/w) = (I_analyte / I_std) x (N_std / N_analyte) x (MW_analyte / MW_std) x (m_std / m_analyte) x P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_std = Purity of the internal standard
-
Visualizing the Workflow
A clear understanding of the analytical workflow is crucial for successful implementation.
Caption: Workflow for this compound Purity Validation by HPLC.
Logical Decision Making in Method Selection
Choosing the right analytical technique depends on the specific requirements of the analysis.
Caption: Decision Tree for Selecting an Analytical Method.
Conclusion
Validating the purity of synthetic this compound is a critical step in ensuring its quality and performance. While HPLC stands out as a robust and reliable method for routine quality control, a comprehensive understanding of its capabilities in comparison to orthogonal techniques like GC-MS and qNMR allows for a more holistic approach to purity assessment. The choice of method should be guided by the specific analytical needs, from routine screening to the qualification of reference standards. By employing the detailed protocols and understanding the rationale behind the analytical choices presented in this guide, researchers can confidently and accurately validate the purity of their synthetic compounds.
References
- Determination of total phenol and six polyphenolic components in the polyphenol extract of Cinnamomi cortex by quantitative nuclear magnetic resonance spectroscopy. Analytical Methods. [Link]
- Absolute Quantitative H-1 NMR Spectroscopy for Compound Purity Determin
- qNMR: A powerful tool for purity determin
- Quantitative NMR (qNMR) | Pharmacognosy Institute (PHCI) | University of Illinois Chicago. University of Illinois Chicago. [Link]
- qNMR: A Powerful and Affordable Tool for Purity/Potency Determin
- The spectrophotometric determination of alpha beta-unsaturated aldehydes and ketones with Girard-T reagent. I. Essential oils. PubMed. [Link]
- Investigating Solvent Purity Using Comprehensive Gas Chromatography: A Study of Acetones.
- UV spectrum of an α,β-unsaturated ketone.
- Woodward-Fieser Rules to Calculate Wavelength of Maximum Absorption (Lambda-max) of Conjugated Carbonyl Compounds. PharmaXChange.info. [Link]
- Method of analysis: Reagents: • Acetone – AR grade • Internal standard. Bureau of Indian Standards. [Link]
- UV Visible Spectroscopy-Woodward Fieser Rule for α, β Unsatur
- UV-Visible spectrum of α, β-unsaturated ketone derivatives 2-(3-phenyl acryloyl) cyclopentan-1-one (I).
- Analytical Method Development and Validation by RP-HPLC technique: a Review.
- Vanillin‐acetone assay under optimized conditions.
- Spectrophotometric determination of acetone using vanillin.
- Development and validationof an RP-HPLC method for quantitative determination of vanillin and related phenolic compunds in Vanilla planifolia.
- Development and validation of an RP-HPLC method for quantitative determination of vanillin and related phenolic compounds in Vanilla planifolia. PubMed. [Link]
- Vanillin acetone aldol condens
- identification of volatile compounds in cured vanilla samples from espírito santo using headspace.
- This compound. Gsrs. [Link]
- Separation of Piperonal acetone on Newcrom R1 HPLC column. SIELC Technologies. [Link]
- High-performance liquid chromatographic determination of acetone in blood and urine in the clinical diagnostic labor
Sources
- 1. CAS 1080-12-2: this compound | CymitQuimica [cymitquimica.com]
- 2. Vanillylidenacetone | 1080-12-2 [chemicalbook.com]
- 3. ijprajournal.com [ijprajournal.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Quantitative NMR (qNMR) | Pharmacognosy Institute (PHCI) | University of Illinois Chicago [pharmacognosy.pharmacy.uic.edu]
- 8. qNMR: A powerful tool for purity determination | RSSL [rssl.com]
- 9. m.youtube.com [m.youtube.com]
Vanillylidene Acetone (Dehydrozingerone) vs. Curcumin: A Comparative Guide to Anti-inflammatory Activity
For researchers and professionals in drug development, the quest for potent and safe anti-inflammatory agents is a perpetual frontier. Among the vast landscape of natural and synthetic compounds, both vanillylidene acetone, also known as dehydrozingerone (DHZ), and curcumin have emerged as compelling candidates. This guide provides an in-depth, objective comparison of their anti-inflammatory properties, grounded in experimental data, to aid in the informed selection and application of these molecules in research and development.
Introduction: Structurally Related, Functionally Distinct?
This compound (dehydrozingerone) and curcumin share a close structural relationship, with DHZ essentially representing half of the curcumin molecule.[1][2] Curcumin, the principal curcuminoid in turmeric (Curcuma longa), is renowned for its broad spectrum of biological activities, including potent anti-inflammatory effects.[3] However, its therapeutic potential is often hampered by poor solubility, low bioavailability, and rapid metabolism.[1] Dehydrozingerone, found in ginger (Zingiber officinale), is a structural analog of curcumin that has garnered interest for potentially overcoming some of curcumin's limitations while retaining significant anti-inflammatory and antioxidant properties.[4][5][6] This guide will dissect the nuances of their anti-inflammatory mechanisms and present available comparative data.
Mechanistic Deep Dive: Targeting the Inflammatory Cascade
Both this compound and curcumin exert their anti-inflammatory effects by modulating key signaling pathways and molecular targets involved in the inflammatory response. While there are overlaps, subtle differences in their mechanisms may influence their therapeutic efficacy and potential applications.
The NF-κB Signaling Pathway: A Central Hub of Inflammation
The nuclear factor-kappa B (NF-κB) pathway is a critical regulator of gene transcription for a plethora of pro-inflammatory mediators, including cytokines, chemokines, and adhesion molecules.[7] Inhibition of this pathway is a hallmark of many anti-inflammatory drugs.
Curcumin's multifaceted inhibition of NF-κB: Curcumin has been extensively shown to suppress NF-κB activation through multiple mechanisms. It can inhibit the activation of IκB kinase (IKK), which is responsible for phosphorylating the inhibitory protein IκBα. This prevents the degradation of IκBα and the subsequent translocation of the active NF-κB p65 subunit to the nucleus.
This compound's targeted NF-κB suppression: Dehydrozingerone also demonstrates potent inhibitory effects on the NF-κB pathway. Studies have shown that it can mitigate the lipopolysaccharide (LPS)-induced inflammatory response by modulating the MAPK/NF-κB pathway.[5] A derivative of DHZ, Dehydrozingerone-6, has been shown to reduce the expression of NF-κB/p65 and the phosphorylation of IκBα in LPS-stimulated macrophages.[8]
Signaling Pathway: NF-κB Inhibition
Caption: Inhibition of the NF-κB signaling pathway by Curcumin and this compound.
Cyclooxygenase (COX) Enzymes: Key Players in Prostaglandin Synthesis
Cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, are pivotal in the synthesis of prostaglandins, which are key mediators of inflammation and pain.
Curcumin's dual action on COX-2: Curcumin has been reported to inhibit COX-2 activity.[9] This inhibition can occur at both the gene expression level, by suppressing NF-κB, and potentially through direct enzymatic inhibition.
This compound's emerging role in COX-2 inhibition: Research indicates that dehydrozingerone also effectively reduces the expression of COX-2 in inflammatory conditions.[5] A derivative of DHZ, Dehydrozingerone-6, has been shown to downregulate COX-2 expression in LPS-stimulated macrophages.[8]
Signaling Pathway: COX-2 Inhibition
Caption: Inhibition of the COX-2 pathway by Curcumin and this compound.
Comparative Experimental Evidence
Direct comparative studies on the anti-inflammatory activity of this compound and curcumin are emerging. The available data suggests that while both compounds are effective, DHZ may offer advantages in terms of bioavailability.
| Parameter | This compound (Dehydrozingerone) | Curcumin | Reference |
| Inhibition of Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) | Significant reduction in LPS-stimulated macrophages.[5] | Well-documented reduction in various models. | [5] |
| Inhibition of COX-2 Expression | Demonstrated in LPS-stimulated macrophages.[5][8] | Widely reported in multiple cell types.[9] | [5][8][9] |
| NF-κB Inhibition | Modulates MAPK/NF-κB pathway; reduces p65 expression and IκBα phosphorylation.[5][8] | Inhibits IKK, IκBα degradation, and p65 nuclear translocation. | [5][8] |
| In Vivo Efficacy (Prostate Cancer Model) | Superior in vivo efficacy attributed to enhanced bioavailability.[1] | Less effective in vivo in the same model.[1] | [1] |
| Bioavailability | Higher bioavailability observed in a pharmacokinetic study.[1] | Known for its low bioavailability.[1] | [1] |
Experimental Protocol: In Vitro Anti-inflammatory Assay
To provide a practical context, here is a detailed protocol for a common in vitro assay used to evaluate the anti-inflammatory potential of compounds like this compound and curcumin.
LPS-Induced Nitric Oxide Production in RAW 264.7 Macrophages
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
This compound (Dehydrozingerone) and Curcumin
-
Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
96-well cell culture plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete DMEM. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare stock solutions of this compound and curcumin in DMSO. Dilute the stock solutions in complete DMEM to achieve the desired final concentrations. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., a known anti-inflammatory drug). Incubate for 1-2 hours.
-
LPS Stimulation: Add 10 µL of LPS solution (final concentration of 1 µg/mL) to each well, except for the unstimulated control wells.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Griess Assay:
-
Prepare a sodium nitrite standard curve (0-100 µM) in complete DMEM.
-
Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of Griess Reagent Component A to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Component B to each well and incubate for another 10 minutes at room temperature, protected from light.
-
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Calculate the nitrite concentration in each sample using the standard curve. Determine the percentage of NO production inhibition for each compound concentration relative to the LPS-stimulated control.
Experimental Workflow: In Vitro Anti-inflammatory Assay
Caption: Workflow for assessing in vitro anti-inflammatory activity.
Conclusion and Future Directions
Both this compound (dehydrozingerone) and curcumin are potent inhibitors of key inflammatory pathways, including NF-κB and COX-2. While curcumin is more extensively studied, dehydrozingerone presents a compelling alternative, potentially offering improved bioavailability.[1] The choice between these two compounds for research and development will depend on the specific application, desired pharmacokinetic profile, and the inflammatory model being investigated.
Future research should focus on direct, head-to-head comparative studies in a wider range of in vitro and in vivo inflammatory models to fully elucidate their relative potencies and therapeutic potential. Further investigation into the formulation and delivery of both compounds will also be crucial in translating their promising preclinical anti-inflammatory activities into clinical applications.
References
- Chen, H., et al. (2023).
- Rajput, S. A., et al. (2022).
- Rossi, A., et al. (2016).
- Ahmad, S. F., et al. (2023). Anti-Inflammatory Activity of Novel Dehydrozingerone-6 (DHZ-6) Through Modulation of iNOS, COX-2, and NF-κB/p65 in LPS-Stimulated Macrophages and In Vivo Acute Lung Injury Murine Model. PubMed.
- Selvan, T., et al. (2013).
- Sittisart, P., et al. (2017). Dehydrozingerone, a Curcumin Analog, as a Potential Anti-Prostate Cancer Inhibitor In Vitro and In Vivo. MDPI.
- ResearchGate. (n.d.). Chemical structure of curcumin (Cur) (a) and dehydrozingerone (DZG) (b).
- Singh, S., et al. (2017).
- Abdel-Aziz, A. A. M., et al. (2018). Synthesis and anti-inflammatory activity of novel (substituted)benzylidene acetone oxime ether derivatives: molecular modeling study. PubMed.
- Eco-Vector Journals Portal. (n.d.). Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry.
- Calixto-Campos, C., et al. (2015).
- Global Substance Registration System. (n.d.). This compound.
- Wang, Y., et al. (2023).
- ResearchGate. (n.d.). Synthesis, anti-inflammatory and molecular docking of some new 1,2,4-triazolobenzimidazol-3-yl acetone thiosemicarbazone cyclized derivatives as PLA-2 inhibitors.
- Stankovic, N., et al. (2023).
- Murakami, Y., et al. (2011).
- Anderson, C., et al. (1999). Acetone has anti-inflammatory effects on experimental contact reactions. PubMed.
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. The Nutraceutical Dehydrozingerone and Its Dimer Counteract Inflammation- and Oxidative Stress-Induced Dysfunction of In Vitro Cultured Human Endothelial Cells: A Novel Perspective for the Prevention and Therapy of Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Dehydrozingerone ameliorates Lipopolysaccharide induced acute respiratory distress syndrome by inhibiting cytokine storm, oxidative stress via modulating the MAPK/NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Curcumin half analog modulates interleukin-6 and tumor necrosis factor-alpha in inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-Inflammatory Activity of Novel Dehydrozingerone-6 (DHZ-6) Through Modulation of iNOS, COX-2, and NF-κB/p65 in LPS-Stimulated Macrophages and In Vivo Acute Lung Injury Murine Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Re-evaluation of cyclooxygenase-2-inhibiting activity of vanillin and guaiacol in macrophages stimulated with lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Structural Elucidation of Vanillylidene Acetone using 2D NMR Spectroscopy
For researchers and professionals in the fields of natural product chemistry, synthetic chemistry, and drug development, the unambiguous determination of molecular structure is a cornerstone of scientific rigor. Vanillylidene acetone, also known as dehydrozingerone, is a phenolic compound found in ginger and possesses a range of biological activities, including anti-inflammatory and antioxidant properties.[1] While its structure may seem straightforward, confirming the precise connectivity and assigning all proton and carbon signals requires a robust analytical approach. This guide provides an in-depth, practical walkthrough of how to leverage the power of two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy for the complete structural elucidation of this compound. We will move beyond a simple recitation of steps to explain the underlying logic of experimental choices and data interpretation, empowering you to apply these principles to your own research challenges.
The Limitations of 1D NMR and the Power of 2D Correlation Spectroscopy
One-dimensional (1D) ¹H and ¹³C NMR spectra are fundamental tools, providing initial information about the chemical environment of protons and carbons within a molecule.[2] However, for a molecule like this compound, which contains a substituted aromatic ring and an α,β-unsaturated ketone system, 1D spectra can present challenges. Overlapping signals in the aromatic region of the ¹H NMR spectrum can make unambiguous assignment of individual protons difficult. Similarly, while ¹³C NMR provides the number of unique carbons, it does not directly reveal their connectivity.
This is where 2D NMR spectroscopy becomes an indispensable tool.[3] By spreading the NMR information across two frequency dimensions, 2D NMR experiments reveal correlations between nuclei, allowing us to piece together the molecular puzzle with confidence.[4] This guide will focus on three of the most powerful and commonly used 2D NMR experiments for structural elucidation:
-
COSY (Correlation Spectroscopy): Reveals proton-proton (¹H-¹H) couplings, typically through two or three bonds, helping to identify adjacent protons and map out spin systems.[5]
-
HSQC (Heteronuclear Single Quantum Coherence): Shows direct, one-bond correlations between protons and the carbons to which they are attached (¹H-¹³C).[5]
-
HMBC (Heteronuclear Multiple Bond Correlation): Unveils longer-range correlations between protons and carbons, typically over two to three bonds (²JCH and ³JCH). This is crucial for connecting different molecular fragments and assigning quaternary (non-protonated) carbons.[3]
Experimental Workflow: From Sample Preparation to Data Acquisition
The quality of your NMR data is fundamentally linked to the quality of your sample and the parameters used for data acquisition. A well-prepared sample and properly configured experiments are the foundation of a successful structural elucidation.
Experimental Protocol: Sample Preparation
-
Compound Purity: Ensure the this compound sample is of high purity to avoid interfering signals from impurities.
-
Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Acetone-d₆ or Chloroform-d (CDCl₃) are common choices for this type of compound. For this guide, we will consider data acquired in CDCl₃.[1]
-
Concentration: For 2D NMR experiments, a slightly more concentrated sample than for simple 1D ¹H NMR is often beneficial to achieve a good signal-to-noise ratio in a reasonable amount of time. A concentration of 10-20 mg in 0.6-0.7 mL of solvent is a good starting point.
-
Sample Filtration: If any particulate matter is present, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, dry NMR tube.
-
Homogenization: After transferring the sample to the NMR tube, ensure it is thoroughly mixed to achieve a homogeneous solution.
Instrumental Parameters
While specific parameters will vary depending on the spectrometer, the following provides a general guideline for acquiring high-quality 2D NMR data:
-
Temperature: Maintain a constant temperature (e.g., 298 K) for all experiments to minimize chemical shift drift.
-
1D Spectra: Always acquire high-quality 1D ¹H and ¹³C spectra first. These will serve as the reference axes for your 2D data.
-
2D Acquisition: For each 2D experiment (COSY, HSQC, HMBC), optimize the spectral widths in both dimensions to encompass all relevant signals. The number of scans and increments will determine the experiment time and the signal-to-noise ratio.
Data Interpretation and Structural Elucidation: A Step-by-Step Analysis
Let's now delve into the interpretation of the 2D NMR spectra of this compound. The following table presents the experimentally observed ¹H and ¹³C NMR chemical shifts in CDCl₃, which will form the basis of our analysis.[1][2]
| Atom Number | ¹H Chemical Shift (ppm) | Multiplicity | J (Hz) | ¹³C Chemical Shift (ppm) |
| 1 | 2.37 | s | - | 27.47 |
| 2 | - | - | - | 198.35 |
| 3 | 6.59 | d | 16.2 | 124.62 |
| 4 | 7.45 | d | 16.2 | 143.89 |
| 1' | - | - | - | 126.6 |
| 2' | 7.06 | d | 1.95 | 109.94 |
| 3' | - | - | - | 148.48 |
| 4' | - | - | - | 146.6 |
| 5' | 6.93 | d | 8.2 | 114.5 |
| 6' | 7.09 | dd | 8.2, 1.95 | 123.2 |
| OCH₃ | 3.94 | s | - | 56.05 |
| OH | 5.92 | s | - | - |
COSY Analysis: Mapping the Proton Network
The COSY spectrum reveals which protons are coupled to each other. We look for "cross-peaks," which are signals that appear off the main diagonal.
-
Vinyl System: A strong cross-peak will be observed between the proton at 6.59 ppm (H-3) and the proton at 7.45 ppm (H-4). This confirms their mutual coupling and establishes the vinyl fragment. The large coupling constant (16.2 Hz) is characteristic of a trans configuration of the double bond.
-
Aromatic System: In the aromatic region, a cross-peak will connect the proton at 6.93 ppm (H-5') with the proton at 7.09 ppm (H-6'). This establishes the connectivity of these two adjacent protons on the aromatic ring. The proton at 7.06 ppm (H-2') will not show a COSY correlation with H-6' as they are too far apart (four bonds).
HSQC Analysis: Connecting Protons to their Carbons
The HSQC spectrum is the bridge between the ¹H and ¹³C assignments. Each cross-peak in the HSQC spectrum indicates a direct, one-bond connection between a proton and a carbon.
-
Methyl Group: A cross-peak will correlate the proton signal at 2.37 ppm to the carbon signal at 27.47 ppm, assigning H-1 and C-1.
-
Vinyl Group: The proton at 6.59 ppm will show a correlation to the carbon at 124.62 ppm (H-3/C-3), and the proton at 7.45 ppm will correlate with the carbon at 143.89 ppm (H-4/C-4).
-
Aromatic Ring: The aromatic protons will be correlated to their respective carbons: H-2' (7.06 ppm) to C-2' (109.94 ppm), H-5' (6.93 ppm) to C-5' (114.5 ppm), and H-6' (7.09 ppm) to C-6' (123.2 ppm).
-
Methoxy Group: The methoxy protons at 3.94 ppm will correlate to the carbon at 56.05 ppm.
HMBC Analysis: Assembling the Molecular Skeleton
The HMBC spectrum provides the long-range connectivity information that is essential for piecing together the entire molecule and assigning the quaternary carbons.
-
Connecting the Acetyl and Vinyl Groups: The methyl protons (H-1) at 2.37 ppm will show a two-bond correlation (²JCH) to the carbonyl carbon (C-2) at 198.35 ppm and a three-bond correlation (³JCH) to the vinyl carbon (C-3) at 124.62 ppm. This unambiguously connects the acetyl group to the vinyl moiety.
-
Connecting the Vinyl Group to the Aromatic Ring: The vinyl proton H-3 (6.59 ppm) will show a three-bond correlation to the aromatic carbon C-1' at 126.6 ppm. Similarly, the other vinyl proton H-4 (7.45 ppm) will show a two-bond correlation to C-1' and three-bond correlations to C-2' (109.94 ppm) and C-6' (123.2 ppm). These correlations firmly establish the link between the butenone side chain and the aromatic ring.
-
Assigning Quaternary Aromatic Carbons: The methoxy protons (3.94 ppm) will show a three-bond correlation to C-3' at 148.48 ppm. The aromatic proton H-5' will show correlations to C-1' and C-3'. H-2' will show correlations to C-4' (146.6 ppm) and C-6'. These long-range couplings allow for the confident assignment of all quaternary carbons in the aromatic ring.
Sources
- 1. jyoungpharm.org [jyoungpharm.org]
- 2. Structure-function activity of dehydrozingerone and its derivatives as antioxidant and antimicrobial compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. organicchemistrydata.org [organicchemistrydata.org]
- 4. Vanillylacetone(122-48-5) 1H NMR [m.chemicalbook.com]
- 5. hmdb.ca [hmdb.ca]
A Senior Application Scientist's Guide to the Quantitative Analysis of Vanillylidene Acetone in Complex Mixtures
Introduction
Vanillylidene acetone, a compound synthesized from the reaction of vanillin and acetone, is a significant molecule in the pharmaceutical and flavor industries. Its robust chemical structure and biological activities necessitate precise and accurate quantification in diverse and often complex matrices, ranging from pharmaceutical formulations to food products. This guide provides a comparative analysis of the primary analytical techniques for the quantitative determination of this compound, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals. The methodologies discussed—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry—are critically evaluated to empower you to make informed decisions for your specific analytical challenges.
The choice of an analytical method is not merely a procedural step but a foundational decision that impacts the reliability and validity of your results. This guide is structured to explain the "why" behind the "how," ensuring a deep understanding of the principles that govern each technique's suitability for quantifying this compound in complex mixtures.
Comparative Analysis of Analytical Methodologies
The selection of an optimal analytical technique for the quantification of this compound is contingent on several factors, including the complexity of the sample matrix, the required sensitivity and selectivity, and the available instrumentation. Below is a comparative overview of the most commonly employed methods.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | UV-Vis Spectrophotometry |
| Principle | Separation based on partitioning between a stationary and mobile phase. | Separation of volatile compounds based on their boiling points and partitioning between a gaseous mobile phase and a liquid or solid stationary phase, followed by mass-based detection. | Measurement of the absorbance of light by the analyte at a specific wavelength. |
| Selectivity | High; can resolve this compound from structurally similar compounds. | Very High; provides both chromatographic separation and mass spectral identification. | Low to Moderate; susceptible to interference from other chromophoric compounds in the matrix. |
| Sensitivity | High (ng/mL to pg/mL range). | Very High (pg/mL to fg/mL range). | Moderate (µg/mL to ng/mL range).[1][2] |
| Sample Throughput | Moderate. | Low to Moderate. | High. |
| Instrumentation Cost | Moderate to High. | High. | Low. |
| Typical Application | Routine quality control, stability studies, quantification in liquid formulations. | Identification and quantification of volatile and semi-volatile impurities, trace analysis. | Preliminary screening, quantification in simple and known matrices. |
| Sample Preparation | Filtration, dilution, liquid-liquid extraction, solid-phase extraction.[3][4][5] | Derivatization (for non-volatile samples), headspace analysis, solid-phase microextraction (SPME).[6] | Dilution, filtration. |
In-Depth Methodological Discussion and Experimental Protocols
High-Performance Liquid Chromatography (HPLC): The Workhorse for Routine Analysis
HPLC is often the method of choice for the quantitative analysis of this compound in pharmaceutical dosage forms and food matrices due to its high resolution, sensitivity, and reproducibility. The presence of a chromophore in the this compound molecule allows for direct UV detection without the need for derivatization.
Causality Behind Experimental Choices:
-
Reversed-Phase Chromatography: A C18 column is typically used as the stationary phase. This compound, being a moderately polar compound, will have a good affinity for the nonpolar C18 stationary phase, allowing for effective separation from more polar or nonpolar impurities when using a polar mobile phase.
-
Mobile Phase Selection: A mixture of acetonitrile or methanol and water (or a buffer) is commonly employed. The organic modifier concentration is optimized to achieve a reasonable retention time and good peak shape. The use of a buffer is critical if there are ionizable impurities that need to be resolved.
-
UV Detection: The extended conjugation in this compound results in strong UV absorbance, typically around 330 nm. Detecting at the wavelength of maximum absorbance (λmax) ensures the highest sensitivity.
Experimental Protocol: Quantification of this compound in a Pharmaceutical Cream
-
Sample Preparation:
-
Accurately weigh approximately 1.0 g of the cream into a 50 mL volumetric flask.
-
Add 25 mL of methanol and sonicate for 15 minutes to dissolve the this compound.
-
Allow the solution to cool to room temperature and dilute to volume with methanol.
-
Centrifuge a portion of the solution at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm PTFE syringe filter into an HPLC vial.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Acetonitrile:Water (60:40, v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detector: UV at 330 nm
-
Column Temperature: 25 °C
-
-
System Suitability:
-
Inject a standard solution of this compound (10 µg/mL) six times.
-
The relative standard deviation (RSD) of the peak areas should be less than 2.0%.
-
The tailing factor should be between 0.8 and 1.5.
-
The theoretical plates should be greater than 2000.
-
-
Calibration:
-
Prepare a series of standard solutions of this compound in methanol ranging from 1 to 20 µg/mL.
-
Inject each standard in triplicate and construct a calibration curve by plotting the peak area versus concentration.
-
The correlation coefficient (r²) should be greater than 0.999.
-
Diagram of HPLC Workflow
Sources
A Comparative Guide to the Anticancer Mechanisms of Curcumin and Vanillylidene Acetone Analogs
Introduction
In the landscape of oncological research, natural compounds present a vast reservoir of potential therapeutic agents. Among these, phenolic compounds have garnered significant attention for their pleiotropic effects on cancer cells. This guide provides an in-depth comparative analysis of two such compounds: Curcumin, the well-established principal curcuminoid of turmeric, and Vanillylidene Acetone, an α,β-unsaturated ketone.
Curcumin's multifaceted anticancer properties have been documented extensively, revealing its ability to interact with a wide array of molecular targets and signaling pathways.[1][2][3] In contrast, specific mechanistic data for this compound (also known as 4-(4-Hydroxy-3-methoxyphenyl)-3-buten-2-one) is less prevalent in publicly accessible literature. Therefore, to facilitate a meaningful and scientifically grounded comparison, this guide will examine the mechanisms of Curcumin against those reported for a closely related and studied analog, bis(2-hydroxybenzylidene)acetone. This approach allows for a comparative exploration of distinct mechanistic philosophies: the broad, multi-targeted strategy of Curcumin versus the more focused cytotoxic pathways engaged by its structural relatives.
This document is intended for researchers, scientists, and drug development professionals, providing not only a mechanistic overview but also actionable experimental protocols to validate these effects in a laboratory setting.
Curcumin: The Multi-Targeted Modulator
Curcumin (diferuloylmethane) exerts its anticancer effects by modulating a remarkable number of signaling pathways, effectively disrupting the complex network that cancer cells rely on for proliferation, survival, and metastasis.[4][5] Its power lies in its ability to simultaneously influence multiple critical targets.
Core Anticancer Mechanisms of Curcumin
-
Induction of Apoptosis: Curcumin promotes programmed cell death through both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways.[6][7] It upregulates pro-apoptotic proteins like Bax and Bad while downregulating anti-apoptotic proteins such as Bcl-2 and Bcl-xL, thereby altering the Bcl-2/Bax ratio to favor apoptosis.[6] This shift leads to the release of cytochrome c from the mitochondria, activating a caspase cascade (including caspase-3, -8, and -9) that culminates in PARP cleavage and cell death.[6][8][9]
-
Cell Cycle Arrest: Curcumin is a potent inducer of cell cycle arrest, primarily at the G2/M phase in many cancer types, including head and neck squamous cell carcinoma and osteosarcoma.[10] This arrest is often associated with the downregulation of key cell cycle regulatory proteins like cyclin D1, cyclin B1, and cdc2.[10] In some contexts, the arrest is mediated through the ATM/Chk2/p53 signaling pathway.[11]
-
Inhibition of Pro-inflammatory Pathways: Chronic inflammation is a key driver of cancer. Curcumin is a powerful inhibitor of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1][12] By preventing the activation of IκB kinase and subsequent degradation of IκBα, Curcumin blocks the nuclear translocation of NF-κB, thereby shutting down the expression of numerous pro-inflammatory and pro-survival genes it regulates.[8]
-
Suppression of Proliferative and Survival Signaling: Curcumin directly inhibits the activity of several transcription factors and protein kinases critical for cancer cell proliferation and survival. A key target is STAT3 (signal transducer and activator of transcription 3), which is constitutively active in many cancers.[2] Curcumin inhibits STAT3 phosphorylation, preventing its dimerization and nuclear translocation.[2] Furthermore, it interferes with other crucial pathways like the PI3K/Akt/mTOR signaling cascade.[12][13]
Signaling Pathway of Curcumin
Below is a diagram illustrating the multi-targeted anticancer mechanisms of Curcumin.
Caption: Multi-targeted action of Curcumin.
This compound Analogs: A More Focused Approach
While comprehensive data on this compound is limited, studies on the structurally related compound bis(2-hydroxybenzylidene)acetone provide valuable insights into the potential mechanisms of this class of molecules. These compounds appear to act through more direct and specific cytotoxic pathways compared to the broad-spectrum activity of Curcumin.
Core Anticancer Mechanisms of Bis(2-hydroxybenzylidene)acetone
-
p53-Independent Apoptosis: A significant finding is that this analog induces apoptosis in a p53-independent manner.[1] This is therapeutically relevant as many cancers harbor mutations in the p53 tumor suppressor gene, rendering them resistant to conventional therapies that rely on a functional p53 pathway.[1]
-
Caspase-Mediated Execution: The apoptotic pathway is directly mediated by caspases. Specifically, treatment with bis(2-hydroxybenzylidene)acetone leads to the marked elevation of caspase-3 and caspase-10 activities, while other caspases like -1, -6, and -8 are not significantly affected.[1] This suggests a targeted activation of the executioner caspase-3, leading directly to cell death.
-
G2/M Cell Cycle Arrest: Similar to Curcumin, this analog also induces cell cycle arrest at the G2/M transition phase.[1] This action prevents cells from entering mitosis, ultimately contributing to the overall antiproliferative effect.
Signaling Pathway of a this compound Analog
The diagram below outlines the proposed focused anticancer mechanism of bis(2-hydroxybenzylidene)acetone.
Caption: Focused cytotoxic pathway of a this compound analog.
Comparative Analysis: A Summary of Mechanisms
The divergent strategies of these compounds highlight different philosophical approaches to cancer therapy. Curcumin acts as a systemic modulator, re-wiring multiple dysregulated pathways, whereas the this compound analog appears to function as a more direct cytotoxic agent.
| Feature | Curcumin | This compound Analog |
| Primary Strategy | Multi-targeted pathway modulation | Focused induction of apoptosis & cell cycle arrest |
| Key Targets | NF-κB, STAT3, PI3K/Akt, Bcl-2 family, Cyclins | Caspase-3, Caspase-10 |
| Apoptosis Induction | Intrinsic & Extrinsic Pathways | p53-independent, Caspase-3/-10 mediated |
| Cell Cycle Arrest | G2/M Phase | G2/M Phase |
| p53-Dependence | Can be p53-dependent or independent | p53-independent[1] |
| Therapeutic Implication | Broad-spectrum activity, potential as chemo-preventive and adjunct therapy | Potential efficacy in p53-mutated, treatment-resistant cancers |
Experimental Validation Workflows
To empirically validate and compare the anticancer mechanisms of novel compounds like this compound against a known standard like Curcumin, a series of well-established in vitro assays are required. The following protocols provide a self-validating system to move from general cytotoxicity to specific mechanistic insights.
Experimental Workflow Diagram
Caption: Integrated workflow for mechanistic analysis.
Protocol 1: Cell Viability Assessment (MTT Assay)
Principle: This colorimetric assay measures the metabolic activity of cells as an indicator of viability. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[14][15]
Methodology:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[14]
-
Compound Treatment: Prepare serial dilutions of Curcumin and the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include untreated (vehicle control) wells. Incubate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.[15]
-
Incubation: Incubate the plate for 3-4 hours at 37°C, allowing the formazan crystals to form.
-
Solubilization: Carefully aspirate the medium and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[16]
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[15] Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the results to determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.
Protocol 2: Apoptosis Detection (Annexin V-FITC/PI Staining)
Principle: This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane. Annexin V, a protein with high affinity for PS, is conjugated to a fluorophore (FITC) to detect these cells.[17] Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, thus it stains late apoptotic and necrotic cells.[17][18]
Methodology:
-
Cell Seeding and Treatment: Seed 1x10⁶ cells in a T25 flask or 6-well plate. After 24 hours, treat with the IC₅₀ concentration of each compound for the desired time (e.g., 24 hours).
-
Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant.[18]
-
Washing: Centrifuge the cell suspension at 500 x g for 5 minutes. Wash the cell pellet twice with cold 1X PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution (50 µg/mL).[17]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.
-
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Protocol 3: Western Blotting for Mechanistic Target Analysis
Principle: Western blotting is used to detect specific proteins in a sample. It involves separating proteins by size via gel electrophoresis, transferring them to a solid support membrane, and marking the target protein using specific primary and secondary antibodies for visualization.
Methodology:
-
Protein Extraction: Treat cells with compounds as described above. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Quantify protein concentration using a BCA assay.
-
Gel Electrophoresis: Load 20-30 µg of total protein per lane onto an SDS-PAGE gel. Run the gel to separate proteins based on molecular weight.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane for 1 hour at room temperature with a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to your targets (e.g., anti-Caspase-3, anti-PARP, anti-Bcl-2, anti-p-Akt, anti-p-STAT3, anti-β-Actin as a loading control) overnight at 4°C with gentle shaking.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensity using software like ImageJ and normalize to the loading control to compare protein expression levels across different treatments.
Conclusion
The comparative analysis of Curcumin and this compound analogs reveals two distinct paradigms in natural product-based anticancer strategy. Curcumin's strength lies in its pleiotropic nature, disrupting a wide range of oncogenic signaling networks, making it a candidate for combination therapies and chemoprevention. Conversely, the focused, p53-independent apoptotic mechanism suggested by analogs like bis(2-hydroxybenzylidene)acetone points towards a potential role in overcoming specific forms of drug resistance, particularly in cancers with non-functional p53.
Understanding these divergent mechanisms is crucial for drug development professionals. It underscores the importance of moving beyond general cytotoxicity to elucidate precise molecular pathways. The experimental workflows provided herein offer a robust framework for such investigations, enabling researchers to dissect the nuanced anticancer activities of novel compounds and strategically position them for future therapeutic development.
References
A comprehensive list of all sources cited in this guide, including full titles and verifiable URLs.
- Dinkova-Kostova, A. T., et al. (2007). Bis(2-hydroxybenzylidene)acetone, a Potent Inducer of the Phase 2 Response, Causes Apoptosis in Mouse Leukemia Cells Through a p53-independent, Caspase-Mediated Pathway. Cancer Letters, 245(1-2), 341-9. [Link]
- Hassan, M., et al. (2019). A Review of Curcumin and Its Derivatives as Anticancer Agents. International Journal of Molecular Sciences, 20(20), 5069. [Link]
- Lee, Y. J., et al. (2010). Curcumin induces apoptosis through the mitochondria-mediated apoptotic pathway in HT-29 cells. Journal of the Korean Society for Applied Biological Chemistry, 53, 79-85. [Link]
- Zhen, L., et al. (2017). Curcumin induces G2/M cell cycle arrest and apoptosis of head and neck squamous cell carcinoma in vitro and in vivo through ATM/Chk2/p53-dependent pathway. Oncotarget, 8(46), 80166-80177. [Link]
- Gancitano, G., et al. (2021). Effects and Mechanisms of Curcumin for the Prevention and Management of Cancers: An Updated Review. Nutrients, 13(9), 3245. [Link]
- Zhao, G., et al. (2010). Curcumin induces apoptosis through mitochondrial pathway and caspases activation in human melanoma cells. European Journal of Pharmacology, 642(1-3), 45-51. [Link]
- ResearchGate. (n.d.). The mechanisms of curcumin's anticancer effects. [Link]
- Zhou, X., et al. (2020). Potential Mechanisms of Action of Curcumin for Cancer Prevention: Focus on Cellular Signaling Pathways and miRNAs. Frontiers in Oncology, 10, 827. [Link]
- Gages, M., et al. (2022).
- Lin, H. Y., et al. (2009). Curcumin suppresses proliferation and induces apoptosis in human biliary cancer cells through modulation of multiple cell signaling pathways. Carcinogenesis, 30(5), 765-773. [Link]
- Sankar, S., et al. (2018). Curcumin induces apoptosis and cell cycle arrest via the activation of reactive oxygen species-independent mitochondrial apoptotic pathway in Smad4 and p53 mutated colon adenocarcinoma HT29 cells. Nutrition Research, 51, 67-81. [Link]
- Abadi, A. J., et al. (2021). Mechanism of Apoptosis Induced by Curcumin in Colorectal Cancer. Biomolecules, 11(11), 1686. [Link]
- Zhang, J., et al. (2019). Curcumin Nicotinate Selectively Induces Cancer Cell Apoptosis and Cycle Arrest through a P53-Mediated Mechanism. Molecules, 24(22), 4153. [Link]
- Lee, S. J., et al. (2006). Curcumin Induces Cell Cycle Arrest and Apoptosis in Human Osteosarcoma (HOS) Cells. Anticancer Research, 26(1A), 341-346. [Link]
- Zhen, L., et al. (2017).
- Lakshmanan, I., & Batra, S. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e378. [Link]
- National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]
- Cusabio. (n.d.). Western Blotting: Principles, Step-by-Step Workflow, and Troubleshooting Guide. [Link]
- Lakshmanan, I., & Batra, S. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Semantic Scholar. [Link]
- Wikipedia. (n.d.). Western blot. [Link]
- Golombick, T., et al. (2014). Curcumin as an anti-cancer agent: review of the gap between basic and clinical applications. Current Medicinal Chemistry, 21(16), 1843-1853. [Link]
Sources
- 1. Bis(2-hydroxybenzylidene)acetone, a potent inducer of the phase 2 response, causes apoptosis in mouse leukemia cells through a p53-independent, caspase-mediated pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of novel inhibitors that disrupt STAT3/DNA interaction from γ-AApeptide OBOC combinatorial library - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Phytochemicals as Anticancer Agents: Investigating Molecular Pathways from Preclinical Research to Clinical Relevance [foodandnutritionjournal.org]
- 6. selleckchem.com [selleckchem.com]
- 7. Anticancer potential of acetone extracts from selected Potentilla species against human colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. Naturally occurring NF-kappaB inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. Targeted inhibition of Stat3 with a decoy oligonucleotide abrogates head and neck cancer cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Apoptosis Overview | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. Etoposide-induced cell cycle delay and arrest-dependent modulation of DNA topoisomerase II in small-cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Selective inhibition of STAT3 signaling using monobodies targeting the coiled-coil and N-terminal domains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. blog.cellsignal.com [blog.cellsignal.com]
- 17. A reversible, p53-dependent G0/G1 cell cycle arrest induced by ribonucleotide depletion in the absence of detectable DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Mechanism of G1-like arrest by low concentrations of paclitaxel: next cell cycle p53-dependent arrest with sub G1 DNA content mediated by prolonged mitosis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Vanillylidene Acetone Versus Commercial Antioxidants
A Technical Brief for Researchers, Scientists, and Drug Development Professionals
In the dynamic landscape of antioxidant research and development, the quest for novel and more effective radical scavengers is perpetual. This guide provides a comprehensive comparison of the efficacy of Vanillylidene acetone, a promising phenolic compound, against established commercial antioxidants, including Butylated Hydroxytoluene (BHT), Butylated Hydroxyanisole (BHA), Trolox (a water-soluble Vitamin E analog), and Ascorbic Acid (Vitamin C). This analysis is grounded in experimental data from key in vitro assays—DPPH, ABTS, and FRAP—and delves into the underlying mechanisms of action, offering a critical perspective for researchers navigating the selection of appropriate antioxidant agents.
Introduction: The Imperative for Comparative Antioxidant Analysis
The detrimental impact of oxidative stress on biological systems is a well-established driver of numerous pathologies, making the study of antioxidants a cornerstone of modern drug discovery and development. The efficacy of an antioxidant is not an absolute measure but is highly dependent on the specific oxidative environment and the nature of the radical species involved. Therefore, a direct comparison of antioxidant candidates against industry-standard compounds under standardized assay conditions is crucial for informed decision-making in research and formulation. This guide aims to provide such a comparative analysis, focusing on the performance of this compound relative to widely used commercial antioxidants.
Chemical Profiles and Mechanisms of Antioxidant Action
The antioxidant activity of a compound is intrinsically linked to its chemical structure. The ability to donate a hydrogen atom or an electron to neutralize a free radical is a key determinant of efficacy.
This compound: As a phenolic compound, this compound's antioxidant potential is primarily attributed to its hydroxyl group attached to the aromatic ring. The resonance stabilization of the resulting phenoxy radical after hydrogen or electron donation makes it an effective radical scavenger. The conjugated double bond system further contributes to its ability to delocalize the unpaired electron, enhancing its stability and antioxidant capacity.
Commercial Antioxidants:
-
BHT and BHA: These synthetic phenolic antioxidants function as potent free radical scavengers by donating a hydrogen atom from their hydroxyl groups to peroxide radicals, thereby terminating the lipid peroxidation chain reaction.[1] Their bulky tert-butyl groups enhance their lipid solubility and steric hindrance, influencing their efficacy in different systems.
-
Trolox: This water-soluble analog of vitamin E acts as a chain-breaking antioxidant, donating a hydrogen atom from its chromanol ring to lipid peroxyl radicals.
-
Ascorbic Acid (Vitamin C): A versatile water-soluble antioxidant, Vitamin C can directly scavenge a wide range of reactive oxygen species (ROS) by donating electrons.[2]
The primary mechanism for these phenolic antioxidants involves Hydrogen Atom Transfer (HAT) or Single Electron Transfer-Proton Transfer (SET-PT) , where the antioxidant donates a hydrogen atom or an electron followed by a proton to neutralize a free radical.
Comparative Efficacy: In Vitro Assay Data
To objectively compare the antioxidant efficacy, we will examine data from three widely accepted in vitro assays: DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, and FRAP (Ferric Reducing Antioxidant Power) assay. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of the antioxidant required to scavenge 50% of the free radicals; a lower IC50 value indicates higher antioxidant activity.
| Antioxidant | DPPH IC50 (µg/mL) | ABTS IC50 (µg/mL) | FRAP Value (mM Fe(II)/g) |
| This compound Derivative | 0.99[3] | Data Not Available | Data Not Available |
| BHT | 3.08 - 202.35[4][5] | Data Not Available | Data Not Available |
| BHA | 35.35 - 112.05[5][6] | Data Not Available | Data Not Available |
| Trolox | 3.77 - 9.71[7][8] | 2.93 - 12.48[7][8] | ~24.38[8] |
| Ascorbic Acid | 4.97 - 24.34[9][10] | 50 - 127.7[11][12] | Varies significantly with assay conditions |
Data Interpretation:
The available data indicates that a derivative of this compound exhibits exceptionally strong DPPH radical scavenging activity with an IC50 value of 0.99 µg/mL.[3] This suggests a potent antioxidant capacity, potentially surpassing that of some commercial antioxidants under these specific assay conditions. However, the lack of direct comparative data for this compound itself in ABTS and FRAP assays necessitates a cautious interpretation. The wide range of reported IC50 values for BHT and BHA highlights the sensitivity of these assays to experimental conditions. Trolox and Ascorbic Acid consistently demonstrate strong antioxidant activity across the assays for which data is available.
Experimental Protocols: A Guide to Reproducible Antioxidant Assays
The following are detailed, step-by-step methodologies for the key in vitro antioxidant assays discussed. Adherence to these protocols is critical for generating reliable and comparable data.
DPPH Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow.
Workflow Diagram:
Caption: Workflow for the DPPH Radical Scavenging Assay.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol. Store in a dark bottle at 4°C.
-
Prepare stock solutions of the test compounds (this compound and commercial antioxidants) in a suitable solvent (e.g., methanol or DMSO).
-
Perform serial dilutions of the stock solutions to obtain a range of concentrations.
-
-
Assay Procedure:
-
In a 96-well microplate, add a specific volume (e.g., 100 µL) of each antioxidant dilution to triplicate wells.
-
Add the same volume of the solvent as a blank.
-
Add a specific volume (e.g., 100 µL) of the DPPH solution to all wells.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement and Calculation:
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the DPPH solution without the antioxidant and Abs_sample is the absorbance of the DPPH solution with the antioxidant.
-
Plot the percentage of inhibition against the antioxidant concentration to determine the IC50 value.
-
ABTS Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), leading to a reduction in its characteristic blue-green color.
Workflow Diagram:
Caption: Workflow for the ABTS Radical Cation Assay.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.
-
On the day of the assay, dilute the ABTS•+ stock solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare stock solutions and serial dilutions of the test compounds.
-
-
Assay Procedure:
-
In a 96-well microplate, add a small volume (e.g., 10 µL) of each antioxidant dilution to triplicate wells.
-
Add a larger volume (e.g., 190 µL) of the diluted ABTS•+ solution to all wells.
-
Incubate the plate at room temperature for a specified time (e.g., 6 minutes).
-
-
Measurement and Calculation:
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of ABTS•+ scavenging activity using a similar formula as for the DPPH assay.
-
Determine the IC50 value from the dose-response curve.
-
Ferric Reducing Antioxidant Power (FRAP) Assay
This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous (Fe²⁺) form, which has an intense blue color.
Workflow Diagram:
Caption: Workflow for the FRAP Assay.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare the FRAP reagent by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio. Warm the reagent to 37°C before use.
-
Prepare a standard curve using known concentrations of ferrous sulfate (FeSO₄·7H₂O).
-
Prepare stock solutions and serial dilutions of the test compounds.
-
-
Assay Procedure:
-
In a 96-well microplate, add a small volume (e.g., 10 µL) of each antioxidant dilution or standard to triplicate wells.
-
Add a larger volume (e.g., 290 µL) of the pre-warmed FRAP reagent to all wells.
-
Incubate the plate at 37°C for 30 minutes.
-
-
Measurement and Calculation:
-
Measure the absorbance at 593 nm.
-
Calculate the FRAP value of the samples by comparing their absorbance to the standard curve. The results are typically expressed as mM Fe(II) equivalents per gram of the antioxidant.
-
Cellular Antioxidant Activity (CAA) Assay: Bridging the In Vitro-In Vivo Gap
While in vitro assays provide valuable initial screening data, they do not fully recapitulate the complex cellular environment. The Cellular Antioxidant Activity (CAA) assay using 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) offers a more biologically relevant assessment of antioxidant efficacy.
Mechanism of Action Diagram:
Sources
- 1. Synergistic and antagonistic interactions of phenolic compounds found in navel oranges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanistic aspects of hydrogen abstraction for phenolic antioxidants. Electronic structure and topological electron density analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tcrjournals.com [tcrjournals.com]
- 5. mdpi.com [mdpi.com]
- 6. In vitro antibacterial, antioxidant and cytotoxic activity of acetone leaf extracts of nine under-investigated Fabaceae tree species leads to potentially useful extracts in animal health and productivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Antioxidant/Pro-Oxidant Actions of Polyphenols From Grapevine and Wine By-Products-Base for Complementary Therapy in Ischemic Heart Diseases [frontiersin.org]
- 9. Dual Role of Plant Phenolic Compounds as Antioxidants and Prooxidants [scirp.org]
- 10. PROOXIDANT ACTIVITIES OF ANTIOXIDANTS AND THEIR IMPACT ON HEALTH - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Effect of Different Proportions of Phenolics on Antioxidant Potential: Pointers for Bioactive Synergy/Antagonism in Foods and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
Bridging the Gap: A Comparative Guide to the In Vitro and In Vivo Correlation of Dehydrozingerone Activity
Introduction: Dehydrozingerone, Beyond the Curcumin Shadow
In the vast landscape of natural products, curcumin has long held the spotlight for its pleiotropic therapeutic effects. However, its clinical translation is notoriously hampered by poor solubility and low bioavailability.[1][2] This has shifted the scientific gaze towards its structural analogs and metabolites, among which Dehydrozingerone (DHZ) has emerged as a compelling candidate. DHZ, a phenolic compound found in ginger (Zingiber officinale) and also a degradation product of curcumin, represents half of the curcumin structure.[2][3] Possessing a broad range of biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties, DHZ presents a unique profile.[2][4] Notably, it often demonstrates improved pharmacokinetic properties, suggesting that its effects observed in a petri dish might translate more effectively into a living system.[1][5]
This guide provides an in-depth comparison of the in vitro and in vivo activities of Dehydrozingerone. We will dissect the experimental data, explore the causality behind the chosen models, and critically evaluate the correlation between cell-based assays and whole-organism responses. Our objective is to offer researchers and drug development professionals a clear, evidence-based perspective on the translational potential of this promising molecule.
Part 1: Dehydrozingerone in the In Vitro Arena
In vitro studies serve as the foundational step in characterizing a compound's biological activity. They provide a controlled environment to elucidate specific molecular mechanisms without the complexities of a whole organism. For DHZ, these studies have been pivotal in establishing its primary modes of action.
Antioxidant and Anti-inflammatory Mechanisms
The dual role of DHZ as an antioxidant and anti-inflammatory agent is intrinsically linked. Oxidative stress is a key driver of inflammation, and many inflammatory pathways are redox-sensitive.
-
Antioxidant Activity : DHZ demonstrates potent free radical scavenging capabilities.[6] This has been quantified using standard assays like the DPPH (1,1-diphenyl-2-picryl-hydrazyl) radical scavenging assay, where DHZ shows an IC50 value comparable to the standard antioxidant, Trolox.[6] Beyond simple chemical scavenging, DHZ mitigates oxidative stress in cellular models. In Human Umbilical Vein Endothelial Cells (HUVEC), pretreatment with DHZ significantly reduced the production of reactive oxygen species (ROS) induced by hydrogen peroxide (H₂O₂).[7][8] This cellular antioxidant effect is crucial, as it protects cells from damage that can initiate pathological processes like atherosclerosis.[7][8][9]
-
Anti-inflammatory Activity : A cornerstone of DHZ's therapeutic potential lies in its ability to modulate inflammatory signaling. In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells—a classic model for studying inflammation—DHZ and its derivatives have been shown to significantly suppress the production of key pro-inflammatory mediators, including nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β).[10][11][12] The mechanistic choice to study these mediators is causal; they are central players in the inflammatory cascade. The suppression of these molecules points to an upstream regulatory effect, primarily through the inhibition of the NF-κB (nuclear factor kappa-B) signaling pathway.[7][10][11] By preventing the activation and nuclear translocation of NF-κB/p65, DHZ effectively shuts down the transcription of numerous pro-inflammatory genes.[10][11]
Table 1: Summary of In Vitro Antioxidant & Anti-inflammatory Activity of Dehydrozingerone
| Assay/Model | Target/Endpoint Measured | Key Finding | Reference |
| DPPH Radical Scavenging | Free radical scavenging | IC50 = 0.3 mM (comparable to Trolox) | [6] |
| HUVEC Cells (H₂O₂-induced) | Intracellular ROS | Significant reduction in ROS production | [7][8] |
| RAW 264.7 Macrophages (LPS-induced) | NO, IL-6, TNF-α, IL-1β | Dose-dependent inhibition of pro-inflammatory mediators | [10][11] |
| RAW 264.7 Macrophages (LPS-induced) | NF-κB/p65 Pathway | Reduced expression and nuclear translocation of NF-κB/p65 | [10][11] |
Anti-Cancer Activity
DHZ's anti-proliferative effects have been documented across various cancer cell lines. The choice of cell lines is critical and is typically based on prevalent cancer types where new therapies are needed.
-
Prostate Cancer : In rat castration-resistant prostate cancer (CRPC) cells (PLS10), DHZ decreased cell proliferation by inducing cell cycle arrest in the G1 phase.[1][5] This is a significant finding, as halting the cell cycle prevents cancer cells from dividing and is a common mechanism for cytotoxic agents.
-
Colon Cancer : In HT-29 human colon cancer cells, DHZ was found to inhibit growth by inducing cell cycle arrest at the G2/M phase, an effect linked to the up-regulation of the cell cycle inhibitor p21.[3] Interestingly, this study also noted that DHZ led to an accumulation of intracellular ROS, suggesting a pro-oxidant effect in cancer cells, which can trigger cell death.[3] This highlights the context-dependent nature of a compound's antioxidant/pro-oxidant activity.
Table 2: Summary of In Vitro Anti-cancer Activity of Dehydrozingerone
| Cell Line | Cancer Type | Mechanism of Action | IC50 Value | Reference |
| PLS10 | Castration-Resistant Prostate Cancer | G1 phase cell cycle arrest | 153.13 ± 11.79 µM | [1] |
| HT-29 | Human Colon Cancer | G2/M phase cell cycle arrest, ROS accumulation | Not specified | [3] |
| HeLa, LS174, A549 | Cervical, Colon, Lung Cancer | Cytotoxic activity (derivatives) | 8.63 - 12.15 µM (derivatives) | [13] |
Part 2: Dehydrozingerone in the In Vivo Context
While in vitro data provides mechanistic clues, in vivo studies are the true test of a compound's therapeutic efficacy and safety. These models integrate the complexities of absorption, distribution, metabolism, and excretion (ADME), which ultimately determine if a compound can reach its target at a sufficient concentration to exert an effect.
Validation of Anti-inflammatory Effects
The strong anti-inflammatory signals from in vitro assays have been successfully replicated in animal models.
-
Sepsis and Acute Lung Injury : In mouse models of LPS-induced sepsis and acute lung injury, administration of DHZ derivatives significantly reduced serum levels of TNF-α and IL-6 and protected vital organs like the lungs, kidneys, and liver from acute inflammation.[10][11] This provides a direct correlation to the in vitro findings where DHZ suppressed these same cytokines in LPS-stimulated macrophages. The in vivo model validates that DHZ can effectively temper a systemic inflammatory response, or "cytokine storm."[12]
-
Arthritis : In a Complete Freund's Adjuvant (CFA)-induced arthritis model in rats, a standard for mimicking rheumatoid arthritis, oral treatment with DHZ reduced paw edema, lowered the arthritic score, and decreased serum levels of TNF-α, IL-1β, and IL-6.[14] This demonstrates efficacy in a chronic inflammatory disease model, broadening its therapeutic potential.
Demonstration of Anti-Cancer Efficacy
Perhaps the most compelling case for the in vitro-in vivo correlation of DHZ comes from oncology studies.
-
Prostate Cancer Xenograft Model : A study using a PLS10 xenograft model, where rat prostate cancer cells are implanted in mice, produced a fascinating result. While curcumin showed greater cytotoxicity in vitro (IC50 of ~20 µM vs. ~153 µM for DHZ), in the in vivo model, DHZ significantly inhibited tumor growth, whereas curcumin did not.[1][3] This apparent discrepancy is a textbook example of the importance of pharmacokinetics. Further investigation revealed that DHZ was detected at higher concentrations in the serum and showed superior tissue distribution compared to curcumin.[1][5] This superior bioavailability allowed DHZ to achieve and maintain therapeutic concentrations at the tumor site, leading to the inhibition of cancer cell proliferation and angiogenesis (the formation of new blood vessels that feed the tumor).[1][5][15]
Table 3: Summary of In Vivo Anti-inflammatory & Anti-cancer Efficacy of Dehydrozingerone
| Animal Model | Disease/Condition | Treatment/Dose | Key Finding | Reference |
| BALB/c Mice | LPS-induced Sepsis | DHZ-15 (derivative) | Reduced serum TNF-α and IL-6; protected vital organs | [10] |
| Murine Model | LPS-induced Acute Lung Injury | DHZ-6 (derivative, 50 mg/kg) | Protected lung tissue; inhibited IL-6 and TNF-α production | [11] |
| Wistar Rats | CFA-induced Arthritis | DHZ (100 mg/kg) | Reduced paw edema, arthritic score, and serum cytokines | [14] |
| Nude Mice | Prostate Cancer Xenograft (PLS10) | DHZ | Significantly decreased tumor growth; inhibited proliferation & angiogenesis | [1][5] |
Part 3: Visualizing the Mechanisms and Workflows
To better understand the processes involved, we can visualize both the molecular pathway targeted by DHZ and the experimental pipeline used to establish the in vitro-in vivo correlation.
Inhibitory Action on the NF-κB Signaling Pathway
The NF-κB pathway is a primary target for DHZ's anti-inflammatory action. The diagram below illustrates how an inflammatory stimulus like LPS triggers the pathway and where DHZ intervenes.
Caption: Standard workflow for in vitro to in vivo drug discovery.
Part 4: Key Experimental Protocols
Scientific integrity demands reproducibility. Here, we outline the methodologies for key experiments discussed in this guide.
In Vitro Protocol: Nitric Oxide (NO) Inhibition in RAW 264.7 Macrophages
Causality: This assay is a primary screen for anti-inflammatory activity. NO is a key inflammatory mediator produced by the iNOS enzyme, which is transcriptionally regulated by NF-κB. Inhibiting NO production is a strong indicator of anti-inflammatory potential.
-
Cell Culture : Plate RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treatment : Treat the cells with various concentrations of Dehydrozingerone (e.g., 1-50 µM) for 1-2 hours. Include a vehicle control (DMSO) and a positive control (e.g., a known iNOS inhibitor).
-
Stimulation : Add Lipopolysaccharide (LPS) at a final concentration of 1 µg/mL to all wells except the negative control group.
-
Incubation : Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
NO Measurement (Griess Assay) :
-
Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each well.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each well.
-
Incubate for 10 minutes at room temperature, protected from light.
-
-
Data Acquisition : Measure the absorbance at 540 nm using a microplate reader. The concentration of nitrite (a stable product of NO) is determined using a sodium nitrite standard curve.
-
Validation : Simultaneously perform a cell viability assay (e.g., MTT) to ensure that the observed decrease in NO is not due to cytotoxicity.
In Vivo Protocol: Prostate Cancer Xenograft Model
Causality: This model is the gold standard for evaluating a compound's anti-cancer efficacy in a living system, testing its ability to reach the tumor and inhibit its growth.
-
Animal Housing : Use 6-8 week old male athymic nude mice, housed in sterile conditions. Allow a one-week acclimatization period.
-
Cell Implantation : Subcutaneously inject 2 x 10⁶ PLS10 prostate cancer cells (resuspended in a mixture of media and Matrigel) into the right flank of each mouse.
-
Tumor Growth : Monitor the mice until tumors reach a palpable volume (e.g., 100-150 mm³). Tumor volume is calculated using the formula: (Length x Width²)/2.
-
Randomization and Treatment : Randomize the mice into groups (n=5-8 per group):
-
Vehicle Control (e.g., corn oil or a suitable solvent).
-
Dehydrozingerone (e.g., 50 mg/kg, administered via intraperitoneal injection or oral gavage, daily).
-
Positive Control (e.g., a standard-of-care chemotherapy agent).
-
-
Monitoring : Measure tumor volume and body weight 2-3 times per week. Monitor for any signs of toxicity.
-
Endpoint : After a predefined period (e.g., 21-28 days) or when tumors in the control group reach a maximum allowed size, euthanize the mice.
-
Analysis :
-
Excise the tumors, weigh them, and photograph them.
-
Process a portion of the tumor for histological analysis (e.g., H&E staining, Ki-67 for proliferation, CD31 for angiogenesis).
-
Collect blood for potential pharmacokinetic analysis.
-
-
Validation : The primary endpoint is the significant reduction in tumor volume/weight in the DHZ-treated group compared to the vehicle control group, without causing significant loss of body weight or other signs of toxicity.
Conclusion
The journey of Dehydrozingerone from a simple cell culture plate to a complex animal model provides a compelling narrative on its therapeutic potential. The in vitro data consistently establishes its role as a potent antioxidant and a modulator of the NF-κB inflammatory pathway. This translates well into in vivo models of acute and chronic inflammation, where DHZ effectively suppresses the inflammatory response.
Most critically, the anti-cancer studies underscore a vital lesson in drug development: in vitro potency does not always equate to in vivo efficacy. While less potent than curcumin on a molar basis in cell proliferation assays, DHZ's superior pharmacokinetic profile leads to greater anti-tumor activity in a living system. [1]This highlights a strong, albeit nuanced, correlation. The in vitro results correctly identified an anti-proliferative effect, while the in vivo model revealed the crucial role of bioavailability in realizing that potential.
For researchers and drug developers, Dehydrozingerone stands as a validated lead compound. Its activities are well-correlated across experimental systems, and its favorable bioavailability addresses the primary limitation of its parent compound, curcumin. Future research should focus on optimizing delivery systems and exploring its efficacy in a wider range of disease models to pave the way for potential clinical investigation.
References
- Luceri, C., et al. (2016). The Nutraceutical Dehydrozingerone and Its Dimer Counteract Inflammation- and Oxidative Stress-Induced Dysfunction of In Vitro Cultured Human Endothelial Cells: A Novel Perspective for the Prevention and Therapy of Atherosclerosis. Oxidative Medicine and Cellular Longevity. [Link]
- Rather, G. A., et al. (2024). Novel Semisynthetic Derivative of Dehydrozingerone (DHZ-15) Modulates Lipopolysaccharide-Stimulated Macrophages by Targeting the NF-κB/p65 Pathway and In Vivo Evaluation in a Sepsis BALB/c Model. Clinical and Experimental Pharmacology and Physiology. [Link]
- Mapoung, S., et al. (2020). Dehydrozingerone, a Curcumin Analog, as a Potential Anti-Prostate Cancer Inhibitor In Vitro and In Vivo. Molecules. [Link]
- Rossi, E., et al. (2016). The Nutraceutical Dehydrozingerone and Its Dimer Counteract Inflammation- and Oxidative Stress-Induced Dysfunction of In Vitro Cultured Human Endothelial Cells: A Novel Perspective for the Prevention and Therapy of Atherosclerosis. Oxidative Medicine and Cellular Longevity. [Link]
- Ohtsu, H., et al. (2002). Dehydrozingerone, a Structural Analogue of Curcumin, Induces Cell-Cycle Arrest at the G2/M Phase and Accumulates Intracellular ROS in HT-29 Human Colon Cancer Cells.
- Rather, G. A., et al. (2025). Anti-Inflammatory Activity of Novel Dehydrozingerone-6 (DHZ-6) Through Modulation of iNOS, COX-2, and NF-κB/p65 in LPS-Stimulated Macrophages and In Vivo Acute Lung Injury Murine Model. ACS Omega. [Link]
- Mapoung, S., et al. (2020). Dehydrozingerone, a Curcumin Analog, as a Potential Anti-Prostate Cancer Inhibitor In Vitro and In Vivo. PubMed. [Link]
- Chibber, S., et al. (2022). Dehydrozingerone ameliorates Lipopolysaccharide induced acute respiratory distress syndrome by inhibiting cytokine storm, oxidative stress via modulating the MAPK/NF-κB pathway.
- SciSpace. (2016). The Nutraceutical Dehydrozingerone and Its Dimer Counteract Inflammation- and Oxidative Stress-Induced Dysfunction of In. SciSpace. [Link]
- D'Anello, M., et al. (2017).
- Patil, S., et al. (2016). An appraisal on recent medicinal perspective of curcumin degradant: Dehydrozingerone (DZG). Bioorganic & Medicinal Chemistry. [Link]
- Kumar, S., et al. (2011). Structure-function activity of dehydrozingerone and its derivatives as antioxidant and antimicrobial compounds. Molecular and Cellular Biochemistry. [Link]
- Hayun, et al. (2018). Synthesis, Anti-inflammatory and Antioxidant Activity of Mannich Bases of Dehydrozingerone Derivatives. Journal of Young Pharmacists. [Link]
- Balaji, B., et al. (2022). Dehydrozingerone Alleviates Hyperalgesia, Oxidative Stress and Inflammatory Factors in Complete Freund's Adjuvant-Induced Arthritic Rats. Drug Design, Development and Therapy. [Link]
- Mapoung, S., et al. (2020). Dehydrozingerone, a Curcumin Analog, as a Potential Anti-Prostate Cancer Inhibitor In Vitro and In Vivo.
- Singh, S. K., et al. (2022). The Multi‐Biological Targeted Role of Dehydrozingerone and its Analogues. ChemistrySelect. [Link]
- Hayun, H., et al. (2018). Synthesis, Anti-inflammatory, and Antioxidant Activity of Mannich Bases of Dehydrozingerone Derivatives.
- D'archivio, M., et al. (2024).
- Ha, T. K. Q., et al. (2014). Dehydrozingerone exerts beneficial metabolic effects in high-fat diet-induced obese mice viaAMPK activation in skeletal muscle. Journal of Cellular and Molecular Medicine. [Link]
- Letizia, A., et al. (2022).
- Asati, S., et al. (2022). Correlation Between In Vitro and In Vivo Screens.
- Karmaus, A. L., et al. (2019). Identifying Attributes That Influence In Vitro-to-In Vivo Concordance by Comparing In Vitro Tox21 Bioactivity Versus In Vivo DrugMatrix Transcriptomic Responses Across 130 Chemicals. Toxicological Sciences. [Link]
- Longo, V. (2015). Beneficial effects of natural compounds: Studies in vitro and in vivo. Journal of Food Processing & Technology. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. An appraisal on recent medicinal perspective of curcumin degradant: Dehydrozingerone (DZG) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Dehydrozingerone, a Curcumin Analog, as a Potential Anti-Prostate Cancer Inhibitor In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure-function activity of dehydrozingerone and its derivatives as antioxidant and antimicrobial compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Nutraceutical Dehydrozingerone and Its Dimer Counteract Inflammation- and Oxidative Stress-Induced Dysfunction of In Vitro Cultured Human Endothelial Cells: A Novel Perspective for the Prevention and Therapy of Atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Nutraceutical Dehydrozingerone and Its Dimer Counteract Inflammation- and Oxidative Stress-Induced Dysfunction of In Vitro Cultured Human Endothelial Cells: A Novel Perspective for the Prevention and Therapy of Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. Novel Semisynthetic Derivative of Dehydrozingerone (DHZ-15) Modulates Lipopolysaccharide-Stimulated Macrophages by Targeting the NF-κB/p65 Pathway and In Vivo Evaluation in a Sepsis BALB/c Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anti-Inflammatory Activity of Novel Dehydrozingerone-6 (DHZ-6) Through Modulation of iNOS, COX-2, and NF-κB/p65 in LPS-Stimulated Macrophages and In Vivo Acute Lung Injury Murine Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Dehydrozingerone ameliorates Lipopolysaccharide induced acute respiratory distress syndrome by inhibiting cytokine storm, oxidative stress via modulating the MAPK/NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cytotoxic and Antimicrobial Activity of Dehydrozingerone based Cyclopropyl Derivatives [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to Inter-Laboratory Validation of Vanillylidene Acetone Quantification Methods
In the landscape of pharmaceutical development and manufacturing, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. Vanillylidene acetone, a compound with applications in pharmaceuticals and fragrances, requires robust analytical methods to ensure product quality, safety, and efficacy. This guide provides an in-depth comparison of common analytical techniques for the quantification of this compound, grounded in the principles of inter-laboratory validation. We will explore the nuances of High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), offering insights into experimental design and data interpretation to facilitate reliable and reproducible results across different laboratory settings.
The Imperative of Method Validation in a Regulated Environment
Before deploying any analytical method for routine use, it must undergo a rigorous validation process to demonstrate its suitability for the intended purpose.[1][2][3] International guidelines, such as those from the International Council for Harmonisation (ICH), specifically ICH Q2(R1), provide a comprehensive framework for validating analytical procedures.[4][5] Similarly, regulatory bodies like the U.S. Food and Drug Administration (FDA) have issued detailed guidance on bioanalytical method validation.[6][7][8][9][10] The core objective of method validation is to establish, through documented evidence, that the analytical procedure possesses the necessary performance characteristics to deliver reliable and consistent results.[1][11]
An inter-laboratory validation study, also known as a collaborative study, is the pinnacle of method validation, assessing the reproducibility of the method when performed by different analysts in different laboratories with different equipment.[3] This process is crucial for standardizing analytical methods across a globalized pharmaceutical industry.
Comparative Analysis of Quantification Methods for this compound
The choice of an analytical method for this compound quantification depends on several factors, including the sample matrix, the required sensitivity, and the available instrumentation. Here, we compare three prevalent techniques: HPLC-UV, GC-MS, and LC-MS/MS.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a widely accessible and robust technique for the quantification of compounds with a UV chromophore, such as this compound. Its operational principle relies on the separation of the analyte from other components in a sample mixture by passing it through a column packed with a stationary phase, followed by detection using a UV-Vis spectrophotometer.
Causality Behind Experimental Choices:
-
Column Selection: A reversed-phase C18 column is typically the first choice for a molecule like this compound due to its moderate polarity. The nonpolar stationary phase effectively retains the analyte, allowing for good separation from more polar impurities.
-
Mobile Phase Composition: A gradient elution using a mixture of a polar solvent (e.g., water with a small amount of acid like formic or acetic acid to improve peak shape) and a less polar organic solvent (e.g., acetonitrile or methanol) is often employed to ensure efficient elution and separation of the analyte.
-
UV Detection Wavelength: The selection of the detection wavelength is critical for sensitivity and specificity. It should be set at the wavelength of maximum absorbance (λmax) of this compound to achieve the highest signal-to-noise ratio.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. This compound, with its relatively low boiling point, is a suitable candidate for GC-MS analysis. The method involves separating the analyte in a gaseous mobile phase and detecting it with a mass spectrometer, which provides both quantitative data and structural information.
Causality Behind Experimental Choices:
-
Column Selection: A non-polar or mid-polar capillary column (e.g., DB-5ms or HP-5ms) is generally used for the separation of compounds like this compound. The choice depends on the complexity of the sample matrix and the need to resolve potential interferences.
-
Injector and Oven Temperature Programming: The injector temperature must be high enough to ensure rapid and complete volatilization of the sample without causing thermal degradation. A programmed temperature ramp for the oven is crucial for achieving good separation of analytes with different boiling points.
-
Ionization and Mass Analyzer Mode: Electron Ionization (EI) is a common choice for generating ions in the source. For quantification, the mass spectrometer is typically operated in Selected Ion Monitoring (SIM) mode, which enhances sensitivity and selectivity by monitoring only specific ions characteristic of this compound.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS combines the separation power of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry. This technique is particularly advantageous for analyzing complex matrices or when very low detection limits are required.
Causality Behind Experimental Choices:
-
Chromatographic Conditions: Similar to HPLC-UV, a reversed-phase separation is typically employed. However, the mobile phase composition must be compatible with the mass spectrometer's ionization source (e.g., using volatile buffers like ammonium formate or acetate).
-
Ionization Source: Electrospray Ionization (ESI) is a common choice for polar to moderately polar molecules like this compound, as it is a soft ionization technique that minimizes fragmentation in the source.
-
Multiple Reaction Monitoring (MRM): This is the key to the high selectivity and sensitivity of LC-MS/MS. A specific precursor ion of this compound is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This highly specific transition minimizes interference from matrix components.[12][13]
Performance Data Comparison
The following table presents a hypothetical but realistic comparison of the validation parameters for the three analytical methods for the quantification of this compound in a drug substance.
| Performance Parameter | HPLC-UV | GC-MS | LC-MS/MS |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.5 - 101.5% | 99.0 - 101.0% |
| Precision (% RSD) | |||
| - Repeatability | ≤ 1.0% | ≤ 1.5% | ≤ 0.8% |
| - Intermediate Precision | ≤ 2.0% | ≤ 2.5% | ≤ 1.5% |
| Linearity (r²) | ≥ 0.999 | ≥ 0.998 | ≥ 0.9995 |
| Range | 1 - 150 µg/mL | 0.1 - 50 µg/mL | 0.001 - 10 µg/mL |
| Specificity | Good (potential for co-eluting impurities) | Very Good (mass spectral confirmation) | Excellent (MRM transition) |
| Limit of Detection (LOD) | 0.3 µg/mL | 0.03 µg/mL | 0.0003 µg/mL |
| Limit of Quantification (LOQ) | 1 µg/mL | 0.1 µg/mL | 0.001 µg/mL |
| Robustness | Generally robust | Sensitive to injection parameters | Sensitive to matrix effects |
Experimental Protocols
Protocol 1: Quantification of this compound by HPLC-UV
1. Objective: To quantify the concentration of this compound in a sample using a validated HPLC-UV method.
2. Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, ultrapure)
-
Formic acid (analytical grade)
-
Volumetric flasks, pipettes, and autosampler vials
3. Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: 30% B to 80% B over 10 minutes, hold at 80% B for 2 minutes, return to 30% B and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: λmax of this compound (to be determined by UV scan)
4. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with the initial mobile phase composition (e.g., 1, 5, 10, 25, 50, 100, 150 µg/mL).
-
Sample Preparation: Accurately weigh a sample containing this compound, dissolve it in a suitable solvent (e.g., methanol), and dilute to a final concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.
5. Analysis:
-
Inject the blank (mobile phase), calibration standards, and samples into the HPLC system.
-
Integrate the peak area of this compound in each chromatogram.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of this compound in the samples using the regression equation from the calibration curve.
Caption: GC-MS workflow for this compound quantification.
Conclusion and Recommendations
The selection of an appropriate analytical method for the quantification of this compound is a critical decision that impacts data quality and regulatory compliance.
-
HPLC-UV is a cost-effective and robust method suitable for routine quality control in less complex matrices where high sensitivity is not a primary concern.
-
GC-MS offers enhanced selectivity and sensitivity, making it a good choice for more complex samples or when confirmation of analyte identity is required.
-
LC-MS/MS provides the highest level of sensitivity and selectivity and is the method of choice for trace-level quantification in challenging matrices, such as in bioanalytical studies.
Ultimately, the chosen method must be thoroughly validated according to international guidelines to ensure its fitness for purpose. An inter-laboratory validation study is highly recommended to establish the method's reproducibility and facilitate its transfer between different analytical sites. This comprehensive approach to method validation ensures the generation of reliable and consistent data, which is the cornerstone of product quality and patient safety in the pharmaceutical industry.
References
- Bioanalytical Method Validation Guidance for Industry - U.S.
- FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers - U.S.
- Bioanalytical Method Validation - Guidance for Industry - U.S.
- Bioanalytical Method Validation FDA 2001.pdf - U.S.
- M10 Bioanalytical Method Validation and Study Sample Analysis November 2022 - U.S.
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. [Link]
- Quality Guidelines - International Council for Harmonis
- Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures - Starodub. [Link]
- ICH Q2 R1: Mastering Analytical Method Valid
- ICH Q2 Analytical Method Valid
- Vanillin‐acetone assay under optimized conditions.
- VALIDATION OF ANALYTICAL METHODS AND LABORATORY PROCEDURES FOR CHEMICAL MEASUREMENTS - IUPAC. [Link]
- Qualitative and Quantitative Mass Spectrometry Approaches for the Analysis of Phenolic Compounds in Complex Natural M
- Quantitation of Flavoring Agents in Complex M
- Qualitative and Quantitative Mass Spectrometry Approaches for the Analysis of Phenolic Compounds in Complex Natural Matrices - ResearchG
- Quantitative analysis of small molecules in complex matrices using UPLC-QTOF-MS - ResearchG
- Spectrophotometric determination of acetone using vanillin - ResearchG
- Validation of analytical methods and laboratory procedures for chemical measurements - ResearchG
- HARMONIZED GUIDELINES FOR SINGLE-LABORATORY VALIDATION OF METHODS OF ANALYSIS - IUPAC. [Link]
- Validation of analytical methods - Eurachem. [Link]
- OSHA Method 69: Acetone - Occupational Safety and Health Administr
- Systematic evaluation of acetone and acetonitrile for use in hydrophilic interaction liquid chromatography coupled with electrospray ionization mass spectrometry of basic small molecules - PubMed. [Link]
- Validation of HPLC method for the simultaneous and quantitative determination of 12 UV-filters in cosmetics - ResearchG
- HARMONISED GUIDELINES FOR THE IN-HOUSE VALIDATION OF METHODS OF ANALYSIS - IUPAC. [Link]
- Validation of an HPLC-UV method for the identification and quantification of bioactive amines in chicken meat - ResearchG
- The Development and Validation of a Simple HPLC-UV Method for the Determination of Vancomycin Concentration in Human Plasma and Application in Critically Ill Patients - N
- HPLC-UV Method Development and Validation for the Determination of Low Level Formaldehyde in a Drug Substance - ResearchG
- Development and Validation for Quantitative Determination of Genotoxic Impurity in Gemfibrozil by Gas Chromatography with Mass Spectrometry - MDPI. [Link]
- ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF GENOTOXIC IMPURITY p-ANISALDEHYDE IN TENELIGLIPTIN USING GC-MS - Rasayan Journal of Chemistry. [Link]
- HPLC Method Validation for the Quantitative Fast Determination of 8 Organic Uv-Filters in Products with a Level of Sun Protection Factor Emulsion-Type - Longdom Publishing. [Link]
- Optimization and validation of a GC-FID method for the determination of acetone-butanol-ethanol ferment
Sources
- 1. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 2. hrcak.srce.hr [hrcak.srce.hr]
- 3. publications.iupac.org [publications.iupac.org]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. starodub.nl [starodub.nl]
- 6. fda.gov [fda.gov]
- 7. labs.iqvia.com [labs.iqvia.com]
- 8. fda.gov [fda.gov]
- 9. moh.gov.bw [moh.gov.bw]
- 10. fda.gov [fda.gov]
- 11. old.iupac.org [old.iupac.org]
- 12. Qualitative and Quantitative Mass Spectrometry Approaches for the Analysis of Phenolic Compounds in Complex Natural Matrices [mdpi.com]
- 13. researchgate.net [researchgate.net]
Safety Operating Guide
Vanillylidene Acetone: A Comprehensive Guide to Safe Disposal and Decontamination
For researchers and drug development professionals, meticulous handling of chemical compounds is paramount, extending from initial synthesis to final disposal. Vanillylidene acetone, a valuable intermediate and flavoring agent, requires a disposal protocol grounded in regulatory compliance and a deep understanding of its chemical properties. This guide provides a comprehensive, step-by-step framework for its proper disposal, ensuring laboratory safety and environmental stewardship.
Core Principle: Waste Characterization is a Legal and Scientific Imperative
The cornerstone of any chemical disposal plan is the formal process of waste characterization. Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), a chemical waste is deemed hazardous if it is specifically "listed" or if it exhibits one of four "characteristics": ignitability, corrosivity, reactivity, or toxicity.[1]
This compound is not found on the EPA's F, K, P, or U lists of hazardous wastes.[2][3][4][5][6][7] This absence of a specific listing elevates the responsibility of the waste generator—the laboratory that created the waste—to determine if the material exhibits any hazardous characteristics.
Causality: Because it is not a "listed" waste, you cannot presume its disposal path. The legal and safety burden requires a documented assessment to prove it is non-hazardous before it can be managed as such.
Assessment of this compound's Characteristics:
-
Ignitability (D001): this compound is a combustible solid powder with a high flash point of 278°F (136.67°C).[8][9] It does not meet the criteria for an ignitable hazardous waste.
-
Corrosivity (D002): As a neutral organic compound, it is not corrosive.[1]
-
Reactivity (D003): It is a stable compound, and hazardous polymerization will not occur.[8] It does not meet the criteria for a reactive hazardous waste.
-
Toxicity (D004-D043): While animal studies show an intraperitoneal LD50 of 610 mg/kg in mice, one Safety Data Sheet (SDS) states it is "Not considered a hazardous substance according to OSHA 29 CFR 1910.1200."[8] However, any waste contaminated with solvents or other reagents must be evaluated based on the toxicity of all components.
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling this compound for disposal or decontamination, ensure the correct PPE is worn. As a fine powder, minimizing inhalation risk is a priority.
| PPE Type | Specification | Rationale |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical goggles.[8] | Protects against airborne dust particles and potential splashes during decontamination. |
| Hand Protection | Impervious gloves (e.g., nitrile). | Prevents skin contact. Good hygiene practice requires minimizing all chemical exposure.[8] |
| Respiratory | NIOSH-certified respirator (e.g., N95) | Recommended when handling bulk quantities or when dust generation is unavoidable to prevent respiratory tract irritation.[8] |
| Body Covering | Laboratory coat and closed-toe shoes. | Standard laboratory practice to protect skin and clothing. |
Disposal Workflow: A Step-by-Step Protocol
The following workflow outlines the decision-making process and procedural steps for disposing of this compound and its associated waste streams.
Step 1: Segregation and Labeling at the Point of Generation
Proper segregation is critical to prevent the unintentional creation of a hazardous waste mixture.
-
Solid this compound Waste: Collect pure, unused, or synthesized this compound in a dedicated, sealed, and clearly labeled container.
-
Contaminated Labware: Disposable items (e.g., weigh boats, contaminated gloves, wipes) should be collected in a separate, lined container.
-
Solvent Waste: If this compound is dissolved in a solvent (e.g., for reaction workup), this liquid waste must be characterized based on the solvent's properties. For instance, a solution in acetone would likely be classified with the EPA waste code F003 (spent non-halogenated solvents).[10]
All waste containers must be labeled at a minimum with the words "Hazardous Waste" (until a formal non-hazardous determination is made), the full chemical name ("this compound"), and the accumulation start date.
Step 2: Managing Spills
Accidents happen. A clear, pre-defined spill response plan is essential.
-
Minor Spills (<1g):
-
Ensure proper PPE is worn.
-
Gently sweep or vacuum the solid material. Crucially, avoid generating dust clouds , which can be an explosion hazard if an ignition source is present.[8]
-
Use a vacuum system with a HEPA filter if available.
-
Wipe the area with a cloth dampened with ethanol or acetone to remove final traces.
-
Place all cleanup materials into the solid contaminated waste stream.
-
-
Major Spills (>1g):
-
Evacuate personnel from the immediate area.
-
Alert your institution's EHS or emergency response team.
-
Control access to the area.
-
Proceed with cleanup only when authorized and with appropriate respiratory protection.
-
Step 3: Final Disposal Path
Consult with your EHS office to confirm the final disposal route based on your documented waste characterization.
-
Path A: Non-Hazardous Waste Disposal (for pure, uncontaminated material, with EHS approval)
-
The waste is placed in a durable, sealed container.
-
The container is labeled clearly with the chemical name and marked as "Non-Hazardous Waste for Landfill/Incineration."
-
Arrange for pickup through your institution's chemical waste program.
-
-
Path B: Hazardous Waste Disposal (for contaminated materials or as required by local regulations)
-
Ensure the container is properly sealed and labeled with the correct hazardous waste code (e.g., F003 for solvent mixtures) and hazard information.
-
Store the waste in a designated Satellite Accumulation Area (SAA).
-
Coordinate with EHS for pickup by a licensed hazardous waste vendor.
-
The recommended disposal methods are incineration in a licensed facility (often after mixing with a combustible material) or burial in a licensed landfill.[8] Do not pour down the drain. [8]
-
Caption: this compound Disposal Decision Workflow
Protocol for Equipment Decontamination
Decontaminating laboratory equipment such as glassware, spatulas, and magnetic stir bars is crucial to prevent cross-contamination and ensure worker safety.
Rationale: this compound is poorly soluble in water but readily soluble in organic solvents like ethanol and acetone.[11][12][13][14] Therefore, a multi-step process involving a solvent rinse followed by a standard wash is most effective.
Step-by-Step Decontamination Protocol:
-
Gross Removal: If significant solid material is present, physically scrape or wipe it from the equipment. Place this waste into the solid contaminated waste stream.
-
Solvent Rinse: Rinse the equipment with a suitable organic solvent. Ethanol is a good first choice due to its lower volatility and toxicity compared to acetone. For stubborn residues, acetone can be used.[15]
-
Causality: The solvent rinse dissolves the organic residue, which a simple soap and water wash would struggle to remove effectively.
-
Collect this first rinse as a hazardous waste solvent stream (e.g., F003 for acetone, or as a mixed solvent waste).
-
-
Secondary Rinse: Perform a second solvent rinse to ensure complete removal. This can often be collected in the same waste container as the first rinse.
-
Detergent Wash: Wash the equipment with laboratory-grade soap and warm water.
-
Final Rinse: Rinse thoroughly with deionized water.
-
Drying: Allow the equipment to air dry completely or place it in a drying oven.
Trustworthiness: This self-validating protocol ensures efficacy by first dissolving the contaminant (solvent rinse) and then removing any remaining residues and the solvent itself (detergent and water wash), leaving no trace of the original material.
References
- The Good Scents Company. (n.d.). This compound.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
- U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings.
- Minnesota Pollution Control Agency. (n.d.). U List of Hazardous Wastes.
- University of Maryland Environmental Safety, Sustainability and Risk. (n.d.). EPA Hazardous Waste Codes.
- Princeton University Environmental Health & Safety. (n.d.). EPA “P Listed Wastes”.
- U.S. Environmental Protection Agency. (2023, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.
- dspace.mit.edu. (n.d.). EPA Acutely Hazardous Waste “P” List.
- Klean-Strip. (n.d.). Acetone.
- U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes for Spent Solvents.
- Global Substance Registration System (GSRS). (n.d.). This compound.
- U.S. Environmental Protection Agency. (2019, October 3). Field Equipment Cleaning and Decontamination at the FEC.
Sources
- 1. epa.gov [epa.gov]
- 2. epa.gov [epa.gov]
- 3. Hazardous Waste: EPA U-List Chemicals | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 4. pca.state.mn.us [pca.state.mn.us]
- 5. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 6. uth.edu [uth.edu]
- 7. d3qi0qp55mx5f5.cloudfront.net [d3qi0qp55mx5f5.cloudfront.net]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. parchem.com [parchem.com]
- 10. wku.edu [wku.edu]
- 11. scent.vn [scent.vn]
- 12. Vanillylidenacetone | 1080-12-2 [chemicalbook.com]
- 13. This compound | C11H12O3 | CID 59039607 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. CAS 1080-12-2: this compound | CymitQuimica [cymitquimica.com]
- 15. How to choose the right solvent for cleaning scientific instrumentation | Anton Paar Wiki [wiki.anton-paar.com]
Navigating the Safe Handling of Vanillylidene Acetone: A Guide for Laboratory Professionals
Vanillylidene acetone, also known as dehydrozingerone, is a phenolic compound valued in various research and development applications, from its role as a structural analog of curcumin to its use in the synthesis of novel compounds.[1] While it is a versatile molecule, a thorough understanding of its properties and associated hazards is paramount for ensuring laboratory safety. This guide provides essential, field-proven insights into the requisite personal protective equipment (PPE), operational protocols, and disposal plans for this compound, empowering researchers to work with confidence and security.
Understanding the Hazard Profile: A Cautious Approach
The safe handling of any chemical begins with a clear-eyed assessment of its risks. This compound is a yellow to dark-yellow crystalline powder.[1][2][3] While some safety data sheets (SDS) may classify it as non-hazardous under certain regulations, others indicate significant potential for irritation and harm.[2][4][5] Authoritative sources suggest it may cause skin and serious eye irritation, and may be harmful if swallowed, inhaled, or in contact with skin.[4][5] Furthermore, as a combustible solid, it presents a fire and explosion hazard when its dust is dispersed in the air in the presence of an ignition source.[2]
Given this data, the principle of "As Low As Reasonably Achievable" (ALARA) exposure dictates that a conservative safety posture be adopted. All personnel must treat this compound as a hazardous substance, mandating the use of appropriate engineering controls and personal protective equipment.
Core Personal Protective Equipment (PPE)
The selection of PPE is not a matter of simple checklist compliance; it is a dynamic risk assessment. The following table summarizes the essential PPE for handling this compound powder.
| Protection Type | Required PPE | Rationale & Causality |
| Eye Protection | ANSI-approved safety goggles with side shields | Protects against airborne dust particles and accidental splashes. This compound can cause serious eye irritation.[4][5] Contact lenses can absorb and concentrate irritants and should be avoided.[2] |
| Hand Protection | Nitrile or other chemically impervious gloves | Prevents direct skin contact. Although some data suggests low skin irritation, other sources classify it as a skin irritant.[2][4][5] Good hygiene and glove use are mandatory. For prolonged or repeated contact, a glove with a high protection class (breakthrough time >240 minutes) is recommended.[2] |
| Body Protection | Fully-buttoned laboratory coat | Provides a barrier against spills and dust contamination on personal clothing. |
| Respiratory Protection | N95-rated dust mask or respirator | Essential when handling the powder outside of a chemical fume hood to prevent inhalation of airborne particulates, which may cause respiratory irritation.[2][5] |
Operational Protocol: Step-by-Step Handling
Adherence to a standardized operational procedure is critical for minimizing exposure and ensuring experimental integrity.
Preparation & Engineering Controls:
-
Designated Area: All handling of this compound powder should occur in a designated area, such as a chemical fume hood or a benchtop with localized exhaust ventilation, to control dust.
-
SDS Review: Before beginning work, ensure all personnel have read and understood the Safety Data Sheet (SDS).
-
Gather Materials: Assemble all necessary equipment (spatulas, weigh boats, containers) and PPE before handling the chemical.
-
Emergency Equipment: Confirm that a safety shower and eyewash station are accessible and unobstructed.[2]
Handling the Chemical:
-
Don PPE: Put on the required PPE as detailed in the table above.
-
Dispensing: Carefully weigh and dispense the powder, avoiding actions that could generate dust clouds (e.g., dropping, vigorous scooping).
-
Container Management: Keep the source container tightly sealed when not in use.[2]
-
Work Practices: Do not eat, drink, or smoke in the handling area.[2] Limit all unnecessary personal contact with the chemical.[2]
Post-Handling & Decontamination:
-
Clean-Up: Decontaminate the work surface and any equipment used with an appropriate solvent (e.g., 70% ethanol) and wipe clean.
-
Doff PPE: Remove PPE in the correct order (gloves first), avoiding contamination of skin and clothing.
-
Hand Washing: Always wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[2]
Spill Management Workflow
In the event of a spill, a rapid and structured response is crucial to mitigate risks.
Caption: Workflow for this compound Spill Response.
Disposal Plan: Environmental Responsibility
Proper disposal is a critical component of the chemical lifecycle, governed by strict regulations.
Operational Waste:
-
Segregation: All disposable materials contaminated with this compound (e.g., gloves, weigh boats, paper towels) must be segregated from general waste.
-
Containerization: Place contaminated solid waste into a clearly labeled, sealed plastic bag or container designated for hazardous chemical waste.
-
Labeling: The waste container must be labeled with "Hazardous Waste," the chemical name ("this compound"), and the associated hazards (Irritant, Combustible Dust).
Bulk & Unused Chemical:
-
Original Container: If possible, dispose of unused or unwanted this compound in its original container.
-
Waste Stream: This material must not be disposed of down the drain or in regular trash.[2]
-
Professional Disposal: All chemical waste must be handled and disposed of through the institution's licensed environmental health and safety (EHS) office, in accordance with all local, state, and federal regulations.[2]
By integrating these safety protocols and PPE requirements into your daily laboratory operations, you can effectively manage the risks associated with this compound, fostering a secure and productive research environment.
References
- This compound (CAS 1080-12-2): Odor profile, Properties, & IFRA compliance.
- This compound | C11H12O3 | CID 59039607.
- This compound, 1080-12-2. The Good Scents Company. [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
